molecular formula C9H11BrClN B1142553 (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride CAS No. 1307231-02-2

(R)-4-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride

Cat. No.: B1142553
CAS No.: 1307231-02-2
M. Wt: 248.548
InChI Key: UDQTVGHTIXPFNZ-SBSPUUFOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-4-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride is a useful research compound. Its molecular formula is C9H11BrClN and its molecular weight is 248.548. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(1R)-4-bromo-2,3-dihydro-1H-inden-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrN.ClH/c10-8-3-1-2-7-6(8)4-5-9(7)11;/h1-3,9H,4-5,11H2;1H/t9-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDQTVGHTIXPFNZ-SBSPUUFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1N)C=CC=C2Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C([C@@H]1N)C=CC=C2Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90704383
Record name (1R)-4-Bromo-2,3-dihydro-1H-inden-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90704383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228556-71-5
Record name (1R)-4-Bromo-2,3-dihydro-1H-inden-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90704383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride: Physicochemical Properties and Synthetic Insights

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

(R)-4-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride is a chiral building block of significant interest in medicinal chemistry and drug development. Its rigid, bicyclic structure and strategically placed functional groups—a primary amine on a stereogenic center and a bromine atom on the aromatic ring—make it a valuable intermediate for synthesizing complex molecular architectures. This guide provides a comprehensive overview of its physical and chemical properties, a plausible synthetic route, and analytical methodologies for its characterization, offering field-proven insights for its application in research and development. This compound is particularly noted for its role as a key intermediate in the synthesis of novel therapeutics, including selective sphingosine-1-phosphate (S1P) receptor modulators, which are under investigation for various autoimmune diseases.[1][2][3][4][5]

Physicochemical and Structural Characteristics

A thorough understanding of the physicochemical properties of this compound is fundamental to its handling, characterization, and application in synthesis.

Table 1: Core Physical and Chemical Properties

PropertyValueSource/Justification
Chemical Name (1R)-4-Bromo-2,3-dihydro-1H-inden-1-amine hydrochlorideIUPAC Nomenclature
CAS Number 1307231-02-2Most consistently cited CAS number.[6][7][8]
Molecular Formula C₉H₁₁BrClNBased on structural analysis.[9][10][11]
Molecular Weight 248.55 g/mol Calculated from the molecular formula.[9][10][11][12]
Appearance Off-white to gray solidCommonly reported by chemical suppliers.
Melting Point Not definitively reported. Expected to be a high-melting solid consistent with a hydrochloride salt.Data not available in searched literature.
Solubility Expected to have some solubility in water and polar organic solvents like methanol and ethanol due to its salt form. Low solubility in nonpolar organic solvents.Inferred from the properties of similar amine hydrochlorides.
Storage Conditions Store at 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen).Recommended by multiple chemical suppliers to prevent degradation.

Spectroscopic Profile for Structural Elucidation

The structural integrity and purity of this compound are confirmed through a combination of spectroscopic techniques. While a complete set of spectra for this specific compound is not publicly available, the following represents an expert prediction based on the analysis of its constituent parts and data from closely related analogues like 4-bromoaniline.[13][14][15]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The protons on the five-membered ring will appear as complex multiplets due to their diastereotopic nature. The methine proton adjacent to the amine will be a key signal, likely appearing as a triplet or doublet of doublets. The aromatic protons will show characteristic splitting patterns influenced by the bromine substituent.

  • ¹³C NMR: The carbon NMR will display nine distinct signals corresponding to each carbon atom in the molecule. The carbon bearing the bromine will be in the aromatic region, and its chemical shift will be influenced by the halogen's electronegativity. The stereogenic carbon attached to the amine will be a key signal in the aliphatic region.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum will provide information about the functional groups present. Key expected vibrational frequencies include:

  • N-H stretching: A broad band in the region of 3000-3400 cm⁻¹ corresponding to the primary amine salt.

  • C-H stretching (aromatic and aliphatic): Peaks around 2850-3100 cm⁻¹.

  • C=C stretching (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

  • C-N stretching: Around 1000-1200 cm⁻¹.

  • C-Br stretching: A characteristic peak in the lower frequency region, typically 500-600 cm⁻¹.[16][17]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio), resulting in M+ and M+2 peaks of nearly equal intensity.[18][19][20] Common fragmentation patterns for aminoindanes include the loss of the amino group and cleavage of the five-membered ring.[21][22]

Synthesis and Chiral Resolution: A Proposed Workflow

The synthesis logically begins with the preparation of the racemic precursor, followed by chiral resolution.

Synthesis of Racemic 4-Bromo-2,3-dihydro-1H-inden-1-amine

Step 1: Friedel-Crafts Acylation to form 4-Bromo-1-indanone

The synthesis of the key intermediate, 4-bromo-1-indanone, can be achieved via an intramolecular Friedel-Crafts acylation of 3-(2-bromophenyl)propanoic acid.[23] This reaction is typically acid-catalyzed, using a strong acid like polyphosphoric acid or trifluoromethanesulfonic acid, or by converting the carboxylic acid to an acid chloride followed by reaction with a Lewis acid like aluminum chloride.[23]

Protocol for Step 1:

  • To a solution of 3-(2-bromophenyl)propanoic acid in a suitable solvent (e.g., dichloromethane), add thionyl chloride and reflux to form the acid chloride.

  • Cool the reaction mixture and slowly add aluminum chloride at a controlled temperature.

  • Stir the reaction until completion, monitoring by TLC or GC-MS.

  • Quench the reaction with ice-water and extract the product with an organic solvent.

  • Purify the crude 4-bromo-1-indanone by recrystallization or column chromatography.

Step 2: Reductive Amination to form Racemic 4-Bromo-2,3-dihydro-1H-inden-1-amine

The ketone is then converted to the racemic amine via reductive amination. This can be achieved in a one-pot reaction using a nitrogen source like ammonia or hydroxylamine, and a reducing agent such as sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation.

Protocol for Step 2:

  • Dissolve 4-bromo-1-indanone in a suitable solvent (e.g., methanol).

  • Add an ammonium salt (e.g., ammonium acetate) and a reducing agent (e.g., sodium cyanoborohydride).

  • Stir the reaction at room temperature until the starting material is consumed.

  • Work up the reaction by quenching with water and extracting the product.

  • The resulting racemic amine can be purified before proceeding to chiral resolution.

Chiral Resolution

The separation of the racemic mixture into its constituent enantiomers is a critical step.[24] This is commonly achieved by forming diastereomeric salts with a chiral resolving agent, followed by fractional crystallization.[25]

Protocol for Chiral Resolution:

  • Dissolve the racemic 4-bromo-2,3-dihydro-1H-inden-1-amine in a suitable solvent (e.g., ethanol or methanol).

  • Add a solution of an enantiomerically pure chiral acid, such as (+)-tartaric acid or (-)-dibenzoyl-L-tartaric acid.

  • Allow the diastereomeric salts to crystallize. The difference in solubility between the two diastereomers will lead to the preferential precipitation of one.

  • Isolate the crystals by filtration. Multiple recrystallizations may be necessary to achieve high diastereomeric purity.

  • Treat the purified diastereomeric salt with a base (e.g., NaOH) to liberate the free (R)-amine.

  • Extract the free amine with an organic solvent.

  • Finally, treat the free (R)-amine with hydrochloric acid to form the stable this compound salt.

G cluster_synthesis Synthesis of Racemic Amine cluster_resolution Chiral Resolution 3-(2-bromophenyl)propanoic acid 3-(2-bromophenyl)propanoic acid 4-Bromo-1-indanone 4-Bromo-1-indanone 3-(2-bromophenyl)propanoic acid->4-Bromo-1-indanone Friedel-Crafts Acylation Racemic 4-bromo-1-aminoindane Racemic 4-bromo-1-aminoindane 4-Bromo-1-indanone->Racemic 4-bromo-1-aminoindane Reductive Amination Diastereomeric Salts Diastereomeric Salts Racemic 4-bromo-1-aminoindane->Diastereomeric Salts + Chiral Acid Purified (R)-amine Salt Purified (R)-amine Salt Diastereomeric Salts->Purified (R)-amine Salt Fractional Crystallization (R)-4-bromo-1-aminoindane (free base) (R)-4-bromo-1-aminoindane (free base) Purified (R)-amine Salt->(R)-4-bromo-1-aminoindane (free base) Basification (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine HCl (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine HCl (R)-4-bromo-1-aminoindane (free base)->(R)-4-Bromo-2,3-dihydro-1H-inden-1-amine HCl + HCl G workflow workflow G S1P Sphingosine-1-Phosphate (S1P) S1PR1 S1P1 Receptor S1P->S1PR1 binds G_protein Gi Protein S1PR1->G_protein activates Effector Downstream Effectors (e.g., Akt, ERK) G_protein->Effector signals to Lymphocyte_Egress Lymphocyte Egress Inhibition Effector->Lymphocyte_Egress Therapeutic_Effect Therapeutic Effect in Autoimmune Disease Lymphocyte_Egress->Therapeutic_Effect

Sources

An In-Depth Technical Guide to (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-4-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride is a chiral intermediate of significant interest in medicinal chemistry and pharmaceutical development. Its rigid, bicyclic structure, combined with the stereospecific amine and the reactive bromine handle, makes it a versatile scaffold for the synthesis of complex molecular architectures, particularly for agents targeting the central nervous system (CNS). This guide provides a comprehensive overview of its chemical properties, synthesis methodologies, analytical characterization, and applications, offering a critical resource for scientists engaged in drug discovery and process development.

Introduction: The Strategic Importance of a Chiral Building Block

The indane scaffold is a privileged structure in medicinal chemistry, frequently appearing in compounds designed to interact with various biological targets. The introduction of a chiral amine at the 1-position creates a critical stereocenter that can profoundly influence pharmacological activity and selectivity. The (R)-enantiomer of 4-bromo-1-aminoindane, in particular, serves as a key building block for a range of neurologically active compounds.[1] The bromine atom at the 4-position offers a valuable site for further molecular elaboration through cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

This guide will delve into the critical aspects of this compound, from its fundamental chemical identity to its practical application in the synthesis of potential therapeutics.

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses.

PropertyValueSource
Chemical Formula C₉H₁₁BrClN[1]
Molecular Weight 248.55 g/mol [1]
CAS Number 1307231-02-2[2]
Appearance Off-white to gray solid[2]
Storage Conditions Store under inert gas (nitrogen or Argon) at 2-8°C[2]

The hydrochloride salt form enhances the stability and handling characteristics of the parent amine, making it more suitable for storage and use in subsequent synthetic transformations.

Chemical Structure:

Caption: Chemical structure of this compound.

Synthesis of this compound

The synthesis of this chiral amine can be approached through two primary strategies: asymmetric synthesis to directly generate the desired (R)-enantiomer, or resolution of a racemic mixture of 4-bromo-2,3-dihydro-1H-inden-1-amine.

3.1. General Synthetic Routes

A common precursor for this synthesis is 4-bromo-1-indanone. The ketone can be converted to the racemic amine via reductive amination. The resulting racemic amine is then subjected to chiral resolution.

G start 4-Bromo-1-indanone racemic_amine Racemic 4-Bromo-1-aminoindane start->racemic_amine Reductive Amination resolution Chiral Resolution racemic_amine->resolution r_enantiomer (R)-4-Bromo-1-aminoindane resolution->r_enantiomer Separation of Diastereomers s_enantiomer (S)-4-Bromo-1-aminoindane resolution->s_enantiomer hcl_salt This compound r_enantiomer->hcl_salt HCl addition

Caption: General synthetic workflow for this compound.

3.2. Experimental Protocol: Chiral Resolution via Diastereomeric Salt Formation

This protocol outlines a classical and robust method for obtaining the (R)-enantiomer through diastereomeric salt formation with a chiral acid, such as L-(+)-tartaric acid.

Step 1: Synthesis of Racemic 4-Bromo-2,3-dihydro-1H-inden-1-amine

  • Reaction Setup: To a solution of 4-bromo-1-indanone in a suitable solvent (e.g., methanol), add an excess of ammonium formate or another ammonia source.

  • Reduction: Introduce a reducing agent, such as sodium cyanoborohydride, portion-wise at a controlled temperature (e.g., 0-5 °C).

  • Work-up: After the reaction is complete (monitored by TLC or LC-MS), quench the reaction with water and adjust the pH to basic (pH > 10) with an aqueous base (e.g., NaOH).

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the racemic amine.

Step 2: Chiral Resolution

  • Salt Formation: Dissolve the racemic 4-bromo-1-aminoindane in a suitable hot solvent (e.g., methanol or ethanol). In a separate flask, dissolve an equimolar amount of L-(+)-tartaric acid in the same hot solvent.

  • Crystallization: Slowly add the tartaric acid solution to the amine solution with stirring. Allow the mixture to cool slowly to room temperature, and then further cool in an ice bath to promote crystallization of the diastereomeric salt. The (R)-amine-(L)-tartrate salt is typically less soluble and will preferentially crystallize.

  • Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent.

  • Enantiomeric Purity Check: Analyze the enantiomeric excess (ee) of the crystalline salt by chiral HPLC. If the desired purity is not achieved, recrystallization from the same solvent system can be performed.

Step 3: Liberation of the Free Amine and Hydrochloride Salt Formation

  • Liberation: Suspend the diastereomerically pure salt in a biphasic mixture of water and an organic solvent (e.g., dichloromethane). Add an aqueous base (e.g., 1M NaOH) until the aqueous layer is basic (pH > 10).

  • Extraction: Separate the layers and extract the aqueous layer with the organic solvent.

  • Drying and Concentration: Combine the organic layers, dry over an anhydrous salt, filter, and concentrate under reduced pressure to obtain the free (R)-4-bromo-1-aminoindane.

  • Hydrochloride Salt Formation: Dissolve the free amine in a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a solution of HCl in the same or a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring. The hydrochloride salt will precipitate.

  • Isolation: Collect the precipitate by filtration, wash with the solvent, and dry under vacuum to yield this compound.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemistry of the final product.

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic and aliphatic protons of the indane core. Key signals include the benzylic proton at the 1-position, the methylene protons at the 2- and 3-positions, and the aromatic protons. The integration and splitting patterns are crucial for structural confirmation.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule, including the aromatic carbons (with the brominated carbon being significantly shifted), the aliphatic carbons of the five-membered ring, and the chiral carbon bearing the amino group.

4.2. High-Performance Liquid Chromatography (HPLC)

  • Purity Analysis (Reversed-Phase HPLC): A standard C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with an additive like trifluoroacetic acid) can be used to determine the chemical purity of the compound.

  • Enantiomeric Purity (Chiral HPLC): The enantiomeric excess (ee) is a critical parameter. This is determined using a chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralpak® series) are often effective for separating enantiomers of chiral amines. A typical mobile phase would be a mixture of a non-polar solvent (e.g., hexane) and an alcohol (e.g., isopropanol) with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape.

4.3. Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. The presence of bromine will result in a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio), with two molecular ion peaks separated by 2 Da.

Applications in Drug Discovery and Development

This compound is a valuable intermediate in the synthesis of various pharmaceutical candidates, primarily those targeting the central nervous system.[3] Its utility stems from the ability to introduce diverse substituents at the 4-position via the bromo group, allowing for the fine-tuning of pharmacological properties.

5.1. Precursor for CNS Agents

This compound serves as a building block for potential antidepressant, anxiolytic, and antipsychotic agents.[3] The chiral amine moiety can interact with specific receptors or transporters in the brain, while the substituent introduced at the 4-position can modulate potency, selectivity, and pharmacokinetic properties. It is particularly useful in research settings for studying neurotransmitter receptor interactions, especially those related to serotonin and dopamine pathways.[3]

5.2. Scaffold for Fragment-Based Drug Discovery

The rigid indane core makes this molecule an attractive fragment for use in fragment-based drug discovery (FBDD).[1] The bromo group provides a vector for fragment elaboration, allowing for the growth of the fragment into a more potent lead compound by exploring the surrounding chemical space of the target protein's binding site.

G start (R)-4-Bromo-1-aminoindane Core coupling Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) start->coupling diverse_libs Diverse Compound Libraries coupling->diverse_libs Introduction of various R groups screening Biological Screening (CNS Targets) diverse_libs->screening sar SAR Studies screening->sar lead_opt Lead Optimization sar->lead_opt

Caption: Role of (R)-4-Bromo-1-aminoindane in a drug discovery workflow.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[4]

  • Storage: Store in a tightly sealed container in a cool, dry place, under an inert atmosphere to prevent degradation.[2]

Always consult the most up-to-date Safety Data Sheet (SDS) from the supplier before handling this chemical.

Conclusion

This compound is a strategically important chiral building block in modern drug discovery. Its synthesis, while requiring careful control of stereochemistry, is achievable through established chemical principles. The versatility of its structure, particularly the presence of a modifiable bromine atom, provides medicinal chemists with a powerful tool for the design and synthesis of novel CNS-active compounds. A thorough understanding of its properties, synthesis, and analytical characterization, as outlined in this guide, is essential for its effective application in the pursuit of new and improved therapeutics.

References

  • MySkinRecipes. 4-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride.

Sources

An In-Depth Technical Guide to (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride: A Key Intermediate in Neurological Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride, a chiral building block of significant interest in the development of novel therapeutics targeting the central nervous system (CNS). This document will delve into the compound's chemical identity, stereoselective synthesis, analytical characterization, and its applications as a pivotal intermediate in medicinal chemistry, all while emphasizing the underlying scientific principles and safety considerations.

Compound Identification and Physicochemical Properties

This compound is a chiral primary amine hydrochloride salt. The indane scaffold is a privileged structure in CNS drug discovery, and the specific stereochemistry and substitution pattern of this compound make it a valuable precursor for a range of neurologically active agents.

Chemical Structure:

Figure 1: Chemical structure of this compound.

CAS Number and Molecular Information:

It is important to note that multiple CAS numbers have been assigned to this compound by various suppliers. The most frequently cited CAS numbers for the (R)-enantiomer hydrochloride are 1307231-02-2 and 1228556-71-5 . Researchers should verify the CAS number with their chosen supplier. A third CAS number, 1251922-71-0, is also seen but may refer to the racemic mixture.

PropertyValueSource
Molecular Formula C₉H₁₁BrClN[1][2]
Molecular Weight 248.55 g/mol [1][2]
Appearance White to off-white solid (typical)Supplier Data
Solubility Soluble in water, methanolInferred
Predicted XlogP 1.9[3]

Stereoselective Synthesis and Purification

Synthetic Approach: Chiral Resolution

A common and scalable approach is the resolution of racemic 4-bromo-2,3-dihydro-1H-inden-1-amine using a chiral resolving agent. This method relies on the formation of diastereomeric salts with different solubilities, allowing for their separation by fractional crystallization.

synthesis_workflow cluster_synthesis Representative Synthesis via Chiral Resolution start Racemic 4-Bromo-1-aminoindane diastereomeric_salts Diastereomeric Salt Formation start->diastereomeric_salts resolving_agent Chiral Acid (e.g., Tartaric Acid Derivative) resolving_agent->diastereomeric_salts fractional_crystallization Fractional Crystallization diastereomeric_salts->fractional_crystallization salt_separation Separation of (R,R) and (S,R) Salts fractional_crystallization->salt_separation liberation Liberation of Free Amine (Base Treatment) salt_separation->liberation hcl_salt HCl Salt Formation liberation->hcl_salt final_product (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine HCl hcl_salt->final_product

Figure 2: Workflow for the synthesis of this compound via chiral resolution.

Representative Protocol for Chiral Resolution:

  • Diastereomeric Salt Formation: Racemic 4-bromo-2,3-dihydro-1H-inden-1-amine is dissolved in a suitable solvent, such as methanol or ethanol. An equimolar amount of a chiral resolving agent, for example, a derivative of tartaric acid, is added to the solution. The mixture is heated to ensure complete dissolution and then allowed to cool slowly to facilitate the crystallization of one of the diastereomeric salts.[4]

  • Fractional Crystallization: The less soluble diastereomeric salt will precipitate out of the solution. The crystals are collected by filtration. The purity of the diastereomeric salt can be enhanced by recrystallization from the same or a different solvent system.[4]

  • Liberation of the Free Amine: The isolated diastereomeric salt is treated with a base, such as sodium hydroxide or potassium carbonate, to neutralize the chiral acid and liberate the free (R)-4-bromo-2,3-dihydro-1H-inden-1-amine. The free amine is then extracted into an organic solvent.

  • Hydrochloride Salt Formation: The organic extract containing the free amine is treated with a solution of hydrogen chloride in a suitable solvent (e.g., diethyl ether or isopropanol) to precipitate the desired this compound.

  • Purification: The final product is collected by filtration, washed with a cold solvent to remove any residual impurities, and dried under vacuum.

Asymmetric Synthesis Approaches

While chiral resolution is a common method, asymmetric synthesis offers a more elegant and potentially more efficient route to the desired enantiomer. Several patents describe enantioselective methods for the preparation of related 1-aminoindanes.[5][6] These methods often involve the asymmetric reduction of a corresponding ketoxime or the use of chiral catalysts.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity, purity, and enantiomeric excess of this compound.

Analytical TechniqueExpected Observations
¹H NMR Aromatic protons in the range of 7.0-7.5 ppm. Aliphatic protons of the indane ring system between 2.0 and 4.5 ppm. The methine proton adjacent to the amine group will appear as a multiplet.
¹³C NMR Aromatic carbons in the downfield region (120-150 ppm). Aliphatic carbons in the upfield region (20-60 ppm).
Mass Spectrometry (MS) The mass spectrum should show a molecular ion peak corresponding to the free base (C₉H₁₀BrN) at m/z around 211 and 213 (due to the isotopic pattern of bromine).[3]
Infrared (IR) Spectroscopy Characteristic peaks for N-H stretching of the primary amine (around 3300-3400 cm⁻¹), C-H stretching of aromatic and aliphatic groups, and C-Br stretching.
Chiral HPLC A single peak should be observed under appropriate chiral stationary phase conditions, confirming the high enantiomeric purity of the (R)-enantiomer.
Elemental Analysis The percentage composition of Carbon, Hydrogen, Bromine, Chlorine, and Nitrogen should be consistent with the molecular formula C₉H₁₁BrClN.

Applications in Drug Discovery and Development

This compound serves as a crucial building block in the synthesis of more complex molecules with potential therapeutic applications, particularly in the realm of CNS disorders.[7] The indane scaffold is a well-established pharmacophore in neuroscience, and the bromo-substituent provides a handle for further chemical modifications through various cross-coupling reactions.

Key Application Areas:

  • CNS Agents: This compound is a valuable intermediate for the synthesis of molecules targeting various CNS receptors and enzymes. The aminoindane structure is found in several approved drugs and clinical candidates for conditions such as Parkinson's disease, Alzheimer's disease, and depression.[8]

  • Fragment-Based Drug Discovery: The relatively small and rigid structure of this molecule makes it an attractive fragment for use in fragment-based screening campaigns to identify novel binders to protein targets.

  • Lead Optimization: The bromine atom can be readily replaced or modified using reactions like Suzuki, Heck, or Buchwald-Hartwig couplings, allowing for the rapid generation of analog libraries for structure-activity relationship (SAR) studies during lead optimization.

applications_diagram cluster_applications Applications in Drug Discovery cluster_modifications Chemical Modifications start (R)-4-Bromo-2,3-dihydro-1H- inden-1-amine HCl suzuki Suzuki Coupling start->suzuki heck Heck Coupling start->heck buchwald Buchwald-Hartwig Amination start->buchwald other Other Reactions start->other lead_gen Lead Generation & Optimization suzuki->lead_gen heck->lead_gen buchwald->lead_gen other->lead_gen cns_targets CNS Therapeutic Targets lead_gen->cns_targets

Figure 3: The role of this compound in the drug discovery pipeline.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, it should be handled with the care appropriate for a novel research chemical with potential biological activity. The safety precautions for structurally related halogenated aromatic amines should be followed.

General Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[9][10]

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.[10]

  • Avoid Contact: Avoid contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately with plenty of water.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for hazardous chemical waste.

Toxicological Information:

The toxicological properties of this specific compound have not been fully investigated. Based on structurally similar compounds, it may be harmful if swallowed, inhaled, or absorbed through the skin. Researchers should exercise caution and treat this compound as potentially hazardous.

Conclusion

This compound is a valuable and versatile chiral building block for the synthesis of novel compounds with potential therapeutic applications in the central nervous system. Its stereodefined structure and the presence of a synthetically tractable bromine atom make it an important tool for medicinal chemists and drug discovery professionals. Adherence to appropriate synthetic methodologies, thorough analytical characterization, and strict safety protocols are paramount to its successful and safe utilization in the research and development of the next generation of neurological drugs.

References

  • PubChem. (1R)-4-bromo-2,3-dihydro-1H-inden-1-amine.
  • European Patent Office. (2016).
  • European Patent Office. (2016).
  • European Patent Office. (2010). A process for the preparation of (R)
  • MySkinRecipes. (n.d.). 4-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride.
  • Simmler, L. D., Buser, T., & Donoghue, M. (2017). Synthetic Aminoindanes: A Summary of Existing Knowledge. Journal of Psychoactive Drugs, 49(5), 357–369. [Link]
  • Domainex. (n.d.). CNS Drug Discovery | Physicochemical optimisation.
  • Duke University. (2025). Safe Handling of Hazardous Drugs. Duke Safety Manual. [Link]
  • Peters, C. E., et al. (2019). Safe handling of hazardous drugs. Current Oncology, 26(4), e538–e546. [Link]
  • University of Toronto. (n.d.). Safe Handling of Hazardous Agents and Carcinogens. Temerty Faculty of Medicine. [Link]
  • AZoNano. (2012). Multiplex Cellular Imaging Platform for Discovery and Advancement of Novel Drugs for CNS Diseases. [Link]
  • Domainex. (n.d.). CNS Drug Discovery.

Sources

(R)-4-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth overview of (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride, a key chemical intermediate in pharmaceutical research and development. The document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical and physical properties, synthesis, analytical characterization, applications, and safety protocols.

Introduction

This compound is a chiral amine derivative of indane. Its specific stereochemistry and the presence of a bromine atom make it a valuable building block in medicinal chemistry. The indane scaffold is a privileged structure in drug discovery, and this particular compound serves as a crucial starting material for the synthesis of various biologically active molecules. It is particularly noted for its use in preparing sphingosine 1-phosphate (S1P) receptor modulators, which are of interest in treating S1P1-mediated diseases.[1] Furthermore, its structural framework is utilized in the development of agents targeting the central nervous system (CNS), with potential applications as antidepressants, anxiolytics, and antipsychotics.[2]

This guide aims to consolidate the essential technical information required for the effective handling, application, and analysis of this compound in a research and development setting.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in synthesis and formulation. The key properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₉H₁₁BrClN[2][3][4]
Molecular Weight 248.55 g/mol [2][3][4][5]
CAS Number 1307231-02-2[3][4][6]
Appearance Not explicitly stated, typically a solid[7]
Purity ≥95%[2][5]
Storage Store in an inert gas at room temperature.[2]

The molecular structure consists of a dihydroindene core with a bromine atom at the 4-position and an amine group at the 1-position in the (R)-configuration, supplied as a hydrochloride salt.

G

Synthesis and Manufacturing

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve the desired stereochemistry and purity. While specific proprietary synthesis routes are not always publicly available, general synthetic strategies for similar compounds often involve the following key transformations.

A potential synthetic pathway could start from a substituted indanone. Bromination of the aromatic ring followed by asymmetric reduction of the ketone or resolution of a racemic amine are common strategies to introduce the desired stereochemistry.

Illustrative Synthetic Workflow:

G start Starting Material (e.g., 4-Bromo-1-indanone) step1 Asymmetric Reduction or Chiral Resolution of Amine start->step1 step2 Purification (e.g., Crystallization) step1->step2 step3 Salt Formation (with HCl) step2->step3 product (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride step3->product

Note: The synthesis of brominated indane derivatives can be complex. For instance, the bromination of 4-chloro-1-indanone has been shown to occur on the cyclopentanone ring, highlighting the importance of carefully chosen reaction conditions to achieve the desired regioselectivity.[8]

Analytical Characterization

To ensure the identity and purity of this compound, a suite of analytical techniques is employed. These methods are crucial for quality control in both research and manufacturing settings.

Analytical TechniquePurposeExpected Observations
¹H NMR Structural confirmation and purity assessmentCharacteristic peaks for aromatic, aliphatic, and amine protons.
¹³C NMR Structural confirmationDistinct signals for each carbon atom in the molecule.
Mass Spectrometry (MS) Molecular weight determinationA molecular ion peak corresponding to the free base (C₉H₁₀BrN) at m/z 212.09.[9]
Chiral HPLC Enantiomeric purity determinationSeparation of the (R) and (S) enantiomers to confirm the enantiomeric excess.
Elemental Analysis Confirmation of elemental compositionPercentages of C, H, Br, Cl, and N should align with the calculated values for C₉H₁₁BrClN.

Applications in Drug Discovery and Development

This compound serves as a vital fragment and structural basis for the design and synthesis of novel drug candidates.[10] Its primary applications lie in its role as a key intermediate for compounds targeting various physiological pathways.

Key Therapeutic Areas:
  • Central Nervous System (CNS) Disorders: This compound is a building block for molecules with potential antidepressant, anxiolytic, and antipsychotic activities.[2] Its structure is valuable for creating new drug candidates that interact with neurotransmitter receptors, particularly those in the serotonin and dopamine pathways.[2]

  • S1P1 Receptor Modulation: It is used in the preparation of sphingosine 1-phosphate receptor modulators, which have therapeutic potential in S1P1-mediated diseases.[1]

G cluster_compound cluster_applications Therapeutic Applications compound (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride cns CNS Agents (Antidepressants, Anxiolytics) compound->cns Intermediate for s1p S1P1 Receptor Modulators compound->s1p Intermediate for

Safety and Handling

General Safety Precautions:
  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[11][12]

  • Ventilation: Use only in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[11][12]

  • Handling: Avoid contact with skin and eyes.[12] Wash hands thoroughly after handling.[11][12] Do not eat, drink, or smoke when using this product.[11]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[13] Store under an inert atmosphere and protect from direct sunlight.[13]

First Aid Measures:
  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[12]

  • Skin Contact: In case of contact, immediately wash the skin with plenty of soap and water.[11][12] Remove contaminated clothing.

  • Eye Contact: Rinse cautiously with water for several minutes.[11] Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice if irritation persists.

  • Ingestion: If swallowed, rinse the mouth. Call a poison center or doctor if you feel unwell.[11]

Conclusion

This compound is a valuable and versatile building block in modern medicinal chemistry. Its unique structural features provide a foundation for the synthesis of a wide range of compounds with potential therapeutic applications, particularly in the areas of CNS disorders and S1P receptor modulation. A comprehensive understanding of its properties, synthesis, and handling is crucial for its effective and safe utilization in the pursuit of novel therapeutics.

References

  • CymitQuimica. (1R)-4-Bromo-2,3-dihydro-1H-inden-1-amine Hydrochloride. URL
  • MySkinRecipes. 4-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride. URL
  • ChemScene. 4-Bromo-2,3-dihydro-1H-inden-1-amine. URL
  • BioCat GmbH. 4-BROMO-2,3-DIHYDRO-1H-INDEN-1-AMINE HYDROCHLORIDE. URL
  • Fisher Scientific.
  • gbw.org.cn. (1R)-4-Bromo-2,3-dihydro-1H-inden-1-amine Hydrochloride. URL
  • CRO SPLENDID LAB. 4-Bromo-2,3-dihydro-1H-inden-1-amine Hydrochloride. URL
  • ChemUniverse. (s)-4-bromo-2,3-dihydro-1h-inden-1-amine hydrochloride. URL
  • ChemicalBook. This compound. URL
  • Echemi.
  • PubChemLite. 4-bromo-2,3-dihydro-1h-inden-1-amine hydrochloride. URL
  • Enamine.
  • ResearchGate. Selective Bromination of 4-Chloro-1-indanone and Synthesis of (4-Chloro-2, 3-Dihydro-1H-indene-2-yl)methanamine. URL
  • Fisher Scientific.
  • Bide Pharmatech Ltd. This compound CAS NO.1228556-71-5. URL

Sources

An In-Depth Technical Guide to the Synthesis of (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

(R)-4-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride is a crucial chiral building block in medicinal chemistry, particularly valued as a key intermediate in the development of novel agents targeting the central nervous system (CNS).[1][2] Its rigid, bicyclic structure and defined stereochemistry make it an ideal scaffold for designing selective and potent pharmaceuticals. This guide provides a comprehensive, technically-grounded overview of a robust and scalable synthesis pathway for this compound. We will dissect a field-proven, multi-step synthesis that begins with the construction of the indanone core, proceeds through the generation of a racemic amine, and culminates in a classical chiral resolution to isolate the desired (R)-enantiomer. Each stage is detailed with mechanistic insights, step-by-step protocols, and critical process considerations to ensure reproducibility and high purity.

Introduction: Significance and Synthetic Strategy

The indane framework is a privileged scaffold in drug discovery, appearing in numerous bioactive molecules.[3][4] The specific enantiomer, (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine, provides a synthetically versatile handle—the primary amine—and a site for further functionalization—the bromine atom—allowing for extensive structure-activity relationship (SAR) studies.[1] Its applications range from intermediates for potential antidepressant and anxiolytic agents to research tools for probing neurotransmitter receptor interactions.[1]

The synthesis of a single enantiomer of a chiral amine can be approached in two primary ways: direct asymmetric synthesis or the resolution of a racemic mixture. While direct asymmetric methods, such as the enantioselective reduction of ketones or imines, are elegant, they often require specialized catalysts and extensive optimization.[5][6] A more classical, yet highly reliable and industrially scalable approach, involves the synthesis of the racemic amine followed by chiral resolution. This method, detailed herein, offers high fidelity and control over the final product's enantiomeric purity.

Our selected pathway involves three principal stages:

  • Synthesis of the Key Intermediate: Formation of 4-Bromo-1-indanone via intramolecular Friedel-Crafts acylation.

  • Formation and Resolution: Conversion of the indanone to a racemic amine, followed by chiral resolution using a diastereomeric salt formation technique.

  • Final Salt Formation: Isolation of the pure (R)-enantiomer and conversion to its stable hydrochloride salt.

Retrosynthetic Analysis

A logical breakdown of the synthesis reveals a convergent and efficient pathway starting from commercially available materials.

G Target (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine HCl FreeAmine (R)-4-Bromo-1-aminoindan Target->FreeAmine HCl Salt Formation RacemicAmine (±)-4-Bromo-1-aminoindan FreeAmine->RacemicAmine Chiral Resolution Indanone 4-Bromo-1-indanone RacemicAmine->Indanone Reductive Amination AcidChloride 3-(2-Bromophenyl)propanoyl chloride Indanone->AcidChloride Intramolecular Friedel-Crafts Acylation CarboxylicAcid 3-(2-Bromophenyl)propanoic acid AcidChloride->CarboxylicAcid Acid Chlorination

Caption: Retrosynthetic pathway for the target compound.

Part I: Synthesis of the Core Scaffold: 4-Bromo-1-indanone

The foundational step is the construction of the 4-bromo-1-indanone ring system. This is efficiently achieved through an intramolecular Friedel-Crafts acylation of 3-(2-bromophenyl)propanoic acid.[3][7] The reaction proceeds by first converting the carboxylic acid to a more reactive acid chloride, which then undergoes cyclization in the presence of a strong Lewis acid catalyst.

Mechanism Insight: The carboxylic acid is activated by thionyl chloride (SOCl₂) to form the corresponding acyl chloride. In the presence of aluminum chloride (AlCl₃), the acyl chloride forms a highly electrophilic acylium ion. This electrophile is then attacked by the electron-rich benzene ring in an intramolecular electrophilic aromatic substitution, leading to the formation of the five-membered ketone ring and regeneration of the catalyst.

Experimental Protocol: Synthesis of 4-Bromo-1-indanone (2)
  • Acid Chloride Formation: To a solution of 3-(2-Bromophenyl)propanoic acid (1) (1.0 equiv) in a suitable solvent such as 1,2-dichloroethane (DCE), add thionyl chloride (2.5 equiv). Heat the mixture to reflux for 12-24 hours until the reaction is complete (monitored by TLC or GC/MS).

  • Solvent Removal: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove excess thionyl chloride and the solvent.

  • Friedel-Crafts Cyclization: Dissolve the crude acid chloride residue in dichloromethane (DCM). In a separate flask, prepare a stirred suspension of anhydrous aluminum chloride (1.65 equiv) in DCM, cooled in an ice bath.

  • Addition and Reaction: Add the acid chloride solution dropwise to the AlCl₃ suspension, ensuring the internal temperature does not exceed 27°C.[7] After the addition is complete, allow the mixture to stir at room temperature for 3 hours.

  • Quenching and Work-up: Carefully quench the reaction by pouring it into a mixture of ice and water. Extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting solid can be further purified by recrystallization or column chromatography to yield 4-bromo-1-indanone (2) as an off-white solid.[7]

Reagent/ParameterMolar Equiv.Typical ConditionsExpected Yield
3-(2-Bromophenyl)propanoic acid1.0--
Thionyl Chloride2.5Reflux in DCE, 24h>95% (crude acid chloride)
Aluminum Chloride1.650°C to RT in DCM, 3h85-90%[7]

Part II: From Ketone to Chiral Amine

This section details the conversion of the achiral ketone into the target chiral amine hydrochloride through a robust resolution-based strategy.

Step 2a: Synthesis of Racemic (±)-4-Bromo-2,3-dihydro-1H-inden-1-amine

A common and effective method to synthesize the racemic amine is via an oxime intermediate. The ketone is first reacted with hydroxylamine to form 4-bromo-1-indanone oxime, which is then reduced to the primary amine.

Experimental Protocol: Reductive Amination
  • Oximation: In a reaction vessel, combine 4-bromo-1-indanone (2) (1.0 equiv), hydroxylamine hydrochloride (2.0 equiv), and ethanol. Add a 20% aqueous solution of sodium hydroxide to basify the mixture. Heat the reaction at reflux for 30-60 minutes, monitoring by TLC.[8]

  • Reduction: After cooling the oxime-containing mixture, add additional ethanol and a 45% aqueous sodium hydroxide solution. In a controlled manner, add Raney Nickel catalyst in portions, maintaining the temperature between 50-55°C.[8] Stir the reaction at this temperature for approximately 8 hours until the reduction is complete.

  • Work-up and Isolation: Filter the reaction mixture to remove the catalyst. Concentrate the filtrate to remove ethanol. Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate). Dry the combined organic extracts over Na₂SO₄, filter, and concentrate to yield crude racemic (±)-4-bromo-2,3-dihydro-1H-inden-1-amine (3).

Step 2b: Chiral Resolution via Diastereomeric Salt Formation

Chiral resolution is a powerful technique for separating enantiomers on a preparative scale.[9] The principle involves reacting the racemic amine with a single enantiomer of a chiral acid (the resolving agent). This reaction forms a pair of diastereomeric salts, which, unlike enantiomers, have different physical properties, such as solubility, allowing them to be separated by fractional crystallization.[10]

A commonly used and effective resolving agent for amines is L-(+)-tartaric acid.

G cluster_0 Racemic Amine Mixture cluster_1 Diastereomeric Salts cluster_2 Separated Components R_Amine (R)-Amine ResolvingAgent L-(+)-Tartaric Acid S_Amine (S)-Amine Salt_R (R)-Amine • L-Tartrate Less Soluble Salt ResolvingAgent->Salt_R Salt Formation Salt_S (S)-Amine • L-Tartrate More Soluble Salt ResolvingAgent->Salt_S Salt Formation Crystallization Fractional Crystallization Salt_R->Crystallization Salt_S->Crystallization Solid Solid Precipitate (R)-Amine Salt Crystallization->Solid Supernatant Supernatant Enriched in (S)-Amine Salt Crystallization->Supernatant

Caption: Workflow for chiral resolution.

Experimental Protocol: Chiral Resolution
  • Salt Formation: Dissolve the racemic amine (3) (1.0 equiv) in a suitable solvent, such as methanol or ethanol. In a separate flask, dissolve L-(+)-tartaric acid (0.5-1.0 equiv) in the same solvent, heating gently if necessary.

  • Crystallization: Add the tartaric acid solution to the amine solution. The diastereomeric salt of the (R)-amine may begin to precipitate. Allow the mixture to cool slowly to room temperature, and then further cool in an ice bath to maximize crystallization of the less soluble diastereomer.

  • Isolation: Collect the precipitated solid by vacuum filtration. This solid is the diastereomeric salt of the desired (R)-enantiomer. The mother liquor will be enriched in the (S)-enantiomer's salt.

  • Recrystallization (Optional): To enhance enantiomeric purity, the collected salt can be recrystallized from a fresh portion of the hot solvent.

Part III: Isolation and Final Product Formation

Experimental Protocol: Liberation of Free Amine and HCl Salt Formation
  • Liberation of Free Amine: Suspend the isolated diastereomeric salt in water and add a strong base, such as 10% aqueous sodium hydroxide, until the pH is >12. This deprotonates the amine and dissolves the tartaric acid in the aqueous layer.

  • Extraction: Extract the liberated free (R)-amine into an organic solvent like dichloromethane or ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and carefully concentrate under reduced pressure to obtain the purified (R)-4-bromo-2,3-dihydro-1H-inden-1-amine (4) as an oil or low-melting solid.

  • Hydrochloride Salt Formation: Dissolve the free amine (4) in a suitable solvent such as isopropanol or diethyl ether. Slowly add a solution of hydrogen chloride (e.g., 2M HCl in diethyl ether or concentrated HCl) dropwise with stirring.

  • Isolation of Final Product: The hydrochloride salt will precipitate. Stir the resulting slurry for a short period, then collect the solid by vacuum filtration. Wash the solid with cold solvent and dry under vacuum to yield this compound (5) as a stable, crystalline solid.[11][12]

Characterization and Quality Control

The identity, purity, and enantiomeric excess (e.e.) of the final product must be rigorously confirmed.

  • Structural Confirmation: Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) spectroscopy and Mass Spectrometry (MS) are used to confirm the chemical structure.

  • Purity Analysis: High-Performance Liquid Chromatography (HPLC) is employed to determine the chemical purity of the final compound.

  • Enantiomeric Excess (e.e.) Determination: Chiral HPLC is the standard method for quantifying the ratio of the (R)- and (S)-enantiomers, ensuring the final product meets the required stereochemical purity (>99% e.e. is often required for pharmaceutical applications).

Conclusion

The synthetic pathway detailed in this guide represents a robust, scalable, and well-documented method for producing high-purity this compound. By starting with the reliable Friedel-Crafts cyclization to build the indanone core and employing a classical chiral resolution, this approach provides excellent control over the final product's quality and stereochemistry. This makes it a highly valuable procedure for researchers and drug development professionals requiring access to this important chiral building block.

References

  • IUCr. (n.d.). Crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one.
  • ResearchGate. (2007). Selective Bromination of 4-Chloro-1-indanone and Synthesis of (4-Chloro-2, 3-Dihydro-1H-indene-2-yl)methanamine.
  • National Institutes of Health. (n.d.). Crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one.
  • MySkinRecipes. (n.d.). 4-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride.
  • National Institutes of Health. (n.d.). Synthesis of 4-functionalized-1H-indoles from 2,3-dihalophenols.
  • PubMed. (2025). Enantioselective Gram-Scale Synthesis of Rasagiline via Chiral Phosphoric Acid-Catalyzed Reduction of Cyclic Imine.
  • Google Patents. (n.d.). US8901352B2 - Method for the synthesis of rasagiline.
  • CRO SPLENDID LAB. (n.d.). 4-Bromo-2,3-dihydro-1H-inden-1-amine Hydrochloride.
  • Der Pharma Chemica. (2011). A new process for the synthesis of enantiomerically pure R-(+)-N- propargyl-1-aminoindan mesylate(Rasagiline mesylate).
  • PubChemLite. (n.d.). 4-bromo-2,3-dihydro-1h-inden-1-amine hydrochloride.
  • ResearchGate. (n.d.). A Novel Synthesis of Rasagiline via a Chemoenzymatic Dynamic Kinetic Resolution.
  • Wikipedia. (n.d.). Chiral resolution.
  • Pharmaceutical Technology. (2015, February 2). Chiral Resolution with and without Resolving Agents.
  • Google Patents. (n.d.). CN101062897A - Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof.
  • Google Patents. (n.d.). US5677469A - Process for resolving chiral acids with 1-aminoindan-2-ols.
  • Wikipedia. (n.d.). Enantioselective reduction of ketones.
  • PubMed. (2010). Separation of chiral primary amino compounds by forming a sandwiched complex in reversed-phase high performance liquid chromatography.
  • University of Groningen. (n.d.). Asymmetric reduction and Meerwein-Ponndorf-Verley reaction of prochiral aromatic ketones.
  • Chiralpedia. (2025, September 15). Part 6: Resolution of Enantiomers.
  • eScholarship.org. (2024, December 23). Probing enantioinduction in confined chiral spaces through asymmetric oxime reductions.
  • Nanjing Winsome Chemical Limited. (n.d.). 4-Bromo-1-indanone.
  • ACS Publications. (n.d.). Synthesis of Chiral 3-Substituted Indanones via an Enantioselective Reductive-Heck Reaction.
  • National Institutes of Health. (2022, November 22). Annulations involving 1-indanones to access fused- and spiro frameworks.

Sources

Technical Guide: A Comprehensive Analysis of the Solubility Profile of (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The aqueous solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability, profoundly influencing its absorption, bioavailability, and the reliability of in-vitro assay results.[1][2][3] (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride is a key structural intermediate used in the synthesis of novel central nervous system (CNS) agents.[4][5] As such, a thorough understanding of its solubility characteristics is not merely an academic exercise but a critical prerequisite for successful drug discovery and formulation. This guide provides a comprehensive framework for characterizing the solubility profile of this compound. It details the underlying principles of thermodynamic and kinetic solubility, provides robust, step-by-step experimental protocols, and explores the key physicochemical factors—most notably pH—that govern the dissolution behavior of this amine hydrochloride salt. The methodologies and insights presented herein are designed to equip researchers with the necessary tools to generate a complete and actionable solubility profile, thereby de-risking development and enabling rational formulation design.

Introduction: The Critical Role of Solubility in Drug Development

This compound serves as a vital building block in medicinal chemistry, particularly for compounds targeting neurotransmitter pathways.[4] As with any API candidate, its journey from discovery to a viable therapeutic is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, aqueous solubility is paramount. Poor solubility can lead to a cascade of development issues, including:

  • Compromised Bioavailability: Insufficient solubility can limit absorption from the gastrointestinal tract, reducing oral bioavailability and therapeutic efficacy.[6]

  • Unreliable Bioassay Data: Low solubility can cause compound precipitation in in-vitro assays, leading to unpredictable results and false negatives.[1][2]

  • Formulation Hurdles: Developing a stable and effective dosage form for a poorly soluble compound is a significant challenge, often requiring complex and costly formulation strategies.[6]

This guide, therefore, presents a systematic approach to fully characterize the solubility of this compound. We will differentiate between the two key types of solubility measurements—thermodynamic and kinetic—and provide detailed protocols for their determination.

Physicochemical Profile and Expected Behavior

A foundational understanding of the molecule's properties is essential to predict and interpret its solubility.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₁₁BrClN[4][7]
Molecular Weight 248.55 g/mol [4][7]
CAS Number 1307231-02-2[7][8]
Compound Type Hydrochloride salt of a primary amineInferred
Predicted pKa ~9-10 (for the conjugate acid)Inferred from similar amine structures

As a hydrochloride salt of a primary amine, the solubility of this compound is expected to be highly dependent on pH.[9][10] The protonated amine (the conjugate acid, R-NH₃⁺) will be the predominant species at low pH, which is generally highly water-soluble. As the pH increases to approach and surpass the pKa, the equilibrium will shift towards the un-ionized, free base form (R-NH₂), which is typically much less soluble in aqueous media.[11][12] This relationship is fundamental to understanding its behavior in different physiological environments and during formulation.

G cluster_0 pH < pKa cluster_1 pH > pKa pKa_low R-NH₃⁺Cl⁻ ⇌ R-NH₃⁺ + Cl⁻ (Ionized, High Solubility) pKa_high R-NH₂ + H₂O (Un-ionized, Low Solubility) pKa_low->pKa_high Increase pH (Deprotonation) pKa_high->pKa_low Decrease pH (Protonation)

Caption: pH-dependent equilibrium of an amine hydrochloride.

Foundational Concepts: Thermodynamic vs. Kinetic Solubility

Solubility is not a single value but a concept that must be measured under specific conditions. In drug discovery, two types of measurements are critical: thermodynamic and kinetic solubility.[13][14]

  • Thermodynamic Solubility (Equilibrium Solubility): This is the true, intrinsic solubility of a compound, defined as the concentration of a saturated solution when the dissolved solute is in equilibrium with its solid (crystalline) form.[13][15] This measurement requires longer incubation times (e.g., 24 hours or more) to ensure equilibrium is reached.[1][15] It is the gold standard for lead optimization and formulation development.[2]

  • Kinetic Solubility: This is a measure of how much of a compound, typically added from a high-concentration DMSO stock solution, can dissolve in an aqueous buffer before it precipitates.[2][14][16] The incubation times are much shorter (e.g., 2 hours).[1][17] This high-throughput method is ideal for the early stages of drug discovery to quickly flag potential solubility issues.[1][16]

Experimental Protocols for Solubility Determination

The following sections provide detailed, standardized protocols for measuring both thermodynamic and kinetic solubility.

Protocol: Thermodynamic (Equilibrium) Solubility Assay via Shake-Flask Method

This method determines the saturation solubility of the solid crystalline compound and is considered the definitive measure.[15]

Objective: To determine the maximum concentration of this compound that can be dissolved in a specific aqueous buffer at equilibrium.

Materials:

  • This compound (solid powder)

  • Glass vials (e.g., 1.5 mL)[15]

  • Thermomixer or orbital shaker

  • Aqueous buffers (e.g., Phosphate-Buffered Saline pH 7.4, Simulated Gastric Fluid pH 1.2, Simulated Intestinal Fluid pH 6.8)

  • Filtration device (e.g., Millipore Multiscreen solubility filter plates)[1] or centrifuge

  • HPLC-UV or LC-MS/MS system for quantification[1][6]

Methodology:

  • Compound Addition: Accurately weigh an excess amount of the solid compound (e.g., 1-2 mg) into a glass vial. The goal is to have undissolved solid remaining at the end of the experiment.[15]

  • Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired aqueous buffer to the vial.[15]

  • Equilibration: Seal the vials and place them in a thermomixer or shaker. Incubate at a controlled temperature (e.g., 25°C or 37°C) with vigorous agitation for at least 24 hours to ensure equilibrium is reached.[15]

  • Phase Separation: After incubation, separate the undissolved solid from the saturated solution. This can be achieved by:

    • Filtration: Pass the suspension through a low-binding filter plate.[1]

    • Centrifugation: Centrifuge the vial at high speed and carefully collect the supernatant.

  • Quantification: Prepare a series of calibration standards of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water). Analyze the saturated filtrate/supernatant and the calibration standards using a validated HPLC-UV or LC-MS/MS method.[13]

  • Data Analysis: Calculate the concentration of the compound in the saturated solution by comparing its response to the calibration curve. This concentration is the thermodynamic solubility.

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

Protocol: Kinetic Solubility Assay via Nephelometry or UV Absorbance

This high-throughput method is used for rapid screening by measuring the concentration at which the compound precipitates from a DMSO stock solution.[14][17]

Objective: To rapidly assess the solubility of the compound when introduced from a concentrated organic stock into an aqueous buffer.

Materials:

  • This compound (dissolved in 100% DMSO, e.g., 10 mM stock)[16][17]

  • Aqueous buffer (e.g., PBS pH 7.4)

  • 96-well microtiter plates (clear for UV, black for nephelometry)

  • Nephelometer (for light scattering) or UV Plate Reader[1][17]

  • Automated liquid handling system (recommended)

Methodology:

  • Plate Preparation: Dispense a small volume (e.g., 1-5 µL) of the DMSO stock solution into the wells of a microtiter plate.[17] For a concentration curve, perform serial dilutions in DMSO first.

  • Buffer Addition: Rapidly add the aqueous buffer to each well to achieve the desired final compound concentration (typically with a final DMSO concentration of 1-2%).[17]

  • Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C) for a short period, typically 1.5 to 2 hours.[1][17]

  • Detection & Measurement:

    • Nephelometry: Measure the light scattering in each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.[14][17]

    • Direct UV Assay: After incubation, filter the solution to remove any precipitate. Measure the UV absorbance of the filtrate in a UV-transparent plate and compare it to standards to determine the concentration of the dissolved compound.[14][17]

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant precipitate is detected.

Key Factors Influencing Solubility

Effect of pH

As previously discussed, pH is the most critical factor governing the solubility of an amine hydrochloride.[9][10] The Henderson-Hasselbalch equation can be used to model this relationship.[12] A full pH-solubility profile should be generated by performing the thermodynamic solubility assay in a series of buffers ranging from acidic (e.g., pH 1-2) to basic (e.g., pH 8-9). The solubility is expected to be high at acidic pH and decrease sharply as the pH approaches and exceeds the pKa of the amine.[11]

Common Ion Effect

The solubility of a salt can be decreased by the presence of a solution that contains an ion in common with the salt.[9][18] In this case, the presence of a high concentration of chloride ions (Cl⁻) in the solution could potentially decrease the solubility of this compound.[9][18] This can be relevant in certain high-chloride physiological environments or specific formulations. This effect can be tested by measuring solubility in buffers with and without added sodium chloride.[9]

Data Interpretation and Presentation

All quantitative solubility data should be summarized in a clear, tabular format to allow for easy comparison across different conditions.

Table 2: Example Solubility Profile for this compound

Assay TypeMediumpHTemperature (°C)Solubility (µg/mL)Solubility (µM)
Thermodynamic0.1 N HCl1.225Hypothetical ValueHypothetical Value
ThermodynamicPhosphate Buffer6.525Hypothetical ValueHypothetical Value
ThermodynamicPBS7.425Hypothetical ValueHypothetical Value
ThermodynamicPBS7.437Hypothetical ValueHypothetical Value
KineticPBS7.425Hypothetical ValueHypothetical Value

Conclusion

A comprehensive characterization of the solubility profile of this compound is an indispensable step in its evaluation as a pharmaceutical intermediate. By employing the robust thermodynamic (shake-flask) and high-throughput kinetic assays detailed in this guide, researchers can gain critical insights into its dissolution behavior. The data generated, particularly the pH-solubility profile, will directly inform decisions related to formulation, animal dosing vehicle selection, and the interpretation of biological assay data. A proactive and thorough investigation of solubility mitigates downstream risks and is a hallmark of a well-executed drug discovery program.

References

  • AxisPharm. Kinetic Solubility Assays Protocol. [Link]
  • BioDuro. ADME Solubility Assay. [Link]
  • Protocols.io. (2025). In-vitro Thermodynamic Solubility. [Link]
  • Bevan, C. D., & Lloyd, R. S. (2000). In vitro solubility assays in drug discovery. PubMed. [Link]
  • Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]
  • Evotec. Thermodynamic Solubility Assay. [Link]
  • Al-Sanea, M. M., et al. (2018). Automated assays for thermodynamic (equilibrium) solubility determination.
  • Amir, M., et al. (2022). Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. Asian Journal of Dental and Health Sciences. [Link]
  • MySkinRecipes. 4-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride. [Link]
  • Buhamad, R. (2017). Ph and Solubility of Drugs. YouTube. [Link]
  • CRO SPLENDID LAB. (1R)-4-Bromo-2,3-dihydro-1H-inden-1-amine Hydrochloride. [Link]
  • Pobudkowska, A., & Domańska, U. (2014). Study of pH-dependent drugs solubility in water.
  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. University of Glasgow Theses. [Link]
  • Chemistry LibreTexts. (2019). The Effects of pH on Solubility. [Link]
  • Sanghvi, T., & Yalkowsky, S. H. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. PubMed. [Link]

Sources

Biological activity of bromo-indan-amine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of Bromo-Indan-Amine Derivatives

Abstract

This technical guide offers a comprehensive exploration of the multifaceted biological activities of bromo-indan-amine derivatives. As a class of compounds possessing a privileged structural scaffold, these molecules have garnered significant attention in the fields of neuroscience and medicinal chemistry. We delve into their primary mechanisms of action, focusing on their potent inhibitory effects on monoamine oxidases (MAO), their modulation of serotonergic and dopaminergic systems, and their emerging neuroprotective properties. This document is designed for researchers, scientists, and drug development professionals, providing not only a synthesis of the current state of knowledge but also detailed experimental protocols and data-driven insights to facilitate further investigation and therapeutic development.

Part 1: Introduction to Bromo-Indan-Amine Derivatives

The indan-amine framework, characterized by a benzene ring fused to a cyclopentane ring bearing an amine group, is a cornerstone in the design of centrally acting agents.[1] This scaffold's rigid structure provides a defined orientation for pharmacophoric features, enabling precise interactions with biological targets. The introduction of a bromine atom to this structure significantly influences its physicochemical properties, such as lipophilicity and electronic distribution, which can profoundly impact binding affinity, selectivity, and metabolic stability.

Bromo-indan-amine derivatives and their close structural relatives, bromo-indanone derivatives, have shown promise as leads for treating a range of neurological and psychiatric conditions, including Parkinson's disease, Alzheimer's disease, and depression.[2][3] Their therapeutic potential stems from their ability to modulate the levels of key neurotransmitters—norepinephrine, serotonin, and dopamine—by interacting with the enzymes and transporters that regulate their synaptic concentrations.[2]

Part 2: Potent Inhibition of Monoamine Oxidase (MAO)

One of the most well-documented activities of indan-amine and indanone derivatives is the inhibition of monoamine oxidases (MAO). These enzymes, existing in two isoforms (MAO-A and MAO-B), are critical for the degradation of monoamine neurotransmitters.[4] Inhibition of MAO increases the synaptic availability of these neurotransmitters, a proven therapeutic strategy for depression and neurodegenerative disorders.[5] Selective MAO-A inhibitors are effective antidepressants, while MAO-B inhibitors are used in the treatment of Parkinson's and Alzheimer's diseases.[5]

Mechanism of Action: Targeting the Flavin Cofactor

Bromo-indan-amine derivatives often act as potent inhibitors of MAO. The indanone series, for instance, has yielded compounds with high specificity for MAO-B.[3][6] The mechanism involves binding to the active site of the enzyme, which houses a flavin adenine dinucleotide (FAD) cofactor. The inhibitor molecule positions itself within the active site cavity, preventing the substrate (e.g., dopamine, serotonin) from accessing the FAD cofactor, thereby blocking the oxidative deamination process. Structure-activity relationship (SAR) studies on related 2-heteroarylidene-1-indanone derivatives have shown that bromo-substitution on a furan ring can significantly enhance MAO-B inhibitory activity.[6]

MAO_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron Neurotransmitter Dopamine / Serotonin Mitochondrion Mitochondrion Neurotransmitter->Mitochondrion Uptake MAO MAO-A / MAO-B Mitochondrion->MAO Inactive_Metabolites Inactive Metabolites MAO->Inactive_Metabolites Oxidative Deamination Bromo_Indan_Amine Bromo-Indan-Amine Derivative Bromo_Indan_Amine->MAO Inhibition

Caption: MAO inhibition by bromo-indan-amine derivatives.

Quantitative Data: MAO-B Inhibitory Potency

The following table summarizes the inhibitory potency (IC₅₀) of representative indanone derivatives, highlighting the impact of bromo-substitution on MAO-B inhibition. Lower IC₅₀ values indicate higher potency.

Compound IDKey Structural FeaturesTargetIC₅₀ (µM)Reference
Example 1 2-(5-bromo-2-furan)-methylene-1-indanoneMAO-B0.0044[6]
Example 2 2-(5-methyl-2-furan)-methylene-1-indanoneMAO-B0.0051[6]
Example 3 2-benzylidene-5-hydroxy-1-indanone (B-ring: 4-bromo)MAO-B<0.1[3]
Example 4 2-benzylidene-1-indanoneMAO-B<2.74[3]
Experimental Protocol: In Vitro MAO Inhibition Assay

This protocol describes a fluorometric method for determining the inhibitory effects of test compounds on recombinant human MAO-A and MAO-B.[7]

Materials:

  • Recombinant human MAO-A and MAO-B enzymes.[5]

  • Kynuramine (substrate).[4]

  • Test bromo-indan-amine derivatives and reference inhibitors (e.g., Clorgyline for MAO-A, Selegiline for MAO-B).[5]

  • Phosphate buffer (pH 7.4).

  • 96-well microplate reader with fluorescence detection.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a dilution series of the test compounds and reference inhibitors in DMSO. The final DMSO concentration in the assay should be kept below 1%.

  • Enzyme Preparation: Dilute the MAO-A and MAO-B enzymes in phosphate buffer to the desired working concentration.

  • Assay Reaction: a. To each well of a 96-well plate, add 50 µL of phosphate buffer. b. Add 25 µL of the test compound dilution or control vehicle. c. Add 25 µL of the diluted enzyme solution. d. Pre-incubate the plate at 37°C for 15 minutes.

  • Initiation of Reaction: Add 25 µL of the kynuramine substrate solution to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

  • Termination and Detection: Stop the reaction by adding a suitable stop solution (e.g., 2N NaOH). Measure the fluorescence of the product, 4-hydroxyquinoline, at an excitation wavelength of ~310 nm and an emission wavelength of ~400 nm.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Caption: Workflow for the in vitro MAO inhibition assay.

Part 3: Modulation of Serotonergic and Dopaminergic Systems

Beyond enzyme inhibition, bromo-indan-amine derivatives interact directly with the machinery of neurotransmission, including serotonin (5-HT) and dopamine (DA) receptors and transporters.[8] The serotonin transporter (SERT) and dopamine transporter (DAT) are responsible for the reuptake of these neurotransmitters from the synaptic cleft, thereby terminating their signal.[9][10] Inhibition of these transporters increases neurotransmitter levels and is a key mechanism for many antidepressants and psychostimulants.[11]

Mechanism of Action: Receptor and Transporter Interactions

The affinity of these compounds for various serotonin receptor subtypes (e.g., 5-HT₁ₐ, 5-HT₂ₐ) and dopamine receptors (e.g., D₂) determines their specific pharmacological profile.[8][12] For example, high affinity for the 5-HT₁ₐ receptor is associated with anxiolytic and antidepressant effects.[8] Similarly, interaction with the DAT is a hallmark of compounds with potential efficacy in treating attention-deficit/hyperactivity disorder (ADHD) or as cocaine substitutes.[9][10] The brominated indolethanamine derivative, a related structure, shows varied binding affinities across multiple serotonin receptor subtypes, indicating a complex polypharmacology.[12]

Synaptic_Modulation cluster_synapse Synaptic Cleft Presynaptic Presynaptic Terminal NT Serotonin (5-HT) Dopamine (DA) Presynaptic->NT Release Postsynaptic Postsynaptic Neuron SERT_DAT SERT / DAT (Reuptake Transporter) SERT_DAT->Presynaptic Receptor 5-HT / D Receptors Receptor->Postsynaptic Signal Transduction NT->SERT_DAT Reuptake NT->Receptor Binding Bromo_Indan_Amine Bromo-Indan-Amine Derivative Bromo_Indan_Amine->SERT_DAT Inhibition Bromo_Indan_Amine->Receptor Modulation (Agonist/Antagonist)

Caption: Synaptic modulation by bromo-indan-amine derivatives.

Quantitative Data: Receptor and Transporter Affinity

The table below presents binding affinity (Ki) data for a representative brominated indolethanamine derivative, illustrating its interaction profile with various human serotonin receptors. Lower Ki values signify higher binding affinity.

Receptor SubtypeSerotonin (5-HT) Ki (nM)2-(5-bromo-1H-indol-3-yl)-N,N-dimethylethanamine Ki (nM)Reference
5-HT₁ₐ 3.218[12]
5-HT₁ₑ 4.125[12]
5-HT₁ₒ 5.016[12]
5-HT₂ₐ 1023[12]
5-HT₂ₑ 0.91.8[12]
5-HT₂ₒ 5.028[12]
5-HT₇ 2.014[12]
Experimental Protocol: Neurotransmitter Uptake Assay in Synaptosomes

This protocol details a method for measuring serotonin or dopamine uptake into synaptosomes, which are resealed nerve terminals isolated from brain tissue.[13] This ex vivo model provides a functional measure of transporter inhibition.

Materials:

  • Freshly dissected brain tissue (e.g., rat striatum for dopamine, hippocampus for serotonin).

  • Sucrose buffer for homogenization.

  • Radiolabeled neurotransmitter (e.g., [³H]Dopamine or [³H]Serotonin).

  • Test bromo-indan-amine derivatives and reference inhibitors (e.g., GBR 12909 for DAT, Fluoxetine for SERT).

  • Scintillation cocktail and a scintillation counter.

Step-by-Step Methodology:

  • Synaptosome Preparation: a. Homogenize the brain tissue in ice-cold sucrose buffer. b. Centrifuge the homogenate at low speed to remove nuclei and cell debris. c. Centrifuge the resulting supernatant at a higher speed to pellet the crude synaptosomal fraction. d. Resuspend the pellet in a suitable assay buffer.

  • Uptake Assay: a. Aliquot the synaptosomal suspension into test tubes. b. Add the test compounds or reference inhibitors at various concentrations. c. Pre-incubate the mixture for 10-15 minutes at 37°C.

  • Initiation of Uptake: Add the radiolabeled neurotransmitter to each tube to initiate the uptake process. Incubate for a short period (e.g., 5 minutes) at 37°C.

  • Termination of Uptake: Rapidly terminate the reaction by adding ice-cold buffer and filtering the contents through glass fiber filters using a cell harvester. This separates the synaptosomes (containing internalized radiolabel) from the external medium.

  • Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radiolabel.

  • Quantification: Place the filters into scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the specific uptake by subtracting non-specific uptake (measured in the presence of a high concentration of a known inhibitor). Calculate the percent inhibition and IC₅₀ values for the test compounds.

Part 4: Neuroprotective Properties

Emerging evidence suggests that indanone derivatives possess neuroprotective capabilities, an activity of immense therapeutic interest for treating neurodegenerative diseases characterized by neuronal cell death.[14][15]

Mechanisms of Neuroprotection

The neuroprotective effects can be multifactorial.[15] They may arise from:

  • MAO-B Inhibition: By inhibiting MAO-B, these compounds reduce the production of reactive oxygen species (ROS) that are generated during the oxidative deamination of dopamine, thereby mitigating oxidative stress.[16]

  • Anti-apoptotic Pathways: Some compounds have been shown to protect newborn neurons from apoptotic cell death in vivo.[14][17] The precise molecular targets are still under investigation but may involve modulating key proteins in cell survival pathways.

  • Antioxidant Activity: The indanone scaffold itself can exhibit direct antioxidant and radical scavenging properties, further protecting neurons from oxidative damage.[18]

Neuroprotection_Pathway Oxidative_Stress Oxidative Stress (e.g., H₂O₂, Rotenone) Neuron Neuron Oxidative_Stress->Neuron Induces Damage Apoptosis Apoptosis (Cell Death) Neuron->Apoptosis Survival_Pathway Pro-Survival Signaling Survival_Pathway->Apoptosis Inhibits Bromo_Indan_Amine Bromo-Indan-Amine Derivative Bromo_Indan_Amine->Oxidative_Stress Scavenges ROS Bromo_Indan_Amine->Survival_Pathway Activates

Caption: Potential neuroprotective mechanisms of bromo-indan-amine derivatives.

Experimental Protocol: In Vitro Neuroprotection Assay (SH-SY5Y Cells)

This protocol outlines a method to assess the neuroprotective effect of bromo-indan-amine derivatives against an oxidative insult in the human neuroblastoma cell line SH-SY5Y.[18]

Materials:

  • SH-SY5Y human neuroblastoma cells.

  • Cell culture medium (e.g., DMEM/F12) with FBS and antibiotics.

  • Oxidative agent (e.g., 6-hydroxydopamine (6-OHDA) or H₂O₂).

  • Test bromo-indan-amine derivatives.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.

  • Solubilization buffer (e.g., DMSO or acidified isopropanol).

Step-by-Step Methodology:

  • Cell Culture: Culture SH-SY5Y cells in a T-75 flask until they reach 80-90% confluency.

  • Cell Seeding: Seed the cells into a 96-well plate at a suitable density (e.g., 1x10⁴ cells/well) and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for a specific duration (e.g., 2 hours).

  • Induction of Oxidative Stress: Add the oxidative agent (e.g., 6-OHDA) to the wells (except for the untreated control wells) and incubate for 24 hours.

  • Cell Viability Assessment (MTT Assay): a. Remove the culture medium from the wells. b. Add 100 µL of fresh medium containing MTT (0.5 mg/mL) to each well. c. Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.

  • Solubilization: Remove the MTT solution and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage relative to the untreated control. A higher absorbance value corresponds to higher cell viability and thus a greater neuroprotective effect.

Part 5: Summary and Future Directions

Bromo-indan-amine derivatives represent a versatile and potent class of neuromodulatory agents. Their biological activities are primarily centered on the inhibition of monoamine oxidase and the modulation of serotonin and dopamine transporters and receptors. This polypharmacological profile makes them attractive candidates for the development of therapeutics for complex multifactorial neurological disorders.[19] The emerging evidence of their neuroprotective capabilities further broadens their potential clinical applications.

Future research should focus on elucidating detailed structure-activity relationships to optimize both potency and selectivity for desired targets. Advanced in vivo studies using relevant animal models of disease are crucial to validate the therapeutic potential observed in vitro.[20][21] Furthermore, comprehensive ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling will be essential for identifying candidates with suitable drug-like properties for clinical advancement. The continued exploration of this chemical space holds significant promise for delivering novel and effective treatments for debilitating neurological and psychiatric conditions.

Part 7: References

  • BenchChem. (n.d.). A Comparative Analysis of Serotonin and a Brominated Indolethanamine Derivative at Serotonin Receptors. Retrieved from

  • National Center for Biotechnology Information. (n.d.). Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry - Electrochemical Methods for Neuroscience. Retrieved from

  • Stanford University. (n.d.). Animal Model of Substance Abuse Behavior. Retrieved from

  • ResearchGate. (n.d.). Examining the effects of psychoactive drugs on complex behavioral processes in laboratory animals. Retrieved from

  • Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Retrieved from

  • PubMed Central. (2020). Animal Models of the Behavioral Symptoms of Substance Use Disorders. Retrieved from

  • Icahn School of Medicine at Mount Sinai. (n.d.). Behavioral Models of Addiction & Depression. Retrieved from

  • Charles River Laboratories. (n.d.). MAO Inhibition in Drug Discovery and Development. Retrieved from

  • Frontiers. (n.d.). Understanding Addiction Using Animal Models. Retrieved from

  • PubMed Central. (n.d.). Discovery of a Neuroprotective Chemical, (S)-N-(3-(3,6-Dibromo-9H-carbazol-9-yl)-2-fluoropropyl)-6-methoxypyridin-2-amine [(-)-P7C3-S243], with Improved Druglike Properties. Retrieved from

  • MDPI. (n.d.). Evaluation of Pyrrole Heterocyclic Derivatives as Selective MAO-B Inhibitors and Neuroprotectors. Retrieved from

  • PubMed Central. (n.d.). Inhibition of human monoamine oxidase A and B by flavonoids isolated from two Algerian medicinal plants. Retrieved from

  • PubMed. (n.d.). 2-Heteroarylidene-1-indanone derivatives as inhibitors of monoamine oxidase. Retrieved from

  • ResearchGate. (n.d.). In vitro kinetic study and reversibility testing for inhibition of MAO-B by compounds 1p and 1y. Retrieved from

  • Wikipedia. (n.d.). 6-APB. Retrieved from

  • PubMed Central. (n.d.). Techniques for Measurement of Serotonin: Implications in Neuropsychiatric Disorders and Advances in Absolute Value Recording Methods. Retrieved from

  • Bioorganic Chemistry. (2019). Synthesis, neuroprotective and antioxidant capacity of PBN-related indanonitrones. Retrieved from

  • ResearchGate. (n.d.). (PDF) Discovery of a Neuroprotective Chemical, (S)-N-(3-(3,6-Dibromo-9H-carbazol-9-yl)-2-fluoropropyl)-6-methoxypyridin -2-amine [(-)-P7C3-S243], with Improved Druglike Properties. Retrieved from

  • PubMed. (n.d.). N-methyl amine-substituted fluoxetine derivatives: new dopamine transporter inhibitors. Retrieved from

  • PubMed. (2024). Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders. Retrieved from

  • PubMed Central. (n.d.). Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health. Retrieved from

  • BenchChem. (n.d.). The Multifaceted Biological Activities of Substituted Indanones: A Technical Guide. Retrieved from

  • PubMed. (2019). Design, synthesis and biological evaluation of novel serotonin and dopamine receptor ligands being 6-bromohexyl saccharine derivatives. Retrieved from

  • PubMed. (2017). Recent developments in biological activities of indanones. Retrieved from

  • PubMed. (2016). 2-Benzylidene-1-indanone derivatives as inhibitors of monoamine oxidase. Retrieved from

  • ResearchGate. (n.d.). N-Methyl Amine-substituted Fluoxetine Derivatives: New Dopamine Transporter Inhibitors. Retrieved from

Sources

(R)-4-Bromo-2,3-dihydro-1H-inden-1-amine Hydrochloride: A Strategic Chiral Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Chirality is a cornerstone of modern pharmaceutical science, with the stereochemistry of a drug molecule often dictating its efficacy, safety, and metabolic profile. The demand for enantiomerically pure compounds has propelled the development of versatile chiral building blocks.[1] Among these, (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride has emerged as a critical synthon, particularly for therapeutics targeting the central nervous system (CNS). Its rigid, conformationally restricted scaffold, combined with strategically placed functional groups—a stereodefined amine and a versatile bromine atom—provides an exceptional platform for constructing complex molecular architectures. This guide offers a comprehensive overview of its synthesis, properties, and applications, underscoring its value in medicinal chemistry and drug development.

Introduction: The Imperative for Chiral Scaffolds

The principle of stereoselectivity in pharmacology is well-established; biological systems, being inherently chiral, interact differently with the enantiomers of a drug molecule. This necessitates the synthesis of single-enantiomer drugs to maximize therapeutic benefit and minimize off-target effects.[1] Chiral building blocks, or synthons, are enantiomerically pure compounds that serve as starting materials, allowing for the efficient and predictable construction of a target molecule's desired stereoisomer.[1][2]

(R)-4-Bromo-2,3-dihydro-1H-inden-1-amine belongs to the family of substituted phenethylamines, a class renowned for its diverse neuropharmacological activities.[3] Its rigid indane core locks the molecule into a specific conformation, which is highly advantageous for designing ligands with high affinity and selectivity for specific receptor subtypes. This compound serves as an important scaffold for molecular linking, expansion, and modification in the design and screening of novel drug candidates.[4]

Physicochemical and Structural Properties

The hydrochloride salt of (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine is typically supplied as a solid, with its properties meticulously controlled to ensure reproducibility in synthetic applications.

PropertyValueSource
Chemical Name This compound[5]
Synonym(s) (1R)-4-bromo-2,3-dihydro-1H-inden-1-amine[6]
CAS Number 1307231-02-2, 1228556-71-5, 1251922-71-0[4][5][7][8]
Molecular Formula C₉H₁₁BrClN[7][8]
Molecular Weight 248.55 g/mol [7][9]
Appearance Solid (form may vary)N/A
Storage Conditions Store at room temperature under an inert atmosphere, protected from light.[7][10]
Molecular Formula (Free Base) C₉H₁₀BrN[6][10]
Molecular Weight (Free Base) 212.09 g/mol [10]

Synthesis and Enantiomeric Control

The industrial production of enantiomerically pure this compound relies on a robust synthetic pathway coupled with a highly efficient method for controlling stereochemistry. The two primary strategies are chiral resolution of a racemic mixture and direct asymmetric synthesis.

Synthesis of Racemic 4-Bromo-1-aminoindane

The common precursor for this building block is 4-bromo-1-indanone. The synthesis begins with 3-(2-bromophenyl)propionic acid, which undergoes an intramolecular Friedel-Crafts acylation to form the five-membered ring of the indanone core.[11] The resulting ketone is then converted to the racemic amine, typically via reductive amination.

G A 3-(2-Bromophenyl)propionic Acid B 4-Bromo-1-indanone A->B Intramolecular Friedel-Crafts Acylation (e.g., SOCl₂, AlCl₃) C Racemic 4-Bromo-1-aminoindane B->C Reductive Amination (e.g., NH₃, H₂, Raney Ni or NaBH₃CN)

Caption: Synthesis of the racemic amine precursor.

Chiral Resolution: The Classical Approach

The most common and industrially scalable method for separating the enantiomers of a racemic amine is through diastereomeric salt formation.[12] This process leverages the different physical properties (primarily solubility) of diastereomeric salts.

Causality Behind the Protocol: The racemic amine, a mixture of (R) and (S) enantiomers, is treated with a single enantiomer of a chiral acid (the resolving agent). This creates a pair of diastereomeric salts: [(R)-amine-(L)-acid] and [(S)-amine-(L)-acid]. Because these diastereomers are not mirror images, they have different solubilities in a given solvent. By carefully selecting the solvent and crystallization conditions, one diastereomer can be selectively precipitated, while the other remains in solution. The precipitated salt is then isolated, and the chiral amine is liberated by treatment with a base.

Experimental Protocol: Chiral Resolution with (2R,3R)-Tartaric Acid

  • Salt Formation: Dissolve racemic 4-bromo-2,3-dihydro-1H-inden-1-amine (1.0 equiv) in a suitable solvent such as methanol.[13] Add a solution of (2R,3R)-tartaric acid (0.5-1.0 equiv) in the same solvent. The use of a dicarboxylic acid like tartaric acid allows for the formation of different salt stoichiometries, which can influence crystallization.[13]

  • Fractional Crystallization: Heat the mixture to obtain a clear solution, then allow it to cool slowly to room temperature. The salt of one diastereomer will preferentially crystallize. The rate of cooling is critical; slow cooling promotes the formation of larger, purer crystals.

  • Isolation: Collect the precipitated solid by filtration and wash with a small amount of cold solvent to remove impurities. The enantiomeric excess (e.e.) of the amine in the salt should be checked at this stage (see Section 5).

  • Recrystallization (Optional): If the desired optical purity is not achieved, one or more recrystallizations of the diastereomeric salt can be performed to enhance the e.e.

  • Liberation of the Free Amine: Suspend the purified diastereomeric salt in water and add a base (e.g., 1 M NaOH) until the pH is >11. Extract the liberated (R)-amine into an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Hydrochloride Salt Formation: Dry the organic extracts, filter, and bubble dry HCl gas through the solution, or add a solution of HCl in isopropanol, to precipitate the final this compound product.

Asymmetric Synthesis: A Modern Alternative

While resolution is effective, it is inherently limited to a 50% theoretical yield for the desired enantiomer (unless the undesired enantiomer is racemized and recycled). Asymmetric synthesis circumvents this by creating the desired stereocenter directly.[12] Methods include:

  • Biocatalysis: Using enzymes like transaminases to selectively synthesize one enantiomer.[14][15]

  • Chiral Catalysis: Employing metal catalysts with chiral ligands for reactions like asymmetric hydrogenation of an enamine or imine precursor.[16]

These methods are often more elegant but may require more specialized reagents and optimization.

Applications in Medicinal Chemistry

The title compound is a valuable intermediate for pharmaceuticals, especially those targeting CNS disorders, due to its structural similarity to key neurotransmitters.[7] Its rigid framework helps improve binding affinity and selectivity.

G cluster_0 Core Building Block cluster_1 Functionalization Pathways A (R)-4-Bromo-1-aminoindane Hydrochloride B N-Alkylation / Acylation (Amine Moiety) A->B C Cross-Coupling Reactions (Bromo Moiety, e.g., Suzuki, Buchwald-Hartwig) A->C D Cyanation -> Further Elaboration (Bromo Moiety) A->D E Diverse Library of CNS Drug Candidates B->E C->E D->E

Caption: Versatility of the chiral building block in synthesis.

Case Study: A Scaffold for Serotonin and Dopamine Pathway Modulators

Research has identified this scaffold as key for developing agents that interact with serotonin and dopamine receptors.[7] The (R)-stereochemistry at the amine is often crucial for selective binding. The bromine atom serves as a versatile chemical handle for introducing further complexity and diversity into the molecule. For example, it can be used in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to append various aryl or heteroaryl groups, allowing for fine-tuning of the molecule's pharmacological profile. This strategy is central to fragment-based drug discovery (FBDD), where a core fragment is elaborated to improve potency and selectivity.[17]

The related 4-cyano-1-aminoindane is a key precursor to Ozanimod, a sphingosine-1-phosphate receptor modulator.[18] This highlights the strategic importance of the 4-substituted aminoindane framework, where the bromo-substituent on the title compound acts as a synthetic equivalent for the cyano group or other functionalities.

Analytical Quality Control: Ensuring Enantiomeric Purity

Validation of the enantiomeric purity of the final product is a non-negotiable step. The primary technique for this is High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase.

Experimental Protocol: Determination of Enantiomeric Excess (e.e.)

  • Sample Preparation: Accurately weigh and dissolve a small amount of the (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine HCl in the mobile phase. Neutralize the sample with a base if analyzing the free amine form.

  • Chromatographic System:

    • Column: A chiral stationary phase column (e.g., Chiralpak or ChiraDex).[1]

    • Mobile Phase: Typically a mixture of a nonpolar solvent (e.g., hexane) and an alcohol (e.g., isopropanol), often with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape.

    • Detector: UV detector set to an appropriate wavelength (e.g., 220 nm).

  • Analysis: Inject a solution of the racemic material first to determine the retention times of both the (R) and (S) enantiomers. Then, inject the sample of the resolved material.

  • Calculation: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula:

    • e.e. (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] × 100

Other methods include NMR spectroscopy with chiral solvating agents or after derivatization with a chiral reagent like Mosher's acid chloride to form diastereomers that are distinguishable by NMR.[1][16]

Conclusion

This compound is a high-value chiral building block that provides a robust and versatile starting point for the synthesis of complex, enantiomerically pure molecules. Its conformationally rigid indane scaffold, coupled with the stereodefined amine and a synthetically versatile bromine handle, makes it an ideal choice for developing selective CNS-active agents and other sophisticated pharmaceutical targets. The well-established protocols for its synthesis and chiral resolution, along with reliable analytical methods for quality control, solidify its position as an indispensable tool for researchers and professionals in the field of drug discovery.

References

  • Google Patents. EP3553179A1 - Enantioselective biocatalytic preparation of 4-cyano-substituted 1-aminoindane and ozanimod.
  • Wikipedia. Chiral resolution. [Link]
  • University of Glasgow Theses Service.
  • ResearchGate. Selective Bromination of 4-Chloro-1-indanone and Synthesis of (4-Chloro-2, 3-Dihydro-1H-indene-2-yl)methanamine. [Link]
  • National Center for Biotechnology Information. Synthesis of Chiral Building Blocks for Use in Drug Discovery. [Link]
  • MySkinRecipes. 4-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride. [Link]
  • Google Patents. EP1036189A1 - Resolution of chiral amines.
  • PubChemLite. 4-bromo-2,3-dihydro-1h-inden-1-amine hydrochloride. [Link]
  • PubChem. 5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride. [Link]
  • HETEROCYCLES. SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. [Link]
  • Wikipedia. Substituted phenethylamine. [Link]
  • PubMed. Kinetic resolution of chiral amines with omega-transaminase using an enzyme-membrane reactor. [Link]
  • Cenmed Enterprises. (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine. [Link]
  • MDPI. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. [Link]
  • Google Patents. WO2012116752A1 - Process of resolution of 1-aminoindan.
  • Wikipedia. Substituted methylenedioxyphenethylamine. [Link]
  • PubMed Central. Transaminases Provide Key Chiral Building Blocks for the Synthesis of Selective M1/M4 Agonists. [Link]
  • Organic Chemistry Portal. Enantioselective Synthesis of Alcohols and Amines: The Kim Synthesis of (+)-Frontalin. [Link]
  • PubMed. New Chiral Building Blocks From Tetrabromocyclopropene and Furan. [Link]
  • ResearchGate. Enantioselective Synthesis of Alcohols and Amines: The Kim Synthesis of (+)-Frontalin. [Link]
  • PubChem. 4-Bromo-a-methyl-benzeneethanamine hydrochloride (1:1). [Link]
  • PubChem. 4-Bromoaniline hydrochloride. [Link]
  • National Center for Biotechnology Information. 4-Bromocyclohexanamine hydrochloride. [Link]
  • Wikipedia. Substituted benzofuran. [Link]
  • Georganics. 4-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one. [Link]
  • PubMed. New uses of amino acids as chiral building blocks in organic synthesis. [Link]
  • Wikipedia. Entactogen. [Link]
  • National Center for Biotechnology Information. Aminoindazole PDK1 Inhibitors: A Case Study in Fragment-Based Drug Discovery. [Link]
  • PubMed. Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer. [Link]

Sources

The Bromo-Indan-Amine Scaffold: A Privileged Motif in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of Bromo-Indan-Amines in Drug Discovery

The indane nucleus, a bicyclic hydrocarbon consisting of a benzene ring fused to a cyclopentane ring, represents a "privileged scaffold" in medicinal chemistry. Its rigid structure provides a defined orientation for pendant functional groups, facilitating precise interactions with biological targets. The introduction of an amine functionality to this scaffold gives rise to indan-amines, a class of compounds with significant therapeutic potential, particularly in the realm of neuroscience.[1] This guide focuses on a specific and increasingly important subset: bromo-indan-amines .

The strategic placement of a bromine atom on the indane ring system profoundly influences the molecule's physicochemical and pharmacological properties. Bromine, as a halogen, can modulate lipophilicity, metabolic stability, and binding affinity to target proteins.[2] Furthermore, the bromine atom serves as a versatile synthetic handle for further molecular elaboration through various cross-coupling reactions, enabling the exploration of extensive chemical space and the fine-tuning of structure-activity relationships (SAR).[3] Consequently, bromo-indan-amines have emerged as key intermediates and promising drug candidates for a range of therapeutic areas, most notably for disorders of the central nervous system (CNS).[4]

This technical guide provides a comprehensive overview of the role of bromo-indan-amines in medicinal chemistry, from their synthesis and chemical properties to their therapeutic applications and the experimental methodologies used to evaluate their biological activity.

Synthetic Strategies and Methodologies

The synthesis of bromo-indan-amines typically commences from commercially available or readily accessible indanones. The strategic introduction of the bromine atom and the amine group requires careful consideration of regioselectivity and functional group compatibility.

A common synthetic route involves the bromination of an indanone precursor, followed by conversion of the ketone to an amine. For instance, 4-bromo-1-indanone is a key intermediate that can be synthesized and subsequently converted to the corresponding amine.[3] The bromination of indanones can be achieved using various brominating agents, and the position of bromination can be directed by the reaction conditions and the existing substituents on the indanone ring.

The conversion of the keto group to an amine can be accomplished through several methods, including reductive amination. This process typically involves the reaction of the ketone with an amine source, such as ammonia or a primary amine, in the presence of a reducing agent.

Experimental Protocol: Synthesis of 5-Bromo-2,3-dihydro-1H-inden-1-amine

The following protocol details a representative synthesis of a bromo-indan-amine, specifically the resolution of (±)-5-bromo-1-aminoindan to obtain the S-enantiomer, a valuable chiral building block. This method highlights the use of a chiral resolving agent, D-mandelic acid, to separate the enantiomers.

Step 1: Resolution of (±)-5-bromo-1-aminoindan with D-mandelic acid [4]

  • In a 1000 mL round-bottom flask, dissolve 22.8 g (0.15 mol) of D-mandelic acid in 400 mL of methanol with magnetic stirring.

  • Add 21.1 g (0.1 mol) of (±)-5-bromo-1-aminoindan to the solution at 55 °C.

  • Reflux the reaction mixture for 1.5 hours.

  • Allow the solution to cool naturally to room temperature, which will cause the precipitation of the D-mandelate salt of S-5-bromo-1-aminoindan.

  • Collect the precipitate by suction filtration to obtain the crude D-mandelate salt.

  • Recrystallize the crude product from 140 mL of methanol to yield 14.2 g of the purified D-mandelate salt of (S)-5-bromo-1-aminoindan (yield: 41.1%).

Step 2: Liberation of the free amine

  • Suspend the purified D-mandelate salt in water.

  • Add a suitable base, such as aqueous sodium hydroxide solution, to raise the pH and deprotonate the amine.

  • Extract the free amine into an organic solvent like dichloromethane.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the final product, (S)-5-bromo-1-aminoindan.

G cluster_synthesis Synthesis Workflow Indanone Indanone Precursor BromoIndanone Bromo-Indanone Indanone->BromoIndanone Bromination BromoIndanAmine Bromo-Indan-Amine Derivative BromoIndanone->BromoIndanAmine Reductive Amination

Caption: General synthetic workflow for bromo-indan-amines.

Medicinal Chemistry Applications and Structure-Activity Relationships

Bromo-indan-amines have demonstrated significant potential in targeting a variety of biological systems, with a particular emphasis on neuroreceptors and transporters. Their rigid framework allows for the precise positioning of pharmacophoric elements, leading to high-affinity and selective ligands.

Modulation of Dopamine and Serotonin Systems

A primary focus of bromo-indan-amine research has been the development of ligands for dopamine and serotonin receptors and transporters.[1] These neurotransmitter systems are critically involved in the pathophysiology of numerous CNS disorders, including depression, anxiety, schizophrenia, and Parkinson's disease.[5]

The position of the bromine atom on the indane ring can significantly influence binding affinity and selectivity. For instance, studies on related halogenated tryptamine derivatives have shown that substitution at different positions of the indole ring can favor binding to specific serotonin receptor subtypes.[6] This highlights the importance of systematic SAR studies to optimize the pharmacological profile of bromo-indan-amine-based drug candidates.

Structure-Activity Relationship (SAR) Insights

The development of bromo-indan-amines as CNS agents is guided by iterative cycles of design, synthesis, and biological evaluation. Key SAR insights include:

  • Position of the Bromine Atom: The location of the bromine substituent on the aromatic ring of the indane scaffold can dramatically alter receptor affinity and selectivity. For example, in related compound series, a bromine at one position might enhance affinity for the serotonin 5-HT2A receptor, while at another position, it could favor the 5-HT2C receptor.[7]

  • Nature of the Amine Substituent: Modification of the amine group, such as alkylation or incorporation into a heterocyclic ring, can modulate potency, selectivity, and pharmacokinetic properties.

  • Stereochemistry: The chiral center at the 1- or 2-position of the indane ring is often crucial for biological activity. Enantiomers can exhibit significantly different pharmacological profiles.

Compound ClassTarget(s)Key SAR FindingsReference(s)
Bromo-tryptamine AnalogsSerotonin ReceptorsHalogenation of the indole ring, particularly with bromine, can enhance affinity for various 5-HT receptor subtypes. The position of the halogen influences selectivity.[6]
Bromo-indan-amine PrecursorsDopamine ReceptorsThe bromo-indan-amine scaffold is a key building block for compounds targeting dopamine receptor ligands, with applications in Parkinson's disease and depression.[4]
Halogenated AminoindanesSerotonin Transporter (SERT)Ring substitution with halogens can increase potency at SERT while reducing potency at dopamine and norepinephrine transporters.[8]
Neuroprotective Effects

Beyond direct receptor modulation, certain bromo-indan-amine derivatives and their precursors have shown promise as neuroprotective agents.[9] This activity is particularly relevant for the treatment of neurodegenerative disorders like Alzheimer's and Parkinson's disease. The proposed mechanisms for these neuroprotective effects often involve the modulation of intracellular signaling pathways that are crucial for neuronal survival and the inhibition of enzymes involved in neuroinflammation and oxidative stress, such as monoamine oxidase (MAO).[5][10]

Mechanism of Action: Signaling Pathways

The therapeutic effects of bromo-indan-amines that target dopamine and serotonin receptors are mediated through the modulation of specific intracellular signaling cascades.

Dopamine D2 Receptor Signaling

The dopamine D2 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o family of G proteins.[11] Activation of the D2 receptor by an agonist leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).[12] This, in turn, reduces the activity of protein kinase A (PKA). The D2 receptor can also signal through β-arrestin-dependent pathways, which are G protein-independent and can modulate different cellular responses.[13] Antagonists at the D2 receptor would block these effects.

G cluster_d2r Dopamine D2 Receptor Signaling D2R Dopamine D2 Receptor Gai Gαi/o D2R->Gai Activation BetaArrestin β-Arrestin D2R->BetaArrestin Recruitment AC Adenylyl Cyclase Gai->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP PKA PKA cAMP->PKA Activation MAPK MAPK Pathway BetaArrestin->MAPK Scaffolding

Caption: Simplified Dopamine D2 receptor signaling cascade.

Serotonin 5-HT1A Receptor Signaling

Similar to the D2 receptor, the serotonin 5-HT1A receptor is also a Gαi/o-coupled GPCR.[14] Agonist binding to the 5-HT1A receptor inhibits adenylyl cyclase, leading to a decrease in cAMP and PKA activity.[1] Additionally, the βγ subunits of the G protein can directly activate G protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to hyperpolarization of the neuronal membrane and a decrease in neuronal excitability.[10] The 5-HT1A receptor can also modulate other signaling pathways, including the MAPK/ERK and PI3K/Akt pathways, which are involved in neurogenesis and cell survival.[3]

G cluster_5ht1a Serotonin 5-HT1A Receptor Signaling HT1A 5-HT1A Receptor Gai Gαi/o HT1A->Gai Activation MAPK MAPK/ERK Pathway HT1A->MAPK Modulation AC Adenylyl Cyclase Gai->AC Inhibition Gbg Gβγ Gai->Gbg Dissociation cAMP cAMP AC->cAMP Conversion of ATP PKA PKA cAMP->PKA Activation GIRK GIRK Channel Gbg->GIRK Activation

Caption: Key signaling pathways of the Serotonin 5-HT1A receptor.

Key Experimental Workflows

The discovery and development of bromo-indan-amine-based therapeutics involve a series of well-defined experimental workflows to assess their pharmacological and pharmacokinetic properties.

In Vitro Pharmacological Evaluation

A crucial first step in characterizing a novel bromo-indan-amine is to determine its binding affinity and functional activity at the intended biological targets.

  • Radioligand Binding Assays: These assays are used to determine the binding affinity (Ki) of a compound for a specific receptor.[15] The assay measures the ability of the test compound to compete with a radiolabeled ligand that has a known high affinity for the receptor.[16][17]

  • Functional Assays: These assays measure the biological response elicited by the compound upon binding to its target. For GPCRs, this can include measuring changes in second messenger levels (e.g., cAMP) or ion channel activity.[18]

Neuroprotection Assays

To evaluate the neuroprotective potential of bromo-indan-amines, in vitro models of neuronal cell death are often employed.

  • Cell Viability Assays: Human neuroblastoma cell lines, such as SH-SY5Y, are commonly used.[19] Cells are pre-treated with the test compound and then exposed to a neurotoxin (e.g., hydrogen peroxide, 6-hydroxydopamine, or amyloid-beta peptides). Cell viability is then assessed using methods like the MTT assay.[20]

In Vitro ADME Profiling

Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical for its development as a drug.[6][21][22]

  • Permeability Assays: Assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell-based assays are used to predict a compound's ability to cross biological membranes, such as the intestinal wall or the blood-brain barrier.[23]

  • Metabolic Stability Assays: These assays, often using liver microsomes or hepatocytes, determine the rate at which a compound is metabolized by drug-metabolizing enzymes.[24]

  • Plasma Protein Binding: The extent to which a compound binds to plasma proteins is measured, as this can affect its distribution and availability to reach its target.[23]

G cluster_workflow Drug Discovery Workflow Synthesis Synthesis of Bromo-Indan-Amine Binding Radioligand Binding Assays (Ki) Synthesis->Binding Functional Functional Assays (EC50/IC50) Synthesis->Functional Neuroprotection Neuroprotection Assays Synthesis->Neuroprotection ADME In Vitro ADME Profiling Synthesis->ADME Lead Lead Optimization Binding->Lead Functional->Lead Neuroprotection->Lead ADME->Lead

Caption: Integrated workflow for the discovery of bromo-indan-amine drug candidates.

Conclusion and Future Perspectives

Bromo-indan-amines represent a highly versatile and promising class of compounds in medicinal chemistry. Their rigid scaffold, coupled with the unique properties of the bromine substituent, provides a powerful platform for the design of potent and selective modulators of key biological targets, particularly within the central nervous system. The ability to fine-tune their pharmacological profile through systematic SAR studies, combined with their potential for neuroprotection, positions bromo-indan-amines as attractive candidates for the development of novel therapeutics for a range of debilitating neurological and psychiatric disorders.

Future research in this area will likely focus on the development of more efficient and stereoselective synthetic routes, the exploration of novel biological targets, and the use of advanced computational methods to guide the design of next-generation bromo-indan-amine-based drugs with improved efficacy and safety profiles. As our understanding of the complex neurobiology of CNS disorders continues to grow, the bromo-indan-amine scaffold is poised to play an increasingly important role in the discovery of innovative medicines.

References

  • Polter, A. M., & Li, X. (2010). The 5-HT1A receptor: A signaling hub linked to emotional balance.
  • BenchChem. (2025). Application Notes and Protocols: In Vitro Neuroprotection Assay Using SH-SY5Y Cells and Aerophobin 2. BenchChem.
  • Zhang, Y., et al. (2019). Synthesis and Pharmacological Evaluation of 3-(3,4-Dichlorophenyl)-1-indanamine Derivatives as Nonselective Ligands for Biogenic Amine Transporters. Journal of Medicinal Chemistry, 47(10), 2624-34.
  • McCorvy, J. D., et al. (2018). Synthesis and structure-affinity relationships of novel small molecule natural product derivatives capable of discriminating between serotonin 5-HT1A, 5-HT2A, 5-HT2C receptor subtypes. ACS chemical neuroscience, 9(1), 137-148.
  • Sousa, M. E., & Fernandes, C. (2017). Synthetic Aminoindanes: A Summary of Existing Knowledge. Frontiers in pharmacology, 8, 847.
  • Pieper, A. A., et al. (2013). Discovery of a Neuroprotective Chemical, (S)-N-(3-(3,6-Dibromo-9H-carbazol-9-yl)-2-fluoropropyl)-6-methoxypyridin-2-amine [(-)-P7C3-S243], with Improved Druglike Properties. Journal of medicinal chemistry, 56(21), 8440-51.
  • Mathew, B., et al. (2020). Novel indanone derivatives as MAO B/H 3 R dual-targeting ligands for treatment of PARKINSON'S disease. Bioorganic & medicinal chemistry, 28(15), 115589.
  • Beaulieu, J. M., et al. (2012). New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy. Frontiers in pharmacology, 3, 179.
  • Gäver, F., et al. (2020). Binding affinities of the selected compounds towards serotonin receptors. Molecules, 25(11), 2538.
  • R&D Systems. (n.d.).
  • Ford, C. P. (2014). The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission. Neuroscience, 282, 13-22.
  • Szafran, K., et al. (2021). Synthesis, Experimental and Computational Evaluation of SERAAK1 as a 5-HT 2A Receptor Ligand. International journal of molecular sciences, 22(16), 8887.
  • BenchChem. (2025). Application Notes and Protocols: Synthesis of 2-Amino-5-bromo-4-methylpyridine. BenchChem.
  • Agbaba, D., et al. (2022). Neuroprotective Effects of Neuropeptide Y on Human Neuroblastoma SH-SY5Y Cells in Glutamate Excitotoxicity and ER Stress Conditions. International journal of molecular sciences, 23(22), 14354.
  • Marco-Contelles, J., et al. (2016). 3.2. Neuroprotection Methods. Bio-protocol, 6(18).
  • WuXi AppTec. (2022, June 23). A Guide to In Vitro ADME Testing in Drug Development. WuXi AppTec.
  • Creative Bioarray. (n.d.). In Vitro ADME.
  • Simmler, L. D., et al. (2019). 2-Aminoindan and its Ring-Substituted Derivatives Interact with Plasma Membrane Monoamine Transporters and α2-Adrenergic Receptors. Neuropharmacology, 148, 137-145.
  • National Center for Biotechnology Information. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Assay Guidance Manual.
  • Wang, Y., et al. (2023).
  • Gatley, S. J., et al. (1996). Binding of bromine-substituted analogs of methylphenidate to monoamine transporters. Psychopharmacology, 128(2), 181-186.
  • CN Bio. (n.d.). Human Relevant | 3D DMPK / ADME In Vitro Assays. CN Bio.
  • Grätz, L. (2015). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands.
  • PubChem. (n.d.). 5-Bromo-2,3-dihydro-1H-inden-2-amine--hydrogen bromide (1/1).
  • Google Patents. (2015). Method for preparing S-5-bromo-1-aminoindan. (CN105130824A).
  • Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders. (2024). Bioorganic & medicinal chemistry, 107, 117822.
  • Zhen, J., et al. (2005). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. Journal of neuroscience methods, 145(1-2), 125-32.
  • Google Patents. (2012). Method for preparing 5-bromoindole. (CN102558017A).
  • Davenport, A. P., & Kuc, R. E. (2003). Radioligand binding assays and their analysis. Methods in molecular biology (Clifton, N.J.), 225, 133-52.
  • PubChem. (n.d.). 5-bromo-2,3-dihydro-1H-inden-2-amine.
  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual.
  • Alpan, A. S., et al. (2022). Design, Synthesis, and In Vitro and In Silico Approaches of Novel Indanone Derivatives as Multifunctional Anti-Alzheimer Agents. ACS omega, 7(50), 46908-46927.
  • Chen, J. (2011). Synthesis of 2-amino-6-bromopyridine.
  • Google Patents. (2023). Method for synthesizing 2-amino-6-bromopyridine. (CN115784978B).
  • ChemShuttle. (n.d.). (R)-5-bromo-2,3-dihydro-1H-inden-2-amine hydrochloride. ChemShuttle.
  • Tandon, N., et al. (2021). Optimization of 1H-indazol-3-amine derivatives as potent fibroblast growth factor receptor inhibitors. RSC advances, 11(43), 26655-26668.
  • Ben-Chaim, Y., et al. (2019). The activity of the serotonergic 5-HT1A receptor is modulated by voltage and sodium levels. The Journal of general physiology, 151(12), 1395-1406.
  • Asati, V., et al. (2024). Synthetic strategies and medicinal chemistry perspectives of dual acting carbonic anhydrase modulators with monoamine oxidase and cholinesterase inhibitors. Journal of enzyme inhibition and medicinal chemistry, 39(1), 2320005.
  • Slack, R. D., et al. (2021). A novel Bromine-containing paroxetine analog provides mechanistic clues for binding ambiguity at the central primary binding site of the serotonin transporter. ACS chemical neuroscience, 12(15), 2836-2847.
  • Szafran, K., et al. (2022). Synthesis, Experimental and Computational Evaluation of SERAAK1 as a 5-HT 2A Receptor Ligand. International journal of molecular sciences, 23(19), 11848.
  • Abás, S., et al. (2018). Synthesis, Docking, 3-D-Qsar, and Biological Assays of Novel Indole Derivatives Targeting Serotonin Transporter, Dopamine D2 Receptor, and Mao-A Enzyme: In the Pursuit for Potential Multitarget Directed Ligands. Molecules (Basel, Switzerland), 23(10), 2633.
  • Sheldrake, E. L., et al. (2020). Functional characterization of 5-HT1A and 5-HT1B serotonin receptor signaling through G-protein-activated inwardly rectifying K+ channels in a fluorescence-based membrane potential assay. Biochemical pharmacology, 175, 113870.
  • Kumar, A., et al. (2025). In-Silico Evaluation of Some Newly Synthesized Quinoline Derivatives as Anti- Microbial Agents. Chemistry proceedings, 18(1), 135.
  • Daws, L. C., & Gould, G. G. (2011). Unfaithful neurotransmitter transporters: Focus on serotonin uptake and implications for antidepressant efficacy. Pharmacology & therapeutics, 131(1), 82-91.
  • Izenwasser, S., et al. (2000). Synthesis and evaluation of dopamine and serotonin transporter inhibition by oxacyclic and carbacyclic analogues of methylphenidate. Journal of medicinal chemistry, 43(19), 3057-66.
  • Google Patents. (2014). 6-bromo-2-naphthoic acid production method. (WO2014069674A1).
  • Raymond, J. R., et al. (1999). The recombinant 5-HT1A receptor: G protein coupling and signalling pathways. British journal of pharmacology, 127(1), 1-14.
  • Rychlik, B., et al. (2002). Quantitative RT-PCR assay of 5-HT1A and 5-HT2A serotonin receptor mRNAs using genomic DNA as an external standard. Journal of physiology and pharmacology : an official journal of the Polish Physiological Society, 53(2), 265-75.

Sources

An In-Depth Technical Guide on the Potential Targets of (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-4-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride is a synthetic compound that serves as a valuable building block in medicinal chemistry.[1][2] Its rigid, bicyclic structure and the presence of a primary amine and a bromine atom make it an attractive scaffold for the synthesis of novel drug candidates, particularly those targeting the central nervous system (CNS).[2] While this compound is primarily recognized as a key intermediate, understanding its potential biological targets is crucial for anticipating the pharmacological profile of its derivatives and for exploring its own therapeutic potential. This guide provides a comprehensive overview of the strategies and methodologies for identifying the potential targets of this compound, drawing upon established principles of drug discovery and target deconvolution.

The identification of a drug's molecular target is a cornerstone of modern pharmacology. It allows for a mechanistic understanding of a compound's efficacy and toxicity, facilitates lead optimization, and enables the development of targeted therapies.[3][4] For a compound like this compound, which is used to prepare modulators of sphingosine-1-phosphate (S1P) receptors, understanding its direct and indirect interactions within a biological system is of paramount importance.[5]

This guide will delve into both computational and experimental approaches to elucidate the potential targets of this compound. We will explore the causality behind experimental choices and provide self-validating protocols to ensure scientific rigor.

Putative Target Classes Based on Structural Analogs

Given the limited publicly available information on the direct biological targets of this compound itself, a logical starting point is to examine the known targets of its structural analogs. The indane scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities.

Derivatives of 2,3-dihydro-1H-inden-1-amine have been investigated for their potential as:

  • CNS Agents: The structural similarity to neurotransmitters suggests potential interactions with receptors and transporters in the central nervous system.[2] This class of compounds has been explored for antidepressant, anxiolytic, and antipsychotic activities.[2] Potential targets could include serotonin receptors, dopamine receptors, and their respective transporters.

  • Enzyme Inhibitors: The amine group can participate in key interactions within enzyme active sites. Kinases, for example, are a major class of drug targets, and substituted indane structures have been explored as kinase inhibitors.[6]

  • Sphingosine-1-Phosphate (S1P) Receptor Modulators: As mentioned, this compound is a known intermediate for the synthesis of S1P receptor modulators.[5] This strongly suggests that derivatives, and potentially the parent compound to some extent, could interact with this family of G protein-coupled receptors.

Experimental Approaches for Target Identification

A multi-pronged experimental approach is essential for the robust identification and validation of drug targets.[7][8] These methods can be broadly categorized into direct and indirect approaches.

Direct Methods: Affinity-Based and Label-Free Techniques

Direct methods aim to identify the physical interaction between the compound and its protein target.

1. Affinity Chromatography

Affinity chromatography is a powerful technique for isolating and identifying binding partners of a small molecule from a complex biological mixture, such as a cell lysate.[9][10][11]

Principle: The compound of interest (the "bait") is immobilized on a solid support (e.g., agarose beads).[10][11] A cell or tissue lysate is then passed over this support. Proteins that bind to the compound are retained, while non-binding proteins are washed away.[11] The bound proteins are then eluted and identified, typically by mass spectrometry.[9]

Experimental Protocol: Affinity Chromatography for this compound Target Identification

  • Probe Synthesis: Synthesize a derivative of (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine with a linker arm suitable for immobilization. The linker should be attached at a position that is not critical for target binding. The primary amine is a common point of attachment.

  • Immobilization: Covalently couple the synthesized probe to activated agarose beads.

  • Cell Lysate Preparation: Prepare a lysate from a relevant cell line or tissue (e.g., neuronal cells for CNS targets).

  • Affinity Pulldown:

    • Incubate the immobilized probe with the cell lysate to allow for target binding.

    • Wash the beads extensively with a suitable buffer to remove non-specifically bound proteins.

    • Elute the specifically bound proteins by changing the buffer conditions (e.g., pH, salt concentration) or by adding an excess of the free compound.

  • Protein Identification:

    • Separate the eluted proteins by SDS-PAGE.

    • Excise the protein bands of interest and subject them to in-gel tryptic digestion.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[12]

    • Identify the proteins by searching the MS/MS data against a protein sequence database.[13]

Data Presentation: Putative Interacting Proteins Identified by Affinity Chromatography

Protein IDGene NameProtein FunctionPeptide Count
P12345TARG1Signal Transduction15
Q67890TARG2Enzyme Catalysis12
R54321TARG3Ion Transport9
2. Chemical Proteomics

Chemical proteomics is a broader field that encompasses various techniques to study protein-small molecule interactions on a proteome-wide scale.[12][14]

Workflow of a Typical Chemical Proteomics Experiment:

  • Sample Preparation: Cells or tissues are lysed to extract proteins.[14]

  • Chemical Labeling: Proteins are treated with a chemical probe derived from the compound of interest.[14] This probe often contains a reporter tag (e.g., biotin) and a reactive group for covalent modification of the target. Photoaffinity labeling, where the reactive group is activated by UV light, is a common approach.[8][15]

  • Enrichment: The labeled proteins are enriched from the complex mixture, for example, using streptavidin beads if the probe is biotinylated.[14]

  • Protein Digestion and Mass Spectrometry: The enriched proteins are digested into peptides, which are then analyzed by LC-MS/MS for identification and quantification.[13][14]

Diagram: Chemical Proteomics Workflow

Chemical_Proteomics_Workflow cluster_0 Experimental Phase cluster_1 Analytical Phase Sample\nPreparation Sample Preparation Chemical\nLabeling Chemical Labeling Sample\nPreparation->Chemical\nLabeling Treat with probe Protein\nEnrichment Protein Enrichment Chemical\nLabeling->Protein\nEnrichment Capture labeled proteins Protein\nDigestion Protein Digestion Protein\nEnrichment->Protein\nDigestion Tryptic digest LC-MS/MS\nAnalysis LC-MS/MS Analysis Protein\nDigestion->LC-MS/MS\nAnalysis Separate & fragment peptides Data\nAnalysis Data Analysis LC-MS/MS\nAnalysis->Data\nAnalysis Database search Target\nIdentification Target Identification Data\nAnalysis->Target\nIdentification Identify hits

Caption: Logic of a CRISPR-based screen to identify genes that modify sensitivity to a compound.

Computational and In-Silico Approaches

Computational methods can predict potential targets based on the chemical structure of the compound, saving time and resources in the early stages of investigation. [7][16][17]

Ligand-Based Methods

These methods are based on the principle that structurally similar molecules are likely to have similar biological activities and bind to similar targets. [16][18]

  • Similarity Searching: The structure of this compound can be used to search databases of known bioactive compounds (e.g., ChEMBL, PubChem) to find molecules with similar structures and known targets.

  • Pharmacophore Modeling: A pharmacophore model represents the essential 3D arrangement of functional groups required for binding to a specific target. If a pharmacophore model for a relevant target class (e.g., S1P receptors) is available, the compound can be screened against it to assess its potential for binding.

Structure-Based Methods

If the 3D structure of a potential target protein is known, molecular docking can be used to predict the binding mode and affinity of the compound. [16][17]

  • Inverse/Reverse Docking: In this approach, the compound is docked against a library of protein structures to identify potential binding partners. [16][19]This can provide a broad overview of the compound's potential "interactome."

Diagram: In-Silico Target Prediction Workflow

In_Silico_Workflow cluster_0 Ligand-Based cluster_1 Structure-Based Compound\nStructure Compound Structure Similarity\nSearching Similarity Searching Compound\nStructure->Similarity\nSearching 2D/3D Similarity Reverse\nDocking Reverse Docking Compound\nStructure->Reverse\nDocking Dock against protein library Known Analogs\n& Targets Known Analogs & Targets Similarity\nSearching->Known Analogs\n& Targets Hypothesized\nTargets Hypothesized Targets Known Analogs\n& Targets->Hypothesized\nTargets Predicted\nTargets Predicted Targets Reverse\nDocking->Predicted\nTargets Predicted\nTargets->Hypothesized\nTargets

Caption: A simplified overview of computational approaches for target prediction.

Conclusion and Future Directions

The identification of potential targets for this compound requires a synergistic application of both experimental and computational methodologies. While its primary role as a synthetic intermediate is well-established, a deeper understanding of its own biological interactions can provide invaluable insights for the development of novel therapeutics.

Future research should focus on synthesizing tagged versions of the molecule for affinity-based and chemical proteomics studies. Parallel computational screening can help prioritize potential target classes for experimental validation. Ultimately, a combination of these approaches will provide the most comprehensive picture of the pharmacological landscape of this versatile chemical scaffold.

References
  • Mtoz Biolabs. (n.d.). Workflow of Chemical Proteomics Analysis.
  • PMC. (n.d.). The Art of Finding the Right Drug Target: Emerging Methods and Strategies.
  • Oxford Academic. (2019, November 10). Computational/in silico methods in drug target and lead prediction.
  • ResearchGate. (n.d.). Schematic overview of the chemical proteomic workflow.
  • MtoZ Biolabs. (n.d.). Drug Target Identification Methods.
  • MDPI. (n.d.). In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets.
  • PubMed. (n.d.). In Silico Drug-Target Profiling.
  • Drug Hunter. (2023, May 1). Drug Target Identification Methods After a Phenotypic Screen.
  • PubMed. (2025, September 24). In silico methods for drug-target interaction prediction.
  • Creative Biolabs. (n.d.). In Silico Target Prediction.
  • EditCo Bio. (n.d.). Drug Target Identification.
  • Wikipedia. (n.d.). Chemoproteomics.
  • Technology Networks. (2025, November 21). Proteomics Workflow: Sample Prep to LC-MS Data Analysis.
  • Conduct Science. (2019, June 26). Affinity Chromatography Protocol.
  • PMC. (2019, March 15). Small molecule target identification using photo-affinity chromatography.
  • Creative Biolabs. (n.d.). Affinity Chromatography.
  • MySkinRecipes. (n.d.). 4-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride.
  • Wikipedia. (n.d.). Affinity chromatography.
  • Cube Biotech. (n.d.). Affinity Chromatography | Principles.
  • NIH. (n.d.). Crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one.

Sources

Whitepaper: Discovery of Novel Rasagiline Analogues from Bromo-Indan-Amine: A Multi-Target Approach for Neurodegenerative Disease

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide outlines the strategic design, synthesis, and pharmacological evaluation of novel rasagiline analogues originating from a bromo-indan-amine scaffold. Rasagiline, a potent irreversible monoamine oxidase B (MAO-B) inhibitor, is a cornerstone therapy for Parkinson's disease.[1][2] However, the multifactorial nature of neurodegenerative disorders necessitates the development of next-generation therapeutics with broader mechanisms of action.[3][4][5] This whitepaper details a ligand-based drug design strategy that leverages the bromo-indan-amine core to not only retain the critical N-propargylamine pharmacophore for MAO-B inhibition but also to introduce diverse functionalities through modern cross-coupling reactions. The objective is to create multi-target agents with enhanced neuroprotective, anti-apoptotic, and potentially anti-Alzheimer's properties.[3][6] We present detailed synthetic protocols, in vitro evaluation methodologies, and structure-activity relationship (SAR) analyses that provide a comprehensive framework for researchers in drug discovery and development.

Introduction: The Imperative for Advanced Neurotherapeutics

The Challenge of Neurodegenerative Pathologies

Neurodegenerative diseases like Parkinson's Disease (PD) and Alzheimer's Disease (AD) are characterized by the progressive loss of neuronal structure and function.[7] The pathology of PD is linked to the depletion of dopamine in the striatum, while AD involves a complex interplay of factors including amyloid-β plaques, tau tangles, and metal ion dysregulation.[4][5] Current treatments often provide symptomatic relief but fall short of halting or reversing disease progression. This therapeutic gap underscores the urgent need for innovative drug candidates that can address the multifaceted nature of these conditions.

Rasagiline: A Gold Standard in MAO-B Inhibition

Rasagiline, (R)-N-propargyl-1-aminoindan, is a second-generation, selective, and irreversible inhibitor of monoamine oxidase B (MAO-B).[1][8] MAO-B is a key enzyme responsible for the degradation of dopamine in the brain.[2] By inhibiting MAO-B, rasagiline increases synaptic dopamine levels, providing significant symptomatic relief in PD.[1][2] Beyond its symptomatic effects, preclinical studies have shown that the propargylamine moiety of rasagiline confers potent anti-apoptotic and neuroprotective properties, independent of MAO-B inhibition.[6] These findings suggest that the rasagiline scaffold is a privileged structure for developing disease-modifying agents.

Rationale for Novel Analogues: A Multi-Target Paradigm

The future of neurotherapeutics lies in multi-target-directed ligands (MTDLs)—single molecules engineered to modulate multiple pathological pathways simultaneously.[4][9] This approach offers potential advantages over combination therapies, including improved pharmacokinetic profiles and reduced risk of drug-drug interactions.[9] The development of rasagiline analogues has evolved to incorporate additional pharmacophores, such as cholinesterase inhibitory moieties and iron-chelating motifs, to create hybrid drugs with potential utility in AD.[3][4][5]

The Bromo-indan-amine Scaffold: A Gateway to Chemical Diversity

This guide focuses on the strategic use of 7-bromo-2,3-dihydro-1H-inden-1-amine as a versatile starting material.[10] The bromine atom serves as a synthetic handle for introducing a wide array of substituents onto the indan ring via well-established palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This strategy allows for the systematic exploration of the chemical space around the core scaffold to optimize potency, selectivity, and multi-target activity.

Design Strategy and Synthesis of Novel Analogues

Ligand-Based Design and SAR Insights

Our design strategy is grounded in established structure-activity relationships (SAR) for MAO-B inhibitors. Key considerations include:

  • Retention of the (R)-N-propargyl-1-aminoindan core: This pharmacophore is essential for the irreversible inhibition of MAO-B, where the propargyl group forms a covalent adduct with the FAD cofactor of the enzyme.[2][11]

  • Modification at the 7-position of the indan ring: The crystal structure of MAO-B reveals an "entrance cavity" and a "substrate cavity".[11] Substituents on the indan ring can occupy this entrance cavity, influencing both affinity and selectivity. Bulky groups are generally better tolerated at positions that allow them to project into this space.[11][12]

  • Introduction of neuroprotective moieties: Aryl or heteroaryl groups known to possess antioxidant or other neuroprotective properties can be appended to the scaffold.[13][14]

General Synthetic Pathway

The synthesis of the target analogues proceeds through a robust, multi-step sequence starting from commercially available (R)-7-bromo-1-aminoindan. The primary steps involve N-propargylation followed by a Suzuki cross-coupling reaction to install diverse aryl or heteroaryl moieties.

G cluster_reagents A (R)-7-Bromo-1-aminoindan B (R)-7-Bromo-N-propargyl-1-aminoindan A->B Step 1: N-Propargylation C Novel Rasagiline Analogue (7-Aryl/Heteroaryl Substituted) B->C Step 2: Suzuki Coupling reagent1 Propargyl Bromide, K2CO3, Acetonitrile reagent2 Ar-B(OH)2, Pd Catalyst, Base, Solvent G A Compound Synthesis (from Bromo-indan-amine) B Primary Screening: In Vitro MAO-A & MAO-B Inhibition Assay A->B C Data Analysis: IC50 Determination & Selectivity Index (SI) Calculation (SI = IC50(MAO-A) / IC50(MAO-B)) B->C D Secondary Screening: Neuroprotection Assays (e.g., H2O2 or MPP+ induced toxicity in SH-SY5Y cells) C->D Compounds with high MAO-B potency & selectivity E Tertiary Screening (for selected hits): - Cholinesterase Inhibition - Iron Chelation Capacity - Blood-Brain Barrier Permeability (PAMPA) D->E Compounds showing significant neuroprotection F Lead Compound Identification E->F

Sources

Structure-activity relationship of 4-bromo-indan-amine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The Indan Scaffold: A Privileged Structure in Neuropharmacology

The indan nucleus, a bicyclic hydrocarbon consisting of a benzene ring fused to a cyclopentane ring, represents a "privileged structure" in medicinal chemistry. Its rigid framework allows for the precise positioning of pharmacophoric elements in three-dimensional space, making it an attractive scaffold for the design of ligands targeting a variety of biological entities.[1] Derivatives of the indan scaffold have demonstrated a wide spectrum of biological activities, including antiviral, anti-inflammatory, analgesic, and anticancer properties.[2] Notably, in the realm of neuropharmacology, indan-based compounds have emerged as potent modulators of G-protein coupled receptors (GPCRs) and neurotransmitter transporters, crucial players in synaptic communication.

The Role of the 4-Bromo Substituent: A Key Modulator of Activity

Halogenation, particularly bromination, of a pharmacophore can significantly influence its biological activity.[3] The introduction of a bromine atom at the 4-position of the indan ring in indan-amine derivatives can have several profound effects:

  • Increased Affinity and Potency: The bromo substituent can enhance binding affinity to the target protein through various mechanisms. It can increase the compound's lipophilicity, facilitating its passage through cell membranes to reach its target. Furthermore, the bromine atom can participate in favorable halogen bonding interactions with electron-donating residues in the binding pocket of the target protein.[3]

  • Altered Selectivity: The position and nature of the halogen can influence the selectivity of the ligand for different receptor subtypes or transporter proteins. This is crucial for developing drugs with fewer off-target effects.

  • Modified Metabolic Stability: Bromination can alter the metabolic profile of a compound, potentially blocking sites of metabolic degradation and thereby increasing its half-life and duration of action.

Structure-Activity Relationship of 4-Bromo-Indan-Amine Derivatives

The biological activity of 4-bromo-indan-amine derivatives is critically dependent on the nature of the amine substituent and the stereochemistry of the molecule. By systematically modifying these features, researchers can fine-tune the affinity and selectivity of these compounds for their molecular targets, primarily serotonin receptors and monoamine transporters.

Targeting Serotonin Receptors

Serotonin (5-hydroxytryptamine, 5-HT) receptors are a major class of GPCRs that mediate a wide range of physiological and psychological processes.[4] 4-Bromo-indan-amine derivatives have shown promise as ligands for various 5-HT receptor subtypes, particularly the 5-HT2A receptor, which is a key target for antipsychotic and psychedelic drugs.

The affinity of these compounds for 5-HT receptors is influenced by the substitution on the amine nitrogen. Generally, secondary amines (bearing one alkyl or aryl substituent) exhibit higher affinity than primary or tertiary amines. The size and nature of this substituent are also critical. For instance, small alkyl groups like methyl or ethyl often confer good affinity, while larger, bulkier groups may decrease it due to steric hindrance within the receptor's binding pocket.

Modulation of Monoamine Transporters

Monoamine transporters, including the serotonin transporter (SERT) and the dopamine transporter (DAT), are responsible for the reuptake of neurotransmitters from the synaptic cleft, thereby regulating the duration and intensity of neurotransmission.[5] Dysregulation of these transporters is implicated in numerous psychiatric disorders, including depression, anxiety, and attention-deficit/hyperactivity disorder (ADHD).

4-Bromo-indan-amine derivatives have been investigated as inhibitors of both SERT and DAT. The structure-activity relationship at these transporters often parallels that observed at serotonin receptors, with the nature of the amine substituent playing a pivotal role.

  • SERT Inhibition: For potent SERT inhibition, a secondary amine is often preferred. The presence of the 4-bromo substituent can enhance potency.

  • DAT Inhibition: Similarly, for DAT inhibition, modifications to the amine group are crucial. The selectivity for DAT over SERT can be modulated by the specific substituents on the amine.

Key SAR Insights Summarized in a Table
Structural ModificationEffect on Activity at 5-HT Receptors & Monoamine TransportersRationale
Amine Substitution
Primary Amine (-NH2)Generally lower affinity compared to secondary amines.Lacks the additional hydrophobic interactions that can be provided by an N-substituent.
Secondary Amine (-NHR)Often optimal for high affinity. Small alkyl groups (e.g., -CH3, -C2H5) are well-tolerated.The substituent can engage in additional favorable interactions within the binding pocket.
Tertiary Amine (-NR2)Affinity can be variable; often lower than secondary amines due to potential steric clashes.Bulky substituents can prevent optimal binding orientation.
Nature of N-Substituent
Small Alkyl GroupsGenerally confer good affinity.Fit well within the hydrophobic pockets of the target proteins.
Bulky/Aromatic GroupsMay increase or decrease affinity depending on the specific target and the conformation of the binding pocket.Can introduce additional van der Waals or pi-stacking interactions, but also risk steric hindrance.
4-Bromo Substituent
Presence vs. AbsenceThe 4-bromo group generally enhances affinity and potency.Increases lipophilicity and can participate in halogen bonding.
Visualizing the SAR Logic

SAR_Logic cluster_scaffold Core Scaffold cluster_modifications Structural Modifications cluster_targets Biological Targets cluster_activity Biological Activity 4-Bromo-Indan-Amine 4-Bromo-Indan-Amine Amine_Substituent Amine Substituent (Primary, Secondary, Tertiary) 4-Bromo-Indan-Amine->Amine_Substituent is modified by N_Substituent Nature of N-Substituent (Alkyl, Aryl, etc.) Amine_Substituent->N_Substituent further defined by Affinity Binding Affinity (Ki) N_Substituent->Affinity influences Selectivity Selectivity (e.g., DAT vs. SERT) N_Substituent->Selectivity influences Serotonin_Receptors Serotonin Receptors (e.g., 5-HT2A) Monoamine_Transporters Monoamine Transporters (SERT, DAT) Affinity->Serotonin_Receptors Affinity->Monoamine_Transporters Selectivity->Monoamine_Transporters

Caption: Logical flow of the structure-activity relationship for 4-bromo-indan-amine derivatives.

Experimental Protocols for Evaluating Biological Activity

To elucidate the structure-activity relationship of 4-bromo-indan-amine derivatives, a series of in vitro pharmacological assays are essential. The following are detailed protocols for two key experimental workflows: a radioligand binding assay for the 5-HT2A receptor and a serotonin transporter uptake assay.

Radioligand Binding Assay for the Human 5-HT2A Receptor

This assay determines the affinity of a test compound for the 5-HT2A receptor by measuring its ability to compete with a radiolabeled ligand that is known to bind to the receptor.

Materials:

  • Membrane preparations from cells stably expressing the human 5-HT2A receptor.

  • Radioligand: [³H]Ketanserin.

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[6]

  • Non-specific determinant: Mianserin (10 µM).

  • Test compounds (4-bromo-indan-amine derivatives) at various concentrations.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid.

  • Microplate scintillation counter.

Procedure:

  • Plate Setup: In a 96-well microplate, add assay buffer, the test compound at various concentrations (or vehicle for total binding), and the non-specific determinant (for non-specific binding).

  • Membrane Addition: Add the 5-HT2A receptor membrane preparation to each well.

  • Radioligand Addition: Add [³H]Ketanserin to each well at a final concentration close to its Kd value.

  • Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation to allow the binding to reach equilibrium.[7]

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the bound from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The affinity of the test compound (Ki) can then be calculated using the Cheng-Prusoff equation.

Serotonin Transporter (SERT) Uptake Assay

This assay measures the ability of a test compound to inhibit the uptake of radiolabeled serotonin into cells expressing the serotonin transporter.

Materials:

  • Cells stably expressing the human serotonin transporter (e.g., HEK293-hSERT cells).

  • Radiolabeled substrate: [³H]Serotonin ([³H]5-HT).

  • Krebs-Ringer-HEPES (KRH) buffer.

  • Non-specific uptake inhibitor: Fluoxetine (10 µM).

  • Test compounds (4-bromo-indan-amine derivatives) at various concentrations.

  • 96-well cell culture plates.

  • Scintillation fluid.

  • Microplate scintillation counter.

Procedure:

  • Cell Plating: Plate the HEK293-hSERT cells in a 96-well plate and allow them to adhere overnight.

  • Pre-incubation: Wash the cells with KRH buffer and then pre-incubate them with the test compound at various concentrations (or vehicle for total uptake) for a specified time (e.g., 15-30 minutes) at 37°C.

  • Uptake Initiation: Initiate the uptake by adding [³H]5-HT to each well. For determining non-specific uptake, add [³H]5-HT in the presence of a high concentration of a known SERT inhibitor like fluoxetine.

  • Incubation: Incubate the plate at 37°C for a short period (e.g., 10-15 minutes) to allow for serotonin uptake.

  • Uptake Termination: Terminate the uptake by rapidly washing the cells with ice-cold KRH buffer to remove the extracellular [³H]5-HT.

  • Cell Lysis and Scintillation Counting: Lyse the cells and measure the intracellular radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate the percentage inhibition of [³H]5-HT uptake by the test compound at each concentration and determine the IC₅₀ value.

Experimental Workflow Diagram

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_assays In Vitro Assays cluster_data Data Analysis cluster_sar SAR Analysis Synthesis Synthesis of 4-Bromo-Indan-Amine Derivatives Binding_Assay 5-HT2A Receptor Binding Assay Synthesis->Binding_Assay Uptake_Assay SERT/DAT Uptake Assay Synthesis->Uptake_Assay Binding_Data Determine Ki values Binding_Assay->Binding_Data Uptake_Data Determine IC50 values Uptake_Assay->Uptake_Data SAR Establish Structure-Activity Relationship Binding_Data->SAR Uptake_Data->SAR

Caption: A streamlined workflow for the synthesis and pharmacological evaluation of 4-bromo-indan-amine derivatives.

Conclusion and Future Directions

The 4-bromo-indan-amine scaffold represents a versatile platform for the development of novel neuropharmacological agents. The structure-activity relationship studies, though not exhaustively performed on this specific chemical series, can be intelligently guided by the wealth of knowledge on related indan and phenylethylamine derivatives. The 4-bromo substituent is a key feature that can enhance potency and modulate selectivity, while the amine substituent provides a crucial handle for fine-tuning the pharmacological profile.

Future research in this area should focus on the synthesis and systematic evaluation of a library of 4-bromo-indan-amine derivatives with diverse amine substitutions. This would involve a comprehensive pharmacological characterization, including binding and functional assays at a broader range of serotonin and dopamine receptor subtypes and transporters. Such studies will undoubtedly lead to a deeper understanding of the SAR of this promising class of compounds and could pave the way for the discovery of novel therapeutics for a variety of neurological and psychiatric disorders.

References

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol.
  • Reaction Biology. (n.d.). 5-HT2A Biochemical Binding Assay Service.
  • Gobert, A., Rivet, J. M., Lejeune, F., Newman-Tancredi, A., & Millan, M. J. (2000). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Journal of pharmacological and toxicological methods, 43(2), 115–123.
  • Eurofins. (n.d.). 5-HT2A Human Serotonin GPCR Binding Antagonist Radioligand LeadHunter Assay.
  • Simmons, R. M., & Rothman, R. B. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. MethodsX, 5, 243–249.
  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit.
  • Van den Eynde, J., De Smet, F., De Coster, M., De Neve, J., De Saeger, S., & Eeckhaut, A. (2022). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical chemistry, 94(1), 458–466.
  • Larsen, M. B., Sitte, H. H., & Gether, U. (2011). Dopamine transport by the serotonin transporter: a mechanistically distinct mode of substrate translocation. The Journal of neuroscience : the official journal of the Society for Neuroscience, 31(17), 6505–6515.
  • Chattopadhyay, A., & Pucadyil, T. J. (2021). Structure, dynamics and lipid interactions of serotonin receptors: excitements and challenges. Journal of neurochemistry, 157(6), 1989–2003.
  • Saha, K., & Sitte, H. H. (2021). Discovery and Development of Monoamine Transporter Ligands. In Reference Module in Biomedical Sciences. Elsevier.
  • Chhabria, M. T., & Shishoo, C. J. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. HETEROCYCLES, 51(11), 2723.
  • Gatley, S. J., Ding, Y. S., Volkow, N. D., Chen, R., Sugano, Y., & Fowler, J. S. (1995). Binding of bromine-substituted analogs of methylphenidate to monoamine transporters. Life sciences, 58(1), 61–66.
  • ResearchGate. (n.d.). Binding affinities of the selected compounds towards serotonin receptors.
  • Jasouri, S., Khalafy, J., Badali, M., & Piltan, M. (2010). Selective Bromination of 4-Chloro-1-indanone and Synthesis of (4-Chloro-2, 3-Dihydro-1H-indene-2-yl)methanamine. South African Journal of Chemistry, 63, 83-87.
  • Beilstein Journals. (2018). Synthesis of 1-indanones with a broad range of biological activity.
  • Ananthan, S., Saini, S. K., Khare, R., Clayton, S. D., Dersch, C. M., & Rothman, R. B. (2002). Identification of a novel partial inhibitor of dopamine transporter among 4-substituted 2-phenylquinazolines. Bioorganic & medicinal chemistry letters, 12(16), 2225–2228.
  • Kulig, D., Sanocka, K., Kolaczkowski, M., & Bochenska, M. (2019). Design, synthesis and biological evaluation of novel serotonin and dopamine receptor ligands being 6-bromohexyl saccharine derivatives. Bioorganic & medicinal chemistry letters, 29(21), 126667.
  • Rothman, R. B., Dersch, C. M., Ananthan, S., & Saini, S. K. (2002). Studies of the Biogenic Amine Transporters 15. Identification of Novel Allosteric Dopamine Transporter Ligands with Nanomolar Potency. JPET, 301(3), 963–974.
  • Stary-Weinzinger, A., & Sitte, H. H. (2025).
  • CUNY Academic Works. (2018). Synthesis and Evaluation of C-10 Nitrogenated Aporphine Alkaloids at Serotonin and Dopamine Receptors.
  • Wallach, J., & Colas, C. (2022). Unlocking the Potential of High-Quality Dopamine Transporter Pharmacological Data: Advancing Robust Machine Learning-Based QSAR Modeling.

Sources

The Strategic Synthesis and Application of (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine Hydrochloride: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Key Building Block in Central Nervous System Drug Discovery

(R)-4-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride stands as a chiral intermediate of significant interest within the landscape of medicinal chemistry and pharmaceutical development. Its rigid, bicyclic indane scaffold, combined with the strategic placement of a bromine atom and a chiral amine, renders it a versatile building block for creating novel drug candidates. This guide provides an in-depth exploration of its synthesis, characterization, and paramount applications, particularly in the realm of agents targeting the central nervous system (CNS). The inherent structural features of this molecule allow for precise modifications, making it a valuable asset in the quest for compounds with potential antidepressant, anxiolytic, and antipsychotic activities.[1] Researchers also utilize this intermediate to probe the intricate interactions with neurotransmitter systems, notably the serotonin and dopamine pathways.[1]

This document will navigate through the critical aspects of working with this compound, from its logical synthetic pathways and purification to its role in the generation of pharmacologically active molecules. The insights provided herein are curated for researchers, scientists, and drug development professionals, aiming to equip them with the foundational knowledge necessary to leverage this potent intermediate in their research endeavors.

Chemical and Physical Properties

A comprehensive understanding of the fundamental properties of this compound is crucial for its effective handling, characterization, and application in synthetic chemistry.

PropertyValueSource
CAS Number 1307231-02-2[2][3]
Molecular Formula C₉H₁₁BrClN[1][2]
Molecular Weight 248.55 g/mol [1][2]
Appearance Typically a solidN/A
Storage Store in an inert gas at room temperature.[1]

Strategic Synthesis: From Precursor to Enantiomerically Pure Intermediate

The synthesis of this compound is a multi-step process that demands careful control over reaction conditions to achieve the desired stereochemistry and purity. The overall strategy involves the synthesis of the racemic amine followed by chiral resolution.

Part 1: Synthesis of the Racemic Precursor, 4-Bromo-2,3-dihydro-1H-inden-1-amine

The journey begins with the synthesis of the key intermediate, 4-bromo-1-indanone, followed by its conversion to the racemic amine via reductive amination.

Step 1.1: Synthesis of 4-Bromo-1-indanone

The synthesis of 4-bromo-1-indanone is typically achieved through an intramolecular Friedel-Crafts cyclization of 3-(2-bromophenyl)propanoic acid.

Experimental Protocol: Synthesis of 4-Bromo-1-indanone

  • Materials: 3-(2-Bromophenyl)propanoic acid, 1,2-dichloroethane, thionyl chloride, anhydrous aluminum chloride, dichloromethane, ice, saturated brine, saturated sodium bicarbonate, sodium sulfate.

  • Procedure:

    • Dissolve 3-(2-bromophenyl)propanoic acid in 1,2-dichloroethane.

    • Add thionyl chloride to the solution and reflux the mixture.

    • After cooling, concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in dichloromethane and add it dropwise to a stirred suspension of anhydrous aluminum chloride in dichloromethane, maintaining a low temperature.

    • Stir the reaction mixture at room temperature.

    • Quench the reaction by pouring it into ice.

    • Extract the aqueous mixture with dichloromethane.

    • Wash the combined organic layers sequentially with saturated brine and saturated sodium bicarbonate.

    • Dry the organic layer over sodium sulfate and concentrate under reduced pressure to yield 4-bromo-1-indanone as a solid.

Step 1.2: Reductive Amination to 4-Bromo-2,3-dihydro-1H-inden-1-amine

Reductive amination of 4-bromo-1-indanone provides the corresponding racemic amine. This process involves the formation of an intermediate imine, which is then reduced to the amine.

Experimental Protocol: Reductive Amination of 4-Bromo-1-indanone

  • Materials: 4-Bromo-1-indanone, an ammonia source (e.g., ammonium acetate or ammonia in methanol), a reducing agent (e.g., sodium cyanoborohydride or sodium triacetoxyborohydride), and a suitable solvent (e.g., methanol or dichloromethane).

  • Procedure:

    • Dissolve 4-bromo-1-indanone in the chosen solvent.

    • Add the ammonia source to the solution.

    • Introduce the reducing agent portion-wise while monitoring the reaction progress.

    • Upon completion, quench the reaction and work up by extracting the product into an organic solvent.

    • Purify the crude product to obtain racemic 4-bromo-2,3-dihydro-1H-inden-1-amine.

Synthesis_Workflow cluster_0 Synthesis of Racemic Amine cluster_1 Chiral Resolution A 3-(2-Bromophenyl)propanoic acid B 4-Bromo-1-indanone A->B Friedel-Crafts Cyclization C Racemic 4-Bromo-2,3-dihydro-1H-inden-1-amine B->C Reductive Amination D This compound C->D Diastereomeric Salt Formation & Separation

Caption: Synthetic workflow for this compound.

Part 2: Chiral Resolution to Isolate the (R)-Enantiomer

The separation of the racemic mixture into its constituent enantiomers is a critical step. Chiral resolution via the formation of diastereomeric salts is a widely employed and effective method. This technique leverages the different physical properties, such as solubility, of the diastereomeric salts formed between the racemic amine and a chiral resolving agent.

Principle of Chiral Resolution:

The reaction of a racemic amine, (R/S)-amine, with an enantiomerically pure chiral acid, for instance, (R,R)-tartaric acid, results in the formation of two diastereomeric salts: (R)-amine-(R,R)-tartrate and (S)-amine-(R,R)-tartrate. These diastereomers possess distinct solubilities, allowing for their separation through fractional crystallization.

Experimental Protocol: Chiral Resolution using (R,R)-Tartaric Acid

  • Materials: Racemic 4-bromo-2,3-dihydro-1H-inden-1-amine, (R,R)-tartaric acid, a suitable solvent (e.g., methanol or ethanol), a base (e.g., sodium hydroxide), an organic solvent for extraction (e.g., diethyl ether or dichloromethane), and hydrochloric acid.

  • Procedure:

    • Dissolve the racemic amine in the chosen solvent.

    • Add a solution of (R,R)-tartaric acid in the same solvent.

    • Allow the mixture to stand, promoting the crystallization of the less soluble diastereomeric salt.

    • Isolate the crystals by filtration.

    • Liberate the free (R)-amine from the diastereomeric salt by treatment with a base.

    • Extract the free amine into an organic solvent.

    • Convert the enantiomerically enriched amine to its hydrochloride salt by treatment with hydrochloric acid to yield this compound.

Analytical Characterization

Thorough analytical characterization is imperative to confirm the identity, purity, and stereochemistry of the final product. While specific, publicly available spectra for this compound are limited, the following table outlines the expected analytical data based on the characterization of structurally similar compounds.

Analytical TechniqueExpected Observations
¹H NMR Signals corresponding to the aromatic protons, the benzylic proton adjacent to the amine, and the aliphatic protons of the five-membered ring. The chemical shifts and coupling constants would be indicative of the indane scaffold.
¹³C NMR Resonances for the aromatic carbons, the carbon bearing the amino group, and the aliphatic carbons.
Mass Spectrometry The mass spectrum would show the molecular ion peak corresponding to the free amine, as well as characteristic isotopic patterns for the bromine atom.
FTIR Spectroscopy Characteristic absorption bands for N-H stretching of the amine, C-H stretching of aromatic and aliphatic groups, and C-Br stretching.
Chiral HPLC Analysis on a chiral stationary phase would confirm the enantiomeric purity of the final product.

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its application as a versatile intermediate for the synthesis of a diverse array of pharmacologically active molecules, particularly those targeting the central nervous system.

Scaffold for CNS-Active Agents

The 1-aminoindan moiety is a well-established pharmacophore in CNS drug discovery. Its rigid structure helps to orient functional groups in a defined three-dimensional space, which is crucial for specific interactions with biological targets. The (R)-enantiomer is often the more active or selective stereoisomer.

Modulation of Serotonin and Dopamine Pathways:

Derivatives of (R)-4-bromo-1-aminoindan are frequently explored as modulators of the serotonin and dopamine systems. These neurotransmitter systems are implicated in the pathophysiology of numerous psychiatric and neurological disorders, including depression, anxiety, and Parkinson's disease.[1]

  • Serotonin Reuptake Inhibitors (SSRIs): The 1-aminoindan scaffold can be incorporated into molecules designed to inhibit the serotonin transporter (SERT), thereby increasing the synaptic concentration of serotonin. The bromo-substituent can be used as a handle for further chemical modifications to optimize potency and selectivity.

  • Dopamine Receptor Ligands: The structural framework of (R)-4-bromo-1-aminoindan is also suitable for the development of ligands targeting dopamine receptors (D1-D5).[4][5][6][7][8] Depending on the nature of the substituents introduced, these ligands can act as agonists, antagonists, or partial agonists, offering a wide range of potential therapeutic applications.

Signaling_Pathway cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron A (R)-4-Bromo-1-aminoindan Derivative B SERT/DAT A->B Inhibition C Serotonin/Dopamine Reuptake D Increased Serotonin/Dopamine E Postsynaptic Receptors D->E Enhanced Signaling F Therapeutic Effect E->F

Caption: Modulation of monoamine transporters by (R)-4-bromo-1-aminoindan derivatives.

Conclusion: A Cornerstone for Future CNS Therapeutics

This compound is more than just a chemical intermediate; it is a strategic tool in the hands of medicinal chemists. Its synthesis, while requiring careful execution of stereoselective techniques, yields a molecule with immense potential for the development of novel CNS-active agents. The ability to functionalize the aromatic ring, modify the amino group, and leverage the fixed stereochemistry provides a powerful platform for structure-activity relationship studies and the optimization of lead compounds. As our understanding of the molecular basis of neurological and psychiatric disorders deepens, the demand for versatile and well-characterized building blocks like (R)-4-bromo-1-aminoindan will undoubtedly continue to grow, paving the way for the next generation of innovative therapeutics.

References

  • MySkinRecipes. (n.d.). 4-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride.
  • PubChemLite. (n.d.). 4-bromo-2,3-dihydro-1h-inden-1-amine hydrochloride.
  • CRO SPLENDID LAB. (n.d.). (1R)-4-Bromo-2,3-dihydro-1H-inden-1-amine Hydrochloride.
  • Beaulieu, J. M., & Gainetdinov, R. R. (2011). The physiology, signaling, and pharmacology of dopamine receptors. Pharmacological reviews, 63(1), 182–217. [Link]
  • Neves, V., Aires-da-Silva, F., & Guedes, R. C. (2021). Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight. International Journal of Molecular Sciences, 22(16), 8565. [Link]
  • Snyder, G. L., & Sibley, D. R. (2023). Dopamine receptor divergence revealed using a common ligand. Signal transduction and targeted therapy, 8(1), 309. [Link]
  • Butini, S., Gemma, S., & Campiani, G. (2021). Natural Product-Inspired Dopamine Receptor Ligands. Molecules (Basel, Switzerland), 26(11), 3180. [Link]
  • Hillhouse, T. M., & Porter, J. H. (2015). A brief history of the development of antidepressant drugs: from monoamine oxidase inhibitors to atypical agents. Pharmacology & therapeutics, 145, 21–31. [Link]

Sources

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling and Application of (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the safe handling, storage, and application of (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride. As a crucial building block in the synthesis of novel therapeutics, particularly those targeting the central nervous system, a comprehensive understanding of its properties and associated safety protocols is paramount to ensuring both personnel safety and experimental integrity.

Compound Profile and Significance

This compound is a chiral amine derivative that serves as a key intermediate in medicinal chemistry. Its rigid, bicyclic structure provides a valuable scaffold for the development of selective and potent ligands for various biological targets. Notably, it is instrumental in the synthesis of compounds with potential antidepressant, anxiolytic, and antipsychotic activities.[1] Its utility lies in the ability to introduce specific functionalities through the amine and bromo-substituents, allowing for the fine-tuning of pharmacological properties. This compound is primarily utilized in research and development settings for the exploration of new chemical entities targeting neurotransmitter receptors, such as those in the serotonin and dopamine pathways.[1]

Key Chemical and Physical Properties
PropertyValueSource
Molecular Formula C₉H₁₁BrClN[1]
Molecular Weight 248.55 g/mol [1]
Appearance Off-white to gray solid[2]
Storage Temperature 2-8°C, under inert gas (Nitrogen or Argon)[2]
Purity Typically ≥95% - 97%[3]

Comprehensive Hazard Analysis

A thorough understanding of the potential hazards associated with this compound is the foundation of safe laboratory practice. While specific toxicity data for this compound is not extensively published, information from safety data sheets for structurally similar compounds and related bromo-anilines indicates a need for caution. The primary hazards are associated with irritation and potential toxicity upon exposure.

Hazard Identification:

  • Skin Irritation: Causes skin irritation.[4][5] Prolonged or repeated contact may lead to dermatitis.

  • Serious Eye Irritation: Causes serious eye irritation.[4][5][6] Contact can result in pain, redness, and potential damage to the cornea.

  • Respiratory Tract Irritation: Inhalation of dust may cause irritation to the respiratory tract.[7]

  • Harmful if Swallowed: Ingestion may be harmful and can cause irritation to the mucous membranes.[7][8]

Precautionary Statements:

The following precautionary statements from the Globally Harmonized System (GHS) are applicable:

  • P264: Wash skin thoroughly after handling.[4][9]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[4][9]

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[4][9]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][9]

  • P332+P313: If skin irritation occurs: Get medical advice/attention.[4][9]

  • P337+P313: If eye irritation persists: Get medical advice/attention.[4][9]

  • P362: Take off contaminated clothing and wash before reuse.[4][9]

Standard Operating Procedures for Safe Handling

Adherence to well-defined protocols is non-negotiable when working with this compound. The following procedures are designed to minimize exposure risk and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential.

PPE_Workflow cluster_CoreProtection Core Protection cluster_HandProtection Hand Protection cluster_RespiratoryProtection Respiratory Protection LabCoat Flame-Retardant Lab Coat SafetyGlasses Chemical Splash Goggles or Safety Glasses with Side Shields Gloves Compatible Chemical-Resistant Gloves (e.g., Nitrile) GloveCheck Inspect Gloves Before Use Gloves->GloveCheck Mandatory FumeHood Work in a Certified Chemical Fume Hood Respirator NIOSH-Approved Respirator (if fume hood is unavailable or for large quantities) FumeHood->Respirator Contingency User Researcher User->LabCoat User->SafetyGlasses User->Gloves User->FumeHood

Caption: Personal Protective Equipment (PPE) workflow for handling the compound.

Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area. A certified chemical fume hood is mandatory for all weighing and transfer operations to prevent inhalation of dust particles.[7]

  • Safety Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[4][5]

Handling and Weighing Protocol
  • Preparation: Before handling, ensure all necessary PPE is correctly worn. Designate a specific area within the fume hood for handling the compound.

  • Container Acclimatization: Allow the container to reach room temperature before opening to prevent moisture condensation.

  • Weighing: Use a tared, sealed container for weighing to minimize dust dispersion. Alternatively, weigh the compound on a non-static weighing paper within the fume hood.

  • Transfer: Use a spatula or other appropriate tool for transferring the solid. Avoid creating dust.

  • Cleaning: After handling, decontaminate all surfaces with an appropriate solvent and wipe clean. Wash hands and any exposed skin thoroughly with soap and water.[4][6]

Storage and Disposal Protocols

Proper storage is critical to maintaining the stability and integrity of the compound, while appropriate disposal is essential for environmental and personnel safety.

Storage Conditions
  • Temperature: Store in a refrigerator at 2-8°C.[2]

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent degradation.[2]

  • Container: Keep the container tightly closed to prevent moisture ingress and contamination.[4][9]

  • Incompatibilities: Avoid storage with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[7]

Storage_Protocol cluster_Storage Storage Requirements Compound This compound Temp Temperature: 2-8°C Compound->Temp Inert Atmosphere: Inert Gas (N₂ or Ar) Compound->Inert Sealed Container: Tightly Sealed Compound->Sealed Location Location: Dry, Well-Ventilated Area Compound->Location

Caption: Key storage requirements for the compound.

Waste Disposal
  • Classification: This compound should be treated as hazardous waste.

  • Procedure: Dispose of the compound and any contaminated materials in a designated, labeled hazardous waste container.[6][7][10] Follow all local, state, and federal regulations for hazardous waste disposal. Do not allow the product to enter drains or waterways.[4]

Emergency Procedures

Preparedness for accidental exposure or spills is a critical component of laboratory safety.

First-Aid Measures
Exposure RouteFirst-Aid ProtocolSource
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4][6][10]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[4][6][10]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][6][10]
Ingestion Do NOT induce vomiting. Wash out the mouth with water, provided the person is conscious. Seek immediate medical attention.[4][6][8]
Accidental Release Measures
  • Evacuation: Evacuate non-essential personnel from the spill area.

  • Ventilation: Ensure adequate ventilation.

  • Containment: Prevent further leakage or spillage if it is safe to do so.[4]

  • Cleanup:

    • Wear appropriate PPE, including a respirator.

    • Carefully sweep up the spilled solid, avoiding dust generation.

    • Place the swept material into a suitable, closed container for disposal.[7]

    • Clean the spill area thoroughly with a suitable solvent and then with soap and water.

  • Reporting: Report the spill to the appropriate safety officer or supervisor.

Spill_Response Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate PPE Don Appropriate PPE Evacuate->PPE Contain Contain Spill PPE->Contain Cleanup Sweep and Collect Waste Contain->Cleanup Decontaminate Decontaminate Area Cleanup->Decontaminate Dispose Dispose of as Hazardous Waste Decontaminate->Dispose

Caption: Step-by-step workflow for responding to an accidental spill.

Conclusion

This compound is a valuable tool in the arsenal of medicinal chemists and drug discovery professionals. Its effective and safe utilization hinges on a robust understanding of its properties and a disciplined adherence to established safety protocols. By integrating the principles of hazard awareness, proper handling techniques, and emergency preparedness into all workflows involving this compound, researchers can mitigate risks and focus on the scientific advancements it enables.

References

  • 4-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride - MySkinRecipes. (n.d.).
  • 4-bromo-2,3-dihydro-1h-inden-1-amine hydrochloride - PubChemLite. (n.d.).
  • 4-Bromoaniline - SAFETY DATA SHEET. (2012, May 9).
  • (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine (C007B-452091) - Cenmed Enterprises. (n.d.).

Sources

Methodological & Application

Synthesis Protocol for (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride: An Application Note for Medicinal Chemistry and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, in-depth guide for the multi-step synthesis of (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride, a valuable chiral building block in medicinal chemistry. The protocol herein outlines a robust and reproducible pathway commencing with the synthesis of the key intermediate, 4-Bromo-1-indanone, followed by reductive amination to the racemic amine, subsequent chiral resolution to isolate the desired (R)-enantiomer, and concluding with the formation of the stable hydrochloride salt. This guide is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step experimental procedure but also the underlying chemical principles and critical considerations for each stage of the synthesis.

Introduction

Chiral amines are of paramount importance in the pharmaceutical industry, with a significant number of small-molecule drugs containing at least one stereogenic amine center. The specific stereochemistry of these amines is often crucial for their pharmacological activity and safety profile. (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine is a key intermediate in the synthesis of various biologically active molecules, particularly those targeting the central nervous system.[1][2] The presence of the bromine atom on the aromatic ring provides a handle for further synthetic modifications, such as cross-coupling reactions, enabling the exploration of a wider chemical space in drug discovery programs.

This document details a reliable three-stage synthesis of the title compound, beginning from the commercially available 3-(2-bromophenyl)propanoic acid. The synthesis is designed to be accessible to researchers with a solid foundation in synthetic organic chemistry.

Overall Synthetic Scheme

The synthesis of this compound is accomplished in four principal steps, as illustrated in the workflow diagram below.

Synthesis_Workflow cluster_0 Stage 1: Indanone Formation cluster_1 Stage 2: Reductive Amination cluster_2 Stage 3: Chiral Resolution cluster_3 Stage 4: Salt Formation A 3-(2-Bromophenyl)propanoic acid B 4-Bromo-1-indanone A->B  SOCl2, AlCl3 (Friedel-Crafts Acylation) C Racemic 4-Bromo-1-aminoindan B->C  NH4OAc, NaBH3CN D (R,S)-amine + L-(+)-Tartaric Acid C->D E Diastereomeric Salts D->E  Fractional Crystallization F (R)-4-Bromo-1-aminoindan E->F  Basification & Extraction G (R)-4-Bromo-1-aminoindan hydrochloride F->G  HCl in Et2O Reductive_Amination ketone 4-Bromo-1-indanone imine Iminium Ion Intermediate ketone->imine + NH₃, -H₂O amine NH₃ (from NH₄OAc) product Racemic Amine imine->product [H] (NaBH₃CN)

Caption: Reductive amination of 4-bromo-1-indanone.

Protocol:

  • To a solution of 4-Bromo-1-indanone (40.0 g, 0.190 mol) in anhydrous methanol (800 mL) in a 2 L round-bottom flask, add ammonium acetate (146.5 g, 1.90 mol).

  • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Cool the mixture to 0 °C in an ice bath.

  • In a single portion, add sodium cyanoborohydride (17.9 g, 0.285 mol). Caution: Sodium cyanoborohydride is toxic and should be handled in a well-ventilated fume hood.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight (approximately 16 hours).

  • Work-up: Quench the reaction by the slow addition of 1 M HCl (200 mL) at 0 °C.

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Add water (500 mL) to the residue and basify to pH > 10 by the slow addition of 6 M NaOH solution, keeping the mixture cool in an ice bath.

  • Extract the aqueous layer with ethyl acetate (3 x 300 mL).

  • Combine the organic layers, wash with brine (300 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield racemic 4-Bromo-2,3-dihydro-1H-inden-1-amine as an oil or low-melting solid.

Expected Yield: 75-85%.

Part 3: Chiral Resolution of (±)-4-Bromo-2,3-dihydro-1H-inden-1-amine

Classical resolution via diastereomeric salt formation is a robust method for separating enantiomers. [3]In this protocol, L-(+)-tartaric acid is used as the chiral resolving agent. The two enantiomers of the amine will form diastereomeric salts with L-(+)-tartaric acid, which have different solubilities, allowing for their separation by fractional crystallization. [4][5] Protocol:

  • Diastereomeric Salt Formation: Dissolve the racemic amine (30.0 g, 0.141 mol) in methanol (300 mL) in a 1 L Erlenmeyer flask.

  • In a separate flask, dissolve L-(+)-tartaric acid (21.2 g, 0.141 mol) in methanol (200 mL), heating gently if necessary to achieve a clear solution.

  • Add the warm tartaric acid solution to the amine solution with stirring.

  • Allow the mixture to cool slowly to room temperature and then let it stand undisturbed for 24 hours. The less soluble diastereomeric salt, typically the (R)-amine-L-tartrate salt, will crystallize out.

  • Isolation of the Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold methanol.

  • To improve the diastereomeric purity, the collected salt can be recrystallized from a minimal amount of boiling methanol.

  • Liberation of the (R)-Amine: Suspend the purified diastereomeric salt in water (250 mL).

  • Basify the mixture to pH > 10 by the addition of 2 M NaOH solution.

  • Extract the liberated free amine with dichloromethane (3 x 150 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine as an oil or solid. The enantiomeric excess should be determined at this stage using chiral HPLC.

Expected Yield: 35-45% (based on the racemic amine).

Part 4: Formation of this compound

The final step involves converting the free amine into its hydrochloride salt, which is typically a more stable, crystalline solid that is easier to handle and store. [6] Protocol:

  • Dissolve the enantiomerically enriched (R)-amine (10.0 g, 0.047 mol) in anhydrous diethyl ether (200 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a 2.0 M solution of HCl in diethyl ether (25 mL, 0.050 mol) dropwise with vigorous stirring. A white precipitate will form. [7]4. Continue stirring at 0 °C for 30 minutes after the addition is complete.

  • Collect the white precipitate by vacuum filtration.

  • Wash the solid with a small amount of cold, anhydrous diethyl ether.

  • Dry the product under vacuum to a constant weight to yield this compound.

Expected Yield: >95%. Characterization (this compound):

  • Appearance: White to off-white solid.

  • Molecular Formula: C₉H₁₁BrClN. [8][9]* Molecular Weight: 248.55 g/mol . [8][9]* ¹H NMR (DMSO-d₆, 400 MHz): δ 8.75 (br s, 3H), 7.60 (d, J = 7.8 Hz, 1H), 7.45 (d, J = 7.8 Hz, 1H), 7.30 (t, J = 7.8 Hz, 1H), 4.80 (t, J = 6.5 Hz, 1H), 3.10-2.90 (m, 2H), 2.50-2.35 (m, 1H), 2.20-2.05 (m, 1H).

  • Optical Rotation: Specific rotation should be measured and compared to literature values to confirm enantiopurity.

Conclusion

The protocol detailed in this application note provides a reliable and scalable method for the synthesis of this compound. By following the outlined steps and adhering to the principles of good laboratory practice, researchers can confidently produce this valuable chiral intermediate for application in medicinal chemistry and drug discovery programs. The methods employed, from Friedel-Crafts acylation to reductive amination and classical resolution, are fundamental techniques in organic synthesis, making this protocol a valuable addition to the repertoire of synthetic chemists.

References

  • Understanding 4-Bromo-1-indanone: Properties and Chemical Synthesis Applications. (n.d.).
  • Application Note: Fractional Crystallization Protocol for Chiral Resolution Using (R)-1-Phenylethanesulfonic Acid. (2025). BenchChem.
  • 1-Indanone, 4-bromo-. (n.d.). PubChem.
  • Kwan, M. H. T., Breen, J., Bowden, M., Conway, L., Jones, M. F., Munday, R., Screen, T., & Blacker, A. J. (2018). Increasing Chiral Purity and Yield of Amines by Diastereomeric Crystal Resolution, Continuous Racemisation and Recycle.
  • Resolution of a Racemic Mixture. (n.d.). Science Learning Center.
  • Isolation of primary amines as HCL salt problem. (2006, December 10). Sciencemadness Discussion Board.
  • 4-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride. (n.d.). MySkinRecipes.
  • Myers, A. G. (n.d.).
  • Amine and HCl - salt formation reaction. (2022, June 6). [Video]. YouTube.
  • Reductive Amination - Common Conditions. (n.d.). Organic Chemistry Portal.
  • Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry.
  • Smith, B. C. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online.
  • Method for salt preparation. (2010). U.S.
  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • (1R)-4-Bromo-2,3-dihydro-1H-inden-1-amine Hydrochloride. (n.d.). CRO SPLENDID LAB.
  • Zeng, G., et al. (2022). Strategies for chiral separation: from racemate to enantiomer.
  • reductive amination using ammonium acetate/NaBH4. (2012, July 22). Sciencemadness Discussion Board.
  • Synthesis of Amines by Reductive Amination. (2020, August 26). In Chemistry LibreTexts.
  • 4-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride. (n.d.). MySkinRecipes.
  • Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. (n.d.). Gavin Publishers.
  • (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine. (n.d.). Cenmed Enterprises.
  • Process for preparing (r)-4-aminoindane and corresponding amides. (2021).
  • Miranda, L. S. M., de Souza, R. O., & de Miranda, A. S. (2014). Ammonium Formate as Green Hydrogen Source for Clean Semi-Continuous Enzymatic Dynamic Kinetic Resolution of (+/-)-α-Methylbenzylamine. RSC Advances, 4(25), 12836-12840.
  • 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data.
  • Formylation of Amines. (2014). Molecules, 19(6), 7688-7704.
  • Ammonium Formate. (n.d.). ResearchGate.
  • Scheme 1: The preparation of ammonium formate. (n.d.). ResearchGate.

Sources

Application Notes and Protocols for the Chiral Resolution of 4-Bromo-2,3-dihydro-1H-inden-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Chirality in Modern Drug Development

In the landscape of pharmaceutical sciences, the three-dimensional arrangement of atoms within a molecule, or its stereochemistry, is a paramount determinant of its pharmacological and toxicological profile.[1][2][3][4] Many therapeutic agents are chiral, existing as a pair of non-superimposable mirror images known as enantiomers.[1][5] These enantiomers can exhibit markedly different interactions with the chiral environment of the human body, such as enzymes and receptors.[1][2] Consequently, one enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) could be less active, inactive, or even contribute to undesirable side effects.[1]

The U.S. Food and Drug Administration (FDA) has established guidelines that underscore the importance of developing single-enantiomer drugs, a paradigm shift from the earlier practice of marketing racemic mixtures.[1][3] This has propelled the demand for robust and efficient methods to obtain enantiomerically pure compounds.

4-Bromo-2,3-dihydro-1H-inden-1-amine is a key building block in the synthesis of various pharmaceutical intermediates, particularly for agents targeting the central nervous system (CNS).[6] Its chiral variants are crucial for developing novel therapeutics with improved selectivity and reduced side-effect profiles. This application note provides a detailed protocol for the chiral resolution of racemic 4-bromo-2,3-dihydro-1H-inden-1-amine via diastereomeric salt formation, a cost-effective and scalable method for obtaining the desired enantiomers.

Principle of Chiral Resolution by Diastereomeric Salt Formation

Classical resolution through the formation of diastereomeric salts remains a cornerstone technique for separating enantiomers on both laboratory and industrial scales.[7][8] The principle hinges on the reaction of a racemic mixture (in this case, a basic amine) with an enantiomerically pure chiral resolving agent (a chiral acid).[7] This acid-base reaction yields a pair of diastereomeric salts.

Unlike enantiomers, which have identical physical properties, diastereomers possess distinct physicochemical characteristics, most notably different solubilities in a given solvent system.[7][8] This disparity in solubility is the key to their separation. Through a process called fractional crystallization, the less soluble diastereomeric salt preferentially crystallizes out of the solution, while the more soluble diastereomer remains in the mother liquor.[7]

Once the less soluble diastereomeric salt is isolated, the enantiomerically pure amine can be liberated by treatment with a base, which neutralizes the chiral acid resolving agent.[7] The choice of the resolving agent and the crystallization solvent is critical for the success of the resolution and often requires empirical optimization.[7] Tartaric acid and its derivatives are among the most widely used and effective resolving agents for primary amines due to their ready availability and ability to form highly crystalline salts.[7][9]

Experimental Protocol: Resolution of (±)-4-Bromo-2,3-dihydro-1H-inden-1-amine

This protocol describes a representative procedure for the chiral resolution of racemic 4-bromo-2,3-dihydro-1H-inden-1-amine using O,O'-Di-p-toluoyl-L-tartaric acid (L-DTTA) as the resolving agent.

Materials and Reagents
ReagentFormulaM.W. ( g/mol )Role
(±)-4-Bromo-2,3-dihydro-1H-inden-1-amineC₉H₁₀BrN212.09Racemic Substrate
O,O'-Di-p-toluoyl-L-tartaric acid (L-DTTA)C₂₀H₁₈O₈386.35Chiral Resolving Agent
Methanol (MeOH)CH₃OH32.04Solvent
Isopropanol (IPA)C₃H₈O60.10Solvent
Sodium Hydroxide (NaOH), 2M SolutionNaOH40.00Base for Liberation
Dichloromethane (DCM)CH₂Cl₂84.93Extraction Solvent
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04Drying Agent
Step-by-Step Procedure

Part 1: Formation and Fractional Crystallization of Diastereomeric Salts

  • Dissolution of the Racemic Amine: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g (47.1 mmol) of racemic 4-bromo-2,3-dihydro-1H-inden-1-amine in 200 mL of methanol. Gently heat the mixture to 40-50 °C to ensure complete dissolution.

  • Preparation of the Resolving Agent Solution: In a separate 250 mL beaker, dissolve 9.1 g (23.6 mmol, 0.5 equivalents) of O,O'-Di-p-toluoyl-L-tartaric acid in 100 mL of methanol.

  • Formation of Diastereomeric Salts: Slowly add the resolving agent solution to the warm solution of the racemic amine with continuous stirring.

  • Crystallization: After the addition is complete, slowly cool the mixture to room temperature. Spontaneous crystallization of the less soluble diastereomeric salt should occur. To maximize the yield, the flask can be further cooled in an ice bath for 1-2 hours.

  • Isolation of the Diastereomeric Salt: Collect the crystalline precipitate by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold methanol to remove any adhering mother liquor.

  • Drying: Dry the isolated diastereomeric salt in a vacuum oven at 40 °C to a constant weight.

Part 2: Liberation of the Enantiomerically Enriched Amine

  • Suspension of the Salt: Suspend the dried diastereomeric salt in 100 mL of water in a 250 mL beaker with vigorous stirring.

  • Basification: Slowly add 2M aqueous sodium hydroxide solution dropwise until the pH of the mixture is approximately 10-12, ensuring all the salt has dissolved.

  • Extraction: Transfer the basic aqueous solution to a separatory funnel and extract the liberated amine with dichloromethane (3 x 50 mL).

  • Drying and Solvent Removal: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the enantiomerically enriched 4-bromo-2,3-dihydro-1H-inden-1-amine.

Part 3: Analysis of Enantiomeric Purity

The enantiomeric excess (ee) of the resolved amine should be determined using an appropriate analytical technique.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and accurate method for determining enantiomeric purity. A suitable chiral stationary phase (e.g., a polysaccharide-based column) should be used with an appropriate mobile phase (e.g., a mixture of hexane and isopropanol).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Enantiomeric purity can also be determined by ¹H NMR using a chiral solvating agent or by preparing a diastereomeric derivative.[8][10][11]

Workflow and Chemical Structures

G cluster_0 Diastereomeric Salt Formation cluster_1 Separation cluster_2 Liberation & Analysis racemic_amine Racemic (±)-Amine in Solvent mixing Mixing and Salt Formation racemic_amine->mixing resolving_agent Chiral Resolving Agent (L-DTTA) in Solvent resolving_agent->mixing crystallization Fractional Crystallization (Cooling) mixing->crystallization filtration Vacuum Filtration crystallization->filtration less_soluble Less Soluble Diastereomeric Salt (Solid) filtration->less_soluble Solid more_soluble More Soluble Diastereomeric Salt (in Mother Liquor) filtration->more_soluble Filtrate liberation Liberation with Base (NaOH) less_soluble->liberation extraction Solvent Extraction liberation->extraction final_product Enantiomerically Pure Amine extraction->final_product analysis Analysis (Chiral HPLC) final_product->analysis

Caption: Workflow for the Chiral Resolution of 4-bromo-2,3-dihydro-1H-inden-1-amine.

G cluster_racemate Racemic Amine cluster_resolver Chiral Resolving Agent cluster_salts Diastereomeric Salts (Different Solubilities) R_amine (R)-Amine plus1 + S_amine (S)-Amine plus2 + L_DTTA L-DTTA arrow Reaction Salt_RL (R)-Amine • L-DTTA Salt_SL (S)-Amine • L-DTTA

Caption: Formation of Diastereomeric Salts.

Conclusion

The protocol described provides a robust framework for the chiral resolution of 4-bromo-2,3-dihydro-1H-inden-1-amine. The successful separation of enantiomers via diastereomeric salt formation is a critical step in the development of stereochemically pure active pharmaceutical ingredients. This method, being both scalable and cost-effective, is highly valuable for researchers, scientists, and drug development professionals. It is important to note that optimization of solvent systems, temperature, and crystallization time may be necessary to achieve the highest possible yield and enantiomeric excess for a specific application.

References

  • BenchChem. (n.d.). A Comparative Guide to Chiral Resolving Agents for Primary Amines.
  • Perez-Fuertes, Y., Kelly, A. M., Fossey, J. S., Powell, M. E., Bull, S. D., & James, T. D. (2008). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines.
  • BenchChem. (n.d.). A Comparative Guide to Tartaric Acid Derivatives as Resolving Agents.
  • University of Bath. (2008). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines.
  • BenchChem. (n.d.). Synthesis of Chiral Amines for Pharmaceutical Intermediates: Application Notes and Protocols.
  • A. M. F. Liu, et al. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron, 62(34), 8048-8056.
  • Chaudharya, P., Yadav, G. D., & Singh, S. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis. RSC Advances, 12(42), 27363-27369.
  • Kmecz, I., Simándi, B., Székely, E., Lovász, J., & Fogassy, E. (2007). Application of mixtures of tartaric acid derivatives in resolution via supercritical fluid extraction. Chirality, 19(6), 430-433.
  • Anonymous. (2026, January 6). Why Chiral Amines Are Key in Modern Drug Synthesis.
  • ResearchGate. (2025, August 7). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents | Request PDF.
  • ChemScene. (n.d.). 4-Bromo-2,3-dihydro-1H-inden-1-amine.
  • MDPI. (n.d.). A Look at the Importance of Chirality in Drug Activity: Some Significative Examples.
  • Cenmed Enterprises. (n.d.). (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine.
  • Anonymous. (2025, October 13). A Look at the Importance of Chirality in Drug Activity: Some Significative Examples.
  • MySkinRecipes. (n.d.). 4-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride.
  • PubMed Central. (n.d.). Optical Resolution of Two Pharmaceutical Bases with Various Uses of Tartaric Acid Derivatives and Their Sodium Salts: Racemic Ephedrine and Chloramphenicol Base.
  • PubMed Central. (2024, October 22). The significance of chirality in contemporary drug discovery-a mini review.
  • Longdom Publishing. (n.d.). Clinical Importance of Chirality in Drug Design and Pharmaceutica.

Sources

Application Note: (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine as a Versatile Scaffold for Parallel Synthesis in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The generation of chemically diverse and stereochemically defined compound libraries is a cornerstone of modern drug discovery.[1][2] Chiral amines, in particular, serve as fundamental building blocks for countless therapeutic agents due to their prevalence in bioactive molecules and their ability to form key interactions with biological targets.[2][3][4] This application note details the strategic use of (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine, a bifunctional chiral building block, in parallel synthesis workflows. We present a comprehensive guide for researchers, scientists, and drug development professionals on leveraging this scaffold's unique structural features—a stereodefined primary amine and a functionalizable aryl bromide—to rapidly generate libraries of novel, drug-like molecules. Detailed, field-tested protocols for N-functionalization via amide coupling and reductive amination, as well as C-functionalization via palladium-catalyzed cross-coupling reactions, are provided.

Introduction: The Strategic Value of a Bifunctional Scaffold

In the quest for novel therapeutic agents, the efficiency of lead generation and optimization is paramount. Parallel synthesis has emerged as a powerful strategy to accelerate this process by enabling the simultaneous creation of hundreds to thousands of compounds.[1][5][6] The success of such a campaign hinges on the selection of a core scaffold that is not only medicinally relevant but also amenable to diversification at multiple vectors.

(R)-4-Bromo-2,3-dihydro-1H-inden-1-amine is an exemplary scaffold for diversity-oriented synthesis. Its rigid, bicyclic indane framework is a common motif in centrally active agents, while its two distinct functional handles offer orthogonal points for chemical modification:[7]

  • The (R)-configured Primary Amine: This nucleophilic center is ideal for forming a wide range of C-N bonds, most notably the amide bond, which is the most common linkage in medicinal chemistry.[8] The fixed stereochemistry is critical, as enantiomers of a chiral drug can exhibit profoundly different pharmacological and toxicological profiles.[2][9]

  • The Aryl Bromide: This electrophilic handle is a premier substrate for modern palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig couplings.[10][11][12] This allows for the late-stage introduction of a vast array of aryl, heteroaryl, and alkyl groups, dramatically expanding the accessible chemical space.

This guide provides the strategic logic and practical protocols for exploiting these features in a parallel synthesis format to build high-quality compound libraries for screening and lead discovery programs.

Physicochemical Properties & Handling

A thorough understanding of the starting material is critical for successful and reproducible synthesis.

PropertyValue
Chemical Name (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine
CAS Number 1307231-02-2 (as Hydrochloride salt)[13]
Molecular Formula C₉H₁₀BrN[14]
Molecular Weight 212.09 g/mol [14]
Appearance Off-white to light yellow solid
Storage Store at 4°C, protect from light and moisture.[14]

Note: The compound is often supplied as a hydrochloride salt, which improves stability and handling but requires neutralization or the addition of a stoichiometric amount of base in most reactions.

Core Synthetic Strategies for Library Diversification

The power of (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine lies in its capacity for orthogonal diversification. The primary amine can be elaborated first, followed by modification of the aryl bromide, or vice-versa (often requiring a protecting group strategy). This dual-handle approach allows for the systematic exploration of structure-activity relationships (SAR).

G cluster_0 Core Scaffold cluster_1 Diversification Pathways cluster_N N-Functionalization (Amine) cluster_C C-Functionalization (Bromide) cluster_2 Resulting Libraries core (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine amide Amide Coupling (R-COOH) core->amide reductive Reductive Amination (R-CHO/C=O) core->reductive suzuki Suzuki Coupling (Ar-B(OH)₂) core->suzuki buchwald Buchwald-Hartwig (R₂NH) core->buchwald library Diverse Compound Libraries (Systematic SAR Exploration) amide->library reductive->library suzuki->library buchwald->library

Figure 1: Diversification strategy for (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine.

Experimental Protocols for Parallel Synthesis

The following protocols are designed for a 96-well plate format, a standard for high-throughput synthesis.[5] All manipulations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Protocol 1: Parallel Amide Coupling via HATU Activation

Causality: Amide bond formation is a robust and highly utilized reaction in drug discovery.[8] We select HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling reagent due to its high efficiency, fast reaction kinetics, and low rate of epimerization, which is crucial for maintaining the chiral integrity of the (R)-amine center.[15] Diisopropylethylamine (DIPEA) is a non-nucleophilic base used to scavenge the acid formed and to free the amine from its hydrochloride salt.

G start Start prep_acid Prepare stock solutions of carboxylic acids (0.2M in DMF) start->prep_acid prep_amine Prepare stock solution of Indanamine-HCl (0.2M in DMF) start->prep_amine prep_hatu Prepare stock solution of HATU (0.3M in DMF) start->prep_hatu dispense_acid Dispense 100 µL of each acid solution into separate wells of a 96-well plate prep_acid->dispense_acid dispense_amine Dispense 120 µL of Indanamine solution to each well dispense_acid->dispense_amine dispense_hatu Dispense 100 µL of HATU solution to each well dispense_amine->dispense_hatu add_base Add DIPEA (3.0 equiv.) to each well dispense_hatu->add_base react Seal plate and shake at room temperature for 2-4 hours add_base->react quench Quench reaction with water or saturated NH₄Cl react->quench workup Work-up / Purification (e.g., SPE or Prep-HPLC) quench->workup analyze Analysis (LC-MS) workup->analyze end End analyze->end

Figure 2: Workflow for parallel amide coupling.

Step-by-Step Methodology:

  • Preparation: Prepare stock solutions of a diverse library of carboxylic acids (1.0 eq), (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride (1.2 eq), and HATU (1.5 eq) in anhydrous N,N-Dimethylformamide (DMF).

  • Reagent Addition: In an automated or manual liquid handler, dispense the carboxylic acid solutions into the wells of a 96-well reaction block.

  • Add the indanamine solution to each well, followed by the HATU solution.

  • Base Addition: Add DIPEA (3.0 eq) to each well to initiate the coupling.

  • Reaction: Seal the plate and place it on an orbital shaker at room temperature for 2-4 hours. Reaction progress can be monitored by taking a small aliquot from a few representative wells for LC-MS analysis.

  • Work-up: Upon completion, the reaction mixtures can be diluted with a suitable solvent (e.g., Ethyl Acetate) and washed with aqueous solutions to remove DMF and byproducts. Alternatively, for high-throughput purification, solid-phase extraction (SPE) or preparative HPLC is recommended.

Protocol 2: Parallel Reductive Amination

Causality: Reductive amination is a powerful method for forming C-N bonds, converting aldehydes and ketones into secondary and tertiary amines respectively.[16][17] The choice of sodium triacetoxyborohydride (STAB) as the reducing agent is strategic; it is mild enough not to reduce the starting carbonyl but is highly effective at reducing the intermediate iminium ion formed in situ.[18][19] This selectivity allows for a one-pot procedure, which is ideal for parallel synthesis.[20]

Step-by-Step Methodology:

  • Preparation: Prepare stock solutions of a diverse library of aldehydes or ketones (1.0 eq) and (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine (1.2 eq) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).

  • Reagent Addition: Dispense the aldehyde/ketone solutions into the wells of a 96-well plate, followed by the indanamine solution. If using the hydrochloride salt, pre-neutralize with one equivalent of a non-nucleophilic base like DIPEA.

  • Imine Formation: Allow the plate to shake for 30-60 minutes at room temperature to facilitate the formation of the intermediate imine/iminium ion.

  • Reduction: Add a solution or slurry of STAB (1.5 eq) in the reaction solvent to each well.

  • Reaction: Seal the plate and shake at room temperature for 12-24 hours.

  • Work-up: Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the products with an organic solvent, then purify via SPE or preparative HPLC.

Protocol 3: Parallel Suzuki-Miyaura Cross-Coupling

Causality: The Suzuki-Miyaura reaction is one of the most robust and versatile methods for C-C bond formation, particularly for creating biaryl structures common in pharmaceuticals.[10][12] This protocol allows for the diversification of the 4-position of the indane core. Crucially , the primary amine is a nucleophile and can interfere with the palladium catalyst. Therefore, a protection-coupling-deprotection sequence is the most reliable strategy.

Step 1: Boc Protection of the Amine

  • Dissolve this compound (1.0 eq) and triethylamine (2.5 eq) in Dichloromethane (DCM).

  • Add Di-tert-butyl dicarbonate (Boc₂O) (1.2 eq) portion-wise at 0°C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours until completion (monitor by TLC or LC-MS).

  • Work up by washing with water and brine, then purify by column chromatography to yield N-Boc-(R)-4-Bromo-2,3-dihydro-1H-inden-1-amine.

Step 2: Parallel Suzuki Coupling

  • Preparation: In a glovebox or under an inert atmosphere (Argon/Nitrogen), prepare stock solutions of the N-Boc protected indanamine (1.0 eq), a library of boronic acids or esters (1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as K₂CO₃ (2.0 eq) in a solvent system like 1,4-Dioxane/Water (4:1).

  • Reagent Addition: Dispense the reagents into a 96-well plate in the order: N-Boc indanamine, boronic acid, base, and finally the catalyst solution.

  • Reaction: Seal the plate with a cap mat designed for heating. Place the plate in a parallel synthesis reactor or a heated shaker block at 80-100°C for 6-18 hours.

  • Work-up: After cooling, filter the reaction mixtures to remove inorganic salts. The crude products can then be taken directly to the deprotection step or purified.

Step 3: Boc Deprotection

  • To each well containing the crude product, add a solution of 4M HCl in Dioxane or 20% Trifluoroacetic Acid (TFA) in DCM.

  • Stir at room temperature for 1-3 hours until the deprotection is complete.

  • Evaporate the solvent and excess acid under reduced pressure. The final products are obtained as hydrochloride or trifluoroacetate salts, which can be purified by preparative HPLC.

Library Analysis and Quality Control

The validation of a compound library is as important as its synthesis. High-throughput analytical techniques are essential for ensuring the identity, purity, and integrity of the synthesized molecules.

Analysis GoalRecommended Technique(s)Key Parameters Measured
Identity & Purity LC-MS (Liquid Chromatography-Mass Spectrometry)Retention Time, Molecular Weight, Purity (%)
Structural Confirmation ¹H NMR (for representative samples)Chemical Shifts, Integration, Coupling Constants
Chiral Integrity Chiral HPLC or SFC (Supercritical Fluid Chromatography)Enantiomeric Excess (% ee), Resolution (Rs)

Trustworthiness through Self-Validation: A robust protocol includes stringent quality control. For each 96-well plate, it is recommended to:

  • Analyze 100% of wells by LC-MS to confirm the presence of the desired product and assess purity.[6]

  • Perform ¹H NMR on 5-10% of the library members to confirm that the expected structure was formed.[6]

  • For chiral compounds, analyze a representative sample using a validated chiral method to ensure that no significant racemization occurred during the synthesis. Chiral HPLC and SFC are the preferred methods for this analysis.[9][21][22]

Conclusion

(R)-4-Bromo-2,3-dihydro-1H-inden-1-amine is a powerful and versatile scaffold for parallel synthesis. Its orthogonal functional handles enable a multi-directional approach to library design, allowing for the rapid and systematic generation of novel, stereochemically defined small molecules. The protocols outlined in this guide provide a reliable framework for leveraging this building block in drug discovery campaigns, ultimately accelerating the identification of new lead compounds. By combining robust synthetic chemistry with rigorous analytical validation, researchers can confidently build high-quality compound libraries to tackle challenging biological targets.

References

  • High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess.National Institutes of Health (NIH). [Link]
  • Identification of parallel medicinal chemistry protocols to expand branched amine design space.Royal Society of Chemistry (RSC). [Link]
  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC.
  • Combinatorial chemistry: libraries from libraries, the art of the diversity-oriented transformation of resin-bound peptides and chiral polyamides to low molecular weight acyclic and heterocyclic compounds.Semantic Scholar. [Link]
  • 4-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride.MySkinRecipes. [Link]
  • Parallel Synthesis and Library Design.ScienceDirect. [Link]
  • Parallel Synthesis.BioDuro. [Link]
  • Amide coupling reaction in medicinal chemistry.
  • Reductive amin
  • A Quick Introduction to Parallel Synthesis.Asynt. [Link]
  • Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives.
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.Royal Society of Chemistry (RSC). [Link]
  • Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines.
  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral St
  • Reductive Amin
  • The Role of Chiral Amines in Modern Drug Discovery and Synthesis.PharmaCompass. [Link]
  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates.
  • (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine.Cenmed Enterprises. [Link]
  • Reductive Amination - Common Conditions.Organic Chemistry Portal. [Link]
  • Selective Bromination of 4-Chloro-1-indanone and Synthesis of (4-Chloro-2, 3-Dihydro-1H-indene-2-yl)methanamine.
  • Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine.National Institutes of Health (NIH). [Link]
  • Reductive Amin
  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry.MDPI. [Link]
  • Solvent‐Free Synthesis of Core‐Functionalised Naphthalene Diimides by Using a Vibratory Ball Mill: Suzuki, Sonogashira and Buchwald–Hartwig Reactions.National Institutes of Health (NIH). [Link]
  • C–N Bond-Forming Reactions: Reductive Amination.Myers Group, Harvard University. [Link]
  • Aminative Suzuki-Miyaura coupling.PubMed. [Link]
  • Process optimization for acid-amine coupling: a catalytic approach.Growing Science. [Link]
  • The Essential Role of Chiral Amines in Drug Discovery and Development.PharmaCompass. [Link]
  • The significance of chirality in contemporary drug discovery-a mini review.PubMed Central. [Link]

Sources

Derivatization of (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine for bioassays

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Strategic Derivatization of (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine for Enhanced Sensitivity and Selectivity in Bioassays

Abstract

(R)-4-Bromo-2,3-dihydro-1H-inden-1-amine is a chiral primary amine featuring a rigid scaffold that is of significant interest in medicinal chemistry and drug discovery, particularly in the development of selective enzyme inhibitors such as those for monoamine oxidase B (MAO-B).[1] Effective quantification and characterization of this analyte in complex biological matrices are paramount for pharmacokinetic, toxicokinetic, and mechanism-of-action studies. However, the native molecule lacks a strong chromophore or fluorophore, presenting challenges for sensitive detection by common analytical techniques like High-Performance Liquid Chromatography (HPLC) with UV detection. This application note provides a detailed guide for the strategic derivatization of this chiral amine to significantly enhance its detectability for bioanalytical applications. We present two robust, field-proven protocols: (1) pre-column fluorescent labeling using 4-Chloro-7-nitrobenzofurazan (NBD-Cl) for high-sensitivity HPLC with Fluorescence Detection (HPLC-FLD), and (2) derivatization with Dansyl Chloride for improved chromatographic performance and sensitive quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The Imperative for Derivatization in Bioanalysis

The direct analysis of small molecules like (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine in biological samples (e.g., plasma, urine, tissue homogenates) is often hindered by several factors:

  • Low Endogenous Signal: The compound possesses weak ultraviolet (UV) absorbance, leading to poor sensitivity and a high limit of quantification (LOQ) with standard HPLC-UV methods.

  • Matrix Interference: Biological samples are inherently complex. Without a selective detection method, endogenous compounds can co-elute with the analyte, compromising analytical accuracy.

  • Poor Ionization Efficiency: In mass spectrometry, primary amines can exhibit variable ionization efficiency in electrospray ionization (ESI), which can be suppressed by matrix components.

Chemical derivatization addresses these challenges by covalently attaching a tag to the primary amine functional group. This is not merely a procedural step but a strategic decision to transform the analyte into a molecule ideally suited for modern analytical platforms.[2] The goals are to:

  • Introduce a High-Response Moiety: Attaching a fluorophore or a readily ionizable group dramatically amplifies the signal, lowering detection limits into the femtomole range.[3][4]

  • Enhance Chromatographic Resolution: Modifying the analyte's polarity and structure can improve its retention and peak shape on reverse-phase HPLC columns.

  • Increase Analytical Selectivity: When using fluorescence, detection can be made highly selective by choosing specific excitation and emission wavelengths, minimizing background noise.[5] For LC-MS/MS, the derivative provides predictable and specific fragmentation patterns for highly selective Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) assays.

Selecting the Optimal Derivatization Reagent

The primary amine of the indane scaffold is a nucleophilic target for a variety of electrophilic derivatizing agents. The choice of reagent is dictated by the intended analytical endpoint.

Reagent ClassExamplePrincipleIdeal ForKey Considerations
Fluorogenic Reagents NBD-Chloride (NBD-Cl)Reacts with primary amines to form a highly fluorescent, stable product. The reagent itself is non-fluorescent.[6]HPLC-FLD, LC-MSExcellent sensitivity. Reaction kinetics can be influenced by pH and solvent.
Sulfonyl Chlorides Dansyl ChlorideReacts with primary and secondary amines to form stable, fluorescent sulfonamides that are also easily ionized.[6]LC-MS/MS, HPLC-FLDRobust and well-characterized reaction. Improves chromatographic retention.
Succinimidyl Esters NHS-FluoresceinHigh selectivity for aliphatic amines, forming stable amide bonds.[6]Fluorescence Polarization, CECan be bulky, potentially altering biological interactions if used for activity assays.

For the protocols herein, we focus on NBD-Cl for its exceptional fluorescence quantum yield and Dansyl Chloride for its proven utility in enhancing LC-MS/MS performance.

General Experimental Workflow

The end-to-end process, from sample receipt to final data, follows a structured pathway. This workflow is designed to ensure reproducibility and minimize analyte loss or degradation.

G Figure 1. General Bioanalytical Workflow cluster_prep Sample Preparation cluster_rxn Derivatization cluster_analysis Analysis A Biological Matrix (e.g., Plasma, Lysate) B Protein Precipitation (e.g., with Acetonitrile) A->B C Analyte Extraction (LLE or SPE) B->C D Add Derivatization Reagent & Buffer (pH Control) C->D Extracted Analyte E Incubate (Controlled Temp & Time) D->E F Quench Reaction E->F G LC Separation (Reverse-Phase C18) F->G Derivatized Sample H Detection (FLD or MS/MS) G->H I Data Acquisition & Quantification H->I

Caption: Figure 1. General Bioanalytical Workflow

Protocol 1: Ultrasensitive Quantification via NBD-Cl Derivatization and HPLC-FLD

This protocol is optimized for achieving the lowest possible detection limits, ideal for studies where analyte concentration is minimal.

A. Principle of the Reaction NBD-Cl reacts with the deprotonated primary amine of (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine in a nucleophilic aromatic substitution reaction. A basic pH is crucial to ensure the amine is in its more reactive, non-protonated state. The resulting NBD-amine derivative is intensely fluorescent, while the reagent and its hydrolysis byproducts are not.[6][7]

Caption: Figure 2. NBD-Cl Derivatization Reaction

B. Materials & Reagents

  • (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine (Analyte)

  • NBD-Chloride (4-Chloro-7-nitrobenzofurazan)

  • Sodium Borate Buffer (0.1 M, pH 9.5)

  • Acetonitrile (ACN), HPLC Grade

  • Hydrochloric Acid (HCl), 0.1 M

  • Deionized Water (18.2 MΩ·cm)

  • Calibrated micropipettes, vortex mixer, heating block/water bath

C. Step-by-Step Protocol

  • Standard/Sample Preparation: Prepare a 1 mg/mL stock solution of the analyte in ACN. Serially dilute to create calibration standards (e.g., 1 ng/mL to 1000 ng/mL). For biological samples, perform protein precipitation and/or solid-phase extraction (SPE) to isolate the analyte, reconstituting the final extract in ACN.

  • Derivatization Reaction Setup: In a 1.5 mL microcentrifuge tube, combine:

    • 50 µL of sample or standard (in ACN).

    • 150 µL of 0.1 M Sodium Borate Buffer (pH 9.5).

    • Causality Check: The buffer raises the pH to deprotonate the amine, making it a potent nucleophile.

  • Initiate the Reaction: Add 50 µL of NBD-Cl solution (1 mg/mL in ACN). Vortex immediately for 10 seconds.

    • Expert Insight: Prepare the NBD-Cl solution fresh daily and protect it from light to prevent degradation.

  • Incubation: Place the sealed tube in a heating block or water bath set to 60°C for 30 minutes.

    • Causality Check: Heating accelerates the substitution reaction to ensure it proceeds to completion within a practical timeframe.

  • Quenching: After incubation, cool the tube to room temperature. Add 25 µL of 0.1 M HCl to quench the reaction by neutralizing the base and protonating any remaining unreacted amines.

    • Trustworthiness Step: Quenching ensures the reaction is stopped uniformly across all samples and standards, which is critical for accurate quantification.

  • Final Preparation: The sample is now ready for direct injection or can be further diluted with the mobile phase if necessary.

D. HPLC-FLD Method Parameters

ParameterRecommended SettingRationale
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 3.5 µm)Provides good retention and separation for the relatively nonpolar derivative.
Mobile Phase A Water + 0.1% Formic AcidAcid modifier for good peak shape and MS compatibility.
Mobile Phase B Acetonitrile + 0.1% Formic AcidOrganic eluent.
Gradient 30% B to 95% B over 10 min, hold 2 min, re-equilibrateA gradient is necessary to elute the strongly retained derivative and clean the column.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 35°CImproves peak symmetry and run-to-run reproducibility.
Injection Vol. 10 µLBalances sensitivity with potential for column overload.
FLD Excitation 470 nmOptimal excitation wavelength for NBD adducts.
FLD Emission 530 nmOptimal emission wavelength for NBD adducts.
Protocol 2: Robust Quantification via Dansyl Chloride Derivatization and LC-MS/MS

This protocol is designed for high-throughput analysis in complex matrices, leveraging the selectivity and sensitivity of tandem mass spectrometry.

A. Principle of the Reaction Dansyl Chloride reacts with the primary amine to form a highly stable N-dansyl sulfonamide derivative. The dansyl group significantly increases the hydrophobicity of the analyte, improving its retention on reverse-phase columns. Crucially, it is also readily protonated, making it ideal for positive mode ESI-MS, and provides a stable fragment (m/z 171 or 234) for selective MRM transitions.[6]

B. Materials & Reagents

  • (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine (Analyte)

  • Dansyl Chloride

  • Sodium Bicarbonate Buffer (100 mM, pH 10.5)

  • Acetone, HPLC Grade

  • Acetonitrile (ACN), LC-MS Grade

  • Formic Acid, LC-MS Grade

  • Internal Standard (IS): A structurally similar compound, ideally a stable isotope-labeled version of the analyte.

C. Step-by-Step Protocol

  • Sample Preparation: Spike samples, standards, and QC samples with the internal standard. Perform protein precipitation and/or liquid-liquid extraction (LLE) to isolate the analyte and IS. Evaporate the extract to dryness under a gentle stream of nitrogen.

  • Reconstitution & pH Adjustment: Reconstitute the dried extract in 50 µL of ACN, followed by 50 µL of 100 mM sodium bicarbonate buffer (pH 10.5).

    • Causality Check: A higher pH is optimal for the sulfonylation reaction.

  • Derivatization: Add 25 µL of Dansyl Chloride solution (2 mg/mL in acetone). Vortex thoroughly.

    • Expert Insight: Acetone is a preferred solvent for Dansyl Chloride as it is aprotic and fully miscible with the aqueous reaction mixture.

  • Incubation: Incubate at 45°C for 45 minutes in the dark.

  • Quenching/Finalization: Add 10 µL of 5% formic acid to stop the reaction and prepare the sample for reverse-phase chromatography. Centrifuge to pellet any precipitate before transferring the supernatant to an HPLC vial.

D. LC-MS/MS Method Parameters

ParameterRecommended SettingRationale
LC Column C18 UPLC Column (e.g., 2.1 x 50 mm, 1.8 µm)Smaller particle size for higher efficiency and faster analysis times.
Mobile Phase A Water + 0.1% Formic AcidStandard aqueous mobile phase for positive ESI.
Mobile Phase B Acetonitrile + 0.1% Formic AcidStandard organic mobile phase.
Gradient Fast gradient, e.g., 5% to 95% B in 3 minutesThe dansylated derivative is highly retained, allowing for rapid elution.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Ionization Mode ESI, PositiveThe dansyl group promotes efficient protonation.
MRM Transitions Analyte: [M+H]+ → Fragment; IS: [M+H]+ → FragmentDetermine precursor [M+H]+ and optimize collision energy to find the most intense, stable product ion. The bromine isotope pattern (79Br/81Br) will be visible in the precursor ion scan.
Collision Energy To be optimized empiricallyTypically 15-40 eV, depending on the instrument and specific transition.
References
  • Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identific
  • Fluorescence reagents for high-sensitivity chromatographic measurements of primary amines. Semantic Scholar. [Link]
  • Optimized derivatization of primary amines with the fluorogenic reagent naphthalene-2,3-dicarboxaldehyde toward reproducible quantitative analysis in biological systems. PubMed. [Link]
  • Evaluation of Fluorescamine as a Phosphogenic Derivatizing Reagent of Primary Amines.
  • Chiral Amines in Total Synthesis: The Biocatalytic Approach. Wiley Analytical Science. [Link]
  • Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI. [Link]
  • Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective.
  • Selective Bromination of 4-Chloro-1-indanone and Synthesis of (4-Chloro-2, 3-Dihydro-1H-indene-2-yl)methanamine.
  • Two-dimensional LC-MS/MS and three-dimensional LC analysis of chiral amino acids and related compounds in real-world matrices.
  • Discovery of novel 2,3-dihydro-1H-inden-1-amine derivatives as selective monoamine oxidase B inhibitors.
  • Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. PMC - NIH. [Link]
  • High-Throughput LC-MS/MS Method for Chiral Amino Acid Analysis Without Derivatiz
  • Simultaneous Determination of Chiral Amino Acid Enantiomers by Liquid Chromatography–Mass Spectrometry Using (S)-2,5-Dioxypyrrolidine-1-yl-(5-(4-Methylpiperazin-1-yl)-2,4-Dinitrophenyl)
  • High-Throughput LC-MS/MS Method for Chiral Amino Acid Analysis Without Derivatiz
  • Indane-amine derivatives, their preparation and use as medicaments.
  • Chiral analysis. Wikipedia. [Link]
  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral St
  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. NIH. [Link]
  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Deriv
  • A New Derivatization Reagent for HPLC-MS Analysis of Biological Organic Acids. PubMed. [Link]
  • (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine. Cenmed Enterprises. [Link]
  • 4-Bromo-2,3-dihydro-1H-inden-1-amine Hydrochloride. CRO SPLENDID LAB. [Link]
  • Development of 1,3-Oxazinoquinolin-4-one-based Derivatization Reagents for the Discrimination of Amine Analytes via High-Resolution Mass Spectrometry.

Sources

Application Note: A Robust Protocol for the N-Alkylation of (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine via Reductive Amination

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-alkylated derivatives of chiral amines are pivotal structural motifs in a vast array of pharmacologically active compounds. This document provides a detailed, field-proven protocol for the selective mono-N-alkylation of (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine. The chosen methodology is a one-pot reductive amination, a widely utilized and highly efficient transformation in medicinal chemistry known for its operational simplicity and broad substrate scope.[1] This guide offers a comprehensive, step-by-step experimental procedure, mechanistic insights, characterization data, and troubleshooting advice tailored for researchers and professionals in drug development and organic synthesis.

Introduction and Significance

(R)-4-Bromo-2,3-dihydro-1H-inden-1-amine is a valuable chiral building block. Its subsequent N-alkylation provides access to a library of secondary amines that serve as key intermediates for synthesizing novel therapeutics. Direct alkylation of primary amines with alkyl halides can be challenging to control, often leading to mixtures of mono- and di-alkylated products.[2][3] Reductive amination circumvents this issue by converting the primary amine into an imine intermediate, which is then reduced in situ to the desired secondary amine.[3] This method is highly selective for mono-alkylation and is compatible with a wide range of functional groups.

This protocol employs sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent. NaBH(OAc)₃ is a mild and selective reagent, particularly suited for reductive aminations.[4] Its reduced reactivity compared to reagents like sodium borohydride (NaBH₄) prevents the premature reduction of the aldehyde, and it is effective under the weakly acidic conditions that favor imine formation.[3][4]

Reaction Scheme

The overall transformation is depicted below. The primary amine reacts with an aldehyde (in this example, propionaldehyde) to form an intermediate iminium ion, which is subsequently reduced by sodium triacetoxyborohydride to yield the N-alkylated secondary amine.

Scheme 1: Reductive Amination of (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine Reaction Scheme (Image depicting the reaction of (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine with propionaldehyde and NaBH(OAc)3 to yield (R)-4-bromo-N-propyl-2,3-dihydro-1H-inden-1-amine)

Experimental Protocol

This section provides a detailed procedure for the N-propylation of (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine.

Materials and Equipment

Table 1: Reagents and Materials

Reagent/MaterialFormulaMW ( g/mol )AmountMoles (mmol)RoleSupplier/Grade
(R)-4-Bromo-2,3-dihydro-1H-inden-1-amineC₉H₁₀BrN212.091.00 g4.71Limiting Reagent>97% Purity
PropionaldehydeC₃H₆O58.080.33 g (0.41 mL)5.66Alkylating AgentACS Grade
Sodium Triacetoxyborohydride (NaBH(OAc)₃)C₆H₁₀BNaO₆211.941.50 g7.08Reducing Agent>95% Purity
Dichloromethane (DCM)CH₂Cl₂84.9325 mL-SolventAnhydrous
Saturated Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01~20 mL-Quenching AgentAqueous Solution
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37~2 g-Drying AgentACS Grade

Equipment:

  • 100 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Argon or Nitrogen inlet

  • Glass funnel and filter paper

  • Separatory funnel (100 mL)

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Flash chromatography system

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep Dissolve amine (1.0 eq) & aldehyde (1.2 eq) in anhydrous DCM stir Stir for 30 min at RT for imine formation prep->stir add_stab Add NaBH(OAc)3 (1.5 eq) portion-wise stir->add_stab react Stir at RT for 3-5 hours add_stab->react monitor Monitor by TLC (e.g., 9:1 Hexanes:EtOAc) react->monitor quench Quench with sat. NaHCO3 monitor->quench Upon completion extract Extract with DCM (3x) quench->extract dry Dry organic layer (MgSO4) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by flash chromatography concentrate->purify analyze Characterize product (NMR, MS, HPLC) purify->analyze G Amine R-NH₂ (Amine) Hemiaminal [Hemiaminal Intermediate] Amine->Hemiaminal Aldehyde R'-CHO (Aldehyde) Aldehyde->Hemiaminal Imine R-N=CHR' (Imine) Hemiaminal->Imine -H₂O Iminium [R-NH+=CHR'] (Iminium Ion) Imine->Iminium +H⁺ Product R-NH-CH₂R' (Secondary Amine) Iminium->Product Hydride Reduction Hydride NaBH(OAc)₃ (Hydride Source) Hydride->Iminium

Sources

Application Notes & Protocols for (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine in Neuropharmacological Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic application of (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine . This chiral indanamine derivative serves as a pivotal structural scaffold and versatile chemical intermediate for the synthesis of novel neuropharmacologically active compounds.[1][2] While not an end-product therapeutic itself, its unique stereochemistry and reactive bromine handle make it an ideal starting point for developing potent and selective modulators of key central nervous system (CNS) targets. This guide details the scientific rationale for its use, presents a logical workflow for drug discovery, and provides detailed, field-proven protocols for the in vitro and in vivo characterization of its derivatives, focusing on monoamine transporters and monoamine oxidase B (MAO-B).

Part 1: Application Notes - Rationale and Scientific Context
1.1 Introduction: The Indanamine Scaffold in Neuropharmacology

The indanamine core is a "privileged scaffold" in CNS drug discovery. It can be conceptualized as a conformationally restricted analog of phenylethylamine, a foundational structure for many endogenous neurotransmitters (e.g., dopamine, norepinephrine) and psychoactive compounds. This structural constraint imparts a distinct pharmacological profile, often enhancing selectivity and potency for specific neural targets. (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine provides an enantiomerically pure starting material, which is critical for achieving stereospecific interactions with chiral biological targets like receptors and transporters, thereby reducing the risk of off-target effects and metabolic complications associated with racemic mixtures.

The bromine atom at the 4-position is not merely a placeholder; it is a strategic functional group for synthetic elaboration via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the rapid generation of diverse chemical libraries to probe the structure-activity relationships (SAR) of novel CNS drug candidates.

1.2 Primary Therapeutic Targets & Rationale

Based on the pharmacology of related indanamine analogs, derivatives of (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine are prime candidates for modulating two critical protein families in neuropharmacology:

  • Monoamine Transporters (DAT, NET, SERT): The dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating their signal. Inhibition of these transporters increases the synaptic availability of monoamines and is a clinically validated mechanism for treating depression, anxiety, and attention-deficit/hyperactivity disorder (ADHD). The indanamine scaffold is known to produce potent monoamine reuptake inhibitors and releasing agents. The goal of a medicinal chemistry program utilizing this scaffold would be to synthesize derivatives with a desired potency and selectivity profile (e.g., a selective serotonin reuptake inhibitor [SSRI] or a triple reuptake inhibitor [TRI]).

  • Monoamine Oxidase B (MAO-B): MAO-B is a key enzyme located on the outer mitochondrial membrane that catalyzes the degradation of dopamine and other amines.[3] Inhibition of MAO-B increases dopamine concentrations and is a therapeutic strategy for Parkinson's disease and has been explored for Alzheimer's disease and depression.[4] The indanamine structure can be modified to fit within the active site of MAO-B, offering a promising avenue for the discovery of novel inhibitors.

1.3 A Logical Workflow for Derivative Characterization

A structured, multi-stage screening cascade is essential for efficiently identifying and validating promising drug candidates derived from (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine. The workflow progresses from high-throughput in vitro assays to more complex and physiologically relevant in vivo models.

G cluster_0 Phase 1: Synthesis & Library Generation cluster_1 Phase 2: In Vitro Primary Screening cluster_2 Phase 3: In Vitro Selectivity & Mechanism cluster_3 Phase 4: In Vivo Validation synthesis (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine (Starting Material) library Diverse Chemical Library (via Cross-Coupling, etc.) synthesis->library transporter_assay Monoamine Transporter Uptake Assay (IC50) library->transporter_assay HTS mao_assay MAO-B Inhibition Assay (IC50) library->mao_assay HTS selectivity Selectivity Profiling (e.g., vs. MAO-A, NET, SERT) transporter_assay->selectivity Hit Identification mao_assay->selectivity Hit Identification mechanism Mechanism of Action (e.g., Substrate vs. Blocker) selectivity->mechanism microdialysis In Vivo Microdialysis (Neurotransmitter Modulation) mechanism->microdialysis Lead Candidate behavior Behavioral Models (e.g., Antidepressant, Motor) microdialysis->behavior

Caption: Drug discovery workflow for novel indanamine derivatives.
Part 2: Experimental Protocols
2.1 In Vitro Protocol 1: Monoamine Transporter Uptake Inhibition Assay

This protocol describes a method to determine the potency (IC₅₀) of test compounds to inhibit dopamine uptake into rat striatal synaptosomes using a radioligand. The same principle can be applied to NET and SERT using appropriate brain regions and radiotracers.[5][6]

Causality: Synaptosomes are resealed nerve terminals isolated from brain tissue. They contain functional transporters and are an excellent ex vivo model system that preserves the native environment of the transporter protein, providing more physiologically relevant data than simple cell lines.[6] Using a radiolabeled substrate like [³H]Dopamine allows for highly sensitive and direct quantification of transporter function.

Methodology:

  • Preparation of Synaptosomes:

    • Euthanize a male Sprague-Dawley rat (200-250g) according to IACUC-approved guidelines.

    • Rapidly dissect the striata on ice and homogenize in 10 volumes of ice-cold 0.32 M sucrose buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.

    • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C. The resulting pellet contains the synaptosomes.[5]

    • Gently resuspend the pellet in a suitable volume of Krebs-Ringer buffer (pH 7.4) containing pargyline (to inhibit MAO) and ascorbic acid (to prevent dopamine oxidation).[6]

    • Determine the protein concentration using a standard method (e.g., BCA assay).

  • Dopamine Uptake Assay:

    • Perform the assay in a 96-well plate format.

    • In each well, pre-incubate 50-100 µg of synaptosomal protein with various concentrations of the test compound (or vehicle for control) for 15-30 minutes at 37°C.[5] Include a known DAT inhibitor (e.g., GBR-12909) to define non-specific uptake.

    • Initiate the uptake reaction by adding a fixed concentration of [³H]Dopamine (e.g., 10-20 nM).[5]

    • Allow the reaction to proceed for a short, linear uptake period (e.g., 5 minutes) at 37°C.

    • Terminate the uptake by rapid filtration over glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. Immediately wash the filters three times with ice-cold buffer to remove unbound radioligand.

    • Place the filters into scintillation vials, add scintillation cocktail, and quantify the trapped radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (100% activity) and the non-specific uptake control (0% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis (e.g., in GraphPad Prism) to determine the IC₅₀ value.

ParameterRecommended ValueRationale
Tissue Source Rat StriatumHigh density of dopamine transporters (DAT).
Radioligand [³H]DopamineSpecific substrate for DAT.
[³H]Dopamine Conc. 10-20 nMNear the Kₘ for dopamine, providing a sensitive assay window.
MAO Inhibitor Pargyline (10 µM)Prevents metabolic degradation of [³H]Dopamine by MAO.[6]
Incubation Time 5 minutesWithin the linear range of uptake to measure initial velocity.
Incubation Temp. 37°COptimal temperature for transporter enzymatic activity.
Non-specific Control GBR-12909 (10 µM)Potent and selective DAT inhibitor to define background signal.
2.2 In Vitro Protocol 2: Fluorometric MAO-B Inhibition Assay

This protocol details a continuous, high-throughput fluorometric assay to determine the IC₅₀ of test compounds against human recombinant MAO-B.[7][8]

Causality: The assay quantifies the activity of MAO-B by measuring the production of hydrogen peroxide (H₂O₂), a byproduct of monoamine oxidation.[3] In the presence of horseradish peroxidase (HRP), the H₂O₂ reacts with a sensitive probe (e.g., Amplex Red, GenieRed) to produce a highly fluorescent product (resorufin). The rate of fluorescence increase is directly proportional to MAO-B activity. This method is highly sensitive, avoids radioactivity, and is amenable to automation.

G cluster_0 MAO-B Catalyzed Reaction cluster_1 Fluorometric Detection MAOB MAO-B Enzyme Products Aldehyde + NH₃ + H₂O₂ MAOB->Products Substrate Amine Substrate (e.g., Tyramine) Substrate->Products Inhibitor Test Compound (Derivative) Inhibitor->MAOB H2O2 H₂O₂ (Product) Products->H2O2 Coupling Fluorescence Fluorescent Product (Ex/Em = 535/587 nm) H2O2->Fluorescence Probe Non-Fluorescent Probe Probe->Fluorescence HRP HRP HRP->Fluorescence

Caption: Principle of the coupled fluorometric MAO-B assay.

Methodology:

  • Reagent Preparation:

    • Prepare a working solution of MAO-B Assay Buffer (typically a phosphate or TRIS buffer, pH 7.4).

    • Reconstitute human recombinant MAO-B enzyme, HRP, the fluorescent probe, and the MAO-B substrate (e.g., tyramine or benzylamine) according to the supplier's instructions (e.g., Sigma-Aldrich, Assay Genie).[7][8]

    • Prepare serial dilutions of the test compound in assay buffer. The final solvent concentration (e.g., DMSO) should be kept low (<1%) and consistent across all wells.

    • Prepare a working solution of a known MAO-B inhibitor (e.g., Selegiline or Pargyline) as a positive control.[4][8]

  • Assay Procedure (96-well format):

    • Use a solid black 96-well microplate to minimize background fluorescence.

    • Plate Layout Example:

      Well Type Compound MAO-B Enzyme Reaction Mix
      Blank Buffer - +
      Enzyme Control Vehicle (DMSO) + +
      Positive Control Selegiline + +

      | Test Compound | Serial Dilutions | + | + |

    • Add 10 µL of the diluted test compounds, positive control, or vehicle to the appropriate wells.[3]

    • Add 50 µL of the MAO-B enzyme working solution to all wells except the blank.

    • Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitors to bind to the enzyme.[8]

    • Prepare a reaction mixture containing the MAO-B substrate, fluorescent probe, and HRP in assay buffer.

    • Initiate the reaction by adding 40 µL of the reaction mixture to all wells.[3]

  • Measurement and Data Analysis:

    • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

    • Measure the fluorescence intensity (e.g., Ex/Em = 535/587 nm) in kinetic mode, taking readings every 1-2 minutes for 30-60 minutes.

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Calculate the percentage of inhibition as: % Inhibition = [(Rate_EC - Rate_S) / Rate_EC] * 100, where EC is the enzyme control and S is the sample.[3]

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to determine the IC₅₀ value.

2.3 In Vivo Protocol 3: Brain Microdialysis in Freely Moving Rats

This protocol describes the use of in vivo microdialysis to measure the effect of a lead candidate compound on extracellular levels of dopamine and serotonin in the striatum of an awake, freely moving rat.[9]

Causality: Microdialysis is a powerful technique that allows for the continuous sampling of the extracellular fluid in a specific brain region of a living animal.[9] By implanting a semi-permeable probe, one can measure basal neurotransmitter levels and then, after systemic administration of a test compound, quantify changes in these levels over time. This provides direct evidence of a compound's neurochemical effect in the intact brain, bridging the gap between in vitro potency and in vivo target engagement.

G cluster_0 Experimental Setup Pump Syringe Pump Perfuses aCSF at constant, low flow rate (e.g., 1-2 µL/min) Probe Microdialysis Probe Implanted in target brain region (e.g., Striatum) Pump->Probe aCSF In Animal Freely Moving Rat Test compound administered (i.p., p.o., s.c.) Animal->Probe Probe Location Collector Fraction Collector Collects dialysate samples at timed intervals (e.g., every 20 min) Probe->Collector Dialysate Out HPLC HPLC-ECD System Separates and quantifies neurotransmitters in dialysate samples Collector->HPLC Sample Injection

Caption: Workflow for an in vivo microdialysis experiment.

Methodology:

  • Surgical Implantation of Guide Cannula:

    • Anesthetize a male Wistar rat (275-350 g) and place it in a stereotaxic frame.[10]

    • Using sterile technique, implant a guide cannula targeting the desired brain region (e.g., striatum: AP +1.0 mm, ML ±2.5 mm from bregma; DV -3.0 mm from dura). Secure the cannula to the skull with dental cement.

    • Allow the animal to recover from surgery for at least 48-72 hours.

  • Microdialysis Experiment:

    • On the day of the experiment, gently insert the microdialysis probe (e.g., 2-4 mm membrane) through the guide cannula into the striatum.

    • Place the animal in a specialized behavioral bowl that allows free movement while connected to the microdialysis apparatus.

    • Begin perfusing the probe with artificial cerebrospinal fluid (aCSF) at a slow, constant rate (e.g., 1.0-2.0 µL/min) using a microinfusion pump.[9]

    • Allow the system to equilibrate for at least 2-3 hours.

    • Begin collecting baseline dialysate samples into vials (containing a small amount of antioxidant/acid) every 20 minutes using a refrigerated fraction collector.[11] Collect at least 3-4 stable baseline samples.

    • Administer the test compound or vehicle via the desired route (e.g., intraperitoneal injection, i.p.).

    • Continue collecting dialysate samples for at least 3-4 hours post-administration to monitor the time-course of the drug's effect.

  • Sample Analysis (HPLC-ECD):

    • Analyze the dialysate samples for dopamine, serotonin, and their metabolites using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).[10]

    • Inject a fixed volume (e.g., 20 µL) of each sample onto a reverse-phase C18 column.[10]

    • The mobile phase typically consists of a phosphate/citrate buffer with an ion-pairing agent (e.g., octanesulfonic acid) and an organic modifier (e.g., methanol or acetonitrile).[10]

    • Quantify the concentration of each analyte by comparing its peak height or area to that of external standards of known concentrations.

  • Data Analysis:

    • Calculate the average concentration of the last three baseline samples for each analyte.

    • Express all post-injection sample concentrations as a percentage of this baseline average (% Baseline).

    • Plot the mean % Baseline ± SEM versus time for both the vehicle and drug-treated groups.

    • Use appropriate statistical tests (e.g., two-way ANOVA with repeated measures) to determine the significance of the drug's effect over time compared to the vehicle control.

Conclusion

(R)-4-Bromo-2,3-dihydro-1H-inden-1-amine represents a high-value starting material for medicinal chemistry campaigns targeting complex neurological and psychiatric disorders. Its rigid, chiral scaffold and synthetically tractable nature provide a robust platform for generating novel chemical entities. By employing a systematic discovery workflow, beginning with the targeted in vitro assays for monoamine transporter and MAO-B activity detailed herein, and progressing to definitive in vivo validation with techniques like microdialysis, researchers can efficiently explore the therapeutic potential of its derivatives. The protocols provided in this guide offer a validated framework for the comprehensive neuropharmacological characterization of these promising compounds.

References
  • Shimizu, K., et al. (1990). A Method of In Vivo Simultaneous Measurements of Dopamine, Serotonin and Their Metabolites Using Intracerebral Microdialysis. Japanese Journal of Pharmacology, 53(1), 109-118. [Link]
  • Perry, M. A., et al. (2013). In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection. Analytical Chemistry, 85(13), 6263–6270. [Link]
  • Assay Genie. (2019). Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) (#BN01013). Assay Genie. [Link]
  • Chaurasia, C. S., et al. (2007). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert Opinion on Drug Discovery, 2(4), 545-559. [Link]
  • arigobio. (n.d.). Monoamine Oxidase Activity Assay Kit (Fluorometric) ARG82183. arigobio. [Link]
  • Saha, K., et al. (2014). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 67, 12.11.1-12.11.18. [Link]
  • MySkinRecipes. (n.d.). 4-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride. MySkinRecipes. [Link]
  • Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 693. [Link]
  • Bio-Techne. (n.d.). Monoamine Oxidase Assay Kit. Bio-Techne. [Link]
  • Hashemi, P., et al. (2013). Physiologically Relevant Changes in Serotonin Resolved by Fast Microdialysis. ACS Chemical Neuroscience, 4(4), 574–581. [Link]
  • Bungay, P. M., et al. (2003). Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma. Journal of Neurochemistry, 86(4), 932-946. [Link]
  • Gifford Bioscience. (n.d.). Data Sheet Cellular Uptake and Release Assays Protocol. Gifford Bioscience. [Link]
  • Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters.

Sources

Application Notes and Protocols for the Synthesis of Enzyme Inhibitors Using (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Chiral 4-Bromo-1-aminoindan Scaffold

(R)-4-Bromo-2,3-dihydro-1H-inden-1-amine is a highly valuable chiral building block in modern medicinal chemistry. Its rigid indane framework provides a well-defined three-dimensional structure, which is crucial for specific interactions with biological targets. The primary amine at the chiral center (R-configuration) serves as a key handle for introducing a wide variety of substituents, allowing for the exploration of structure-activity relationships (SAR).[1] Furthermore, the bromine atom on the aromatic ring offers a versatile site for late-stage functionalization, most notably through palladium-catalyzed cross-coupling reactions. This dual functionality makes it an ideal starting material for the synthesis of diverse libraries of compounds targeting various enzymes.

This guide provides detailed protocols for the synthesis of two distinct classes of enzyme inhibitors derived from (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine: a potent Monoamine Oxidase B (MAO-B) inhibitor and a prospective kinase inhibitor. The methodologies detailed herein are designed to be robust and reproducible for researchers in drug discovery and development.

PART 1: Synthesis of a Rasagiline Analogue, a Potent MAO-B Inhibitor

Monoamine oxidase B (MAO-B) is a key enzyme in the catabolism of dopamine in the brain. Its inhibition can increase dopamine levels, which is a clinically validated strategy for the treatment of Parkinson's disease.[2][3] Rasagiline, (R)-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine, is a potent and selective irreversible inhibitor of MAO-B.[2][3] The following protocol details the synthesis of its 4-bromo analogue, a compound with potential for further derivatization.

1.1: N-Alkylation of (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine

The introduction of the propargyl group onto the primary amine is the key step in conferring MAO-B inhibitory activity. This is achieved through a direct N-alkylation reaction with propargyl bromide.

Reaction Scheme:

N-Alkylation start (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine reagents Propargyl Bromide, K2CO3, Acetonitrile product (R)-4-Bromo-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine reagents->product Suzuki_Coupling start (R)-4-Bromo-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine reagents Arylboronic Acid, Pd(dppf)Cl2, Na2CO3, Dioxane/H2O product (R)-4-Aryl-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine reagents->product

Sources

Application Notes and Protocols for High-Throughput Screening of (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Indanamine Scaffold in Drug Discovery

The indanamine scaffold, a rigid bicyclic framework composed of a fused benzene and cyclopentane ring, represents a "privileged structure" in medicinal chemistry.[1][2] This core is present in numerous biologically active compounds and approved pharmaceuticals, highlighting its favorable properties for interacting with a variety of biological targets.[1] Specifically, derivatives of (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine offer a unique three-dimensional architecture and chemical handles that can be systematically modified to explore a vast chemical space.[3][4] The bromine atom at the 4-position provides a strategic point for further chemical elaboration, while the chiral amine at the 1-position is crucial for establishing specific interactions with target proteins. This application note provides a comprehensive guide for the high-throughput screening (HTS) of a library of (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine derivatives to identify novel modulators of protein kinases, a critical class of drug targets.[5][6]

Part 1: Library Design and Synthesis - A Diversity-Oriented Approach

The success of any HTS campaign is fundamentally linked to the quality and diversity of the small molecule library.[7][8] A diversity-oriented synthesis (DOS) strategy is employed to generate a collection of (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine derivatives with significant structural and functional group diversity.[9][10] The core scaffold provides a rigid framework, and diversity is introduced by systematically varying substituents at key positions.

Core Scaffold: (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine

Key Diversification Points:

  • Amine (R1): Acylation, sulfonylation, reductive amination, and urea/thiourea formation to introduce a wide range of functional groups and steric bulk.

  • Aromatic Ring (R2, R3): Suzuki, Buchwald-Hartwig, and Sonogashira cross-coupling reactions at the bromine position to introduce aryl, heteroaryl, and alkynyl moieties.

  • Indane Ring (R4): Modifications to the cyclopentane ring, although less synthetically tractable, can be explored in later-stage lead optimization.

The goal is to create a library that covers a broad range of physicochemical properties, including lipophilicity, polarity, and hydrogen bonding potential, thereby increasing the probability of identifying hits against various biological targets.[11]

Caption: Diversity-oriented synthesis strategy for the library.

Part 2: High-Throughput Screening Assays for Kinase Inhibitors

Protein kinases are a major class of drug targets, and numerous HTS assays have been developed to identify their inhibitors.[5][6][12] This section details two robust and widely used HTS assay formats: a Fluorescence Polarization (FP) assay and an AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay) assay.

Fluorescence Polarization (FP) Competition Assay

Principle: FP is a powerful technique for monitoring molecular interactions in solution.[13][14] It relies on the principle that a small, fluorescently labeled molecule (tracer) tumbles rapidly in solution, resulting in low fluorescence polarization. When the tracer binds to a larger protein, its tumbling is restricted, leading to an increase in fluorescence polarization.[15] In a competition assay, library compounds that bind to the protein will displace the tracer, causing a decrease in the FP signal.[16]

Experimental Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 10 mM MgCl2, 1 mM DTT, and 0.01% Tween-20.

    • Kinase Solution: Recombinant kinase of interest diluted in assay buffer to a final concentration of 2X the Kd of the tracer.

    • Tracer Solution: Fluorescently labeled ATP-competitive inhibitor (tracer) diluted in assay buffer to a final concentration of 2X.

    • Compound Plates: (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine derivatives serially diluted in 100% DMSO.

  • Assay Procedure (384-well format):

    • Dispense 50 nL of compound solution from the compound plates into the assay plates.

    • Add 5 µL of the 2X kinase solution to each well and incubate for 15 minutes at room temperature.

    • Add 5 µL of the 2X tracer solution to each well.

    • Incubate for 60 minutes at room temperature, protected from light.

    • Measure fluorescence polarization on a suitable plate reader (e.g., equipped with 485 nm excitation and 535 nm emission filters).

Data Analysis:

The percentage of inhibition is calculated using the following formula:

% Inhibition = 100 * (1 - [(mP_sample - mP_low_control) / (mP_high_control - mP_low_control)])

Where:

  • mP_sample is the millipolarization value of the test well.

  • mP_low_control is the average mP of wells with tracer and kinase (no inhibitor).

  • mP_high_control is the average mP of wells with tracer only (maximum displacement).

AlphaLISA® Kinase Assay

Principle: AlphaLISA® is a bead-based, no-wash immunoassay that measures the phosphorylation of a biotinylated substrate peptide by a kinase.[17][18] The assay utilizes two types of beads: Donor beads coated with streptavidin and Acceptor beads conjugated to an anti-phospho-substrate antibody.[19] In the presence of kinase activity, the biotinylated substrate is phosphorylated, allowing it to be captured by both the Donor and Acceptor beads, bringing them into close proximity.[20] Upon excitation of the Donor beads, singlet oxygen is generated, which diffuses to the nearby Acceptor beads, triggering a chemiluminescent signal.[21] Inhibitors of the kinase will prevent substrate phosphorylation, leading to a decrease in the AlphaLISA® signal.

Experimental Protocol:

  • Reagent Preparation:

    • Kinase Buffer: 50 mM HEPES (pH 7.4), 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, and 0.01% Tween-20.

    • Kinase Solution: Recombinant kinase diluted in kinase buffer to a final concentration of 4X.

    • Substrate/ATP Mix: Biotinylated substrate peptide and ATP diluted in kinase buffer to a final concentration of 4X.

    • Stop/Detection Mix: AlphaLISA® Acceptor beads and AlphaScreen® Donor beads diluted in AlphaLISA® buffer.

    • Compound Plates: (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine derivatives serially diluted in 100% DMSO.

  • Assay Procedure (384-well format):

    • Dispense 50 nL of compound solution from the compound plates into the assay plates.

    • Add 2.5 µL of the 4X kinase solution to each well.

    • Add 2.5 µL of the 4X substrate/ATP mix to initiate the kinase reaction.

    • Incubate for 60 minutes at room temperature.

    • Add 5 µL of the Stop/Detection Mix to each well.

    • Incubate for 60 minutes at room temperature in the dark.

    • Read the plate on an AlphaLISA®-compatible plate reader.

Data Analysis:

The percentage of inhibition is calculated as follows:

% Inhibition = 100 * (1 - [(Signal_sample - Signal_background) / (Signal_max - Signal_background)])

Where:

  • Signal_sample is the signal from the test well.

  • Signal_background is the average signal from wells with no kinase.

  • Signal_max is the average signal from wells with kinase and no inhibitor.

Part 3: Data Analysis and Hit Validation Workflow

A robust data analysis and hit validation cascade is crucial to eliminate false positives and prioritize genuine hits for further investigation.[22][23][24]

Caption: A typical hit-to-lead workflow.

Step-by-Step Hit Validation Protocol:

  • Primary Screen Analysis:

    • Perform the primary HTS at a single high concentration (e.g., 10 µM) in duplicate.

    • Calculate the Z'-factor for each plate to assess assay quality and robustness. A Z'-factor > 0.5 is generally considered acceptable.

    • Identify initial "hits" based on a predefined activity threshold (e.g., >50% inhibition).[25]

  • Hit Confirmation and IC50 Determination:

    • Re-test the initial hits in a dose-response format (e.g., 10-point, 3-fold serial dilution) to determine their potency (IC50 value).

    • This step helps to eliminate false positives from the primary screen.[26]

  • Orthogonal Assay Confirmation:

    • Validate the confirmed hits in a secondary, mechanistically distinct assay. For example, if the primary screen was an FP assay, confirm the hits in an AlphaLISA® assay, or vice-versa.

    • This helps to rule out assay-specific artifacts.[]

  • Preliminary Structure-Activity Relationship (SAR) Analysis:

    • Analyze the IC50 data in the context of the chemical structures of the active compounds.

    • Identify common structural motifs and trends that contribute to activity. This initial SAR can guide the design of more potent and selective analogs.[23]

  • Promiscuity and Pan-Assay Interference Compounds (PAINS) Filtering:

    • Utilize computational filters and historical screening data to flag and remove compounds known to be frequent hitters or PAINS.[23]

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Representative Data from Primary HTS

Compound ID% Inhibition (FP Assay)% Inhibition (AlphaLISA Assay)Hit Call
IND-00165.270.1Hit
IND-00210.58.9Inactive
IND-00388.992.4Hit
............

Table 2: IC50 Values for Confirmed Hits

Compound IDIC50 (µM) - FP AssayIC50 (µM) - AlphaLISA Assay
IND-0012.53.1
IND-0030.81.2
.........

Conclusion

The (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine scaffold provides a fertile starting point for the discovery of novel kinase inhibitors. The combination of a diversity-oriented synthesis approach to library construction and the implementation of robust, high-throughput screening assays, such as fluorescence polarization and AlphaLISA®, offers a powerful platform for identifying potent and selective modulators of this important target class. A rigorous hit validation cascade is essential to ensure the quality of the resulting lead compounds and to provide a solid foundation for subsequent lead optimization efforts.

References

  • Galloway, W. R., Isidro-Llobet, A., & Spring, D. R. (2010). Diversity-oriented synthesis as a tool for the discovery of novel biologically active small molecules.
  • Spring, D. R. (2005). Diversity-oriented synthesis. Chemical Society Reviews, 34(6), 472-480. [Link]
  • Schreiber, S. L. (2000). Target-oriented and diversity-oriented organic synthesis in drug discovery. Science, 287(5460), 1964-1969. [Link]
  • Mo, J., et al. (2015). Fluorescence polarization assay to quantify protein-protein interactions in an HTS format. Methods in Molecular Biology, 1278, 519-530. [Link]
  • Spandl, R. J., et al. (2019). Next generation diversity-oriented synthesis: a paradigm shift from chemical diversity to biological diversity. Organic & Biomolecular Chemistry, 17(7), 1608-1623. [Link]
  • Eglen, R. M., et al. (2008). The use of AlphaScreen technology in HTS: current status. Current Chemical Genomics, 1, 2-10. [Link]
  • Hansel, C. S., et al. (2020). A workflow for high-throughput screening, data analysis, processing, and hit identification. SLAS Discovery, 25(6), 639-648. [Link]
  • Ullman, E. F., et al. (1994). Luminescent oxygen channeling immunoassay: a new principle for homogeneous immunoassays. Clinical Chemistry, 40(11), 2092-2099. [Link]
  • Lea, W. A., & Simeonov, A. (2011). Fluorescence polarization assays in high-throughput screening. Expert Opinion on Drug Discovery, 6(1), 17-32. [Link]
  • Galloway, W. R., et al. (2010). Diversity-oriented synthesis as a tool for the discovery of novel biologically active small molecules.
  • von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. Chembiochem, 6(3), 481-490. [Link]
  • An, W. F., & Tolliday, N. (2010). High-throughput screening for kinase inhibitors. Methods in Molecular Biology, 665, 23-38. [Link]
  • Dahlin, J. L., et al. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Future Medicinal Chemistry, 9(18), 2221-2239. [Link]
  • Nishihara, Y., et al. (2019). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. SLAS Discovery, 24(7), 787-796. [Link]
  • Genedata. (n.d.). High-Throughput Screening.
  • Fabian, M. A., et al. (2005). A small molecule-kinase interaction map for clinical kinase inhibitors. Nature Biotechnology, 23(3), 329-336. [Link]
  • Reaction Biology. (n.d.). Kinase Screening Assay Services. [Link]
  • Guha, R. (2013). An informatic pipeline for managing high-throughput screening experiments and analyzing data from stereochemically diverse libraries. Methods in Molecular Biology, 939, 241-257. [Link]
  • Yu, H., et al. (2004). Synthesis and pharmacological evaluation of 3-(3,4-dichlorophenyl)-1-indanamine derivatives as nonselective ligands for biogenic amine transporters. Journal of Medicinal Chemistry, 47(10), 2535-2549. [Link]
  • Zhang, X. D., et al. (2008). Quantitative assessment of hit detection and confirmation in single and duplicate high-throughput screenings. Journal of Biomolecular Screening, 13(1), 1-11. [Link]
  • Molecular Devices. (n.d.).
  • Kecskes, A., et al. (2018). Fluorescence Polarization Screening for Allosteric Small Molecule Ligands of the Cholecystokinin Receptor. Molecules, 23(11), 2959. [Link]
  • KNIME. (2020, June 19).
  • Li, F., et al. (2018). Development of AlphaLISA high throughput technique to screen for small molecule inhibitors targeting protein arginine methyltransferase 5. SLAS Discovery, 23(1), 52-60. [Link]
  • Jameson, D. M., & Croney, J. C. (2003). Fluorescence polarization: past, present and future. Combinatorial Chemistry & High Throughput Screening, 6(3), 167-176. [Link]
  • Sygnature Discovery. (n.d.). High Throughput Drug Screening. [Link]
  • BMG LABTECH. (n.d.). AlphaScreen. [Link]
  • Sygnature Discovery. (n.d.). High Throughput Screening (HTS). [Link]
  • Bosworth, N., & Towers, P. (1989). Scintillation proximity assay.
  • Lahiri, S. C., & De, N. C. (1971). Synthesis and pharmacology of some indanamines. Dialkylaminoethylindans. Journal of Medicinal Chemistry, 14(9), 888-890. [Link]
  • List, M., et al. (2016). Comprehensive analysis of high-throughput screens with HiTSeekR. Nucleic Acids Research, 44(14), e121. [Link]
  • Huebner, C. F., et al. (1965). N-Methyl-N-2-propynyl-1-indanamine. A Potent Monoamine Oxidase Inhibitor. Journal of Medicinal Chemistry, 8(2), 266-268. [Link]
  • Gholap, A. R., & Toti, K. S. (2010). Selective Bromination of 4-Chloro-1-indanone and Synthesis of (4-Chloro-2, 3-Dihydro-1H-indene-2-yl)methanamine. South African Journal of Chemistry, 63, 83-87. [Link]
  • Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged scaffolds for library design and drug discovery. Current Opinion in Chemical Biology, 14(3), 347-361. [Link]
  • Eburon Organics. (n.d.).
  • Kumar, A., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 15(1), 27-56. [Link]
  • Yilmaz, I., et al. (2022). Biological Evaluation of Aminoindane Derivatives as Antibacterial Agents. Journal of the Turkish Chemical Society Section A: Chemistry, 9(3), 857-866. [Link]
  • Horton, D. A., Bourne, G. T., & Smythe, M. L. (2003). The combinatorial synthesis of bicyclic privileged structures or privileged substructures. Chemical Reviews, 103(3), 893-930. [Link]
  • Kaushik, N., Kaushik, N., & Sharma, P. (2022). Indole and indoline scaffolds in drug discovery. In Heterocyclic Scaffolds in Drug Discovery (pp. 1-35). Elsevier. [Link]
  • Ahluwalia, V. K., et al. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. Heterocycles, 51(11), 2723-2728. [Link]
  • Wang, Y., et al. (2015). Scaffold Diversity Inspired by the Natural Product Evodiamine: Discovery of Highly Potent and Multitargeting Antitumor Agents. Journal of Medicinal Chemistry, 58(17), 6886-6903. [Link]

Sources

Scale-up synthesis of (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Process Development and Scale-Up Synthesis of (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine Hydrochloride

Abstract

(R)-4-Bromo-2,3-dihydro-1H-inden-1-amine and its hydrochloride salt are pivotal chiral building blocks in medicinal chemistry, serving as key intermediates for various pharmaceutical agents, particularly those targeting the central nervous system.[1] The stereocenter at the C1 position is crucial for biological activity, demanding a synthetic route that is not only scalable and cost-effective but also provides high enantiomeric purity. This application note details a robust and efficient process for the multi-gram synthesis of this compound. The strategy hinges on two core transformations: a high-yielding intramolecular Friedel-Crafts acylation to form the precursor ketone, 4-bromo-1-indanone, followed by a highly stereoselective biocatalytic asymmetric reductive amination using a transaminase enzyme. This modern approach circumvents the limitations of classical resolution and offers a greener, more efficient path to the target molecule.

Introduction and Synthetic Strategy

The development of scalable routes to enantiomerically pure chiral amines is a cornerstone of pharmaceutical process chemistry.[2][3][4] Chiral 1-aminoindanes are privileged scaffolds found in numerous bioactive molecules.[5][6] The traditional methods for obtaining single-enantiomer amines, such as the resolution of racemic mixtures via diastereomeric salt formation, are often plagued by a theoretical maximum yield of 50% and require tedious, multi-step crystallization processes.

To address these challenges, this guide presents a strategic three-step synthesis designed for scalability and efficiency. The chosen pathway emphasizes atom economy and high stereochemical control.

The core synthetic strategy involves:

  • Step 1: Ketone Formation: Synthesis of the key intermediate, 4-Bromo-2,3-dihydro-1H-inden-1-one, via an intramolecular Friedel-Crafts acylation of 3-(2-bromophenyl)propanoic acid. This cyclization is a reliable and high-yielding reaction.[7][8]

  • Step 2: Asymmetric Reductive Amination: Direct, one-step conversion of the prochiral ketone to the (R)-amine using a transaminase (TAm) enzyme. Biocatalytic methods offer exceptional enantioselectivity under mild, environmentally benign conditions, making them ideal for industrial applications.[4][9]

  • Step 3: Salt Formation: Conversion of the resulting free amine to its stable hydrochloride salt, which facilitates isolation, purification, and long-term storage.[10][11][12]

The overall workflow is depicted in the diagram below.

G cluster_0 Step 1: Ketone Synthesis cluster_1 Step 2: Asymmetric Amination cluster_2 Step 3: Salt Formation A 3-(2-bromophenyl)propanoic acid B 4-Bromo-2,3-dihydro-1H-inden-1-one A->B  Intramolecular  Friedel-Crafts Acylation (e.g., SOCl₂ then AlCl₃) C (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine B->C  Biocatalytic Reductive Amination  (Transaminase, Isopropylamine) D (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine HCl (Final Product) C->D  HCl Addition  (e.g., HCl in Dioxane)

Caption: Overall synthetic workflow for the target molecule.

Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. Handle thionyl chloride and aluminum chloride with extreme care as they are corrosive and react violently with water.

Protocol 1: Synthesis of 4-Bromo-2,3-dihydro-1H-inden-1-one

This protocol describes the cyclization of 3-(2-bromophenyl)propanoic acid to form the key indanone intermediate. The reaction proceeds via an acyl chloride intermediate, which then undergoes an intramolecular Friedel-Crafts acylation catalyzed by aluminum chloride.[8]

Materials:

  • 3-(2-Bromophenyl)propanoic acid

  • 1,2-Dichloroethane (DCE)

  • Thionyl chloride (SOCl₂)

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM)

  • Ice

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated brine solution (NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Acid Chloride Formation: In a 3-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-(2-bromophenyl)propanoic acid (1.0 equiv) in 1,2-dichloroethane (10 mL per gram of acid).

  • Slowly add thionyl chloride (2.5 equiv) to the suspension.

  • Heat the mixture to reflux (approx. 83 °C) and maintain for 12-24 hours, or until gas evolution ceases and the reaction is complete as monitored by TLC.

  • Cool the reaction to room temperature and concentrate under reduced pressure to remove excess thionyl chloride and solvent. The resulting crude acyl chloride is used directly in the next step.

  • Friedel-Crafts Acylation: In a separate, larger flask, prepare a suspension of anhydrous aluminum chloride (1.65 equiv) in dichloromethane (DCM, 2 mL per gram of AlCl₃) under an inert atmosphere (N₂ or Ar).

  • Cool the AlCl₃ suspension to 0 °C using an ice bath.

  • Dissolve the crude acyl chloride from step 4 in DCM (2 mL per gram of starting acid) and add it dropwise to the AlCl₃ suspension, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3-5 hours. Monitor the reaction progress by TLC or GC/MS.

  • Work-up and Purification: Carefully quench the reaction by slowly pouring it into a beaker containing a large amount of crushed ice with vigorous stirring.

  • Separate the organic layer. Extract the aqueous layer three times with DCM.

  • Combine all organic layers and wash sequentially with saturated NaHCO₃ solution and then with saturated brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield 4-bromo-2,3-dihydro-1H-inden-1-one as an off-white solid.

Protocol 2: Biocatalytic Asymmetric Reductive Amination

This step utilizes a transaminase enzyme to convert the prochiral ketone into the desired (R)-amine with high enantioselectivity. Transaminases catalyze the transfer of an amino group from a donor molecule (here, isopropylamine) to a ketone acceptor.[4][9] The use of a large excess of the amine donor drives the reaction equilibrium towards product formation.

Materials:

  • 4-Bromo-2,3-dihydro-1H-inden-1-one

  • Transaminase enzyme (an (R)-selective TAm, commercially available from various suppliers)

  • Pyridoxal 5'-phosphate (PLP) cofactor

  • Isopropylamine (IPA)

  • Potassium phosphate buffer (e.g., 100 mM, pH 8.0)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate or Methyl tert-butyl ether (MTBE)

  • Sodium hydroxide (NaOH) solution (e.g., 2 M)

Procedure:

  • Reaction Setup: In a temperature-controlled reaction vessel, prepare a solution of potassium phosphate buffer. Add the transaminase enzyme and the PLP cofactor according to the manufacturer's activity specifications.

  • In a separate vial, dissolve the 4-bromo-1-indanone substrate (1.0 equiv) in a minimal amount of DMSO (typically 5-10% v/v of the total reaction volume).

  • Add the substrate solution to the enzyme buffer with gentle stirring.

  • Add isopropylamine (10-20 equiv) to the reaction mixture. IPA serves as both the amine donor and helps to drive the reaction equilibrium. The acetone by-product is volatile.

  • Seal the vessel and incubate the reaction at the optimal temperature for the chosen enzyme (typically 30-40 °C) with agitation for 24-48 hours.

  • Monitor the conversion of the ketone to the amine product using HPLC or GC analysis.

  • Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature.

  • Adjust the pH of the aqueous mixture to >11 using 2 M NaOH solution to ensure the product is in its free base form.

  • Extract the aqueous phase three times with a suitable organic solvent like ethyl acetate or MTBE.

  • Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure to yield crude (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine as an oil or low-melting solid. This material is often of sufficient purity for the next step.

G cluster_enzyme Transaminase Catalytic Cycle ketone 4-Bromo-1-indanone enzyme_plp Enzyme-PLP ketone->enzyme_plp Substrate amine_donor Isopropylamine enzyme_pmp Enzyme-PMP amine_donor->enzyme_pmp Co-substrate enzyme_plp->enzyme_pmp Ketone binds, Amine released acetone Acetone enzyme_plp->acetone By-product enzyme_pmp->enzyme_plp Amine donor binds, Acetone released amine_product (R)-Amine Product enzyme_pmp->amine_product Product

Caption: Simplified mechanism of transaminase-catalyzed amination.

Protocol 3: Formation of the Hydrochloride Salt

The final step involves converting the purified free amine into its hydrochloride salt. This is a straightforward acid-base reaction that typically results in a crystalline solid that is easier to handle, purify, and store than the free base.[11][12]

Materials:

  • (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine

  • Anhydrous solvent (e.g., Diethyl ether, Ethyl acetate, or Isopropanol)

  • Anhydrous HCl solution (e.g., 4 M HCl in 1,4-dioxane or 2 M HCl in diethyl ether)

Procedure:

  • Dissolve the crude or purified (R)-amine (1.0 equiv) from Protocol 2 in a minimal amount of anhydrous diethyl ether or ethyl acetate (approx. 10-20 mL per gram of amine).

  • Cool the solution in an ice bath to 0 °C.

  • While stirring, slowly add the anhydrous HCl solution (1.05-1.1 equiv) dropwise.

  • A white precipitate of the hydrochloride salt should form immediately or upon further stirring.

  • Continue stirring the suspension at 0 °C for 30-60 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with a small amount of cold, anhydrous solvent (e.g., diethyl ether) to remove any residual impurities.

  • Dry the product under vacuum at room temperature or slightly elevated temperature (e.g., 40 °C) to a constant weight.

  • The final product, this compound, should be a stable, white to off-white crystalline solid.

Data Summary and Characterization

The following table summarizes typical results expected from the described protocols on a laboratory scale. Scale-up may require process optimization to maintain yields and purity.

StepStarting MaterialProductTypical YieldPurity (HPLC)Enantiomeric Excess (e.e.)
13-(2-Bromophenyl)propanoic acid4-Bromo-1-indanone85-95%>98%N/A
24-Bromo-1-indanone(R)-4-Bromo-1-aminoindane75-90%>97%>99%
3(R)-4-Bromo-1-aminoindane(R)-4-Bromo-1-aminoindane HCl>95%>99%>99%

Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure.

  • HPLC: To determine chemical purity.

  • Chiral HPLC: To confirm the high enantiomeric excess.

  • Mass Spectrometry: To confirm the molecular weight.

  • Melting Point: As an indicator of purity.

Conclusion

The synthetic route detailed in this application note provides a reliable and scalable method for producing high-purity this compound. The key advantages of this process are the robust and high-yielding ketone formation and the implementation of a modern, highly selective biocatalytic step for asymmetric amination. This approach avoids classical resolution, improves overall yield, and aligns with the principles of green chemistry, making it highly suitable for researchers, scientists, and professionals in drug development and process chemistry.

References

  • Royal Society of Chemistry. (n.d.). Enantioselective synthesis of 1-aminoindene derivatives via asymmetric Brønsted acid catalysis. Chemical Communications.
  • American Chemical Society. (2023). Enantioselective Synthesis of 1‐Aminoindanes via [3 + 2] Annulation of Aldimines with Alkenes by Scandium. Journal of the American Chemical Society.
  • American Chemical Society. (2023). Enantioselective Synthesis of 1-Aminoindanes via [3 + 2] Annulation of Aldimines with Alkenes by Scandium-Catalyzed C–H Activation. Journal of the American Chemical Society.
  • ResearchGate. (2017). New Method to Large-Scalable Preparation of the Key Chiral Cyclohexane cis -Diamine Intermediate for Edoxaban.
  • ResearchGate. (2025). Scalable and sustainable synthesis of chiral amines by biocatalysis.
  • National Center for Biotechnology Information. (2018). cis-1-Aminoindan-2-ol in Asymmetric Syntheses. PMC.
  • Wiley Analytical Science. (2017). Chiral Amines in Total Synthesis: The Biocatalytic Approach.
  • American Chemical Society. (2024). New Method to Large-Scalable Preparation of the Key Chiral Cyclohexane cis-Diamine Intermediate for Edoxaban. Organic Process Research & Development.
  • National Center for Biotechnology Information. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. PMC.
  • PubMed. (n.d.). An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification.
  • Google Patents. (n.d.). EP2181980A1 - A process for the preparation of (R)-1-aminoindanes.
  • ResearchGate. (2010). Selective Bromination of 4-Chloro-1-indanone and Synthesis of (4-Chloro-2, 3-Dihydro-1H-indene-2-yl)methanamine.
  • YouTube. (2022). Amine and HCl - salt formation reaction.
  • Google Patents. (n.d.). US20100204470A1 - Method for salt preparation.
  • ResearchGate. (2020). What is the best way to convert my amine compound from the free amine into the salt form HCl?.
  • International Union of Crystallography. (n.d.). Crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one.
  • National Center for Biotechnology Information. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. PMC.
  • Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts.
  • Wikipedia. (n.d.). Enantioselective reduction of ketones.
  • HETEROCYCLES. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION.
  • Google Patents. (n.d.). WO2021059146A1 - Process for preparing (r)-4-aminoindane and corresponding amides.
  • University of Groningen. (1996). Asymmetric reduction and Meerwein-Ponndorf-Verley reaction of prochiral aromatic ketones in the presence.
  • ResearchGate. (2013). Asymmetric reduction of 4-Bromo-Acetophenone using whole cells.
  • Google Patents. (n.d.). CN105130824A - Method for preparing S-5-bromo-1-aminoindane.
  • American Chemical Society. (n.d.). Synthesis of Chiral 3-Substituted Indanones via an Enantioselective Reductive-Heck Reaction. The Journal of Organic Chemistry.
  • MySkinRecipes. (n.d.). 4-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride.
  • European Patent Office. (n.d.). PROCESS FOR THE PREPARATION OF ENANTIOMERICALLY PURE 1-AMINOINDAN.
  • Der Pharma Chemica. (2011). A new process for the synthesis of enantiomerically pure R-(+)-N- propargyl-1-aminoindan mesylate(Rasagiline mesylate).
  • Cambridge Open Engage. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv.
  • ResearchGate. (2015). How can I get more yield in the preparation of 4-bromo-1,2-diaminobenzene?.

Sources

The Strategic Application of (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine in Fragment-Based Drug Discovery for CNS and S1P Receptor Modulation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of Privileged Fragments in Modern Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a cornerstone of modern medicinal chemistry, offering a powerful alternative to traditional high-throughput screening (HTS). By screening low molecular weight compounds (typically < 300 Da), FBDD allows for a more efficient exploration of chemical space, often yielding higher quality starting points for lead optimization.[1][2] The core principle of FBDD lies in identifying small, weakly binding fragments that can be elaborated into potent, drug-like molecules through structure-guided design.[3][4]

Within the vast landscape of chemical fragments, certain scaffolds exhibit a remarkable propensity for binding to multiple, biologically relevant targets. These "privileged scaffolds" serve as high-value starting points for drug discovery campaigns. The indanamine core is one such scaffold, and its derivative, (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine, has emerged as a fragment of significant interest, particularly for targets within the Central Nervous System (CNS) and for modulators of Sphingosine-1-Phosphate (S1P) receptors.[5] This document provides a detailed guide to the strategic use of (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine in an FBDD workflow, from initial screening to hit validation and elaboration.

Physicochemical Properties of (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine

A thorough understanding of the physicochemical properties of a fragment is critical for designing effective screening and optimization strategies. (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine possesses a unique combination of features that make it an attractive starting point for FBDD.

PropertyValueSource
Molecular Formula C₉H₁₀BrNChemScene[6]
Molecular Weight 212.09 g/mol ChemScene[6]
Topological Polar Surface Area (TPSA) 26.02 ŲChemScene[6]
cLogP 2.3951ChemScene[6]
Hydrogen Bond Donors 1ChemScene[6]
Hydrogen Bond Acceptors 1ChemScene[6]
Rotatable Bonds 0ChemScene[6]

The properties of this fragment align well with the "Rule of Three," a set of guidelines for effective fragments (MW < 300, cLogP < 3, H-bond donors/acceptors < 3).[7] Its rigid, bicyclic core reduces conformational entropy upon binding, which can contribute favorably to binding affinity. The primary amine provides a key interaction point, capable of forming salt bridges or hydrogen bonds with target proteins. The bromine atom offers a valuable vector for chemical elaboration, allowing for the introduction of new functional groups to explore the binding pocket and enhance potency and selectivity.

FBDD Workflow Utilizing (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine

The following workflow outlines a comprehensive strategy for employing (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine in an FBDD campaign targeting a CNS-related protein or an S1P receptor.

Caption: A generalized FBDD workflow from target selection to lead optimization.

Phase 1: Hit Identification - Detailed Protocols

The initial phase of an FBDD campaign focuses on identifying fragments that bind to the target of interest. Due to the typically weak affinities of fragments, highly sensitive biophysical techniques are required.[1][2]

Protocol 1: Primary Screening using Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique for detecting and quantifying biomolecular interactions in real-time. It is well-suited for primary fragment screening due to its high sensitivity and relatively low protein consumption.[8][9][10]

Objective: To identify binding of (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine to the target protein (e.g., S1P1 receptor).

Materials:

  • Biacore T200 or similar SPR instrument

  • CM5 sensor chip

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Target protein (e.g., purified S1P1 receptor) in a suitable buffer (e.g., PBS with 0.05% Tween-20)

  • (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine stock solution (e.g., 100 mM in DMSO)

  • Running buffer (e.g., PBS, 0.05% Tween-20, 1% DMSO)

Procedure:

  • Immobilization of Target Protein:

    • Activate the sensor chip surface with a 1:1 mixture of EDC and NHS.

    • Inject the target protein solution over the activated surface to achieve the desired immobilization level (typically 5,000-10,000 RU).

    • Deactivate excess reactive groups with ethanolamine.

    • A reference flow cell should be prepared similarly but without the target protein to subtract non-specific binding.

  • Fragment Screening:

    • Prepare a dilution series of (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine in running buffer (e.g., 10 µM to 1 mM).

    • Inject the fragment solutions over the reference and target flow cells at a constant flow rate (e.g., 30 µL/min).

    • Monitor the change in resonance units (RU) in real-time. A concentration-dependent increase in RU in the target flow cell relative to the reference flow cell indicates binding.

  • Data Analysis:

    • Subtract the reference flow cell signal from the target flow cell signal.

    • Plot the steady-state response against the fragment concentration and fit the data to a 1:1 binding model to determine the dissociation constant (KD).

Causality Behind Experimental Choices:

  • The use of a reference flow cell is crucial to correct for bulk refractive index changes and non-specific binding of the fragment to the sensor surface.[8]

  • Including a low concentration of DMSO in the running buffer helps to maintain fragment solubility and minimize solvent mismatch effects.[8]

Protocol 2: Hit Validation using NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a robust method for validating fragment hits.[11][12][13] Protein-observed 2D NMR experiments, such as ¹H-¹⁵N HSQC, are particularly powerful as they can confirm binding and provide information about the binding site on the protein.[11][14]

Objective: To confirm the binding of (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine to the target protein and map the interaction site.

Materials:

  • NMR spectrometer (600 MHz or higher) equipped with a cryoprobe

  • ¹⁵N-labeled target protein (50-100 µM) in a suitable NMR buffer (e.g., 20 mM phosphate, 50 mM NaCl, pH 7.0, 10% D₂O)

  • (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine stock solution (100 mM in d6-DMSO)

Procedure:

  • Acquire Reference Spectrum:

    • Record a ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled target protein alone. This serves as the reference spectrum.

  • Fragment Titration:

    • Add a small aliquot of the (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine stock solution to the protein sample to achieve a desired fragment concentration (e.g., 10-fold molar excess).

    • Record a second ¹H-¹⁵N HSQC spectrum.

  • Data Analysis:

    • Overlay the reference and fragment-containing spectra.

    • Identify chemical shift perturbations (CSPs) of specific amide peaks in the protein spectrum. Significant CSPs indicate that the corresponding amino acid residues are in or near the binding site of the fragment.

    • The magnitude of the CSPs can be used to estimate the binding affinity (KD).

Causality Behind Experimental Choices:

  • Isotopic labeling of the protein with ¹⁵N is necessary to obtain the ¹H-¹⁵N HSQC spectrum, which provides a unique signal for each amino acid residue (except proline).

  • The use of d6-DMSO as a solvent for the fragment stock minimizes interference from proton signals of the solvent.

Caption: A simplified workflow for NMR-based fragment screening.

Phase 2: Hit-to-Lead Optimization

Once (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine is confirmed as a binder, the next phase focuses on elaborating the fragment into a more potent and selective lead compound.

Protocol 3: Structural Characterization by X-ray Crystallography

X-ray crystallography provides high-resolution structural information about how the fragment binds to the target protein, which is invaluable for structure-guided drug design.[1][15][16]

Objective: To determine the co-crystal structure of (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine bound to the target protein.

Materials:

  • Crystallization-grade target protein

  • Crystallization screens and plates

  • (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine

  • Cryoprotectant

  • Synchrotron X-ray source

Procedure:

  • Protein Crystallization:

    • Set up crystallization trials of the target protein to obtain well-diffracting crystals.

  • Fragment Soaking:

    • Prepare a soaking solution containing a high concentration of (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine (e.g., 10-50 mM) in a cryoprotectant-containing buffer.

    • Transfer the protein crystals to the soaking solution for a defined period (e.g., a few hours to overnight).

  • X-ray Diffraction Data Collection:

    • Flash-cool the soaked crystals in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

  • Structure Determination and Analysis:

    • Process the diffraction data and solve the crystal structure.

    • Analyze the electron density map to identify the bound fragment and its interactions with the protein.

Causality Behind Experimental Choices:

  • Soaking the crystals with the fragment is often preferred over co-crystallization as it is less likely to interfere with the crystallization process itself.

  • The high concentration of the fragment in the soaking solution is necessary to achieve sufficient occupancy in the crystal, given the weak binding affinity.

Fragment Elaboration Strategy

The co-crystal structure of the target protein with (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine will reveal the binding mode and the surrounding amino acid residues. The bromine atom on the indane ring serves as a key handle for synthetic elaboration.

Sources

Application Notes & Protocols: Cell-Based Assays for Compounds Derived from (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Therapeutic Potential of Inden-Amine Derivatives

The (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine scaffold is a key building block in medicinal chemistry, particularly for developing agents targeting the central nervous system (CNS).[1][2] Derivatives of this structure are explored for potential antidepressant, anxiolytic, and antipsychotic activities, often through modulation of neurotransmitter pathways like those involving serotonin and dopamine.[1] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute a robust cell-based assay cascade. The goal is to characterize the pharmacological activity, potency, and potential toxicity of novel compounds derived from this promising scaffold.

Our approach emphasizes a logical progression from primary target engagement to functional cellular responses and finally to essential safety assessments. This strategy ensures that the generated data is not only accurate but also contextually relevant for making critical decisions in a drug discovery program. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and embed self-validating systems within each assay.

Part 1: The Assay Cascade - A Strategic Approach to Compound Characterization

A tiered approach, or "assay cascade," is the most efficient method for screening and characterizing a library of compounds. This strategy uses a high-throughput primary screen to identify "hits" that interact with the desired molecular target. These hits are then progressed through more complex, lower-throughput secondary and tertiary assays to confirm their mechanism of action and assess their functional impact on cellular physiology.

Below is a conceptual workflow for characterizing inden-amine derivatives, which are hypothesized to interact with monoamine transporters—a common target for CNS-active compounds.

Assay_Cascade cluster_0 Primary Screening (High-Throughput) cluster_1 Secondary Assays (Mechanism & Potency) cluster_2 Tertiary Assays (Cellular Function & Safety) P1 Monoamine Transporter Uptake Inhibition Assay S1 IC50 Determination (Dose-Response) P1->S1 'Hits' (>50% inhibition) S2 Off-Target Profiling (e.g., GPCR Panel) S1->S2 Potent Compounds T1 Functional Assays (e.g., cAMP Measurement) S1->T1 Potent Compounds T2 In Vitro Cytotoxicity Assay (e.g., MTT Assay) S2->T2 Selective Compounds T1->T2 Functionally Active Compounds

Caption: High-level workflow for compound screening.

Part 2: Primary Target Engagement - Monoamine Transporter Uptake Assays

Scientific Rationale: Monoamine transporters (MATs), including those for dopamine (DAT), norepinephrine (NET), and serotonin (SERT), are critical regulators of neurotransmission. Inhibition of these transporters is a key mechanism for many antidepressant and psychostimulant drugs. Given the structural alerts from the inden-amine scaffold, assessing activity at MATs is a logical starting point. Radiotracer uptake inhibition assays are the gold standard for determining a compound's potency at these transporters.[3]

This assay utilizes Human Embryonic Kidney 293 (HEK293) cells stably transfected to express a single human monoamine transporter (hDAT, hNET, or hSERT).[4][5] These cells provide a clean, specific system to study the interaction of compounds with their target in isolation.[4][6] The assay measures the ability of a test compound to compete with a radiolabeled substrate (e.g., [³H]-dopamine) for uptake into the cells.

Protocol 2.1: Radiotracer Uptake Inhibition Assay in Adherent HEK293 Cells

This protocol is adapted from methodologies described by Mayer et al. (2017) and others.[4]

A. Materials & Reagents

  • Cell Lines: HEK293 cells stably expressing hDAT, hNET, or hSERT.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

  • Assay Buffer: Krebs-HEPES buffer (KHB; pH 7.3) containing 120 mM NaCl, 5 mM KCl, 25 mM HEPES, 1.2 mM CaCl₂, 1.2 mM MgSO₄, and 5 mM Glucose.

  • Radiolabeled Substrates: [³H]-dopamine, [³H]-norepinephrine, or [³H]-serotonin ([³H]-5-HT).

  • Test Compounds: Derived from (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine, dissolved in DMSO to create stock solutions.

  • Reference Inhibitors: GBR 12909 (for DAT), Desipramine (for NET), Paroxetine (for SERT).

  • Scintillation Cocktail & Vials.

  • 96-well cell culture plates.

B. Experimental Procedure

  • Cell Seeding: Seed the transporter-expressing HEK293 cells into a 96-well plate at a density of approximately 4 x 10⁴ cells/well. Culture overnight to allow for adherence.

  • Compound Preparation: Prepare serial dilutions of test compounds and reference inhibitors in KHB. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced artifacts.

  • Assay Initiation:

    • Gently aspirate the culture medium from the wells.

    • Wash each well once with 100 µL of room temperature KHB.

    • Add 50 µL of KHB containing the various concentrations of your test compound or reference inhibitor. Include "vehicle control" wells (DMSO only) and "non-specific uptake" wells (a high concentration of a known inhibitor).

    • Incubate the plate for 10 minutes at room temperature.

  • Radioligand Addition: Add 50 µL of KHB containing the radiolabeled substrate at a final concentration near its Km value (e.g., 200 nM [³H]-dopamine). This initiates the uptake reaction.

  • Incubation: Incubate the plate at room temperature for a short period (e.g., 1-3 minutes) to measure the initial rate of uptake.[4]

  • Termination of Uptake: Rapidly terminate the assay by aspirating the solution and washing the wells twice with 100 µL of ice-cold KHB.[4]

  • Cell Lysis & Scintillation Counting:

    • Add 150 µL of 1% Sodium Dodecyl Sulfate (SDS) to each well to lyse the cells and release the intracellular radiolabel.

    • Transfer the lysate to scintillation vials, add 3-4 mL of scintillation cocktail, and quantify the radioactivity using a scintillation counter.

C. Data Analysis & Interpretation

  • Calculate Percent Inhibition: The data is analyzed to determine the percentage of specific uptake inhibited by the test compound at each concentration. % Inhibition = 100 * (1 - [(CPM_compound - CPM_ nonspecific) / (CPM_vehicle - CPM_nonspecific)])

  • IC50 Determination: Plot the percent inhibition against the logarithm of the compound concentration.[7][8] Use non-linear regression analysis with a four-parameter logistic model to fit the data and determine the IC50 value—the concentration of the compound that inhibits 50% of the specific uptake.[7][9][10]

ParameterDescriptionTypical Value Range
IC50 Half-maximal inhibitory concentration. A measure of compound potency.nM to µM
Hill Slope The steepness of the dose-response curve.0.8 - 1.2
Goodness-of-fit of the regression model.> 0.95

Part 3: Secondary Functional Assays - Probing Downstream Signaling

Scientific Rationale: Many CNS targets, particularly G-protein coupled receptors (GPCRs), modulate intracellular signaling cascades upon activation or inhibition. A common and critical second messenger is cyclic adenosine monophosphate (cAMP).[11] Activation of Gs-coupled receptors stimulates adenylyl cyclase, increasing cAMP levels, while activation of Gi-coupled receptors inhibits this process.[11][12] Measuring changes in intracellular cAMP is a robust method to functionally characterize compounds that may have off-target effects on GPCRs.

Protocol 3.1: cAMP Measurement Assay for Gs/Gi-Coupled Receptors

This protocol describes a general method using a competitive immunoassay format, such as HTRF® or AlphaScreen™.[13][14]

A. Materials & Reagents

  • Cell Line: A cell line expressing a GPCR of interest (e.g., CHO or HEK293 cells expressing a serotonin or dopamine receptor).

  • Assay Buffer: As recommended by the cAMP kit manufacturer.

  • cAMP Assay Kit: A commercial kit (e.g., HTRF, AlphaScreen) containing lysis buffer, labeled cAMP, and detection antibodies.[14]

  • Agonist/Antagonist: Known reference compounds for the receptor being tested.

  • Forskolin: An adenylyl cyclase activator, used to stimulate cAMP production in Gi-coupled receptor assays.

  • 384-well low-volume white plates.

B. Experimental Procedure (Gi-coupled Antagonist Mode Example)

  • Cell Preparation: Culture cells to confluency. On the day of the assay, harvest the cells and resuspend them in assay buffer at the desired density.

  • Compound Addition: Dispense 5 µL of cell suspension into the wells of a 384-well plate. Add 5 µL of test compound dilutions.

  • Agonist Stimulation: Add 5 µL of a known agonist for the Gi-coupled receptor at a concentration that gives 80% of its maximal effect (EC80), along with forskolin to stimulate cAMP production. The agonist will inhibit this stimulation.

  • Incubation: Incubate the plate at room temperature for 30 minutes.

  • Lysis and Detection: Add 5 µL of the detection reagents (e.g., d2-labeled cAMP and anti-cAMP cryptate antibody) in lysis buffer as per the manufacturer's protocol.[13]

  • Final Incubation: Incubate for 60 minutes at room temperature, protected from light.

  • Plate Reading: Read the plate on a compatible plate reader (e.g., HTRF-enabled reader).

C. Data Analysis The data is typically analyzed using a four-parameter logistic equation to generate dose-response curves and calculate IC50 (for antagonists) or EC50 (for agonists) values.[13] The results will reveal whether the inden-amine derivatives have off-target agonist or antagonist activity at the tested GPCRs.

cAMP_Pathway cluster_Gi Gi-Coupled Pathway Gi_Receptor Gi GPCR Gi_Protein Gi Protein Gi_Receptor->Gi_Protein Activates AC_Gi Adenylyl Cyclase Gi_Protein->AC_Gi Inhibits cAMP_Gi cAMP AC_Gi->cAMP_Gi Produces (Reduced) ATP_Gi ATP ATP_Gi->AC_Gi Substrate Agonist_Gi Agonist Agonist_Gi->Gi_Receptor Activates IndenAmine Inden-Amine Derivative (Antagonist) IndenAmine->Gi_Receptor Blocks Forskolin Forskolin Forskolin->AC_Gi Stimulates

Caption: Antagonist effect on a Gi-coupled GPCR signaling pathway.

Part 4: In Vitro Safety Assessment - Cytotoxicity

Scientific Rationale: It is imperative to determine if the observed biological activity of a compound is due to its specific pharmacological effect or simply a consequence of cellular toxicity. A cytotoxicity assay should be run in parallel with functional assays. The MTT assay is a widely used, robust, and reliable colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[15][16] It relies on the reduction of the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to purple formazan crystals by mitochondrial dehydrogenases in living, metabolically active cells.[15][17]

Protocol 4.1: MTT Cell Viability Assay

This protocol is a standard method for assessing compound-induced cytotoxicity.[18]

A. Materials & Reagents

  • Cell Line: The same cell line used in the primary or secondary assays.

  • Culture Medium: As described previously.

  • MTT Reagent: 5 mg/mL solution of MTT in sterile Phosphate-Buffered Saline (PBS).

  • Solubilization Solution: DMSO or a solution of 10% SDS in 0.01 M HCl.

  • 96-well cell culture plates.

  • Plate Reader capable of reading absorbance at 570-590 nm.

B. Experimental Procedure

  • Cell Seeding: Seed cells into a 96-well plate at an appropriate density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours.[18]

  • Compound Treatment: Remove the medium and add 100 µL of medium containing serial dilutions of the test compounds. Include wells for "untreated control" (cells with medium only) and "blank" (medium only, no cells).

  • Incubation: Incubate the plate for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).

  • Addition of MTT: After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.

  • Incubation with MTT: Incubate the plate for 1.5-4 hours at 37°C, allowing the formazan crystals to form.[17][18]

  • Solubilization: Carefully remove the medium containing MTT. Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[18]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 590 nm using a microplate reader.

C. Data Analysis

  • Calculate Percent Viability: % Viability = 100 * [(Abs_compound - Abs_blank) / (Abs_control - Abs_blank)]

  • Determine CC50: Plot the percent viability against the log of the compound concentration. Use non-linear regression to fit the data and calculate the CC50 (50% cytotoxic concentration).

A compound is considered a promising "hit" if its potency in a functional assay (IC50 or EC50) is significantly lower (ideally >10-fold) than its cytotoxicity value (CC50). This difference is known as the therapeutic index or selectivity window.

Part 5: Assay Validation and Trustworthiness

To ensure the integrity and reproducibility of the data, every assay must be properly validated. This is a phase-appropriate process, meaning the extent of validation increases as a compound progresses through the drug discovery pipeline.[19][20]

Key Validation Parameters:

  • Precision: Assesses the closeness of agreement between a series of measurements (intra-assay and inter-assay variability).

  • Accuracy: The closeness of the measured value to the true value.

  • Linearity & Range: The ability of the assay to provide results that are directly proportional to the concentration of the analyte within a given range.

  • Robustness: The capacity of an assay to remain unaffected by small, deliberate variations in method parameters (e.g., incubation times, temperature).[21]

  • Specificity & Selectivity: The ability to assess the analyte unequivocally in the presence of other components.

For cell-based potency assays, regulatory bodies like the FDA provide guidance on best practices to ensure the results are reliable for decision-making.[21][22] The goal is to develop an assay that is "fit for purpose," meaning it reliably measures the biological activity relevant to the product's intended clinical effect.[21][23]

References

  • Oreate AI Blog.
  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]
  • CLYTE Technologies.
  • CLYTE Technologies. Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. [Link]
  • Markossian, S. et al. (2019). Measurement of cAMP for Gαs-and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual. [Link]
  • Wikipedia. IC50. [Link]
  • protocols.io. MTT (Assay protocol). [Link]
  • National Center for Biotechnology Information. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. [Link]
  • Sitte, H.H. et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology. [Link]
  • ResearchGate. How to determine IC50 value of a compound?. [Link]
  • ResearchGate.
  • Cre
  • ResearchGate. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. [Link]
  • Marin Biologic Laboratories.
  • ResearchGate.
  • Cell & Gene Therapy Insights.
  • Cell Biolabs, Inc. Monoamine Oxidase Assays. [Link]
  • Pharmaron. Potency Assay Guide. [Link]
  • National Institutes of Health. The Essential Need for a Validated Potency Assay for Cell-Based Therapies in Cardiac Regenerative and Reparative Medicine. A Practical Approach to Test Development. [Link]
  • U.S. Food and Drug Administration. Guidance for Industry: Potency Tests for Cellular and Gene Therapy Products. [Link]
  • ACS Publications. Monoamine Oxidase-A (MAO-A) Inhibitors Screened from the Autodisplayed Fv-Antibody Library. [Link]
  • PubMed. Assays for Analyzing the Role of Transport Proteins in the Uptake and the Vectorial Transport of Substances Affecting Cell Viability. [Link]
  • ResearchGate. Fig. 4. Uptake and superfusion experiments in parental HEK 293 cells..... [Link]
  • MySkinRecipes. 4-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride. [Link]
  • Cenmed Enterprises. (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine (C007B-452091). [Link]
  • ResearchGate. Selective Bromination of 4-Chloro-1-indanone and Synthesis of (4-Chloro-2, 3-Dihydro-1H-indene-2-yl)methanamine. [Link]

Sources

Efficacy Testing of (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine Derivatives: Application Notes & Protocols for Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Inden-1-amine Derivatives

The (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine scaffold is a key intermediate in the synthesis of novel compounds targeting the central nervous system (CNS).[1][2] Derivatives of the parent compound, 2,3-dihydro-1H-inden-1-amine, have shown significant promise as selective monoamine oxidase B (MAO-B) inhibitors, a class of drugs effective in the treatment of Parkinson's disease.[3] The therapeutic rationale is based on the role of MAO-B in the degradation of key neurotransmitters like dopamine. Inhibition of MAO-B can increase dopamine levels, alleviating motor symptoms associated with Parkinson's. Furthermore, related compounds are being explored for their potential antidepressant and anxiolytic properties, likely through modulation of serotonin and dopamine pathways.[1]

This guide provides a comprehensive overview of the essential animal models and detailed protocols for evaluating the in vivo efficacy of novel (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine derivatives. The focus is on providing a logical framework for model selection, experimental execution, and data interpretation, grounded in established preclinical neuroscience best practices.[4]

Part 1: Foundational Principles - Strategic Model Selection

The choice of an animal model is dictated by the hypothesized mechanism of action of the test compound. For inden-1-amine derivatives, the primary putative targets are monoamine oxidases, suggesting applicability in neurodegenerative and psychiatric disorders.[5][6][7]

A logical workflow for preclinical evaluation begins with assessing the primary pharmacological activity and then selecting the appropriate disease model.

G cluster_0 Phase 1: Hypothesis & Model Selection cluster_1 Phase 2: In Vivo Efficacy Testing cluster_2 Phase 3: Analysis & Decision Compound Inden-1-amine Derivative MoA Hypothesized Mechanism of Action (e.g., MAO-B Inhibition) Compound->MoA informs Model_Select Select Relevant Animal Model MoA->Model_Select dictates Protocol_PD Parkinson's Model (MPTP) Model_Select->Protocol_PD Protocol_Dep Depression Model (Forced Swim Test) Model_Select->Protocol_Dep Protocol_Anx Anxiety Model (Elevated Plus Maze) Model_Select->Protocol_Anx Data Behavioral & Neurochemical Data Analysis Protocol_PD->Data Protocol_Dep->Data Protocol_Anx->Data Decision Go/No-Go Decision for Further Development Data->Decision

Caption: Workflow for selecting and testing inden-1-amine derivatives.

Part 2: Protocol - Neuroprotective Efficacy in a Parkinson's Disease Model

The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model is a cornerstone for testing anti-Parkinsonian drugs.[8][9] MPTP is a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, mimicking a key pathological feature of Parkinson's disease.[8][9][10] Since MAO-B metabolizes MPTP into its active toxic form (MPP+), this model is highly relevant for testing MAO-B inhibitors.[10]

The MPTP-Induced Mouse Model Protocol

Objective: To assess the neuroprotective or symptomatic efficacy of an (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine derivative against MPTP-induced dopaminergic neurodegeneration and motor deficits.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine derivative (test compound)

  • MPTP hydrochloride (handle with extreme caution in a certified chemical fume hood)

  • Vehicle for test compound (e.g., 0.5% methylcellulose)

  • Sterile saline (0.9% NaCl)

  • Appropriate caging and personal protective equipment (PPE)

  • Behavioral testing apparatus (e.g., Open Field Activity chamber)[11]

Experimental Workflow:

G Start Day 0: Animal Acclimation Pretreat Day 1-7: Pre-treatment (Vehicle or Test Compound) Start->Pretreat MPTP Day 8-12: MPTP Administration (e.g., 30 mg/kg/day, i.p.) Pretreat->MPTP Behavior Day 15: Behavioral Testing (e.g., Open Field) MPTP->Behavior Endpoint Day 21: Endpoint Analysis (Brain Tissue Collection) Behavior->Endpoint End Data Analysis Endpoint->End

Caption: Timeline for the MPTP mouse model experiment.

Step-by-Step Procedure:

  • Animal Acclimation: Allow mice to acclimate to the housing facility for at least one week before the experiment begins.

  • Group Allocation: Randomly assign mice to experimental groups (typically n=8-12 per group):

    • Group 1: Vehicle + Saline

    • Group 2: Vehicle + MPTP

    • Group 3: Test Compound + MPTP

    • Group 4: Positive Control (e.g., Selegiline) + MPTP

  • Drug Administration: Administer the test compound or vehicle daily via the chosen route (e.g., oral gavage) for a predetermined period before and during MPTP administration.

  • MPTP Induction: A subacute regimen is common, involving intraperitoneal (i.p.) injections of MPTP (e.g., 30 mg/kg) once daily for 5 consecutive days.[10] Saline is administered to the control group. All MPTP handling and injections must follow strict safety protocols.[8][12]

  • Behavioral Assessment: 3-7 days after the final MPTP injection, assess motor function. In an open field test, MPTP-lesioned mice typically show reduced vertical activity (rearing).[11]

    • Neurochemistry: Measure levels of dopamine and its metabolites (DOPAC, HVA) in the striatum using HPLC.

    • Histology: Perform tyrosine hydroxylase (TH) immunohistochemistry on substantia nigra sections to quantify the loss of dopaminergic neurons.[11]

Data Presentation and Interpretation:

GroupTreatmentRearing Frequency (counts/5 min)Striatal Dopamine (ng/mg tissue)TH+ Neurons in SNpc (count)
1Vehicle + Saline45 ± 5100 ± 88000 ± 500
2Vehicle + MPTP15 ± 3 **35 ± 6 **3500 ± 400 **
3Test Compound + MPTP30 ± 4 70 ± 7 *6500 ± 450 *
4Selegiline + MPTP38 ± 4 *85 ± 9 *7200 ± 550 *
Data are presented as Mean ± SEM. **p<0.01 vs. Vehicle+Saline; p<0.05 vs. Vehicle+MPTP.

A successful test compound will significantly attenuate the MPTP-induced reduction in rearing behavior, preserve striatal dopamine levels, and protect dopaminergic neurons in the substantia nigra pars compacta (SNpc) from degeneration.

Part 3: Protocol - Antidepressant-Like Efficacy

The Forced Swim Test (FST), or Porsolt test, is a widely used screening tool for assessing the efficacy of potential antidepressant drugs.[13][14][15] The test is based on the principle that when rodents are placed in an inescapable container of water, they will eventually adopt an immobile posture.[16][17] This immobility is interpreted as a state of "behavioral despair," which can be reversed by antidepressant treatment.[13]

The Forced Swim Test (FST) Protocol

Objective: To evaluate the antidepressant-like activity of an (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine derivative in mice.

Materials:

  • Male CD-1 or C57BL/6 mice (8-10 weeks old)

  • Test compound and vehicle

  • Positive control (e.g., Fluoxetine or Imipramine)

  • Transparent cylindrical tanks (e.g., 20 cm diameter, 30 cm height)[13]

  • Water bath to maintain water temperature at 24-25°C[17]

  • Video recording equipment and analysis software

Step-by-Step Procedure:

  • Drug Administration: Administer the test compound, vehicle, or positive control at a set time before the test (e.g., 30-60 minutes for i.p. injection).

  • Test Environment: Fill the cylinders with water to a depth of 15 cm, ensuring the mouse cannot touch the bottom with its tail or feet.[13][16] The water temperature should be maintained at 24-25°C.

  • Test Session: Gently place each mouse into its respective cylinder. The test duration is typically 6 minutes.[13]

  • Behavioral Recording: Video record the entire session from the side or above.

  • Post-Test Care: After the 6-minute session, carefully remove the mice, dry them with a towel, and place them in a warmed holding cage before returning them to their home cage.[16]

  • Behavioral Scoring: Analyze the recordings, typically scoring the last 4 minutes of the test.[13] An observer blinded to the treatment conditions should score the duration of immobility. Immobility is defined as the absence of movement except for small motions necessary to keep the head above water.

Data Presentation and Interpretation:

GroupTreatmentDose (mg/kg, i.p.)Immobility Time (seconds)
1Vehicle-150 ± 10
2Test Compound10110 ± 8
3Test Compound3085 ± 7 **
4Fluoxetine2090 ± 9 **
Data are presented as Mean ± SEM. *p<0.05, *p<0.01 vs. Vehicle.

A significant reduction in immobility time compared to the vehicle-treated group suggests that the test compound has antidepressant-like properties.[15] It is crucial to also assess general locomotor activity in a separate test (like the open field test) to rule out the possibility that the compound is simply causing hyperactivity, which could confound the FST results.

Part 4: Protocol - Anxiolytic Activity

The Elevated Plus Maze (EPM) is a standard behavioral assay for assessing anxiety-like behavior in rodents.[18][19][20] The test relies on the natural aversion of rodents to open and elevated spaces.[21][22] Anxiolytic compounds increase the proportion of time spent and entries made into the open arms of the maze.[20][21]

The Elevated Plus Maze (EPM) Protocol

Objective: To determine if an (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine derivative possesses anxiolytic effects.

Materials:

  • Male rats or mice

  • Test compound and vehicle

  • Positive control (e.g., Diazepam)

  • Elevated plus maze apparatus (two open arms, two closed arms, elevated from the floor)[21]

  • Video tracking system (e.g., ANY-maze)[18][19]

Step-by-Step Procedure:

  • Habituation: Allow animals to habituate to the testing room for at least 45-60 minutes prior to the test.[19][22] The room should be dimly lit and quiet.

  • Drug Administration: Administer the test compound, vehicle, or positive control at a specified time before testing.

  • Test Session: Place the mouse in the center of the maze, facing one of the closed arms.[19] Allow the animal to explore the maze freely for 5 minutes.[18][21]

  • Data Collection: An automated video tracking system records the animal's movement, calculating time spent in and entries into each arm.[22]

  • Cleaning: Thoroughly clean the maze with 70% ethanol between each animal to remove olfactory cues.[21][22]

Data Presentation and Interpretation:

GroupTreatmentDose (mg/kg, p.o.)% Time in Open ArmsOpen Arm EntriesTotal Arm Entries
1Vehicle-18 ± 310 ± 235 ± 4
2Test Compound535 ± 4 **15 ± 2 38 ± 5
3Test Compound1542 ± 5 **18 ± 3 **36 ± 4
4Diazepam245 ± 6 **19 ± 3 **25 ± 3
Data are presented as Mean ± SEM. *p<0.05, *p<0.01 vs. Vehicle.

An increase in the percentage of time spent in the open arms and/or the number of entries into the open arms, without a significant change in the total number of arm entries (a measure of general activity), is indicative of an anxiolytic effect. A decrease in total entries may suggest a sedative effect of the compound.

Part 5: Trustworthiness and Scientific Integrity

To ensure the validity and reproducibility of preclinical findings, several principles must be upheld:[4][23]

  • Blinding: The experimenter conducting the behavioral tests and analyzing the data should be blinded to the treatment conditions to prevent bias.[18]

  • Randomization: Animals should be randomly assigned to treatment groups.

  • Controls: Both positive and negative (vehicle) controls are essential for interpreting the effects of the test compound.

  • Power Analysis: Sample sizes should be determined beforehand using power calculations to ensure the study is adequately powered to detect a meaningful effect.

  • Reporting: All aspects of the experimental design, including animal strain, age, sex, housing conditions, and detailed procedures, should be thoroughly reported to allow for replication.

By adhering to these rigorous standards and employing the detailed protocols outlined above, researchers can confidently evaluate the therapeutic potential of novel (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine derivatives and make informed decisions for their continued development.

References

  • Meredith, G. E., & Rademacher, D. J. (2011). MPTP mouse models of Parkinson's disease: an update. Journal of Parkinson's disease, 1(1), 19–33. [Link]
  • protocols.io. (2023).
  • Leo, D., et al. (2014). Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse. Bio-protocol, 4(16). [Link]
  • protocols.io. (2023).
  • Kraeuter, A. K., Guest, P. C., & Sarnyai, Z. (2019). The Elevated Plus Maze Test for Measuring Anxiety-Like Behavior in Rodents. Methods in Molecular Biology, 1916, 69-74. [Link]
  • Can, A., Dao, D. T., Arad, M., Terrillion, C. E., Piantadosi, S. C., & Gould, T. D. (2012). The mouse forced swim test. Journal of visualized experiments : JoVE, (59), e3638. [Link]
  • Przedborski, S., et al. (2001). Protocol for the MPTP mouse model of Parkinson's disease.
  • National Center for Biotechnology Information. (n.d.).
  • IACUC, University of Iowa. (n.d.). Forced Swim Test v.3. [Link]
  • Can, A., Dao, D. T., Arad, M., Terrillion, C. E., Piantadosi, S. C., & Gould, T. D. (2012). The mouse forced swim test. Journal of Visualized Experiments, (59). [Link]
  • Understanding Animal Research. (2020). Factsheet on the forced swim test. [Link]
  • Creative Biolabs. (n.d.). MPTP Mouse Model of Parkinson's Disease. [Link]
  • NSW Department of Primary Industries. (n.d.).
  • Melior Discovery. (n.d.). MPTP Mouse Model of Parkinson's Disease. [Link]
  • Steward, O., & Balice-Gordon, R. (2014). Rigor or mortis: best practices for preclinical research in neuroscience. Neuron, 84(3), 572–581. [Link]
  • Kennedy, B., et al. (2012).
  • Veterian Key. (2020). Monoamine Oxidase Inhibitors. [Link]
  • D'Aquila, P. S., et al. (2020). Animal Models of Depression: What Can They Teach Us about the Human Disease?. Biomolecules, 10(6), 857. [Link]
  • Buneeva, O., & Medvedev, A. (2025). Monoamine Oxidase Inhibitors in Toxic Models of Parkinsonism. International Journal of Molecular Sciences, 26(3), 1248. [Link]
  • Gururajan, A., et al. (2019). The Recent Progress in Animal Models of Depression. Frontiers in Behavioral Neuroscience, 13, 122. [Link]
  • American College of Neuropsychopharmacology. (n.d.). Behavioral Techniques in Preclinical Neuropsychopharmacology Research. [Link]
  • ResearchGate. (n.d.). Discovery of novel 2,3-dihydro-1H-inden-1-amine derivatives as selective monoamine oxidase B inhibitors. [Link]
  • MySkinRecipes. (n.d.). 4-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride. [Link]
  • ResearchGate. (n.d.). Wild Brains: The Value of Neuroethological Approaches in Preclinical Behavioral Neuroscience Animal Models. [Link]
  • Silverman, J. L. (2022). What's Right and Wrong in Preclinical Science: A Matter of Principled Investigation. Biological Psychiatry Global Open Science, 2(1), 1-3. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this key chiral intermediate. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to optimize your synthetic outcomes.

Section 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, offering insights into the root causes of common problems and providing actionable solutions.

Issue 1: Presence of a Debrominated Impurity in the Final Product.

Q: My final product is contaminated with a significant amount of (R)-2,3-dihydro-1H-inden-1-amine. What causes this debromination, and how can I prevent it?

A: The loss of the bromine atom, or hydrodebromination, is a classic side reaction in reactions involving aryl bromides, particularly when using certain reducing agents or catalysts.

  • Probable Cause 1: Catalytic Hydrogenation. If your synthesis involves a reduction step using catalysts like Palladium on carbon (Pd/C) with hydrogen gas, you are likely promoting hydrodebromination.[1] Palladium is highly effective at catalyzing the cleavage of the Carbon-Bromine bond in the presence of a hydride source.

  • Solution 1: Switch to a Chemoselective Reducing Agent. To reduce the ketone precursor (4-Bromo-1-indanone) to the corresponding amine or alcohol without affecting the C-Br bond, use a milder, more selective reducing agent.

    • For reduction to the alcohol: Sodium borohydride (NaBH₄) in an alcoholic solvent is an excellent choice as it selectively reduces ketones and aldehydes without affecting aryl halides.[2]

    • For reductive amination: Sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) are preferred reagents. They are less reactive than NaBH₄ and will preferentially reduce the iminium ion formed in situ, minimizing the direct reduction of the ketone and leaving the aryl bromide intact.[3]

  • Probable Cause 2: Residual Palladium from Upstream Reactions. If a palladium-catalyzed reaction was used earlier in the synthesis (e.g., in the synthesis of a precursor), trace amounts of palladium can carry over and cause debromination in subsequent reduction steps.

  • Solution 2: Implement a Palladium Scavenging Protocol. After any palladium-catalyzed step, ensure the catalyst is thoroughly removed. This can be achieved by filtering the reaction mixture through a pad of Celite®. For more stringent removal, consider using palladium scavengers or performing an aqueous wash designed to remove metal contaminants.

Issue 2: Low Enantiomeric Excess (e.e.) in the Final Product.

Q: I'm using a chiral resolving agent to separate the enantiomers of 4-Bromo-2,3-dihydro-1H-inden-1-amine, but my final e.e. is consistently below 90%. How can I improve the separation?

A: Achieving high enantiomeric purity via diastereomeric salt crystallization is a multi-factorial problem that depends on the resolving agent, solvent system, temperature, and crystallization kinetics.[4]

  • Probable Cause 1: Suboptimal Solvent System. The solubility of the two diastereomeric salts must be significantly different in the chosen solvent for efficient separation. If both salts are too soluble, crystallization will be poor. If both are poorly soluble, they may co-precipitate, leading to low e.e.

  • Solution 1: Screen a Range of Solvents. The resolution of 1-aminoindans has been successfully performed in various solvents.[4] A systematic screening is recommended.

    • Start with common solvents like ethanol, methanol, isopropanol, or mixtures with water.

    • For a given resolving agent, set up small-scale crystallization trials in an array of different solvent systems to identify the one that provides the best separation, which can be rapidly analyzed by chiral HPLC.

  • Probable Cause 2: Inefficient Crystallization Protocol. The rate of cooling and the final crystallization temperature can dramatically impact the purity of the crystals formed. Rapid cooling often traps impurities and the undesired diastereomer.

  • Solution 2: Optimize the Crystallization Conditions.

    • Ensure the diastereomeric salt is fully dissolved at an elevated temperature.

    • Cool the solution slowly and controllably. A stepwise cooling profile is often effective.[4]

    • Consider seeding the solution with a few crystals of the desired high-purity diastereomeric salt to encourage selective crystallization.[4]

    • Allow sufficient time at the final, low temperature for crystallization to complete.

  • Probable Cause 3: The Resolving Agent is Not a Good Match. The interaction between your amine and the chiral acid may not form a well-ordered crystal lattice, making separation difficult.

  • Solution 3: Select an Alternative Resolving Agent. While (R)-N-acetyl-3,4-dimethoxyphenylalanine and N-acetyl-L-leucine have been used, other options like tartaric acid derivatives or mandelic acid can be explored.[4] The optimal agent is often discovered empirically.

Issue 3: Formation of an Alcohol Byproduct during Reductive Amination.

Q: During my one-pot reductive amination of 4-Bromo-1-indanone, I'm observing a significant amount of 4-Bromo-2,3-dihydro-1H-inden-1-ol. Why is this happening?

A: This is a classic competing side reaction in reductive amination. It occurs when the reducing agent reduces the starting ketone faster than the ketone condenses with the amine to form the imine/iminium ion.[3]

  • Probable Cause: Incorrect Order of Reagent Addition or Inefficient Imine Formation. If a powerful reducing agent is present before the imine has had a chance to form, it will simply reduce the most available electrophile: the starting ketone.

  • Solution: Optimize the Reaction Sequence and Conditions.

    • Two-step, one-pot approach: Mix the 4-Bromo-1-indanone and the amine source (e.g., ammonia or an ammonium salt) in the solvent first. Allow sufficient time for the imine equilibrium to be established. Monitor this by TLC or GC-MS until the ketone spot has diminished.[3]

    • Use a dehydrating agent: The formation of the imine from the ketone and amine is an equilibrium reaction that produces water. Adding a dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves, will drive the equilibrium towards the imine, increasing its concentration before reduction.[3]

    • Add the reducing agent last: Only after confirming imine formation should you add the reducing agent (e.g., STAB) portion-wise at a controlled temperature.[3]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most reliable starting material for this synthesis?

A1: The most common and commercially available precursor is 4-Bromo-1-indanone.[5][6] It provides a robust scaffold for introducing the amine functionality at the 1-position. Synthesis of the indanone itself typically proceeds via an intramolecular Friedel-Crafts acylation of 3-(2-bromophenyl)propanoic acid.[6]

Q2: My initial bromination of 1-indanone is giving me multiple products. How can I improve the regioselectivity for the 4-position?

A2: Direct bromination of 1-indanone can be unselective and lead to bromination on the cyclopentanone ring (at the 2-position) or other positions on the aromatic ring.[7] To achieve clean bromination at the 4-position, it is standard practice to start with 3-phenylpropanoic acid, brominate it to get 3-(2-bromophenyl)propanoic acid, and then perform an intramolecular Friedel-Crafts cyclization to yield 4-Bromo-1-indanone exclusively.[6] This multi-step route provides superior regiochemical control.

Q3: How can I effectively monitor the progress of the reaction?

A3: Thin-Layer Chromatography (TLC) is the most common and effective method for routine monitoring. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between the starting material (ketone), the intermediate (imine or alcohol), and the final product (amine). The spots can be visualized using a UV lamp and/or by staining with a solution like potassium permanganate or ninhydrin (which is specific for amines). For more quantitative analysis, LC-MS is recommended.

Section 3: Data & Visualizations

Table 1: Comparison of Reducing Agents for the Conversion of 4-Bromo-1-indanone
ReagentTypical UsePrimary ProductKey Side Product(s)Mitigation Strategy
Pd/C, H₂ General ReductionIndanol/AmineHydrodebromination (loss of Br)Avoid this reagent; not chemoselective for this substrate.
Sodium Borohydride (NaBH₄) Ketone to AlcoholIndanolMinimalUse at controlled temperatures (0 °C to RT).
Sodium Triacetoxyborohydride (STAB) Reductive AminationAmineAlcohol (from ketone reduction)Ensure imine formation is complete before adding STAB.[3]
Sodium Cyanoborohydride (NaBH₃CN) Reductive AminationAmineAlcohol (from ketone reduction); toxic HCN byproductEnsure imine formation is complete; perform reaction in a well-ventilated fume hood.
Diagrams of Reaction Pathways

The following diagrams illustrate the desired synthetic route and the common side reactions discussed.

Main Synthetic Pathway Indanone 4-Bromo-1-indanone Imine Intermediate Iminium Ion Indanone->Imine + NH₃ - H₂O Amine (R)-4-Bromo-1-aminoindan Imine->Amine + Chiral Catalyst + Reducing Agent (e.g., STAB)

Caption: Desired pathway via asymmetric reductive amination.

Side Reaction Pathways cluster_0 Troubleshooting Scenarios Start 4-Bromo-1-indanone Alcohol Byproduct: 4-Bromo-1-indanol Start->Alcohol Premature Reduction (e.g., with NaBH₄) Debrominated Byproduct: (R)-1-Aminoindan WrongIsomer Starting Material Impurity: 2-Bromo-1-indanone Amine Desired Product: (R)-4-Bromo-1-aminoindan Amine->Debrominated Over-reduction (e.g., with Pd/C, H₂)

Caption: Key side reactions and impurities in the synthesis.

Section 4: Key Experimental Protocols

Protocol 1: TLC Monitoring of Reductive Amination
  • Preparation: Prepare a TLC developing chamber with a suitable mobile phase (e.g., 30% Ethyl Acetate in Hexanes). Prepare a 1% solution of ninhydrin in ethanol for staining.

  • Spotting: On a silica gel TLC plate, spot the starting material (4-Bromo-1-indanone), the co-reactant (amine source, if applicable), and the reaction mixture at timed intervals (e.g., t=0, 1h, 2h).

  • Development: Place the plate in the developing chamber and allow the solvent front to travel up the plate.

  • Visualization:

    • Remove the plate and visualize under a UV lamp (254 nm). The ketone and other aromatic compounds will be visible.

    • Dip the plate in the ninhydrin solution and gently heat with a heat gun. Primary and secondary amines will appear as distinct purple or yellow spots.

  • Analysis:

    • The disappearance of the ketone spot indicates consumption of the starting material.

    • The appearance of a new spot that stains with ninhydrin indicates the formation of the desired amine product.

    • A spot with an intermediate Rf value that is UV active but does not stain with ninhydrin may correspond to the alcohol byproduct.

Protocol 2: General Procedure for Diastereomeric Salt Resolution
  • Salt Formation: Dissolve racemic 4-Bromo-2,3-dihydro-1H-inden-1-amine (1.0 eq.) in a suitable solvent (e.g., ethanol). Heat the solution to 50-60 °C. In a separate flask, dissolve the chiral resolving agent (e.g., N-acetyl-L-leucine, 0.5 eq.) in the minimum amount of the same hot solvent. Add the resolving agent solution to the amine solution.

  • Crystallization: Allow the mixture to cool slowly to room temperature. If no crystals form, cool further to 4 °C and allow it to stand for 12-24 hours. Seeding with a pure crystal can be beneficial.[4]

  • Isolation: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold solvent. This first crop of crystals should be enriched in one diastereomer.

  • Analysis: Dry the crystals and determine their diastereomeric purity using chiral HPLC. Also, analyze the filtrate (mother liquor) to determine the composition of the dissolved salt, which will be enriched in the other diastereomer.

  • Recrystallization: If the desired purity is not achieved, perform one or more recrystallizations of the solid from the same or a different solvent system until the diastereomeric excess is constant and at the desired level (>99%).

  • Liberation of the Free Amine: Dissolve the purified diastereomeric salt in water and basify the solution with an aqueous base (e.g., 1M NaOH) to a pH > 12. Extract the free (R)-amine into an organic solvent (e.g., dichloromethane or ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified enantiomer.

Section 5: References

  • Schroeder, G. M., et al. (2017). Crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

  • Valadbeigi, Y., & Mosslemin, M. H. (2010). Selective Bromination of 4-Chloro-1-indanone and Synthesis of (4-Chloro-2,3-Dihydro-1H-indene-2-yl)methanamine. South African Journal of Chemistry. Available at: [Link]

  • Faller, B., et al. (2019). Enantioselective biocatalytic preparation of 4-cyano-substituted 1-aminoindane and ozanimod. Google Patents (EP3553179A1). Available at:

  • Various Authors. (2015). How can I get more yield in the preparation of 4-bromo-1,2-diaminobenzene? ResearchGate. Available at: [Link]

  • am Ende, D. J. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. CORA. Available at: [Link]

  • Pirc, S., et al. (2012). PROCESS FOR THE PREPARATION OF ENANTIOMERICALLY PURE 1-AMINOINDAN. European Patent Office (Patent 3068746). Available at: [Link]

Sources

Technical Support Center: Purification of Bromo-Dihydro-Inden-Amine Salts

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with bromo-dihydro-inden-amine salts. This guide provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the purification and handling of this important class of compounds. Our focus is on explaining the causality behind experimental choices to empower you to solve challenges effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common, high-level issues that can arise during the purification workflow.

Q1: Why is my bromo-dihydro-inden-amine salt "oiling out" during recrystallization instead of forming crystals?

A: "Oiling out" or liquid-liquid phase separation during crystallization is a common problem that occurs when a solution becomes supersaturated to the point that the solute separates as a liquid phase rather than nucleating as a solid. This is often due to a combination of factors:

  • High Solute Solubility: The chosen solvent may be too good, keeping the salt dissolved even at lower temperatures.

  • Melting Point Depression: The salt's melting point is significantly lowered by the solvent, causing it to separate as a molten liquid.

  • Presence of Impurities: Impurities can interfere with the crystal lattice formation, promoting the formation of an oil.

Quick Troubleshooting Steps:

  • Add a Co-solvent: Introduce a miscible "anti-solvent" (one in which the salt is less soluble) dropwise to the warm solution until slight turbidity appears, then reheat to dissolve and cool slowly.

  • Lower the Crystallization Temperature: If possible, use a much lower temperature to increase the driving force for nucleation.

  • "Seed" the Solution: Add a few crystals of the pure compound to the cooled, supersaturated solution to induce crystallization.

  • Solvent Exchange: If the problem persists, consider a different solvent system entirely. A solvent that provides moderate solubility at high temperatures and low solubility at room temperature is ideal.

Q2: I'm getting a very low yield after liberating the free amine from its purified salt. What are the most likely causes?

A: Low recovery of the free amine is a frustrating but solvable issue. The process typically involves dissolving the salt in water, adding a base to increase the pH above the amine's pKa, and extracting the now water-insoluble free amine into an organic solvent.[1][2] Common pitfalls include:

  • Incomplete Basification: The pH of the aqueous layer must be sufficiently high (typically >10) to ensure the amine is fully deprotonated to its free base form.[1] Use a pH meter to verify.

  • Emulsion Formation: Vigorous shaking during extraction can create stable emulsions, trapping your product in the interface. Break emulsions by adding brine or by gentle swirling instead of shaking.

  • Poor Solvent Choice: The organic extraction solvent may not be optimal. Dichloromethane or diethyl ether are common choices, but their effectiveness depends on the specific amine structure.

  • Insufficient Extractions: A single extraction is rarely sufficient. Perform at least three extractions with fresh solvent and pool the organic layers to maximize recovery.

Q3: My purified salt shows a different melting point and Powder X-Ray Diffraction (PXRD) pattern compared to a previous batch, even though NMR shows it's chemically pure. Is this a polymorph?

A: Yes, this is a classic indicator of polymorphism. Polymorphs are different crystalline arrangements of the same chemical entity.[3] These different forms can have distinct physicochemical properties, including melting point, solubility, and stability, which is a critical consideration in pharmaceutical development.[4]

The formation of a specific polymorph is highly sensitive to crystallization conditions such as:

  • Solvent System: The polarity and hydrogen bonding capability of the solvent can direct the crystal packing.

  • Cooling Rate: Rapid cooling often yields a metastable (less stable) polymorph, while slow cooling favors the thermodynamically stable form.

  • Agitation: The degree of stirring can influence nucleation and crystal growth.

To investigate, you should characterize both batches using techniques like Differential Scanning Calorimetry (DSC) to confirm different thermal behaviors and PXRD to analyze the crystal lattice.[5][6]

Q4: How do I select the best chiral resolving agent for my racemic bromo-dihydro-inden-amine?

A: The selection of a chiral resolving agent is crucial for successfully separating enantiomers via diastereomeric salt formation.[7][8][9] The goal is to form two diastereomeric salts with a significant difference in solubility in a given solvent, allowing the less soluble salt to crystallize selectively.[1]

For a basic amine like yours, chiral acids are the resolving agents of choice. Tartaric acid and its derivatives are excellent starting points due to their availability and tendency to form highly crystalline salts.[1]

Key Considerations for Selection:

  • Availability and Cost: Start with common, inexpensive agents like (+)-tartaric acid, (-)-dibenzoyl-L-tartaric acid, or (+)-camphorsulfonic acid.

  • Structural Match: While hard to predict, a good structural and steric fit between the amine and the acid can lead to better crystal packing and solubility differentiation.

  • Empirical Screening: The most reliable method is to perform a small-scale, parallel screen with several resolving agents and solvents. This is the standard industrial approach to quickly identify promising candidates.[8]

Common Resolving Agent Typical Solvents Advantages
(+)-Tartaric AcidMethanol, Ethanol, WaterReadily available, inexpensive, effective for many primary amines.[1]
(-)-Dibenzoyl-L-tartaric AcidAcetone, Ethyl Acetate, AlcoholsOften provides good solubility differences for more complex amines.
(+)-Camphorsulfonic AcidIsopropanol, AcetoneCan be effective when tartaric acids fail; good crystallinity.
(R)-(-)-Mandelic AcidAlcohols, AcetonitrileAnother common choice with different structural properties.

Q5: What are the essential analytical techniques to confirm the purity and solid-state form of my final salt product?

A: A combination of techniques is required for comprehensive characterization.[4]

  • For Chemical Purity & Identity:

    • NMR Spectroscopy (¹H and ¹³C): Confirms the chemical structure and detects any organic impurities.

    • Mass Spectrometry (MS): Confirms the molecular weight of the amine.

    • Elemental Analysis (CHN): Verifies the elemental composition of the salt, confirming the correct amine-to-counterion ratio.

  • For Solid-State Form & Properties:

    • Powder X-Ray Diffraction (PXRD): The definitive technique for identifying the crystal form (polymorph) and assessing crystallinity.[4]

    • Differential Scanning Calorimetry (DSC): Determines the melting point and detects thermal events like phase transitions, providing evidence for polymorphism.[5]

    • Thermogravimetric Analysis (TGA): Measures weight loss upon heating, used to identify solvates or hydrates.

    • Infrared (IR) Spectroscopy: Can provide information about the ionic interactions within the salt.[5][10]

Section 2: In-Depth Troubleshooting Guides

Guide 1: Optimizing Diastereomeric Salt Crystallization for Chiral Resolution

Core Problem: You have successfully formed diastereomeric salts, but the enantiomeric excess (e.e.) of the crystallized product is low, indicating poor separation.

Causality: The success of a diastereomeric resolution hinges on maximizing the solubility difference between the two diastereomeric salts (Sn-salt and Sp-salt). Low e.e. results from conditions where this difference is not effectively exploited, leading to co-crystallization.

Troubleshooting Workflow:

G cluster_0 Chiral Resolution Troubleshooting cluster_1 Action Items Start Low e.e. in Crystallized Salt Solvent Is the solvent optimal? Start->Solvent Stoich Is the resolving agent stoichiometry correct? Solvent->Stoich No Purity Is the starting material pure? Solvent->Purity Yes Screen Perform Solvent Screen (e.g., EtOH, MeOH, IPA, Acetone) Solvent->Screen Cooling Is the cooling rate controlled? Stoich->Cooling AdjustStoich Try sub-stoichiometric amounts (e.g., 0.5-0.8 eq.) of resolving agent Stoich->AdjustStoich Success High e.e. Achieved Cooling->Success Yes SlowCool Implement slow, linear cooling profile; add aging steps Cooling->SlowCool Purity->Stoich Repurify Re-purify racemic starting material Purity->Repurify

Caption: Troubleshooting workflow for low enantiomeric excess.

Detailed Protocol: Systematic Solvent & Stoichiometry Screening

  • Setup: In parallel vials, dissolve a fixed amount of your racemic bromo-dihydro-inden-amine in various solvents (e.g., methanol, ethanol, isopropanol, acetonitrile) at their boiling points.

  • Salt Formation: To each vial, add a solution of the chiral resolving agent (e.g., 0.5 to 1.0 equivalents of (+)-tartaric acid) dissolved in the minimum amount of the same hot solvent.[1] Using a sub-stoichiometric amount of resolving agent can sometimes improve the enantiomeric excess of the crystallized salt.[1]

  • Crystallization: Allow the mixtures to cool slowly to room temperature, then hold at 4°C overnight. Observe which systems produce a crystalline precipitate.

  • Isolation & Analysis:

    • Filter the crystals from each successful condition, washing with a small amount of cold solvent.

    • Dry the crystals.

    • Liberate the free amine from a small sample of the crystals by dissolving in water, basifying with 2M NaOH, and extracting with an organic solvent.[1]

    • Analyze the enantiomeric excess of the recovered amine using chiral HPLC or SFC.

  • Selection: Choose the solvent/stoichiometry combination that provides the highest yield and enantiomeric excess for scale-up.

Guide 2: Managing Polymorphism During Salt Crystallization

Core Problem: Reproducibility issues between batches are traced back to the formation of different polymorphs.

Causality: Polymorph formation is a kinetically and thermodynamically controlled process. Small variations in experimental conditions can favor the nucleation and growth of different crystal forms. The goal is to identify and consistently produce the most stable and desirable form.

Factor Influence on Polymorphism Controlling Strategy
Solvent Influences solute-solvent interactions, altering molecular conformation and packing.Screen a diverse range of solvents (polar, non-polar, protic, aprotic).
Supersaturation High supersaturation (e.g., from crash cooling) often yields metastable forms.Control the cooling rate; use anti-solvent addition to control saturation.
Temperature Different polymorphs can be stable at different temperatures.Perform crystallizations at various isothermal temperatures.
Agitation Can induce nucleation and influence crystal growth kinetics.Standardize the stirring speed and method (magnetic vs. overhead).
Impurities Can inhibit the growth of one form or act as a template for another.Ensure high purity of the starting material.

Experimental Protocol: Slurry Conversion for Thermodynamic Form Identification

  • Preparation: Generate small amounts of different polymorphic forms through various crystallization methods (e.g., fast cooling from ethanol, slow evaporation from acetone).

  • Slurry: Place a mixture of the identified polymorphs into a vial containing a solvent in which the salt is slightly soluble (e.g., isopropanol).

  • Equilibration: Agitate the slurry at a constant temperature (e.g., 25°C or 50°C) for an extended period (24-72 hours).

  • Analysis: Periodically withdraw a small sample of the solid, filter, and analyze by PXRD.

Guide 3: Efficient Liberation and Extraction of the Free Amine

Core Problem: Significant product loss or difficult separation (e.g., emulsions) during the workup to recover the free amine from its salt.

Causality: This step is a liquid-liquid extraction that relies on a significant partition coefficient difference for the amine between its protonated (salt, water-soluble) and deprotonated (free base, organic-soluble) states.[11] Problems arise when this partitioning is inefficient or when the physical separation of the layers is compromised.

Troubleshooting Decision Tree:

G Start Low Amine Recovery CheckPH Is aqueous pH > 10? Start->CheckPH Emulsion Is an emulsion present? CheckPH->Emulsion Yes AddBase Add more 2M NaOH, re-check pH CheckPH->AddBase No Solvent Is extraction solvent optimal? Emulsion->Solvent No BreakEmulsion Add brine (sat. NaCl), let stand, or filter through Celite® Emulsion->BreakEmulsion Yes IncreaseExtractions Increase number of extractions to 3-5 Solvent->IncreaseExtractions Yes ChangeSolvent Switch solvent (e.g., EtOAc, DCM, MTBE) Solvent->ChangeSolvent No Success High Recovery AddBase->CheckPH BreakEmulsion->Solvent IncreaseExtractions->Success ChangeSolvent->Success

Caption: Decision tree for troubleshooting free amine liberation.

Step-by-Step Protocol for Amine Liberation

  • Dissolution: Dissolve the purified diastereomeric salt in deionized water.

  • Basification: Cool the solution in an ice bath. Slowly add a base, such as a 2M NaOH solution, dropwise with stirring until the solution is strongly basic (pH > 10).[1] The free amine may precipitate or appear as an oil.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the liberated amine with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) at least three times.

  • Washing: Combine the organic layers and wash with brine (saturated NaCl solution) to help remove residual water and break any minor emulsions.

  • Drying & Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified free amine.

References

  • Time in Pasuruan, ID. Google.
  • Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. PubMed. [Link]
  • Resolution (Separation) of Enantiomers. Chemistry LibreTexts. [Link]
  • Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Gavin Publishers. [Link]
  • Formation and Crystallization based Separation of Diastereomeric Salts. MPG.PuRe. [Link]
  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Consider
  • Pharmaceutical aspects of salt and cocrystal forms of APIs and characterization challenges.
  • Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale
  • Polymorphic Ammonium Salts of the Antibiotic 4-Aminosalicylic Acid.
  • Characterization of the Salt and Free Base of Active Pharmaceutical Ingredients Based on NMR Relaxometry Measured by Time Domain NMR. PubMed. [Link]
  • Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs.
  • Analysis of Relationships Between Solid-State Properties, Counterion, and Developability of Pharmaceutical Salts. PMC - NIH. [Link]
  • Drug Substance Solid State Characteriz
  • Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. University of Leeds Thesis. [Link]
  • Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery. RSC Publishing. [Link]
  • Optical Resolution of Chiral Fragrant Lactones. HETEROCYCLES. [Link]
  • 6-Bromo-2,3-dihydro-1H-inden-1-amine. PubChem. [Link]
  • Chiral resolution. Wikipedia. [Link]
  • Impact of Counterion on the Chemical Stability of Crystalline Salts of Procaine.
  • Amines. Chemed Purdue. [Link]
  • Protein purification troubleshooting guide. Dutscher. [Link]
  • Chemistry.
  • Protein purification troubleshooting guide. GE Healthcare. [Link]
  • Trichloroacetic acid fueled practical amine purific
  • Method for preparing S-5-bromo-1-aminoindane.
  • Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]
  • Resolution of chiral amines.
  • Amlodipine. Wikipedia. [Link]
  • Dissolution Method Troubleshooting: An Industry Perspective. Dissolution Technologies. [Link]
  • Method for purifying a bromine compound.
  • Purification of primary aromatic amine hydrohalides of the benzene series.
  • SYNTHESIS OF DERIVATIVES OF 8H-INDENO[1,2-D]THIAZOL-2-AMINES VIA α- BROMO, α,α-DIBROMO AND α-TOSYLOXY CARBONYL COMPOUNDS.
  • Process for the purification of amines.
  • How to recrystallization amine compound and it is not soluble in common organic solvents.
  • What chemical is 'Bromo hydr

Sources

Technical Support Center: Optimization of Chiral Separation for 4-Bromo-2,3-dihydro-1H-inden-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the chiral separation of 4-bromo-2,3-dihydro-1H-inden-1-amine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for overcoming common challenges in the enantiomeric resolution of this critical pharmaceutical intermediate.[1] As a primary amine, this compound presents unique challenges that require a carefully considered approach to method development.[2] This guide moves beyond simple protocols to explain the underlying scientific principles, empowering you to make informed decisions and troubleshoot effectively.

Introduction: The "Why" of Chiral Separation

4-Bromo-2,3-dihydro-1H-inden-1-amine is a key building block in medicinal chemistry, particularly for agents targeting the central nervous system.[1] Like many biologically active molecules, it is chiral. The individual enantiomers of a chiral compound can have vastly different pharmacological, toxicological, and metabolic profiles.[3] Therefore, developing a robust and reliable analytical method to separate and quantify these enantiomers is not just an analytical exercise; it is a critical step for ensuring the safety and efficacy of potential drug candidates.[3][4]

This guide is structured into two main sections:

  • Troubleshooting Guide: A problem-and-solution formatted section to address specific issues you may encounter during your experiments.

  • Frequently Asked Questions (FAQs): A broader overview of key decisions in the method development process.

Troubleshooting Guide

This section addresses the most common hurdles encountered during the chiral separation of primary amines like 4-bromo-2,3-dihydro-1H-inden-1-amine.

Q1: I'm seeing poor resolution (Rs < 1.5) or no separation at all. What are the primary causes and how can I fix it?

A1: Poor resolution is the most common challenge and typically points to a suboptimal choice of either the chiral stationary phase (CSP) or the mobile phase. The goal is to maximize the differential interactions between the enantiomers and the CSP.[5]

Potential Causes & Step-by-Step Solutions:

  • Inappropriate Chiral Stationary Phase (CSP): The CSP is the heart of the separation.[6] For primary amines, polysaccharide-based CSPs are a highly effective and versatile starting point.[3][7]

    • Expert Insight: Polysaccharide derivatives (e.g., cellulose or amylose tris(3,5-dimethylphenylcarbamate)) create chiral grooves and cavities.[5][7] The enantiomers fit into these spaces differently, leading to varied retention times. The bromine and amine groups on your molecule are key interaction points.

    • Protocol for CSP Screening:

      • Primary Screening: Begin with a set of polysaccharide-based columns, such as those with tris(3,5-dimethylphenylcarbamate) or tris(3,5-dichlorophenylcarbamate) derivatives on both cellulose and amylose backbones.

      • Secondary Screening: If polysaccharide columns fail, consider cyclofructan-based CSPs, which have also shown high success rates for primary amines, particularly in polar organic mode.[2][3] Crown-ether based columns are highly specific for primary amines but often require strongly acidic mobile phases, which can be a drawback for preparative work.[2][8][9]

      • Evaluation: Inject your racemic standard on each column using a generic starting mobile phase (e.g., Hexane/Ethanol 90:10 v/v with 0.1% DEA). Compare the chromatograms for any signs of peak splitting or partial separation.

  • Suboptimal Mobile Phase Composition: The mobile phase modulates the interaction between the analyte and the CSP.

    • Expert Insight: In normal phase chromatography, the mobile phase is typically a non-polar solvent (e.g., hexane, heptane) and a polar modifier (e.g., ethanol, isopropanol). The alcohol modifier competes with the analyte for polar interaction sites on the CSP. Changing the alcohol or its concentration directly impacts retention and selectivity.[10]

    • Protocol for Mobile Phase Optimization:

      • Vary Modifier Percentage: Using the most promising CSP from your screen, vary the alcohol percentage (e.g., 5%, 10%, 15%, 20%). A lower percentage generally increases retention and may improve resolution, but can also lead to broader peaks.

      • Change the Alcohol: The choice of alcohol (e.g., Ethanol, Isopropanol, n-Butanol) can dramatically alter selectivity. Isopropanol, for instance, is a stronger hydrogen bond acceptor and donor than ethanol and can create different interactions.

      • Consider Additives: As a basic amine, your analyte requires a basic additive to achieve good peak shape and reproducible results. This is discussed in detail in the next question.

  • Incorrect Flow Rate or Temperature:

    • Expert Insight: Chiral recognition is a thermodynamic process.[6] Lower flow rates can increase the time for the enantiomers to interact with the CSP, sometimes improving resolution.[11] Temperature affects the kinetics and thermodynamics of these interactions in often unpredictable ways.

    • Optimization Steps:

      • Flow Rate: Once partial separation is achieved, try reducing the flow rate (e.g., from 1.0 mL/min to 0.8 or 0.5 mL/min for a 4.6 mm ID column).[11]

      • Temperature: Screen temperatures between 15°C and 40°C. Lower temperatures often enhance enantioselectivity but increase viscosity and backpressure.

Q2: My peaks are showing significant tailing. What causes this and how can I get sharp, symmetrical peaks?

A2: Peak tailing is a classic problem when analyzing basic compounds like 4-bromo-2,3-dihydro-1H-inden-1-amine on silica-based CSPs. It severely compromises resolution and quantification.[6]

Primary Cause & Solution:

  • Secondary Silanol Interactions: The primary cause of tailing for amines is the interaction between the basic amine group of your analyte and acidic residual silanol groups (Si-OH) on the surface of the silica support.[6] These are strong, non-specific interactions that delay the elution of a portion of the analyte molecules, causing a "tail."

  • The Solution: Basic Mobile Phase Additives:

    • Mechanism of Action: To solve this, a small amount of a basic additive, such as Diethylamine (DEA) or Triethylamine (TEA), is added to the mobile phase.[3][6] This additive acts as a "silanol blocker." It is a stronger base that preferentially interacts with the acidic silanol sites, effectively masking them from your analyte.[12] This ensures that the primary interaction is with the chiral selector, leading to sharp, symmetrical peaks.

    • Protocol for Additive Optimization:

      • Start with DEA: Add 0.1% Diethylamine (DEA) (v/v) to your mobile phase. DEA is often a very effective choice for primary amines.[13]

      • Optimize Concentration: If tailing persists, you can increase the concentration up to 0.5%, but be aware that excessive amine additive can sometimes reduce chiral selectivity.[13]

      • Try Other Amines: If DEA does not provide the desired peak shape or resolution, other amines like butylamine or even more specialized additives like ethylenediamine (EDA) can be tested.[2][13]

AdditiveTypical ConcentrationKey Characteristics
Diethylamine (DEA) 0.1% - 0.2%Excellent silanol blocker, widely effective for basic compounds.[13]
Triethylamine (TEA) 0.1% - 0.2%Another common choice, sometimes used when DEA affects selectivity.[2]
Butylamine (BA) 0.1%Effective for polysaccharide columns, but can be detrimental on cyclofructan phases.[2]
Q3: My retention times are drifting and not reproducible. How can I stabilize my method?

A3: Unstable retention times make peak identification and quantification unreliable.[6] This issue almost always points to a lack of system equilibration or changes in the mobile phase.

Causes & Step-by-Step Solutions:

  • Insufficient Column Equilibration: This is the most frequent cause. Chiral stationary phases, especially when used with mobile phase additives, can take a significant amount of time to fully equilibrate.

    • Solution: Before starting any analysis, flush the column with the new mobile phase for at least 20-30 column volumes. For a standard 250 x 4.6 mm column, this means flushing for 30-45 minutes at 1 mL/min. When additives are used, this equilibration is even more critical.[6]

  • Mobile Phase Inconsistency: The mobile phase composition can change over time.

    • Solution:

      • Prepare Fresh Daily: Highly volatile components like hexane can evaporate, changing the ratio of the mobile phase. Prepare your mobile phase fresh each day.[6]

      • Thorough Mixing & Degassing: Ensure solvents are thoroughly mixed and degassed before use to prevent bubbles and ensure a homogenous composition.[6]

  • "Memory Effects" of Additives: Additives can adsorb onto the stationary phase and influence subsequent analyses, even after changing the mobile phase.[12]

    • Solution: It is good practice to dedicate a column to a specific method or type of additive (e.g., basic or acidic). If you must switch, ensure a very thorough flushing procedure with a strong, compatible solvent like isopropanol before equilibrating with the new mobile phase.[14]

Frequently Asked Questions (FAQs)

Q4: How do I choose the best starting conditions for method development?

A4: A systematic screening approach is the most efficient path to success.[15]

  • Recommended Starting Point:

    • Columns: Screen a set of 4 modern immobilized polysaccharide CSPs (e.g., based on amylose and cellulose with tris(3,5-dimethylphenylcarbamate) and tris(3,5-dichlorophenylcarbamate) selectors). Immobilized columns are robust and compatible with a wider range of solvents.[3][5]

    • Mobile Phases: Use a primary screening set of two normal phase mobile phases.

      • Heptane/Ethanol (90/10, v/v) + 0.1% DEA

      • Heptane/Isopropanol (90/10, v/v) + 0.1% DEA

    • Flow Rate: 1.0 mL/min for 4.6 mm ID columns.[11]

    • Temperature: Ambient or controlled at 25°C.

This initial screen will quickly reveal which combination of CSP and alcohol modifier shows the most promise for your compound.

Q5: What is the difference between Normal Phase, Reversed Phase, and Polar Organic modes for this separation?

A5: The choice of separation mode depends on the CSP and the analyte's properties. For 4-bromo-2,3-dihydro-1H-inden-1-amine, Normal Phase or Polar Organic modes are most common.

  • Normal Phase (NP): Uses a non-polar main solvent (e.g., hexane, heptane) and a polar modifier (alcohol). This is the most common mode for polysaccharide CSPs and offers high selectivity.

  • Reversed Phase (RP): Uses an aqueous mobile phase (e.g., water/acetonitrile or water/methanol) with buffers. While possible with some immobilized CSPs, it is often less selective for compounds like this compared to NP.

  • Polar Organic (PO): Uses a mixture of polar organic solvents, such as Acetonitrile/Methanol or Acetonitrile/Ethanol. This mode can be very effective for primary amines, especially on cyclofructan and certain polysaccharide CSPs.[2]

Q6: How do I prepare my sample for injection?

A6: Proper sample preparation is crucial to avoid peak distortion and column damage.[6]

  • Protocol for Sample Preparation:

    • Dissolution Solvent: The golden rule is to dissolve your sample in the mobile phase itself whenever possible. If solubility is an issue, use a solvent that is weaker than or matches the mobile phase (e.g., the alcohol component of the mobile phase). Avoid using strong, non-compatible solvents.

    • Concentration: Start with a concentration of approximately 0.5 - 1.0 mg/mL. Column overloading can lead to peak fronting and loss of resolution.[16]

    • Filtration: Always filter your sample through a 0.22 µm or 0.45 µm syringe filter before injection to remove particulates that could clog the column frit.[6]

Visualizing the Workflow

A structured approach is key to efficient method development. The following diagram outlines a logical workflow for optimizing the chiral separation of your compound.

Chiral_Method_Development cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization Start Racemic Standard CSP_Screen CSP Screening (4-6 Polysaccharide Columns) Start->CSP_Screen MP_Screen Mobile Phase Screening (Heptane/EtOH, Heptane/IPA) + 0.1% DEA CSP_Screen->MP_Screen Eval Evaluate Results (Select best CSP/MP) MP_Screen->Eval Opt_MP Optimize MP Ratio & Alcohol Type Eval->Opt_MP Opt_Add Optimize Additive (Type & Concentration) Opt_MP->Opt_Add Opt_Params Optimize Flow & Temp Opt_Add->Opt_Params Final Optimized Method (Rs > 1.5, Tailing < 1.5) Opt_Params->Final

Caption: A systematic workflow for chiral method development.

References

  • Chiral column takes the crown for supercritical enantioseparation of primary amines - 2023. (2023). Vertex AI Search.
  • Chiral HPLC and SFC Columns. (n.d.). Columnex LLC.
  • Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases | Request PDF. (2018). ResearchGate.
  • Ismail, O. H., et al. (2014). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. Journal of Chromatography A.
  • Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column | Request PDF. (2014). ResearchGate.
  • Chiral Chromatography Frequently Asked Questions. (n.d.). Sigma-Aldrich.
  • Welch, C. J., et al. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International.
  • Troubleshooting poor peak resolution in chiral HPLC of L-Hyoscyamine. (n.d.). Benchchem.
  • Are there any different mobile phase modifiers or additives for the CHIRALPAK® immobilised columns?. (2021). Daicel Chiral Technologies.
  • Troubleshoot Chiral Column Performance: Efficiency & Resolution. (n.d.). Daicel Chiral Technologies.
  • HPLC Troubleshooting Guide. (n.d.). Sigma-Aldrich.
  • Troubleshooting Poor Peak Shape and Resolution in HPLC. (2024). YouTube.
  • Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation.
  • 4-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride. (n.d.). MySkinRecipes.
  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). MDPI.
  • HPLC method for enantiomeric separation of chiral amines. (n.d.). Benchchem.
  • Ilisz, I., et al. (2020). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of Pharmaceutical and Biomedical Analysis.
  • Liquid Chromatographic Separation of Novel 4-Amino-Flavanes Series Diastereomers on a Polysaccharide-Type Chiral Stationary Phase. (2014). ResearchGate.
  • Rapid Method Scouting of Chiral Compounds. (n.d.). Shimadzu.

Sources

Stability problems with (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride in solution

Author: BenchChem Technical Support Team. Date: January 2026

This guide is intended for researchers, scientists, and drug development professionals utilizing (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride in their experiments. This document provides in-depth technical guidance on potential stability issues in solution and offers practical troubleshooting strategies to ensure experimental integrity and reproducibility.

Introduction

This compound is a key pharmaceutical intermediate, particularly in the development of agents targeting the central nervous system.[1] Its chemical structure, an indanamine core with a bromine substituent on the aromatic ring, presents specific stability considerations that must be addressed to obtain reliable experimental outcomes. This guide is structured to anticipate and resolve common challenges encountered when working with this compound in solution.

Part 1: Troubleshooting Guide - Common Stability Issues

This section addresses specific problems users may encounter, providing explanations for the underlying chemical principles and actionable solutions.

Question 1: I've observed a yellowing or darkening of my stock solution over time. What is causing this discoloration and how can I prevent it?

Root Cause Analysis:

Aromatic amines, particularly those with halogen substituents like bromoanilines, are susceptible to oxidative degradation.[2] This process can be initiated by atmospheric oxygen and accelerated by exposure to light and elevated temperatures. The discoloration you are observing is likely due to the formation of colored oxidation products. The indanamine structure itself can also absorb carbon dioxide from the air, which may contribute to changes in the solution's properties over time.[3]

Preventative Measures & Solutions:

  • Inert Atmosphere: Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon). This minimizes contact with atmospheric oxygen. For routine lab work, freshly preparing solutions is the most effective strategy.

  • Solvent Degassing: Use de-gassed solvents for solution preparation. Solvents can be de-gassed by sparging with an inert gas, sonication, or freeze-pump-thaw cycles.

  • Light Protection: Store all solutions in amber vials or wrap containers with aluminum foil to protect the compound from light-induced degradation.[4] Photodegradation of brominated aromatic compounds can occur, often through the cleavage of the carbon-bromine bond.[5][6]

  • Temperature Control: Adhere to recommended storage conditions, typically 2-8°C.[4] Avoid repeated freeze-thaw cycles by aliquoting stock solutions.

Question 2: My compound appears to be precipitating out of my aqueous buffer solution. What is happening and how can I improve its solubility and stability?

Root Cause Analysis:

This compound is an amine salt. Its solubility in aqueous solutions is highly dependent on the pH. As a hydrochloride salt, it is more soluble in acidic to neutral conditions where the primary amine group is protonated. If the pH of your buffer is too high (basic), the amine hydrochloride can be deprotonated to the less soluble free base form, leading to precipitation.

dot

pH_Effect Compound_HCl (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine HCl (Protonated, Soluble) Free_Base (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine (Free Base, Less Soluble) Compound_HCl->Free_Base Increase pH (Basic Conditions) Free_Base->Compound_HCl Decrease pH (Acidic Conditions) Precipitate Precipitation Free_Base->Precipitate Leads to Degradation_Pathways Parent (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine HCl MW: 248.55 Oxidation Oxidized Products Discoloration Parent->Oxidation O₂, Light, Heat Debromination 4-Aminoindane MW: ~168.65 Parent->Debromination UV Light Other Other Minor Degradants Parent->Other Extreme pH

Caption: Potential degradation pathways of the compound.

Investigative Steps:

  • Forced Degradation Study: To confirm if the new peaks are indeed degradation products, you can perform a forced degradation study on a small sample of your compound. This involves exposing the compound to stress conditions such as acid (e.g., 0.1 M HCl), base (e.g., 0.1 M NaOH), oxidation (e.g., 3% H₂O₂), heat, and intense light.

  • Peak Identification: Use LC-MS to determine the mass-to-charge ratio (m/z) of the unknown peaks. This can provide strong evidence for the identity of the degradation products (e.g., a mass loss of ~80 Da would suggest debromination).

Part 2: Frequently Asked Questions (FAQs)

  • Q1: What are the recommended solvents for preparing stock solutions?

    • For high concentration stock solutions, Dimethyl Sulfoxide (DMSO) is commonly used. For aqueous experimental buffers, ensure the final concentration of DMSO is low (typically <0.5%) to avoid artifacts in biological assays. Water and ethanol can also be used, but solubility may be lower. Always use high-purity, degassed solvents.

  • Q2: What are the ideal short-term and long-term storage conditions for solutions?

    • Short-term (working solutions): Store at 2-8°C, protected from light, for no more than 24-48 hours.

    • Long-term (stock solutions): Aliquot into single-use volumes and store at -20°C or -80°C under an inert atmosphere. This minimizes freeze-thaw cycles and exposure to air and light.

  • Q3: How can I verify the purity of my compound before starting an experiment?

    • The purity of the solid material should be confirmed by the supplier's Certificate of Analysis. To ensure the integrity of your stock solution, you can use High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS). A single sharp peak at the expected retention time is indicative of high purity.

  • Q4: Is this compound sensitive to any particular buffer components?

    • Avoid highly reactive buffer species. While common buffers like phosphate and acetate are generally safe, it is always good practice to run a small-scale stability test with your specific experimental buffer if you plan to incubate the compound for an extended period.

Part 3: Experimental Protocols

Protocol 1: Preparation of a Stock Solution
  • Allow the solid this compound to equilibrate to room temperature before opening the vial to prevent condensation of moisture.

  • Weigh the desired amount of the compound in a fume hood.

  • Add the appropriate volume of a suitable solvent (e.g., DMSO for a 10 mM stock solution).

  • Vortex or sonicate briefly until the solid is completely dissolved.

  • If not for immediate use, dispense into single-use aliquots in amber vials, flush with nitrogen or argon, and store at -20°C or -80°C.

Protocol 2: Stability Assessment by HPLC

This protocol provides a general framework for assessing the stability of your compound in a specific buffer.

dot

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Prep Prepare solution in buffer Incubate Incubate under experimental conditions Prep->Incubate T0 T=0 sample Prep->T0 Tx T=x sample Incubate->Tx Inject Inject samples onto HPLC T0->Inject Tx->Inject Detect UV Detection Inject->Detect Analyze Analyze Chromatograms Detect->Analyze

Caption: Workflow for HPLC-based stability assessment.

  • Preparation: Prepare a solution of the compound in your experimental buffer at the final experimental concentration.

  • Time Zero (T=0) Sample: Immediately after preparation, take an aliquot and inject it into the HPLC system to obtain a baseline chromatogram.

  • Incubation: Incubate the remaining solution under your intended experimental conditions (e.g., 37°C, protected from light).

  • Time Point Samples: At predetermined time points (e.g., 2, 4, 8, 24 hours), take further aliquots and analyze them by HPLC.

  • Data Analysis: Compare the peak area of the parent compound at each time point relative to the T=0 sample. A significant decrease in the parent peak area and/or the appearance of new peaks indicates degradation.

Typical HPLC Conditions (starting point, may require optimization):

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10-90% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 220 nm and 254 nm
Column Temp. 30°C

References

  • Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. E3S Web of Conferences.
  • Wang, Y., et al. (2022). Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium. MDPI. [Link]
  • Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil.
  • Weidlich, T., et al. Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution. MDPI.
  • Weidlich, T., et al. (2025). Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution. MDPI.
  • 1-Indanamine(34698-41-4)MSDS Melting Point Boiling Density Storage Transport. ChemicalBook.
  • 5-Indanamine(24425-40-9)MSDS Melting Point Boiling Density Storage Transport. ChemicalBook.
  • 4-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride. MySkinRecipes.
  • Khalil, R. A. (2020). The Role of Distillation of Solid O-Bromoaniline with its Coloring Phenomenon. Progress in Chemical and Biochemical Research.

Sources

Technical Support Center: Preserving Stereochemical Integrity of (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine During Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the chiral amine (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of derivatization while preventing racemization. Here, you will find in-depth troubleshooting advice, frequently asked questions, and validated protocols to ensure the stereochemical integrity of your molecule throughout your experimental workflow.

Troubleshooting Guide: Minimizing Racemization

This section addresses common issues encountered during the derivatization of (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine and provides actionable solutions based on established chemical principles.

Question 1: After derivatization (e.g., acylation), I'm observing a significant loss of enantiomeric excess (ee). What are the likely causes and how can I mitigate this?

Answer:

Significant loss of enantiomeric excess during derivatization is a common challenge, primarily stemming from the formation of an achiral intermediate. The key to preventing racemization is to understand and control the factors that facilitate this process.

Primary Cause: Formation of an Achiral Imine Intermediate

The most probable cause of racemization is the in-situ formation of an achiral imine intermediate from your starting amine. This can be exacerbated by several factors:

  • Elevated Temperatures: Higher reaction temperatures provide the activation energy for the reversible formation of the imine, which can then be protonated from either face, leading to a racemic mixture.[1]

  • Presence of Acid or Base: Both acidic and basic conditions can catalyze the formation of the imine intermediate.[1] The choice and stoichiometry of any base used are critical.

  • Prolonged Reaction Times: The longer your chiral amine is exposed to conditions that promote imine formation, the greater the extent of racemization.[1]

Mitigation Strategies:

  • Temperature Control:

    • Maintain low reaction temperatures. Start your derivatization at 0 °C and, if the reaction is sluggish, allow it to slowly warm to room temperature. Avoid heating unless absolutely necessary.

  • Careful Selection of Reagents and Base:

    • For Acylation: Use highly reactive acylating agents (e.g., acyl chlorides or anhydrides) to ensure a fast reaction, minimizing the time the amine is in a reactive state.

    • Base Selection: If a base is required to scavenge acid produced during the reaction (e.g., HCl from an acyl chloride), opt for a sterically hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or 2,6-lutidine. These bases are less likely to promote the formation of the problematic imine intermediate compared to less hindered bases like triethylamine (TEA).[2] Use the minimum necessary equivalents of the base.

  • Solvent Choice:

    • Use aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile. Protic solvents, especially alcohols, can facilitate proton exchange and potentially increase the rate of racemization.[1]

  • Reaction Monitoring:

    • Closely monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS) to stop the reaction as soon as the starting material is consumed, preventing prolonged exposure to potentially racemizing conditions.

Question 2: I am performing a sulfonylation reaction and observing racemization. Are the causes similar to acylation, and what specific adjustments should I make?

Answer:

Yes, the underlying causes of racemization during sulfonylation are very similar to those in acylation, revolving around the stability of the chiral center.

Specific Adjustments for Sulfonylation:

  • Reagent Purity: Ensure the sulfonyl chloride is of high purity. The presence of acidic impurities (e.g., HCl) can catalyze racemization.

  • Controlled Addition: Add the sulfonyl chloride slowly to the reaction mixture at a low temperature (0 °C). This helps to control any exotherm and maintain mild reaction conditions.

  • Base Stoichiometry: Similar to acylation, the use of a sterically hindered base is recommended. Be precise with the stoichiometry; excess base can be detrimental.

Question 3: My analytical results show a racemic mixture, but I'm unsure if the racemization is occurring during the derivatization or the work-up procedure. How can I pinpoint the source?

Answer:

This is a critical diagnostic step. Here’s a systematic approach to identify the source of racemization:

  • Analyze the Starting Material: Before starting your reaction, confirm the enantiomeric excess of your starting (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine using a validated chiral analytical method (see our recommended protocols below). This provides a baseline.

  • In-Process Control: Take a small aliquot of the crude reaction mixture (before work-up), quench it under non-racemizing conditions (e.g., rapid dilution with a cold, neutral solvent), and analyze its enantiomeric excess.

  • Simulate the Work-up: Subject a sample of your enantiomerically pure starting amine to the work-up conditions (e.g., aqueous washes with acidic or basic solutions) without performing the derivatization. Analyze the 'worked-up' starting material for any loss in ee.

By comparing the ee at these three stages (starting material, crude reaction, and after work-up), you can determine if racemization is occurring during the reaction, the work-up, or both. Acidic or basic aqueous washes during work-up are common culprits if not performed quickly and at low temperatures.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of racemization for a chiral amine like (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine?

A1: The primary mechanism involves the reversible formation of a planar, achiral imine intermediate. The stereocenter carbon atom becomes sp²-hybridized in the imine. Subsequent protonation or reaction of this intermediate can occur from either face with equal probability, leading to the formation of a racemic mixture.[1]

Q2: Which derivatization reactions are most prone to causing racemization?

A2: Any reaction that involves prolonged exposure to harsh conditions (high heat, strong acids or bases) can induce racemization. Reactions that generate acidic byproducts without a suitable scavenger are particularly risky. However, with careful control of reaction parameters, most common derivatizations like acylation, sulfonylation, and carbamate formation can be performed with minimal to no racemization.

Q3: Are there any "racemization-proof" derivatization methods?

A3: While no method is entirely immune to racemization under all conditions, some are inherently milder. For instance, the formation of carbamates using reagents like Di-tert-butyl dicarbonate (Boc₂O) or 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) under carefully controlled basic conditions is generally considered to have a low propensity for racemization.[3][4]

Q4: How can I accurately determine the enantiomeric excess (ee) of my starting material and derivatized product?

A4: The two most common and reliable methods are:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for separating and quantifying enantiomers. It requires a chiral stationary phase (CSP) column.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy with a Chiral Derivatizing Agent (CDA): In this method, the enantiomeric mixture is reacted with a pure enantiomer of a CDA to form diastereomers. These diastereomers have distinct NMR signals that can be integrated to determine the enantiomeric ratio.[5][6][7]

Experimental Protocols

The following protocols are provided as a starting point for your experiments. Optimization may be necessary for your specific application.

Protocol 1: Racemization-Resistant Acylation

This protocol describes the acylation of (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine with an acyl chloride, a common derivatization, while minimizing the risk of racemization.

Materials:

  • (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine

  • Acyl chloride (e.g., Acetyl chloride) (1.05 eq)

  • N,N-Diisopropylethylamine (DIPEA) (1.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Standard laboratory glassware, magnetic stirrer, ice bath

Procedure:

  • Dissolve (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine (1 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Add DIPEA (1.1 eq) dropwise to the stirred solution.

  • Slowly add the acyl chloride (1.05 eq) to the reaction mixture, ensuring the temperature remains at or below 5 °C.

  • Stir the reaction at 0 °C and monitor its progress by TLC (e.g., every 15-30 minutes).

  • Once the starting amine is consumed, quench the reaction by adding cold, saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product as necessary (e.g., by column chromatography).

Protocol 2: Chiral HPLC Analysis for Enantiomeric Excess Determination

This is a general method development workflow for determining the enantiomeric purity of (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine and its derivatives.

Instrumentation and Columns:

  • HPLC system with a UV detector

  • Chiral Stationary Phase (CSP) columns (Polysaccharide-based columns like Chiralpak® IA, IB, IC, or Whelk-O® are good starting points).

Mobile Phase Screening:

  • A typical starting point is a mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol or ethanol).

  • It is common to add a small amount of an acidic or basic additive to the mobile phase to improve peak shape and resolution. For amines, a basic additive like diethylamine (DEA) or triethylamine (TEA) at 0.1% (v/v) is often beneficial.

General Procedure:

  • Prepare a stock solution of your analyte (e.g., 1 mg/mL) in the mobile phase.

  • Equilibrate the chosen chiral column with the initial mobile phase composition (e.g., 90:10 n-hexane:isopropanol with 0.1% DEA) at a flow rate of 1 mL/min.

  • Inject a small volume (e.g., 5-10 µL) of your sample.

  • Monitor the chromatogram at a suitable wavelength (e.g., 220 nm).

  • If separation is not achieved, systematically vary the ratio of the polar modifier and try different modifiers or additives.

Data Interpretation:

The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers (A1 and A2) using the following formula: % ee = |(A1 - A2) / (A1 + A2)| * 100

Visualizing the Problem: Racemization Mechanism and Prevention Workflow

To better understand the concepts discussed, the following diagrams illustrate the key mechanism of racemization and a logical workflow for troubleshooting and prevention.

RacemizationMechanism cluster_0 Stereochemically Pure Starting Material cluster_1 Racemization Conditions cluster_2 Achiral Intermediate cluster_3 Racemic Product R_Amine (R)-Amine (Chiral Center) Conditions Heat, Acid/Base, Prolonged Time R_Amine->Conditions Exposure Imine Imine Intermediate (Planar, Achiral) Conditions->Imine Catalyzes Formation R_Product (R)-Product Imine->R_Product Attack from one face S_Product (S)-Product Imine->S_Product Attack from other face Racemate Racemic Mixture (50% R, 50% S) R_Product->Racemate S_Product->Racemate

Caption: Mechanism of racemization via an achiral imine intermediate.

TroubleshootingWorkflow cluster_1 Corrective Actions for Step 1 cluster_2 Corrective Actions for Step 2 cluster_3 Corrective Actions for Step 3 Start High Racemization Observed Step1 Step 1: Assess Reaction Conditions Start->Step1 Temp Lower Temperature (0 °C) Step1->Temp Time Minimize Reaction Time Step1->Time Step2 Step 2: Evaluate Base and Reagents Base Switch to Hindered Base (e.g., DIPEA) Step2->Base Reagent Use High Purity Reagents Step2->Reagent Step3 Step 3: Refine Work-up & Analysis Workup Use Neutral/Cold Washes Step3->Workup Analysis Validate Chiral Method Step3->Analysis End Racemization Minimized Temp->Step2 Time->Step2 Base->Step3 Reagent->Step3 Workup->End Analysis->End

Caption: A logical workflow for troubleshooting high racemization levels.

Summary of Key Parameters for Preventing Racemization

ParameterRecommendationRationale
Temperature 0 °C to Room TemperatureMinimizes the energy available to overcome the activation barrier for the formation of the achiral imine intermediate.[1]
Base Sterically hindered, non-nucleophilic (e.g., DIPEA)Reduces the likelihood of proton abstraction at the chiral center and catalysis of imine formation.[2]
Solvent Aprotic (DCM, THF)Avoids participation in proton transfer mechanisms that can facilitate racemization.[1]
Reaction Time As short as possible (monitor closely)Limits the duration of exposure to potentially racemizing conditions.[1]
Reagents High purity, reactiveEnsures efficient conversion and avoids side reactions catalyzed by impurities.

We trust this technical guide will be a valuable resource in your research endeavors. For further assistance, please do not hesitate to contact our technical support team.

References

  • Inorganic Chemistry. Discrimination and Enantiomeric Excess Determination of Chiral Primary Amines Based on a Chiral-at-Metal Ir(III) Complex Using NMR Spectroscopy. ACS Publications.
  • PubMed. Discrimination and Enantiomeric Excess Determination of Chiral Primary Amines Based on a Chiral-at-Metal Ir(III) Complex Using NMR Spectroscopy.
  • Analytical Chemistry. Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. ACS Publications.
  • Journal of Chemical Education. Rapid determination of enantiomeric excess via NMR spectroscopy. ACS Publications.
  • ResearchGate. Amino Acid-Protecting Groups.
  • Master Organic Chemistry. Protecting Groups for Amines: Carbamates.
  • National Institutes of Health. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives.
  • National Institutes of Health. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.
  • YouTube. Lecture 16 Protecting groups and racemization of Amino Acids.
  • ResearchGate. Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition.
  • National Institutes of Health. Enantioselective access to chiral aliphatic amines and alcohols via Ni-catalyzed hydroalkylations.
  • National Institutes of Health. Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds.
  • Master Organic Chemistry. Alkylation of Amines (Sucks!).
  • PubMed. Simultaneous derivatization and extraction of primary amines in river water with dynamic hollow fiber liquid-phase microextraction followed by gas chromatography-mass spectrometric detection.
  • PubMed. Chiral Aldehyde Catalysis-Enabled Asymmetric α-Functionalization of Activated Primary Amines.
  • National Institutes of Health. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages.
  • Thieme. Racemization Assays.
  • ResearchGate. Enantioselective Acylation of Chiral Amines Catalyzed by Serine Hydrolases.
  • ChemRxiv. Chiral Alkyl Amine Synthesis via Catalytic Enantioselective Hydroalkylation of Enamides.
  • Organic Chemistry Portal. Synthesis of Dipeptide, Amide, and Ester without Racemization by Oxalyl Chloride and Catalytic Triphenylphosphine Oxide.
  • ACS Publications. Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis.
  • Journal of Chemical Education. Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. ACS Publications.
  • Wikipedia. Enantiomeric excess.
  • University of Birmingham. Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle.
  • National Institutes of Health. Enantioconvergent Amination of Racemic Tertiary C–H Bonds.
  • ResearchGate. Chiral sulfoxides: Advances in asymmetric synthesis and problems with the accurate determination of the stereochemical outcome.
  • Shimadzu. C190-E170 Technical Report: Rapid Method Scouting of Chiral Compounds.
  • ResearchGate. Application of Chiral Sulfinamides into Formation and Reduction of Sulfinylketimines to Obtain Valuable α‐Chiral Primary Amines.
  • TSI Journals. A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl).
  • The Royal Society of Chemistry. A Bifunctional Iminophosphorane Squaramide Catalyzed Enantioselective Synthesis of Hydroquinazolines via Intramolecular Aza-Michael Reaction to α,β-Unsaturated Esters.
  • ResearchGate. Development and validation of HPLC method for the resolution of derivatives of 1- bromo- 3- chloro- 2- propanol: a novel chiral building block for the synthesis of pharmaceutically important compounds.
  • Chemical Society Reviews. Chiral sulfoxides: advances in asymmetric synthesis and problems with the accurate determination of the stereochemical outcome. RSC Publishing.
  • Google Patents. Racemization of optically active amines.

Sources

Byproduct identification in (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Answering your questions about the synthesis of (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine, this guide provides in-depth troubleshooting strategies and frequently asked questions to address common challenges encountered during its synthesis. As Senior Application Scientists, we focus on the causality behind experimental choices to ensure both accuracy and reproducibility in your research.

Technical Support Center: (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine Synthesis

This guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine. Below, we address common issues related to byproduct formation, offering insights and actionable solutions.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine and what are its critical steps?

The most prevalent and scalable method for synthesizing (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine is through the asymmetric reductive amination of the prochiral ketone, 4-Bromo-2,3-dihydro-1H-inden-1-one (also known as 4-bromo-1-indanone). This process is typically accomplished in a one-pot reaction using a chiral catalyst and an ammonia source.

The reaction's success hinges on several key factors:

  • Catalyst Selection: The choice of a suitable chiral catalyst is paramount for achieving high enantioselectivity. Commonly used catalysts include those based on transition metals like rhodium or iridium, complexed with chiral phosphine ligands.

  • Reducing Agent: A variety of reducing agents can be employed, such as hydrogen gas or transfer hydrogenation reagents like formic acid/triethylamine.

  • Control of Reaction Conditions: Temperature, pressure, and solvent all play a crucial role in both the reaction rate and the stereochemical outcome.

A generalized workflow for this synthesis is depicted below:

cluster_0 Synthesis Workflow Start 4-Bromo-1-indanone Reaction Asymmetric Reductive Amination Start->Reaction Substrate Reagents Ammonia Source (e.g., NH4OAc) Chiral Catalyst Reducing Agent (e.g., H2) Reagents->Reaction Input Product (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine Reaction->Product

Fig 1. Generalized workflow for the asymmetric reductive amination of 4-bromo-1-indanone.

Q2: During the synthesis of (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine, I've observed a significant byproduct. How can I identify it?

The most commonly observed byproduct in this synthesis is the corresponding alcohol, (R)- or (S)-4-Bromo-2,3-dihydro-1H-inden-1-ol. This occurs when the ketone intermediate is reduced before amination takes place. Another potential, though less common, byproduct is the debrominated product, (R)-2,3-dihydro-1H-inden-1-amine.

To identify these byproducts, a combination of analytical techniques is recommended:

  • Thin Layer Chromatography (TLC): A quick method to check for the presence of multiple components in your reaction mixture. The alcohol byproduct will likely have a different Rf value than the desired amine.

  • High-Performance Liquid Chromatography (HPLC): Both chiral and reverse-phase HPLC can be used to quantify the desired product and any byproducts. Chiral HPLC is essential for determining the enantiomeric excess (e.e.) of your product.

  • Mass Spectrometry (MS): Can confirm the molecular weight of the byproducts. The alcohol will have a molecular weight corresponding to the addition of H2 to the starting ketone, while the debrominated product will have a mass corresponding to the loss of bromine.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide structural information to definitively identify the byproducts.

The formation pathways for these byproducts are illustrated below:

Ketone 4-Bromo-1-indanone Amine (R)-4-Bromo-inden-1-amine (Desired Product) Ketone->Amine Reductive Amination (Desired Pathway) Alcohol 4-Bromo-inden-1-ol (Byproduct) Ketone->Alcohol Reduction (Side Reaction) Debrominated (R)-Inden-1-amine (Byproduct) Amine->Debrominated Debromination (Side Reaction)

Fig 2. Competing reaction pathways leading to byproduct formation.
Troubleshooting Guide

Problem 1: Low Enantioselectivity (High formation of the (S)-enantiomer)

  • Probable Cause:

    • Suboptimal Catalyst: The chosen chiral ligand may not be providing sufficient steric hindrance to favor the formation of the (R)-enantiomer.

    • Incorrect Reaction Temperature: Temperature can significantly impact the catalyst's stereodirecting ability.

    • Racemization: The product may be racemizing under the reaction or workup conditions.

  • Solutions:

    • Catalyst Screening: If not already done, screen a variety of chiral ligands to find one that provides high enantioselectivity for this specific substrate.

    • Temperature Optimization: Run the reaction at a range of temperatures to determine the optimal balance between reaction rate and enantioselectivity. Lower temperatures often favor higher e.e.

    • pH Control during Workup: Ensure that the pH during the extraction and isolation steps is controlled to prevent racemization.

Problem 2: Significant Formation of 4-Bromo-2,3-dihydro-1H-inden-1-ol

  • Probable Cause:

    • The rate of reduction of the ketone is faster than the rate of imine formation and subsequent reduction. This is often influenced by the concentration of the ammonia source and the activity of the reducing agent.

  • Solutions:

    • Increase Ammonia Source Concentration: A higher concentration of the ammonia source (e.g., ammonium acetate) can shift the equilibrium towards imine formation.

    • Modify Reaction Conditions:

      • Slower addition of the reducing agent: This can allow more time for the imine to form before reduction occurs.

      • Lowering the reaction temperature: This can sometimes slow down the ketone reduction more than the imine formation.

    • Choice of Reducing Agent: Some reducing agents may be more chemoselective for the imine over the ketone. Experimenting with different hydride sources could be beneficial.

Problem 3: Presence of Debrominated Byproduct

  • Probable Cause:

    • This is often caused by certain catalysts, particularly those based on palladium, which can catalyze hydrodebromination. The presence of excess reducing agent can also contribute.

  • Solutions:

    • Catalyst Choice: Avoid catalysts known for promoting dehalogenation, such as Palladium on Carbon (Pd/C), if possible. Rhodium or Iridium-based catalysts are often less prone to this side reaction.

    • Stoichiometric Control of Reducing Agent: Use the minimum required amount of the reducing agent to avoid over-reduction and debromination.

    • Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent further degradation of the product.

Experimental Protocol: Chiral HPLC Analysis

To accurately determine the enantiomeric excess and quantify byproducts, the following protocol is recommended:

  • Sample Preparation:

    • Take an aliquot of the crude reaction mixture.

    • Dilute it with an appropriate solvent (e.g., a mixture of hexane and isopropanol).

    • Filter the sample through a 0.45 µm syringe filter.

  • HPLC Conditions:

    • Column: A chiral stationary phase column, such as one based on amylose or cellulose derivatives (e.g., Chiralcel OD-H or Chiralpak AD-H).

    • Mobile Phase: A mixture of a non-polar solvent (like n-hexane) and a polar modifier (like isopropanol or ethanol). The exact ratio will need to be optimized.

    • Flow Rate: Typically around 1.0 mL/min.

    • Detection: UV detection at a wavelength where the compounds have good absorbance (e.g., 220 nm or 254 nm).

  • Data Analysis:

    • Integrate the peaks corresponding to the (R)- and (S)-enantiomers of the amine product, as well as any byproduct peaks.

    • Calculate the enantiomeric excess (e.e.) using the formula: e.e. (%) = [([R] - [S]) / ([R] + [S])] * 100.

    • Calculate the percentage of byproducts relative to the total product area.

Below is a summary of typical analytical observations for the main product and potential byproducts:

CompoundExpected M+1 (ESI-MS)Key 1H NMR Signal (CDCl3, δ ppm)Typical HPLC Elution Order (Chiral)
(R)-4-Bromo-2,3-dihydro-1H-inden-1-amine212/214~4.5 (t, 1H, CH-NH2)Varies with column
(S)-4-Bromo-2,3-dihydro-1H-inden-1-amine212/214~4.5 (t, 1H, CH-NH2)Varies with column
4-Bromo-2,3-dihydro-1H-inden-1-ol213/215~5.2 (t, 1H, CH-OH)Elutes before the amine
(R)-2,3-dihydro-1H-inden-1-amine134~4.2 (t, 1H, CH-NH2)Elutes much earlier than bromo-analogs

References

  • Asymmetric Synthesis of Chiral Amines by Reductive Amination.Org. Process Res. Dev., American Chemical Society. [Link]
  • Recent advances in the synthesis of chiral amines.Green Chem., Royal Society of Chemistry. [Link]
  • Biocatalytic Reductive Amination.

Technical Support Center: Column Chromatography Purification of Bromo-Indan-Amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of bromo-indan-amine derivatives. This guide, designed for researchers and drug development professionals, provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to navigate the specific challenges associated with the column chromatography of this important class of compounds. As Senior Application Scientists, we have compiled this resource based on established principles and field-proven insights to ensure you can achieve high purity and yield in your experiments.

The Challenge: Chromatographing Basic Amines

Bromo-indan-amine derivatives present a unique set of purification challenges due to the presence of a basic amine functional group. Standard silica gel, the most common stationary phase in column chromatography, has an acidic surface due to the presence of silanol groups (Si-OH).[1][2] These acidic sites can strongly interact with the basic amine, leading to a host of problems including:

  • Peak Tailing/Streaking: The strong interaction causes the compound to move unevenly through the column, resulting in broad, streaky bands on a TLC plate and elongated peaks during column elution.[1][2]

  • Irreversible Adsorption: In some cases, the amine can bind so strongly to the silica that it fails to elute from the column, leading to significant yield loss.[3][4]

  • Compound Degradation: The acidic nature of the silica gel can potentially cause the degradation of sensitive compounds.[1]

This guide will provide you with the necessary strategies to counteract these issues and achieve successful purifications.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of bromo-indan-amine derivatives in a question-and-answer format.

Question 1: My bromo-indan-amine derivative is streaking badly on the TLC plate and I'm getting poor separation. What's happening and how do I fix it?

Answer:

This is the most common issue when chromatographing amines on silica gel. The streaking is a direct result of the acid-base interaction between your basic amine and the acidic silanol groups on the silica surface.[1][2] This strong, and sometimes irreversible, binding leads to poor elution characteristics.

Solutions:

  • Add a Basic Modifier to Your Mobile Phase: The most effective solution is to add a small amount of a volatile tertiary amine, such as triethylamine (TEA) or pyridine, to your eluent.[5] A typical concentration is 0.1-1% of the total solvent volume.[5][6] The TEA is more basic than your bromo-indan-amine and will preferentially interact with the acidic silanol groups, effectively "masking" them from your compound.[7] This allows your product to elute symmetrically and results in sharper bands.

  • Pre-treat the Silica Gel: For particularly problematic separations, you can deactivate the silica gel before running the column.[8] This can be done by flushing the packed column with a solvent system containing 1-3% triethylamine, followed by your chosen eluent.[8]

Question 2: My compound is not moving from the baseline on the TLC plate, even with highly polar solvent systems like 20% Methanol/DCM. What should I do?

Answer:

If your bromo-indan-amine derivative is immobile even in polar solvents, it indicates a very strong interaction with the silica gel.

Solutions:

  • Use a Basic Modifier: As with streaking, the first step is to add triethylamine (0.5-2%) to your mobile phase.[4] This will often be enough to disrupt the strong binding and allow the compound to move up the TLC plate. A combination of dichloromethane, methanol, and ammonia can also be effective for very polar amines.[9][10]

  • Consider an Alternative Stationary Phase: If a basic modifier is not sufficient, you may need to switch from silica gel to a more inert or basic stationary phase.

    • Alumina (basic or neutral): Alumina is a good alternative for the purification of amines.[3][11] It is important to use TLC plates with the same stationary phase to develop your solvent system.

    • Amine-functionalized silica: This is a specialized stationary phase where the silica surface has been chemically modified with amino groups.[9] This creates a more basic environment and is highly effective for purifying amines, though it is a more expensive option.[9]

Question 3: My yield after column chromatography is very low, but the reaction appears to be clean by TLC. Where did my product go?

Answer:

Low mass recovery is a strong indicator of irreversible adsorption of your bromo-indan-amine derivative onto the silica gel column.[3]

Solutions:

  • Employ a Basic Modifier: Adding triethylamine to your eluent is the primary solution to prevent your compound from permanently sticking to the column.[2][5]

  • Dry Loading with Deactivated Silica: When preparing your sample for dry loading, you can pre-adsorb your crude material onto a small amount of silica gel that has been treated with a solution of your eluent containing triethylamine. This ensures your compound is in a basic environment from the moment it is loaded onto the column.

  • Switch to an Alternative Stationary Phase: As mentioned previously, basic alumina or amine-functionalized silica will have a much lower affinity for your basic compound, leading to better recovery.[3][11]

  • Consider Reversed-Phase Chromatography: If your compound is sufficiently polar, reversed-phase (RP) chromatography can be an excellent alternative.[6] In RP chromatography, the stationary phase (e.g., C18) is non-polar, and a polar mobile phase (e.g., water/acetonitrile or water/methanol) is used.[12] Since the silica surface is end-capped, the problematic interactions with silanol groups are minimized.

Question 4: My purified bromo-indan-amine is colored (e.g., yellow or brown), but I expect a colorless product. What is the cause and how can I remove the color?

Answer:

A colored product often indicates the presence of oxidized impurities.[13] The amine functionality, particularly on an aromatic system, can be susceptible to air oxidation, which can be exacerbated by the slightly acidic environment of the silica gel.

Solutions:

  • Recrystallization with Activated Carbon: Recrystallization is an effective method for removing colored impurities.[13] Dissolving your product in a suitable hot solvent and adding a small amount of activated carbon can help adsorb the colored byproducts. The carbon is then removed by hot filtration, and the product is allowed to crystallize upon cooling.[13] Be aware that activated carbon can also adsorb some of your desired product, potentially reducing the yield.[13]

  • Acid-Base Extraction: An acid-base extraction can be a powerful purification step prior to chromatography.[13] Dissolve your crude product in an organic solvent (e.g., dichloromethane or ethyl acetate) and extract with an aqueous acid (e.g., 1M HCl). Your basic amine will be protonated and move into the aqueous layer, leaving many non-basic, colored impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) and your product re-extracted into an organic solvent.[13]

Frequently Asked Questions (FAQs)

Q1: What is the ideal Rf value I should aim for on my TLC plate before running a column?

A general rule of thumb is to aim for an Rf value of around 0.3 for your desired compound.[5] This typically provides the best balance between separation from impurities and a reasonable elution time and volume.

Q2: What are some good starting solvent systems for bromo-indan-amine derivatives?

For normal-phase chromatography on silica gel, good starting points are mixtures of a non-polar and a polar solvent.[5]

  • Hexanes/Ethyl Acetate: This is a standard and versatile solvent system.[3][5]

  • Dichloromethane/Methanol: This is a more polar system suitable for more polar bromo-indan-amine derivatives.[5][10]

Remember to always add 0.1-1% triethylamine to your chosen solvent system to prevent streaking and improve recovery.[5]

Q3: How do I choose between dry loading and liquid loading my sample onto the column?

  • Liquid Loading: This is the preferred method if your crude product is readily soluble in the initial mobile phase.[14] It generally leads to better separation. Dissolve your sample in a minimal amount of solvent, ideally the mobile phase itself or a less polar solvent like dichloromethane.[15]

  • Dry Loading: This method is necessary if your compound is poorly soluble in the mobile phase.[14] Dissolve your compound in a volatile solvent (e.g., DCM or acetone), add a small amount of silica gel, and carefully evaporate the solvent to dryness.[5][14] The resulting dry powder is then loaded onto the top of the column. This technique can sometimes lead to slightly broader bands compared to liquid loading.[5]

Q4: When should I use gradient elution versus isocratic elution?

  • Isocratic Elution: This is when the solvent composition remains constant throughout the purification. It is ideal for separating compounds with similar Rf values.

  • Gradient Elution: This involves gradually increasing the polarity of the mobile phase during the separation.[16][17] It is highly effective for separating complex mixtures containing compounds with a wide range of polarities.[18] A gradient can help to elute strongly retained compounds more quickly and in sharper bands.[18]

Q5: What are some common impurities I might encounter in the synthesis of bromo-indan-amine derivatives?

The impurity profile will depend on the synthetic route. Common impurities can include:

  • Unreacted Starting Materials: For example, the corresponding indanone or bromo-indanone.

  • Over-brominated or Isomeric Byproducts: Depending on the bromination conditions, di-bromo or other positional isomers may form.[19][20]

  • Byproducts from Reductive Amination: If this route is used, imine intermediates or unreacted aldehydes/ketones could be present.

  • Dehalogenated Products: In some cases, the bromine atom can be lost, leading to the corresponding non-brominated indan-amine.[19]

Visualized Workflows and Data

Troubleshooting Decision Tree

This diagram provides a logical workflow for troubleshooting common issues during the chromatography of bromo-indan-amine derivatives.

Troubleshooting_Workflow start Problem Encountered (e.g., Streaking, Low Yield) add_tea Add 0.5-1% Triethylamine to Mobile Phase start->add_tea check_tlc Re-evaluate on TLC add_tea->check_tlc problem_solved Problem Resolved? Proceed with Column check_tlc->problem_solved yes Yes problem_solved->yes no No problem_solved->no end end yes->end SUCCESS increase_tea Increase TEA to 2% or add NH4OH no->increase_tea check_tlc2 Re-evaluate on TLC increase_tea->check_tlc2 problem_solved2 Problem Resolved? check_tlc2->problem_solved2 yes2 Yes problem_solved2->yes2 no2 No problem_solved2->no2 yes2->end change_stationary_phase Change Stationary Phase (Alumina, Amine-Silica) or consider Reversed-Phase no2->change_stationary_phase

Caption: Troubleshooting workflow for amine purification.

General Purification Workflow

This diagram illustrates the standard workflow from crude product to purified bromo-indan-amine derivative.

Purification_Workflow cluster_pre_column Pre-Chromatography cluster_column Column Chromatography cluster_post_column Post-Chromatography crude Crude Bromo-Indan-Amine tlc_dev TLC Solvent System Development (+ TEA) crude->tlc_dev packing Pack Column (Silica or Alumina) tlc_dev->packing loading Load Sample (Dry or Liquid) packing->loading elution Elute with Optimized Solvent System (+ TEA) loading->elution fractions Collect Fractions elution->fractions tlc_analysis Analyze Fractions by TLC fractions->tlc_analysis combine Combine Pure Fractions tlc_analysis->combine evaporate Evaporate Solvent combine->evaporate final_product Pure Product evaporate->final_product

Sources

Recrystallization techniques for (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An advanced technical support guide for researchers, scientists, and drug development professionals on the recrystallization of (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride.

Introduction

This compound is a key chiral building block in medicinal chemistry, often utilized in the synthesis of central nervous system agents[1]. The purity of this intermediate is paramount, as impurities can lead to downstream reaction failures, complex purification challenges, and the formation of undesired stereoisomers. Recrystallization is the primary technique for purifying this compound, leveraging solubility differences between the desired product and its impurities. As a polar organic salt, its behavior in various solvent systems can be nuanced. This guide provides in-depth troubleshooting and frequently asked questions to navigate the challenges associated with its purification.

Frequently Asked Questions (FAQs)

Q1: What is the ideal starting point for solvent selection for recrystallizing this compound?

A1: As an amine hydrochloride salt, the compound is polar. Therefore, polar protic solvents are the best starting point. The goal is to find a solvent that dissolves the compound well when hot but poorly when cold.

  • Primary Recommendations: Lower-chain alcohols like Methanol or Ethanol are excellent choices. They effectively dissolve the polar salt at elevated temperatures.

  • Mixed Solvent Systems: If the compound is too soluble even in cold alcohol, a mixed solvent system (binary system) is recommended. This typically involves dissolving the compound in a minimal amount of a "good" solvent (like hot ethanol) and then slowly adding a "poor" or "anti-solvent" (like Ethyl Acetate, Diethyl Ether, or Hexanes) until the solution becomes cloudy (the saturation point).[2][3] Reheating to clarify and then slow cooling will initiate crystallization.

Q2: My recrystallization yield is very low. What are the common causes and how can I improve it?

A2: Low yield is one of the most frequent issues in recrystallization. The primary causes are:

  • Using Excessive Solvent: This is the most common error.[4] The compound remains in the "mother liquor" because the solution never reaches sufficient supersaturation upon cooling. Solution: After filtering the crystals, try concentrating the mother liquor by boiling off some solvent and cooling again to obtain a second crop of crystals. For future attempts, use the absolute minimum amount of hot solvent required to fully dissolve the crude product.

  • Incorrect Solvent Choice: If the compound has significant solubility in the solvent even at low temperatures, recovery will be poor. Solution: Switch to a different solvent system where the solubility difference between hot and cold is more pronounced.

  • Premature Crystallization: If the compound crystallizes too early, for instance during a hot filtration step to remove insoluble impurities, product will be lost. Solution: Use a pre-heated funnel and flask for the hot filtration and add a slight excess of hot solvent (~5-10%) before filtering to ensure the compound remains in solution.[5] This excess can be boiled off before the final cooling step.

Q3: The compound separates as an oil instead of forming crystals ("oiling out"). What does this mean and how can I fix it?

A3: "Oiling out" occurs when the solute's solubility is exceeded at a temperature that is above its melting point (or the melting point of the impure mixture).[6] Instead of forming a crystal lattice, it separates as a supercooled liquid. This is common with compounds that have significant impurities.

  • Immediate Action: Reheat the mixture to dissolve the oil. Add more of the "good" solvent (e.g., ethanol) to decrease the level of supersaturation.[4]

  • Promote Crystal Growth: Cool the solution much more slowly. An insulated flask or a dewar can be used to slow heat loss.[4] A lower initial concentration and slower cooling favor the formation of high-quality crystals over oil.[3]

  • Change Solvents: Consider a different solvent system entirely. Sometimes, a solvent with a lower boiling point can resolve the issue.

Q4: No crystals are forming even after the solution has cooled to room temperature and been placed in an ice bath. What should I do?

A4: This indicates the solution is supersaturated, meaning it holds more dissolved solute than it theoretically should at that temperature.[4] Nucleation has not occurred, and it needs to be induced.

  • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic imperfections on the glass provide a nucleation site for crystal growth.[4][5]

  • Seed Crystals: If you have a small amount of the pure compound, add a single tiny crystal to the solution. This "seed crystal" acts as a template for other molecules to deposit onto, initiating crystallization.[4][5]

  • Reduce Solvent Volume: It's possible too much solvent was used initially. Gently heat the solution to boil off a portion of the solvent, then attempt to cool it again.[4][5]

  • Ultra-Cooling: For stubborn crystallizations, cooling to very low temperatures (e.g., -20°C or lower in a freezer) may be necessary, but this should be done after trying the methods above as rapid crashing can trap impurities.[3]

Detailed Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the recrystallization of this compound.

Problem Potential Cause(s) Recommended Solutions & Scientific Rationale
1. Oiling Out A. High Impurity Concentration: Impurities can depress the melting point of the mixture, leading to separation as a liquid. B. Rapid Cooling: Cooling too quickly doesn't allow sufficient time for molecules to orient into a stable crystal lattice. C. Inappropriate Solvent Choice: The solvent's boiling point may be too high relative to the solute's melting point.A. Re-dissolve and Dilute: Reheat the solution until the oil dissolves completely. Add 10-20% more solvent to reduce the concentration and lower the saturation point.[4] B. Slow Down Cooling: Allow the flask to cool to room temperature on the benchtop, insulated with paper towels, before moving to an ice bath. This provides the kinetic control necessary for ordered crystal formation.[3] C. Switch Solvents: Select a solvent or solvent system with a lower boiling point.
2. No Crystal Formation A. Excess Solvent: The solution is not supersaturated upon cooling.[4] B. Supersaturation: The solution is supersaturated, but nucleation has not been initiated.[4] C. Compound is Highly Soluble: The chosen solvent is too effective, even at low temperatures.A. Concentrate the Solution: Gently heat the flask to evaporate a portion of the solvent and re-cool.[5] B. Induce Nucleation: Use a glass rod to scratch the inside of the flask or add a seed crystal of the pure compound.[5] These actions provide the necessary energy barrier and template for crystallization to begin. C. Add an Anti-Solvent: If using a single solvent, cautiously add a miscible "poor" solvent (an anti-solvent) dropwise until persistent cloudiness appears. Reheat to clarify and cool slowly.
3. Poor Recovery / Low Yield A. Excess Solvent Volume: Too much compound remains dissolved in the mother liquor.[4] B. Washing with Warm Solvent: Washing the filtered crystals with room-temperature or warm solvent will re-dissolve the product. C. Incomplete Crystallization: Insufficient cooling time or temperature.A. Minimize Solvent: Use the absolute minimum amount of hot solvent to dissolve the crude solid. Work in small volumes. B. Use Ice-Cold Solvent for Washing: Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to remove surface impurities without significant product loss.[6] C. Maximize Cooling: Ensure the flask has spent adequate time in an ice bath (e.g., >20 minutes) to maximize precipitation before filtration.
4. Crystals are Colored/Impure A. Rapid Crystallization: Fast crystal growth can trap impurities within the crystal lattice.[5] B. Colored Impurities: The crude material contains highly colored, polar impurities. C. Insoluble Impurities: Mechanical impurities (dust, etc.) were not removed prior to crystallization.A. Ensure Slow Cooling: Follow the principles of slow cooling as described for "oiling out." Consider adding slightly more solvent than the minimum to slow the rate of crystallization.[5] B. Use Activated Charcoal: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb colored impurities. Caution: Do not add charcoal to a boiling solution, as this will cause violent bumping. Perform a hot filtration to remove the charcoal.[7] C. Perform Hot Filtration: If insoluble material is visible in the hot solution, perform a filtration while the solution is hot to remove these before cooling.
Visual Troubleshooting Workflow

The following diagram outlines a decision-making process for troubleshooting common recrystallization problems.

G start Crude Compound Dissolved in Hot Solvent & Cooled check_crystals Crystals Formed? start->check_crystals check_purity Check Purity & Yield (TLC, MP, etc.) check_crystals->check_purity Yes no_crystals Problem: No Crystals or Oiling Out check_crystals->no_crystals No yes_path Yes success Purification Successful check_purity->success no_path No troubleshoot Induce Nucleation: 1. Scratch Flask 2. Add Seed Crystal no_crystals->troubleshoot check_again Crystals Formed? troubleshoot->check_again check_again->check_purity Yes oiled_out_check Did it Oil Out? check_again->oiled_out_check No no_path2 No oil_solution Reheat, Add More Solvent, Cool Slowly oiled_out_check->oil_solution Yes solvent_issue Likely Too Much Solvent oiled_out_check->solvent_issue No oil_path Yes oil_solution->start Restart Cooling no_oil_path No solvent_solution Boil Off Some Solvent, Re-Cool solvent_issue->solvent_solution solvent_solution->start Restart Cooling

Caption: Troubleshooting workflow for recrystallization.

Standard Recrystallization Protocol

This protocol provides a general methodology. The choice of solvent and volumes should be optimized based on preliminary solubility tests.

Materials:

  • Crude this compound

  • Erlenmeyer flasks (at least two)

  • Heat source (hot plate or steam bath)

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

  • Recrystallization solvent (e.g., Ethanol or an Ethanol/Ethyl Acetate mixture)

Procedure:

  • Solvent Selection: Perform small-scale solubility tests to determine an appropriate solvent. A good solvent will dissolve the crude product when hot but show low solubility when cold. For this example, we will use ethanol.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of ethanol and gently heat the mixture with stirring. Continue to add small portions of hot ethanol until the solid just dissolves completely. Avoid adding a large excess of solvent.

  • Decolorization (If Necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.

  • Hot Filtration (If Necessary): If charcoal was used or if insoluble impurities are present, perform a hot filtration. Place a piece of fluted filter paper in a stemless funnel and place it on top of a second, pre-heated Erlenmeyer flask. Pour the hot solution through the filter paper quickly to remove the impurities. Rinse the original flask with a small amount of hot solvent and pass it through the filter to ensure complete transfer.

  • Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature on a benchtop. Slow cooling is crucial for the formation of pure, well-defined crystals.[5] Once at room temperature, place the flask in an ice bath for at least 20 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol to rinse away any remaining mother liquor.

  • Drying: Allow the crystals to dry on the filter funnel under vacuum. For complete drying, transfer the crystals to a watch glass and place them in a vacuum oven at a mild temperature.

Reference Data: Common Recrystallization Solvents

The table below summarizes properties of common solvents that may be useful for the recrystallization of polar amine salts.

SolventBoiling Point (°C)PolarityNotes
Water100Very HighGood for highly polar salts. Can be used in combination with alcohols.[2]
Methanol65HighOften dissolves polar compounds well, sometimes too well.
Ethanol78HighAn excellent starting point for many amine hydrochloride salts.[8]
Isopropanol82Medium-HighLess polar than ethanol; may offer better recovery for some salts.
Acetonitrile82Medium-HighAprotic polar solvent; can be a useful alternative.[9]
Ethyl Acetate77Medium-LowOften used as an "anti-solvent" with alcohols.[10]
Diethyl Ether35LowHighly volatile; used almost exclusively as an anti-solvent.[2]
Hexanes~69Very LowNon-polar; used as an anti-solvent to precipitate polar compounds.[3]
References
  • Tips & Tricks: Recrystallization - Department of Chemistry: University of Rochester. [Link]
  • What are the best processes/methods for separation of chiral amine both non selective separation and selective separation?
  • 3.6F: Troubleshooting - Chemistry LibreTexts. [Link]
  • Problems with Recrystallisations - Chemistry Teaching Labs - University of York. [Link]
  • 223 questions with answers in RECRYSTALLISATION | Science topic - ResearchG
  • CN105130824A - Method for preparing S-5-bromo-1-aminoindane - Google P
  • Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines - White Rose eTheses Online. [Link]
  • Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization - The Royal Society of Chemistry. [Link]
  • Photochemical bromination of substituted indan-1-one derivatives - TÜBİTAK Academic Journals. [Link]
  • Trichloroacetic acid fueled practical amine purific
  • 4-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride - MySkinRecipes. [Link]
  • CN102993022A - Preparation method of bromoaniline - Google P

Sources

Managing impurities in large-scale synthesis of (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive guide to managing impurities in the large-scale synthesis of (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine. As a Senior Application Scientist, my goal is to blend deep technical knowledge with practical, field-tested insights to help you navigate the complexities of this chiral amine's production.

The synthesis of high-purity chiral amines is a cornerstone of modern pharmaceutical development. (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine, a key building block, presents unique challenges in controlling stereochemistry and process-related impurities, especially during scale-up. This guide is structured to provide direct, actionable solutions to common problems encountered in the laboratory and during pilot production.

Troubleshooting Guide: Common Impurity Issues

This section addresses specific, frequently encountered problems in a question-and-answer format, focusing on root causes and effective remediation strategies.

Question 1: My final product shows a high percentage of the undesired (S)-enantiomer. What are the likely causes and how can I improve the enantiomeric excess (e.e.)?

Possible Causes:

  • Inefficient Asymmetric Catalyst: The catalyst used for the asymmetric reduction of the precursor imine may have low intrinsic selectivity, be partially deactivated, or used at a suboptimal loading. Catalytic asymmetric synthesis is a powerful tool, but its effectiveness is highly dependent on the catalyst system and reaction conditions.[1][2]

  • Poor Chiral Resolution: If employing classical resolution with a chiral acid, the diastereomeric salts may have similar solubilities, leading to incomplete separation. The choice of resolving agent and crystallization solvent is paramount.

  • Racemization: The chiral center of the amine can be susceptible to racemization under harsh conditions, such as high temperatures or exposure to strong acids or bases, although this is less common for this specific molecule under typical workup conditions.

Recommended Solutions:

  • Catalyst System Optimization (for Asymmetric Synthesis):

    • Screen Catalysts: Investigate different transition-metal catalysts and chiral ligands. Iridium and Rhodium complexes are often effective for imine hydrogenation.[2] Biocatalysis using imine reductases (IREDs) offers a highly selective alternative under milder conditions.[3][4]

    • Verify Catalyst Integrity: Ensure the catalyst has not been deactivated by exposure to air, moisture, or impurities in the substrate or solvent. All reactions should be run under an inert atmosphere (Nitrogen or Argon).

    • Optimize Reaction Parameters: Adjust temperature, pressure (for hydrogenation), and reaction time. Lowering the temperature can often enhance enantioselectivity.

  • Refining Chiral Resolution:

    • Solvent Screening: The choice of solvent for diastereomeric salt crystallization is critical. A systematic screen of protic and aprotic solvents, as well as solvent mixtures, can identify conditions that maximize the solubility difference between the two diastereomers.

    • Recrystallization: Perform multiple recrystallizations of the diastereomeric salt. While this may lower the overall yield, it can significantly boost the enantiomeric excess of the final product.

Question 2: I'm observing significant amounts of the starting material, 4-bromo-2,3-dihydro-1H-inden-1-one, in my final product. What's causing this incomplete conversion?

Possible Causes:

  • Insufficient Reaction Time or Temperature: The reaction may not have been allowed to proceed to completion.

  • Deactivated Reagents: The reducing agent (e.g., sodium borohydride for a reductive amination, or the hydrogen source for catalytic hydrogenation) may have degraded.

  • Catalyst Poisoning: In catalytic reductions, certain functional groups or impurities can act as catalyst poisons, halting the reaction.[2]

Recommended Solutions:

  • Reaction Monitoring: Implement rigorous in-process controls (IPCs) using techniques like Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or High-Performance Liquid Chromatography (HPLC) to track the disappearance of the starting material.[5][6] Do not proceed with workup until the reaction is complete.

  • Reagent Stoichiometry and Quality:

    • Ensure all reagents are of suitable quality and used in the correct stoichiometric amounts. For reducing agents like NaBH₄, which can decompose with moisture, use fresh, dry material.

    • For catalytic hydrogenations, ensure the hydrogen pressure is maintained and that there are no leaks in the system.

  • Purification of Starting Materials: If catalyst poisoning is suspected, purify the 4-bromo-2,3-dihydro-1H-inden-1-one precursor via recrystallization or column chromatography to remove potential inhibitors.

Question 3: My analysis shows an impurity with a molecular weight corresponding to the debrominated product. How can I prevent this side reaction?

Possible Causes:

  • Over-reduction: Certain catalysts, particularly those based on Palladium (e.g., Pd/C), are highly active for dehalogenation, especially under prolonged reaction times or high hydrogen pressure.

  • Reaction Temperature: Higher temperatures can sometimes promote hydrodehalogenation side reactions.

Recommended Solutions:

  • Select a Milder Catalyst: If using catalytic hydrogenation, switch to a catalyst less prone to causing dehalogenation, such as a Rhodium- or Iridium-based catalyst.[2]

  • Optimize Hydrogenation Conditions:

    • Reduce the hydrogen pressure to the minimum required for the primary reduction.

    • Lower the reaction temperature.

    • Carefully monitor the reaction and stop it as soon as the starting material is consumed to avoid over-reduction.

  • Alternative Synthetic Routes: Consider a biocatalytic approach using an imine reductase, which operates under mild aqueous conditions where debromination is highly unlikely.[3][4]

Visualizing the Process: Synthesis and Impurity Pathways

The following diagram illustrates a common synthetic route and the points at which key impurities can arise.

Caption: Synthetic pathway and common impurity formation points.

Frequently Asked Questions (FAQs)

Q1: What is the most common large-scale synthetic route for this compound?

The most prevalent route involves two key stages:

  • Ketone Formation: Synthesis of the precursor, 4-bromo-2,3-dihydro-1H-inden-1-one. This is often achieved via a Friedel-Crafts cyclization of a suitable precursor like 3-(2-bromophenyl)propanoic acid.[7]

  • Asymmetric Amination: Conversion of the ketone to the chiral amine. This is typically done via asymmetric reductive amination, where the ketone first forms an imine with an ammonia source, which is then reduced enantioselectively. Catalytic asymmetric hydrogenation is a highly efficient method for this step due to its high atom economy.[2][8]

Q2: Which analytical techniques are essential for quality control?

A robust analytical package is critical. The following table summarizes the recommended methods for monitoring key attributes.

Analytical TechniquePurposeKey Parameters to Monitor
Chiral HPLC To determine enantiomeric purity.Peak area percentage of (R)- vs. (S)-enantiomer.
Reverse-Phase HPLC To determine chemical purity.Peak area percentage of the main component vs. process impurities (e.g., starting ketone, debrominated product).
¹H NMR Spectroscopy To confirm structure and assess purity.Absence of signals from key impurities. Can be used for quantitative purity assessment (qNMR).[9]
GC-MS In-process control and impurity identification.Tracking reaction conversion and identifying volatile impurities.[6]
Karl Fischer Titration To quantify water content.Water can affect reaction stoichiometry and product stability.

Q3: Can you provide a starting point protocol for Chiral HPLC analysis?

Absolutely. This protocol is a general guideline and should be optimized for your specific system.

Experimental Protocol: Chiral HPLC for Enantiomeric Purity

  • Instrument: High-Performance Liquid Chromatography system with a UV detector.

  • Column: A polysaccharide-based chiral stationary phase is recommended. Common examples include columns with coated or immobilized amylose or cellulose derivatives (e.g., Chiralpak® IA, IB, IC).

  • Mobile Phase: A mixture of a non-polar solvent (e.g., Hexane or Heptane) and an alcohol modifier (e.g., Isopropanol or Ethanol). A small amount of an amine additive (e.g., 0.1% Diethylamine or Butylamine) is often required to improve peak shape for basic analytes. A typical starting condition could be 90:10 Hexane:Isopropanol + 0.1% Diethylamine.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 220 nm.

  • Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in the mobile phase.

  • Injection Volume: 10 µL.

  • Analysis: Inject a sample of the racemic mixture first to identify the retention times of both the (R) and (S) enantiomers. Subsequently, inject the sample to be tested and calculate the enantiomeric excess (e.e.) based on the peak areas: e.e. (%) = [ (Area_R - Area_S) / (Area_R + Area_S) ] * 100.

Troubleshooting Workflow

When an out-of-specification result is obtained, a logical workflow can help diagnose the issue efficiently.

G Start Out-of-Specification (OOS) Result Detected in Final Product Identify Identify Impurity via Analytical Characterization (HPLC, LC-MS, NMR) Start->Identify IsEnantiomer Is it the (S)-Enantiomer? Identify->IsEnantiomer IsSM Is it Starting Material (Ketone)? IsEnantiomer->IsSM No ActionEnantiomer Review Asymmetric Synthesis Step: - Check catalyst activity/loading - Verify inert conditions - Optimize T, P, time - Improve chiral resolution IsEnantiomer->ActionEnantiomer Yes IsOther Is it another Process Impurity? IsSM->IsOther No ActionSM Review Reaction Completion: - Check reaction time/temperature - Verify reagent quality/stoichiometry - Implement stricter IPCs IsSM->ActionSM Yes ActionOther Investigate Root Cause: - Review synthesis step for side reactions - (e.g., debromination -> check catalyst) - Analyze raw material quality IsOther->ActionOther Yes End Implement Corrective Action & Re-run Synthesis ActionEnantiomer->End ActionSM->End ActionOther->End

Sources

Technical Support Center: Analytical Method Development for Resolving Synthetic Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Analytical Method Development. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of resolving and characterizing synthetic intermediates. In the fast-paced environment of pharmaceutical and chemical development, robust and reliable analytical methods are paramount. This guide provides in-depth, experience-driven advice in a question-and-answer format to directly address the challenges you may encounter in your laboratory.

Our philosophy is grounded in the principles of scientific integrity and causality. We don't just provide steps; we explain the reasoning behind them, empowering you to make informed decisions. Every protocol and troubleshooting tip is designed to be a self-validating system, ensuring the trustworthiness and reproducibility of your results.[1][2] This guide is built upon authoritative sources and established industry standards, including the International Council for Harmonisation (ICH) guidelines, to ensure your methods are scientifically sound and regulatory compliant.[3][4]

Let's begin by exploring the common hurdles and strategic approaches to developing effective analytical methods for your synthetic intermediates.

Section 1: High-Performance Liquid Chromatography (HPLC) - The Workhorse of Purity Analysis

High-Performance Liquid Chromatography (HPLC) is indispensable for assessing the purity of synthetic intermediates and final active pharmaceutical ingredients (APIs).[5][6] Its versatility allows for the separation, identification, and quantification of a wide array of compounds.[5][6] However, its successful implementation is fraught with potential challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My chromatogram shows significant peak tailing for my basic analyte. What are the likely causes and how can I fix it?

Answer: Peak tailing is a common issue, especially with basic compounds, and it can compromise peak integration and resolution.[7][8] The primary culprit is often the interaction of the analyte with acidic silanol groups on the surface of the silica-based stationary phase.[7][8]

  • Causality: Ionized silanol groups (Si-O⁻) can form strong secondary interactions with protonated basic analytes, leading to a portion of the analyte molecules being retained longer than the bulk, resulting in a tailed peak.[7]

  • Troubleshooting Workflow:

    • Mobile Phase pH Adjustment: Decrease the mobile phase pH to suppress the ionization of silanol groups (typically below pH 4).[8] This protonates the silanols (Si-OH), reducing their interaction with the basic analyte.

    • Use of Mobile Phase Additives: Incorporate a competing base, such as triethylamine (TEA), into the mobile phase. TEA will preferentially interact with the active silanol sites, "masking" them from your analyte. A concentration of 10-25 mM is usually sufficient.[8]

    • Column Selection: Opt for a modern, high-purity silica column with end-capping. End-capping chemically modifies the surface to reduce the number of accessible silanol groups.[7]

    • Increase Buffer Strength: A higher buffer concentration can help maintain a consistent mobile phase pH and ionic environment, which can mitigate tailing.[8]

    A visual representation of the troubleshooting process for peak tailing is provided below.

    Troubleshooting workflow for HPLC peak tailing.

Question 2: I'm observing inconsistent retention times from one injection to the next. What should I investigate?

Answer: Fluctuating retention times are a serious issue that undermines the reliability of your method. The problem can stem from the HPLC system, the mobile phase, or the column itself.[9]

  • Systematic Troubleshooting Approach:

    Potential Cause Diagnostic Check Solution
    Pump/Flow Rate Issues Verify the pump flow rate is calibrated and stable. Check for leaks in the pump seals or fittings.Recalibrate the pump. Replace leaking seals or tighten fittings.[10]
    Mobile Phase Composition If using a gradient, ensure the proportioning valves are functioning correctly.[9] For isocratic methods, premix the mobile phase to rule out mixing issues.[9][11]Service the proportioning valves. Manually prepare the mobile phase.[11]
    Column Equilibration Ensure the column is fully equilibrated with the mobile phase before each injection, especially after a gradient run.[10]Increase the equilibration time (at least 10 column volumes).[10]
    Temperature Fluctuations Monitor the ambient laboratory temperature. Use a column oven for consistent temperature control.[10]Maintain a stable lab temperature or use a column oven.[10]
    Sample Solvent Effects If the sample is dissolved in a stronger solvent than the mobile phase, it can cause retention time shifts.Whenever possible, dissolve the sample in the mobile phase.

Question 3: How do I develop a stability-indicating method for a novel synthetic intermediate?

Answer: A stability-indicating method is one that can accurately quantify the active ingredient without interference from degradation products, process impurities, or other excipients.[12][13] The development of such a method relies heavily on forced degradation studies.[12][14]

  • Forced Degradation Protocol: The goal is to generate likely degradation products to challenge the specificity of your analytical method.[13][14]

    • Prepare Stock Solutions: Dissolve your synthetic intermediate in a suitable solvent.

    • Expose to Stress Conditions: Subject the solutions to a range of stress conditions as outlined in ICH guidelines.[13]

      • Acid Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60-80 °C).

      • Base Hydrolysis: 0.1 M NaOH at room or elevated temperature.

      • Oxidation: 3-30% H₂O₂ at room temperature.

      • Thermal Degradation: Heat the solid intermediate and a solution at a high temperature (e.g., 80-100 °C).

      • Photolytic Degradation: Expose the solid and solution to UV and visible light (as per ICH Q1B).

    • Analyze Samples: Analyze the stressed samples alongside an unstressed control using your developmental HPLC method.

    • Evaluate Specificity: The method is considered stability-indicating if all degradation product peaks are baseline-resolved from the main analyte peak. Peak purity analysis using a photodiode array (PDA) detector is crucial to ensure that the main peak is spectrally pure and not co-eluting with any degradants.[13]

Section 2: Gas Chromatography (GC) - For Volatile Intermediates

Gas Chromatography (GC) is the premier technique for analyzing volatile and semi-volatile synthetic intermediates. Common issues often relate to the sample introduction system, the column, or the carrier gas.[15][16][17]

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: I'm not seeing any peaks in my GC chromatogram. What's the first thing I should check?

Answer: The absence of peaks can be alarming, but it's often due to a simple, correctable issue.[15] A systematic check is the best approach.

  • Logical Troubleshooting Flow:

    Systematic check for absence of GC peaks.

Question 2: My peaks are broad and poorly resolved. How can I improve this?

Answer: Poor peak shape in GC can stem from several factors, including column issues, injection technique, and temperature programming.[18]

  • Key Areas for Optimization:

    Parameter Potential Problem Recommended Action
    Injection Technique Slow injection can cause pre-column band broadening.Use an autosampler for consistent, fast injections. If injecting manually, do so quickly and smoothly.
    Column Overload Injecting too much sample can saturate the stationary phase.[18]Reduce the injection volume or dilute the sample.
    Column Contamination/Degradation Active sites on a contaminated or old column can cause peak tailing and broadening.[18]Condition the column by baking it out at a high temperature.[18] If the problem persists, trim the front end of the column or replace it.
    Temperature Program An initial temperature that is too high can cause poor focusing of analytes at the head of the column.Lower the initial oven temperature. Optimize the temperature ramp rate for better separation.[18]
    Carrier Gas Flow Rate A flow rate that is too low will increase diffusion and broaden peaks.Optimize the carrier gas flow rate for your column dimensions.

Section 3: Mass Spectrometry (MS) and GC-MS - For Structural Elucidation

Mass Spectrometry, often coupled with a chromatographic technique like GC or LC, is a powerful tool for identifying synthetic intermediates and their byproducts.[19][20]

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: I'm having trouble getting a good library match for my unknown intermediate in GC-MS. The match factor is very low.

Answer: Low library match scores are a common challenge, especially with novel compounds that may not be in commercial libraries.[21] However, several factors can be optimized.

  • Factors Affecting Library Match Quality:

    • Spectral Quality: A "clean" mass spectrum is crucial. Ensure your chromatographic peak is pure and not co-eluting with another component. Background subtraction can help improve spectral purity.[21]

    • Instrument Tuning: The MS must be properly tuned. If the tuning parameters are significantly different from those used to generate the library spectra, the fragmentation patterns may not align well.[21]

    • Acquisition Parameters: The mass range scanned should be appropriate for your compound and similar to the range used for the library spectra.[21]

    • Concentration Effects: Overloading the detector can distort the relative abundance of fragment ions, leading to a poor match.[21] Conversely, if the signal is too low, the signal-to-noise ratio will be poor.[21]

    • Absence in Library: It's highly probable that a novel synthetic intermediate is not present in the library. In this case, you will need to interpret the fragmentation pattern manually to propose a structure.

Question 2: My LC-MS signal intensity is very low or non-existent. What should I check?

Answer: Poor signal intensity in LC-MS can be due to a multitude of factors related to the sample, the LC system, the interface, or the mass spectrometer itself.[22]

  • Troubleshooting Low MS Signal:

    • Check for Leaks: Leaks in the LC flow path or the gas lines to the MS can severely impact performance.[19]

    • Ionization Efficiency: Is the chosen ionization technique (e.g., ESI, APCI) appropriate for your analyte?[22] Experiment with different ionization modes (positive vs. negative) and source parameters (e.g., capillary voltage, gas temperatures).[22]

    • Sample Preparation: Ensure your sample is sufficiently concentrated. However, be aware of ion suppression, where high concentrations of sample or matrix components can reduce the ionization efficiency of your analyte.[22]

    • Mobile Phase Compatibility: Certain mobile phase additives (e.g., non-volatile buffers like phosphate) are not compatible with MS and can suppress the signal or contaminate the source. Use volatile buffers like ammonium formate or acetate.

    • Instrument Calibration and Maintenance: Regularly tune and calibrate the mass spectrometer.[22] A dirty ion source is a common cause of poor sensitivity. Follow the manufacturer's guidelines for cleaning.[22]

Section 4: Nuclear Magnetic Resonance (NMR) Spectroscopy - For In-Process Reaction Monitoring

NMR is a powerful tool not only for final structure elucidation but also for monitoring the progress of a reaction in real-time, providing valuable kinetic and mechanistic data.[23][24][25]

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: I want to monitor a reaction using NMR, but the spectra are distorted and the resolution is poor.

Answer: Maintaining good spectral quality during a reaction can be challenging due to changes in the sample matrix.[26]

  • Key Considerations for Reaction Monitoring:

    • Shimming: The magnetic field homogeneity (shimming) can drift as the reaction proceeds, especially if there are changes in viscosity or magnetic susceptibility.[26] It's important to shim on a sample that is as similar as possible to the reaction mixture.[27] For long experiments, periodic re-shimming may be necessary.

    • Solvent Choice: If possible, use deuterated solvents to provide a lock signal for field stability.[25] If non-deuterated solvents must be used, the "no-D" acquisition methods are required, but be aware that the field may be less stable.[26][27]

    • Concentration: Very high concentrations of reactants or paramagnetic species can degrade spectral quality.[28]

    • Acquisition Parameters: Optimize acquisition parameters like the number of scans (ns) and the relaxation delay (d1) to balance signal-to-noise with the need for timely data acquisition for kinetic analysis.[27]

Question 2: How can I obtain accurate quantitative data from my NMR reaction monitoring experiments?

Answer: Accurate quantification is a key advantage of NMR, but it requires careful experimental setup.

  • Protocol for Quantitative NMR (qNMR):

    • Full Relaxation: Ensure that all nuclei have fully relaxed back to their equilibrium state before the next pulse. This requires setting the relaxation delay (d1) to at least 5 times the longest T1 relaxation time of the nuclei you are quantifying.

    • Consistent Phasing: Process all spectra in the time course with the exact same phasing parameters.[24]

    • Baseline Correction: Apply a robust baseline correction algorithm to ensure accurate integration.

    • Integration: Carefully define the integration regions for the signals of your starting material, intermediates, and products. Ensure there is no overlap between integrated regions.

    • Internal Standard: For absolute quantification, include a stable, non-reactive internal standard with a known concentration and a simple spectrum that does not overlap with other signals.

Section 5: Chiral Separations - Resolving Enantiomers

For chiral synthetic intermediates, separating and quantifying enantiomers is a critical step, as different enantiomers can have vastly different biological activities.[29] HPLC with a Chiral Stationary Phase (CSP) is the most common approach.[30][31]

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: I'm screening for a chiral separation method and not getting any resolution. What should I try next?

Answer: Chiral method development can often feel like a trial-and-error process.[32] A systematic screening approach is key.

  • Systematic Screening Strategy:

    • Vary the CSP: There are many types of CSPs (e.g., polysaccharide-based, cyclodextrin-based, protein-based). Screen your analyte on a diverse set of 3-4 different CSPs.[30][33]

    • Change the Mobile Phase Mode: Test both normal-phase (e.g., hexane/ethanol) and reversed-phase (e.g., acetonitrile/water) conditions. Polysaccharide-based columns are particularly versatile in different mobile phase modes.

    • Mobile Phase Additives: For acidic or basic analytes, adding a small amount of an acidic (e.g., trifluoroacetic acid) or basic (e.g., diethylamine) additive to the mobile phase can dramatically improve peak shape and selectivity.

    • Temperature: Temperature can have a significant effect on chiral recognition. Try running the separation at both sub-ambient (e.g., 10-15 °C) and elevated (e.g., 40 °C) temperatures. Lower temperatures often improve resolution.

Conclusion

This technical support guide provides a foundation for developing and troubleshooting analytical methods for synthetic intermediates. The key to success lies in a systematic, logical approach grounded in the fundamental principles of each analytical technique. Always remember to validate your final method according to ICH guidelines to ensure it is fit for its intended purpose.[1][2][3]

References

  • Troubleshooting Peak Shape Problems in HPLC.
  • Understanding ICH Q2(R2)
  • HPLC Troubleshooting Guide. ACE HPLC.
  • ICH Guidelines for Analytical Method Valid
  • Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. ALWSCI Technologies.
  • Validation of Analytical Procedures Q2(R2).
  • ICH Q2(R2) Validation of analytical procedures. European Medicines Agency.
  • A Strategy for Developing HPLC Methods for Chiral Drugs.
  • HPLC Troubleshooting Guide. Sigma-Aldrich.
  • ICH Guidance Q14 / Q2(R2)
  • Troubleshooting Problems With Poor HPLC Results Before Examining the Column. MicroSolv.
  • Chiral Drug Separ
  • GC Troubleshooting: 7+ Common Problems and Their Solution. PharmaGuru.
  • 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. Drawell.
  • Mass Spectrometry Troubleshooting and Common Issues. G-M-I, Inc.
  • Simple Parameters and Data Processing for Better Signal-to-Noise and Temporal Resolution in In Situ 1D NMR Reaction Monitoring. The Journal of Organic Chemistry.
  • A Guide To Troubleshooting Mass Spectrometry. GenTech Scientific.
  • 10 Common Mistakes in Gas Chrom
  • What Are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs.
  • Optimizing acquisition parameters for 15N NMR experiments. Benchchem.
  • What Are the Reasons for Mass Spectrometry Failing to Detect Compounds. MtoZ Biolabs.
  • HPLC Troubleshooting Guide. Chrom-Tech.
  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI.
  • Forced Degradation Studies for Biopharmaceuticals.
  • Troubleshooting and Performance Improvement for HPLC. Aurigene Pharmaceutical Services.
  • A generic chiral separation strategy in supercritical fluid chromatography.
  • Kinetic Profiling by NMR. Bruker.
  • NMR Reaction Monitoring Robust to Spectral Distortions.
  • Analytical Method Development by High Performance Liquid Chromatography. International Journal of Trend in Scientific Research and Development.
  • Getting Started with Chiral Method Development. Regis Technologies. [Link]
  • Mass Spectrometer (MS) Troubleshooting Guide. CGSpace.
  • Common Problems. SDSU NMR Facility.
  • 8 Common Gas Chrom
  • Mass Spec Troubleshooting: What to Check When Your Results Go Wrong. Agilent Technologies.
  • Pharmaceutical Forced Degradation Studies with Regulatory Consider
  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
  • Monitoring Kinetics by NMR. University of Wisconsin-Madison.
  • Common problems and artifacts encountered in solution-state NMR experiments.
  • Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry.
  • NMR Reaction-Monitoring as a Process Analytical Technique. Pharmaceutical Technology.
  • Good Identification Practices For Organic Extractables & Leachables Via Mass Spectrometry. Nelson Labs.
  • Reaction NMR: A Quantitative Kinetic Analysis "Probe" for Process Development.
  • Common Sources Of Error in Gas Chrom
  • NMR reaction monitoring in flow synthesis. PubMed Central.
  • Navigating HPLC Method Development: Tips for Success. Pharma's Almanac.
  • UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE. International Journal of Novel Research and Development.
  • Why am I getting low matching percentage with NIST library to identify unknown compounds?
  • Mass Spectral Reference Libraries: An Ever-Expanding Resource for Chemical Identific
  • An Integrated Method for Spectrum Extraction and Compound Identification
  • New Library-Based Methods for Nontargeted Compound Identific

Sources

Technical Support Center: Enhancing the Stability of Rasagiline Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance and troubleshooting strategies for improving the chemical and chiral stability of rasagiline analogues. As you navigate the complexities of medicinal chemistry, this resource will serve as a practical aid in your experimental design and problem-solving endeavors.

Frequently Asked Questions (FAQs)

Here, we address common questions regarding the stability of rasagiline and its derivatives.

Q1: What are the primary degradation pathways for rasagiline and its analogues?

A1: Rasagiline and its analogues are susceptible to degradation through several pathways, primarily oxidative, hydrolytic (acidic and basic conditions), and thermal stress.[1][2][3] The secondary amine and the propargyl group are key sites of reactivity. Forced degradation studies have shown significant degradation of rasagiline under acidic and thermal conditions.[2][4] Oxidative stress can also lead to the formation of degradation products.

  • Oxidative Degradation: The secondary amine is prone to oxidation, which can lead to the formation of various byproducts. The presence of oxygen and certain metal ions can catalyze this process.

  • Hydrolytic Degradation: Rasagiline shows notable degradation in both acidic and alkaline solutions, particularly at elevated temperatures.[5][6] Under acidic conditions, hydrolysis can occur, while alkaline conditions can also promote degradation.[5]

  • Thermal Degradation: Elevated temperatures can accelerate the degradation of rasagiline, leading to the formation of impurities.[2]

Q2: My rasagiline analogue is showing unexpected epimerization. What are the likely causes and how can I prevent this?

A2: The chiral center at the C1 position of the aminoindan ring is susceptible to epimerization, particularly under basic conditions or at elevated temperatures.[7] The primary mechanism involves the deprotonation of the benzylic proton at the C1 position, leading to a planar carbanion intermediate, which can then be reprotonated from either face, resulting in racemization.[7]

Preventative Strategies:

  • During Synthesis:

    • Base Selection: Avoid strong bases like NaOH or DBU. Instead, use sterically hindered, non-nucleophilic bases such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) during reactions involving the chiral center.[7]

    • Temperature Control: Perform reactions at low temperatures (e.g., 0 °C or below) to minimize the rate of epimerization.[7]

  • During Storage and Formulation:

    • pH Control: Maintain the pH of solutions within a stable range, typically slightly acidic to neutral, to avoid base-catalyzed epimerization.[8] Formulation studies for rasagiline mesylate tablets have shown excellent stability, indicating that a solid dosage form with appropriate excipients can maintain chiral purity.[9]

Q3: What are the most effective chemical strategies to improve the oxidative stability of my rasagiline analogues?

A3: Several strategies can be employed to enhance the oxidative stability of rasagiline analogues:

  • Introduction of Electron-Withdrawing Groups (EWGs): Attaching EWGs (e.g., halogens, nitro groups) to the aromatic ring of the aminoindan moiety can decrease the electron density of the ring system.[10] This can make the secondary amine less susceptible to oxidation.

  • Prodrug Approach: Converting the secondary amine into a less reactive functional group, such as an amide or carbamate, can protect it from oxidation. These prodrugs are designed to be cleaved in vivo to release the active parent drug.[11][12]

  • Bioisosteric Replacement:

    • Of the Propargyl Group: While the propargyl group is crucial for the irreversible inhibition of MAO-B, in cases where reversible inhibition is desired or stability is a major concern, it can be replaced with other groups. However, this will fundamentally change the mechanism of action.[13][14]

    • On the Aminoindan Ring: Replacing parts of the aminoindan scaffold with bioisosteres can modulate the electronic properties and steric environment, potentially improving stability.[13]

Troubleshooting Guides

This section provides practical solutions to common experimental issues.

Guide 1: Troubleshooting HPLC Analysis of Rasagiline Analogues

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity and stability of rasagiline analogues.[1][2][5][6][15] Common issues include peak tailing and poor resolution of degradation products.

Problem: Significant Peak Tailing for the Parent Compound

  • Cause: Rasagiline and its analogues contain a basic amine group that can interact with acidic residual silanol groups on the silica-based stationary phase of the HPLC column, leading to peak tailing.[12][13]

  • Solutions:

    • Lower Mobile Phase pH: Operating at a lower pH (e.g., pH 3.0) protonates the amine group and suppresses the ionization of silanol groups, minimizing secondary interactions.[5][15]

    • Use a Base-Deactivated Column: Employ columns that are end-capped or have a base-deactivated stationary phase designed to minimize interactions with basic analytes.[12]

    • Mobile Phase Additives: Incorporate a competing base, such as triethylamine (TEA), into the mobile phase to block the active silanol sites.

Problem: Poor Resolution Between the Parent Compound and Degradation Products

  • Cause: Degradation products may have similar polarities to the parent compound, leading to co-elution.

  • Solutions:

    • Gradient Elution: Implement a gradient elution program to improve the separation of compounds with different polarities.[6][16]

    • Optimize Mobile Phase Composition: Systematically vary the ratio of organic solvent to aqueous buffer and try different organic modifiers (e.g., acetonitrile vs. methanol).

    • Change Stationary Phase: If resolution issues persist, switch to a column with a different stationary phase (e.g., C8 instead of C18, or a phenyl column) to alter the selectivity.[3]

Guide 2: Investigating and Mitigating Epimerization

Problem: Loss of Enantiomeric Purity in a Synthesized Rasagiline Analogue

  • Cause: As mentioned in the FAQs, basic conditions, high temperatures, or prolonged reaction times can cause epimerization at the C1 position of the aminoindan ring.[7]

  • Troubleshooting Workflow:

    • Confirm Epimerization: Use a validated chiral HPLC or SFC method to accurately quantify the enantiomeric excess (ee) of your product.[7]

    • Isolate the Problematic Step: Analyze the enantiomeric purity of intermediates at each stage of the synthesis to pinpoint where the loss of stereochemical integrity is occurring.

    • Optimize Reaction Conditions:

      • Base Screening: If the problematic step involves a base, screen milder, sterically hindered bases like DIPEA.[7]

      • Temperature Study: Run the reaction at progressively lower temperatures (e.g., 0 °C, -20 °C, -78 °C) and monitor both the reaction rate and the enantiomeric excess.[7]

      • Solvent Effects: Investigate the effect of solvent polarity on epimerization. Less polar solvents may sometimes suppress racemization.

Experimental Protocols

Protocol 1: Forced Degradation Study of a Rasagiline Analogue

This protocol outlines a typical forced degradation study to identify potential degradation products and assess the stability-indicating nature of an analytical method.[1][2][5]

  • Preparation of Stock Solution: Prepare a stock solution of the rasagiline analogue in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 1 M HCl.

    • Heat the mixture at 80°C for 2 hours.[5]

    • Cool, neutralize with 1 M NaOH, and dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Heat the mixture at 80°C for 2 hours.[5]

    • Cool, neutralize with 0.1 M HCl, and dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Keep the solution at 60°C for 30 minutes.

    • Cool and dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Thermal Degradation:

    • Store the solid drug substance in an oven at 105°C for 6 hours.

    • Dissolve the stressed solid to prepare a 100 µg/mL solution in the mobile phase.

  • Photolytic Degradation:

    • Expose a 100 µg/mL solution of the drug to UV light (e.g., in a photostability chamber) for a specified duration.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, by a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method for Rasagiline Analogues

This is a general reverse-phase HPLC method that can be adapted for the analysis of rasagiline analogues and their degradation products.[5][15]

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase:

    • A: 0.1% Orthophosphoric acid in water (pH adjusted to 3.0).

    • B: Acetonitrile.

  • Gradient Program: A linear gradient can be optimized, for example:

    • 0-5 min: 20% B

    • 5-20 min: 20% to 80% B

    • 20-25 min: 80% B

    • 25-30 min: 80% to 20% B

    • 30-35 min: 20% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm or 268 nm.[5][15]

  • Injection Volume: 20 µL.

  • Column Temperature: 30 °C.

Data Presentation

Table 1: Summary of Forced Degradation Studies on Rasagiline Mesylate

Stress ConditionDurationTemperature% DegradationNumber of DegradantsReference(s)
0.1 M HCl2 hours80°C47.39%2[5]
0.1 M NaOH2 hours80°C88.49%2[5]
3% H₂O₂2 hours80°C31.32%Not specified[5]
Thermal (Solid)12 hours60°CSignificantNot specified[16]

Visualizations

DegradationPathways cluster_stress Stress Conditions Rasagiline Rasagiline Analogue Oxidative Oxidative Stress (e.g., H₂O₂) Rasagiline->Oxidative Oxidation of Amine Hydrolytic Hydrolytic Stress (Acid/Base, Heat) Rasagiline->Hydrolytic Hydrolysis Thermal Thermal Stress (Heat) Rasagiline->Thermal Accelerated Decomposition DegradationProducts Degradation Products Oxidative->DegradationProducts Hydrolytic->DegradationProducts Thermal->DegradationProducts

Caption: Major degradation pathways for rasagiline analogues.

StabilityStrategies ImproveStability Strategies to Improve Stability Prodrug Prodrug Approach (e.g., Amide, Carbamate) ImproveStability->Prodrug Masks reactive amine EWG Electron-Withdrawing Groups (e.g., -F, -Cl, -NO₂) ImproveStability->EWG Reduces electron density Bioisosteres Bioisosteric Replacement ImproveStability->Bioisosteres Modulates electronic/steric properties

Sources

Validation & Comparative

A Researcher's Guide to the Spectroscopic Characterization of (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, particularly in the synthesis of novel central nervous system (CNS) agents, the structural verification of chiral intermediates is of paramount importance.[1] (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride serves as a critical building block in medicinal chemistry, valued for its role in creating compounds with potential therapeutic activities by targeting neurotransmitter pathways.[1] The unambiguous confirmation of its molecular structure, including its specific stereochemistry, is a prerequisite for its use in drug discovery pipelines.

This guide provides an in-depth comparison of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (Mass Spec) data for this compound. In the absence of extensive publicly available experimental spectra for this specific salt, we will leverage foundational spectroscopic principles and data from analogous structures to present a robust analytical framework. This document is intended to guide researchers in acquiring, interpreting, and validating the structural integrity of this key synthetic intermediate.

The Analytical Imperative: Structure and Purity

The biological activity of chiral molecules is often highly dependent on their stereochemical configuration. One enantiomer may exhibit the desired therapeutic effect, while the other could be inactive or even elicit adverse effects.[2] Consequently, analytical methods must not only confirm the molecular formula and connectivity but also provide information about the enantiomeric purity. While NMR and Mass Spec are cornerstones for structural elucidation, techniques like chiral High-Performance Liquid Chromatography (HPLC) are typically employed to determine the enantiomeric excess of the target compound.[3][4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Protons and Carbons

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For a hydrochloride salt of a primary amine, the choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d6) is often preferred as it is a polar aprotic solvent capable of dissolving the salt and, crucially, slowing down the exchange of the acidic amine protons, allowing for their observation in the ¹H NMR spectrum.[6]

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of this compound is expected to be complex due to the presence of a chiral center, which renders the diastereotopic methylene protons magnetically non-equivalent. The aromatic region will show signals corresponding to the three protons on the brominated benzene ring. The aliphatic region will contain signals for the protons of the five-membered ring and the amine group.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Integration
Aromatic CH7.2 - 7.6m-3H
CH-NH₃⁺~4.5t~81H
NH₃⁺8.5 - 9.5br s-3H
CH₂ (benzylic)2.8 - 3.2m-2H
CH₂2.0 - 2.5m-2H

Note: These are estimated values. Actual chemical shifts can vary based on solvent, concentration, and instrument frequency.

The broad singlet for the NH₃⁺ protons is characteristic of an ammonium salt in DMSO-d6.[7] The downfield shift of the proton attached to the chiral carbon (CH-NH₃⁺) is due to the deshielding effect of the adjacent protonated amine group.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The protonated amine will cause a downfield shift for the adjacent carbon compared to the free base.[6]

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Aromatic C-Br~120
Aromatic CH125 - 135
Aromatic C (quaternary)140 - 145
CH-NH₃⁺~55
CH₂ (benzylic)~30
CH₂~25

Note: These are estimated values and can be influenced by experimental conditions.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For this compound, the analysis would typically be performed on the free base after neutralization, as the hydrochloride salt is non-volatile.[8] Electron Ionization (EI) is a common technique for such molecules.

The molecular ion peak will be observed at m/z corresponding to the free base (C₉H₁₀BrN). A key feature to look for is the isotopic pattern of bromine. Bromine has two abundant isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[9] This results in two molecular ion peaks (M and M+2) of nearly equal intensity.

Predicted Mass Spectrometry Data
Ion Predicted m/z Notes
[M]⁺211/213Molecular ion with characteristic 1:1 bromine isotopic pattern.
[M-Br]⁺132Loss of a bromine radical.
[M-NH₂]⁺195/197Loss of an amino radical.

The fragmentation of the molecular ion is expected to proceed through pathways typical for amines and alkyl halides.[10][11] Alpha-cleavage next to the amine group is a common fragmentation pathway for amines, leading to a stable iminium ion. Cleavage of the carbon-bromine bond is also expected due to the relative weakness of this bond.[8]

Experimental Workflow for Spectroscopic Analysis

To ensure the accurate identification and characterization of this compound, a systematic experimental approach is necessary.

G cluster_sample Sample Preparation cluster_nmr NMR Analysis cluster_ms Mass Spec Analysis cluster_hplc Chiral Purity Analysis cluster_data Data Interpretation Sample This compound NMR_Prep Dissolve in DMSO-d6 Sample->NMR_Prep MS_Prep Neutralize to free base Sample->MS_Prep HPLC_Prep Prepare solution in mobile phase Sample->HPLC_Prep NMR_Acq Acquire ¹H and ¹³C NMR Spectra NMR_Prep->NMR_Acq Interpret Compare with predicted data and reference spectra NMR_Acq->Interpret MS_Acq Analyze by EI-MS MS_Prep->MS_Acq MS_Acq->Interpret HPLC_Acq Analyze by Chiral HPLC HPLC_Prep->HPLC_Acq HPLC_Acq->Interpret Confirm Confirm Structure, Purity, and Stereochemistry Interpret->Confirm

Figure 1: A comprehensive workflow for the analytical characterization of the target compound.

Comparison with Alternatives

While NMR and Mass Spec are indispensable for structural elucidation, other analytical techniques provide complementary information.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining the enantiomeric purity of chiral compounds.[12] By using a chiral stationary phase, the (R) and (S) enantiomers can be separated and quantified.[5]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can confirm the presence of key functional groups, such as the amine (N-H stretching and bending vibrations) and the aromatic ring (C-H and C=C stretching vibrations).

  • X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides the absolute confirmation of the molecular structure and stereochemistry.

Conclusion

The structural verification of this compound requires a multi-faceted analytical approach. By combining the detailed structural insights from NMR spectroscopy with the molecular weight and fragmentation information from mass spectrometry, researchers can confidently confirm the identity of this important synthetic intermediate. The predicted data and experimental workflows presented in this guide offer a robust framework for the characterization of this and structurally related molecules, ensuring the integrity of materials used in the discovery and development of new medicines.

References

  • Can the salt form of my organic compound be determined using NMR?
  • 4-bromo-2,3-dihydro-1h-inden-1-amine hydrochloride - PubChem. [Link]
  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules. [Link]
  • Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. [Link]
  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review. [Link]
  • ¹H NMR and ¹³C NMR spectra of the catalytic synthesized compounds. The Royal Society of Chemistry. [Link]
  • Chiral analysis - Wikipedia. [Link]
  • Molecular peaks of bromide compounds.
  • A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Mass Spectrometry - Fragmentation P
  • (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine (C007B-452091). Cenmed Enterprises. [Link]
  • 1H-NMR of Cyclopropylamine HCl salt. Reddit. [Link]
  • Amine hydrochloride salts : a problem in polyurethane synthesis. University of Glasgow Theses. [Link]
  • 4-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride. MySkinRecipes. [Link]
  • Crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one.
  • First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. The Royal Society of Chemistry. [Link]
  • Basic 1H- and 13C-NMR Spectroscopy. Wiley. [Link]
  • 4-Bromo-7-methyl-2,3-dihydro-1H-inden-1-one. PubChem. [Link]
  • 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. Chad's Prep. [Link]
  • Bromo pattern in Mass Spectrometry. YouTube. [Link]

Sources

A Comparative Guide to the Stereochemical Analysis of (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chiral chemistry, the unambiguous determination of a molecule's absolute configuration is a cornerstone of ensuring efficacy, safety, and intellectual property. The spatial arrangement of atoms in a chiral molecule, such as (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine, can profoundly influence its pharmacological and toxicological profile. This guide provides a comprehensive comparison of analytical techniques for the stereochemical elucidation of this important chiral amine and its derivatives, with a focus on the gold standard of X-ray crystallography and its practical alternatives.

While a published single-crystal X-ray structure for (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine is not publicly available as of this writing, this guide will delve into the principles and a hypothetical workflow for its crystallographic analysis. This will serve as a benchmark for comparison with other powerful techniques such as High-Performance Liquid Chromatography (HPLC) with chiral stationary phases, Nuclear Magnetic Resonance (NMR) spectroscopy using chiral derivatizing agents (Mosher's method), and Vibrational Circular Dichroism (VCD).

The Gold Standard: Single-Crystal X-ray Crystallography

X-ray crystallography stands as the definitive method for determining the absolute configuration of a chiral molecule. By analyzing the diffraction pattern of X-rays passing through a single crystal, a three-dimensional electron density map of the molecule can be generated, revealing the precise arrangement of its atoms in space.

The presence of a bromine atom in the target molecule is advantageous for X-ray crystallographic analysis. The anomalous dispersion effect of this "heavy" atom can be accurately measured, which is crucial for the unambiguous assignment of the absolute stereochemistry.

Hypothetical Experimental Workflow for X-ray Crystallography

The journey from a powdered sample to a definitive 3D structure involves several critical steps:

  • Crystallization: The first and often most challenging step is to obtain a high-quality single crystal. This involves exploring various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).

  • Data Collection: A suitable crystal is mounted on a diffractometer, and a beam of X-rays is directed at it. The diffracted X-rays are recorded by a detector.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is then solved to generate an initial electron density map, from which a molecular model is built and refined to best fit the experimental data.

xray_workflow cluster_prep Sample Preparation cluster_data Data Collection & Processing cluster_structure Structure Determination synthesis Synthesis & Purification of (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine crystallization Crystallization Screening (Varying Solvents, Temperatures) synthesis->crystallization crystal_selection Selection of a High-Quality Single Crystal crystallization->crystal_selection data_collection X-ray Diffraction Data Collection crystal_selection->data_collection data_processing Data Processing (Integration, Scaling, Absorption Correction) data_collection->data_processing structure_solution Structure Solution (Direct Methods or Patterson) data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation and Absolute Configuration Assignment refinement->validation

Figure 1: A generalized workflow for the determination of absolute configuration by single-crystal X-ray crystallography.

Practical Alternatives to X-ray Crystallography

While definitive, obtaining a suitable crystal for X-ray analysis can be a significant bottleneck. Fortunately, several other powerful techniques can provide reliable information about the absolute configuration of chiral amines.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a widely used technique for separating enantiomers and can be adapted to determine absolute configuration, typically by comparing the retention time of the analyte to that of a known standard. However, a novel HPLC-based method allows for the determination of the absolute configuration of α-chiral amines without the need for enantiomeric standards. This involves derivatizing the amine with a chiral derivatizing reagent, such as N-succinimidyl α-methoxyphenylacetate (SMPA), to form diastereomers that can be separated on a standard HPLC column. The elution order of the diastereomers can then be correlated to the absolute configuration of the amine.[1]

Advantages of Chiral HPLC:

  • High sensitivity, requiring only microgram quantities of the sample.

  • Can be used for complex mixtures.

  • Does not require crystallization.

Limitations:

  • Indirect method that often relies on the availability of a reference standard or a validated derivatization method.

  • The elution order can be influenced by the mobile phase, column, and temperature.

NMR Spectroscopy: The Mosher's Amide Method

The Mosher's method is a classic NMR technique for determining the absolute configuration of chiral alcohols and amines. It involves the derivatization of the amine with both enantiomers of a chiral reagent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form diastereomeric amides. The ¹H NMR spectra of these diastereomers will show distinct chemical shifts for the protons near the chiral center. By analyzing the differences in these chemical shifts (Δδ = δS - δR), the absolute configuration of the amine can be deduced based on a conformational model of the Mosher's amides.

Experimental Protocol for Mosher's Amide Analysis:

  • Derivatization: React two separate aliquots of the amine with (R)-MTPA chloride and (S)-MTPA chloride, respectively, in the presence of a base like pyridine.

  • Purification: Purify the resulting diastereomeric amides.

  • NMR Analysis: Acquire ¹H NMR spectra for both diastereomers.

  • Data Analysis: Compare the chemical shifts of protons on both sides of the chiral center and calculate the Δδ values to assign the absolute configuration.

mosher_method cluster_derivatization Derivatization cluster_analysis NMR Analysis & Interpretation amine (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine r_amide Formation of (R)-MTPA Amide amine->r_amide s_amide Formation of (S)-MTPA Amide amine->s_amide r_mtpa (R)-MTPA-Cl r_mtpa->r_amide s_mtpa (S)-MTPA-Cl s_mtpa->s_amide nmr_r ¹H NMR of (R)-MTPA Amide r_amide->nmr_r nmr_s ¹H NMR of (S)-MTPA Amide s_amide->nmr_s delta_delta Calculate Δδ = δS - δR nmr_r->delta_delta nmr_s->delta_delta config Assign Absolute Configuration based on Mosher's Model delta_delta->config

Figure 2: The workflow for determining absolute configuration using Mosher's amide NMR analysis.
Vibrational Circular Dichroism (VCD)

VCD is a powerful spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. Since enantiomers have mirror-image VCD spectra, this technique can be used to determine the absolute configuration by comparing the experimental VCD spectrum to a spectrum predicted by quantum chemical calculations for one of the enantiomers.

Key Features of VCD:

  • Applicable to a wide range of molecules, including those that are difficult to crystallize.

  • Provides a direct spectroscopic signature of the molecule's chirality in solution.

  • The accuracy of the assignment depends on the quality of the computational model.

Comparison of Techniques

FeatureX-ray CrystallographyChiral HPLCMosher's Method (NMR)Vibrational Circular Dichroism (VCD)
Principle X-ray diffraction from a single crystalDifferential interaction with a chiral stationary phase or derivatizationFormation of diastereomers with distinct NMR spectraDifferential absorption of circularly polarized IR light
Sample Requirement High-quality single crystalSmall amount of solutionMilligram quantities for derivatization and NMRMilligram quantities in solution
Direct/Indirect DirectIndirect (often requires a standard)Indirect (relies on a model)Direct (with computational support)
Key Advantage Unambiguous 3D structureHigh sensitivity, good for mixturesWidely accessible NMR instrumentationNo crystallization required, solution-phase analysis
Major Limitation Crystallization can be difficultElution order can be variableDerivatization and purification requiredRequires quantum chemical calculations

Conclusion

The determination of the absolute configuration of (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine and its derivatives is a critical step in their development for pharmaceutical applications. While single-crystal X-ray crystallography remains the unequivocal gold standard, its primary hurdle lies in obtaining suitable crystals. In its absence, a suite of powerful alternative techniques offers reliable pathways to stereochemical assignment.

For rapid screening and analysis of complex mixtures, chiral HPLC provides an excellent option. When milligram quantities of the purified amine are available, Mosher's method offers a well-established and accessible NMR-based solution. For challenging cases where crystallization is elusive, Vibrational Circular Dichroism emerges as a powerful tool, providing a direct spectroscopic handle on the molecule's absolute configuration in its solution state. The choice of the most appropriate technique will ultimately depend on the specific research context, sample availability, and the instrumentation at hand.

References

[1] A novel, HPLC-based method for facile determination of the absolute configuration of alpha-chiral amines. Chirality, 2005.

Sources

A Comparative Guide to the Bioactivity of 4-Bromo vs. 5-Bromo-Indan-Amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Indan-Amine Scaffolds

The 2-aminoindan scaffold, a rigid analog of amphetamine, has garnered significant attention in medicinal chemistry due to its interaction with monoamine transporters, which are crucial for regulating neurotransmitter levels in the brain.[1][2] Derivatives of 2-aminoindan have been explored for their potential as stimulants and entactogens, with some appearing on the designer drug market.[1] The parent compound, 2-aminoindan (2-AI), is a selective releasing agent for the norepinephrine transporter (NET) and the dopamine transporter (DAT).[1][2] However, substitutions on the aromatic ring can dramatically alter the bioactivity profile, often shifting selectivity towards the serotonin transporter (SERT).[1]

This guide provides an in-depth, objective comparison of the anticipated bioactivity of two specific positional isomers: 4-bromo-2-aminoindan and 5-bromo-2-aminoindan. To date, a direct head-to-head comparison of these two compounds is not available in the published literature. Therefore, this guide will synthesize information from studies on related substituted 2-aminoindans to infer the likely pharmacological profiles of the 4-bromo and 5-bromo derivatives. We will delve into their synthesis, predicted structure-activity relationships (SAR), and provide detailed experimental protocols for their biological evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced effects of halogen substitution on the bioactivity of this important class of molecules.

Synthetic Pathways: Accessing the Target Compounds

The synthesis of 4-bromo- and 5-bromo-2-aminoindan can be approached through several routes, typically involving the bromination of an indanone precursor followed by conversion to the corresponding amine.

Synthesis of 5-Bromo-2-aminoindan

A plausible synthetic route to 5-bromo-2-aminoindan starts from 5-bromo-1-indanone. This intermediate can be converted to the oxime, which is then reduced to the amine. A patented method describes the preparation of the chiral S-isomer of 5-bromo-1-aminoindan, which can be adapted for the synthesis of the racemic 2-aminoindan derivative.[3]

Synthesis of 5-Bromo-2-aminoindan cluster_0 Key Transformation 5-Bromo-1-indanone 5-Bromo-1-indanone 5-Bromo-1-indanone_oxime 5-Bromo-1-indanone_oxime 5-Bromo-1-indanone->5-Bromo-1-indanone_oxime Hydroxylamine, Alkali 5-Bromo-1-aminoindan 5-Bromo-1-aminoindan 5-Bromo-1-indanone_oxime->5-Bromo-1-aminoindan Catalytic Hydrogenation (e.g., Pd/C, H2) Racemic 5-Bromo-2-aminoindan Racemic 5-Bromo-2-aminoindan 5-Bromo-1-aminoindan->Racemic 5-Bromo-2-aminoindan Isomerization/ Further Steps (Hypothetical)

Caption: Proposed synthetic pathway for 5-Bromo-2-aminoindan.

Synthesis of 4-Bromo-2-aminoindan

Synthesis of 4-Bromo-2-aminoindan cluster_1 Key Transformation 2-Aminoindan 2-Aminoindan N-Acetyl-2-aminoindan N-Acetyl-2-aminoindan 2-Aminoindan->N-Acetyl-2-aminoindan Acetic Anhydride N-Acetyl-4-bromo-2-aminoindan N-Acetyl-4-bromo-2-aminoindan N-Acetyl-2-aminoindan->N-Acetyl-4-bromo-2-aminoindan Brominating Agent (e.g., NBS) 4-Bromo-2-aminoindan 4-Bromo-2-aminoindan N-Acetyl-4-bromo-2-aminoindan->4-Bromo-2-aminoindan Hydrolysis

Caption: A potential synthetic route for 4-Bromo-2-aminoindan.

Comparative Bioactivity and Structure-Activity Relationships (SAR)

The position of the bromine atom on the indan ring is expected to significantly influence the interaction of these molecules with monoamine transporters.

The Parent Compound: 2-Aminoindan (2-AI)

2-AI is a potent releaser of norepinephrine and dopamine, with negligible effects on serotonin.[1][3] This profile is similar to that of amphetamine.[1]

5-Bromo-2-aminoindan: A Shift Towards Serotonergic Activity

Based on studies of other 5-substituted 2-aminoindans, the introduction of a substituent at the 5-position generally increases potency at the serotonin transporter (SERT) while decreasing potency at the dopamine and norepinephrine transporters (DAT and NET).[1] For example, 5-methoxy-2-aminoindan (5-MeO-AI) shows a marked increase in SERT activity compared to 2-AI.[1][3] Similarly, 5-iodo-2-aminoindan (5-IAI) is known to produce MDMA-like effects, which are strongly associated with serotonin release.[4]

Therefore, it is hypothesized that 5-bromo-2-aminoindan will exhibit a mixed monoamine releasing profile with significant activity at SERT, in addition to DAT and NET . The bulky and electronegative bromine atom at the 5-position is likely to enhance interactions with the serotonin transporter, potentially leading to entactogenic effects.

4-Bromo-2-aminoindan: A Less Predictable Profile

The influence of a substituent at the 4-position of the 2-aminoindan ring is less well-characterized in the literature. In the broader class of phenethylamines, substitution at the position equivalent to the 4-position of the indan ring can have varied effects. It is plausible that the 4-bromo substitution may also enhance serotonergic activity, but likely to a different extent than the 5-bromo substitution. The proximity of the 4-position to the fused aliphatic ring could introduce steric hindrance that might alter the binding orientation at the monoamine transporters compared to the 5-substituted isomer.

Without direct experimental data, it is difficult to definitively predict the bioactivity of 4-bromo-2-aminoindan . It may retain more of the catecholamine-selective profile of 2-AI, or it could also exhibit a shift towards serotonergic activity, though the magnitude of this shift is uncertain.

Summary of Predicted Bioactivity
CompoundPredicted Primary Transporter ActivityPredicted Secondary Transporter ActivityAnticipated Behavioral Effects
2-Aminoindan (2-AI) NET > DAT-Stimulant-like
5-Bromo-2-aminoindan SERT ≈ NET > DATEntactogenic, stimulant
4-Bromo-2-aminoindan NET ≥ DAT ≥ SERT (Hypothesized)Stimulant, potentially with some serotonergic effects

Experimental Protocols for Bioactivity Characterization

To empirically determine and compare the bioactivity of 4-bromo- and 5-bromo-indan-amine derivatives, a series of in vitro and in vivo assays are required.

Monoamine Transporter Uptake and Release Assays

These assays are fundamental for determining the potency and efficacy of the compounds at DAT, NET, and SERT.

Objective: To measure the half-maximal inhibitory concentration (IC50) for uptake inhibition and the half-maximal effective concentration (EC50) for monoamine release.

Methodology: In Vitro [³H]Substrate Release Assay in Rat Brain Synaptosomes

  • Synaptosome Preparation: Isolate synaptosomes from specific rat brain regions (e.g., striatum for DAT, hippocampus for SERT, and cortex for NET) via differential centrifugation.

  • Radiolabel Loading: Incubate the synaptosomes with a specific tritiated monoamine substrate (e.g., [³H]dopamine, [³H]serotonin, or [³H]norepinephrine).

  • Compound Incubation: After washing to remove excess radiolabel, expose the loaded synaptosomes to various concentrations of the test compounds (4-bromo- and 5-bromo-2-aminoindan).

  • Quantification of Release: After a set incubation period, separate the synaptosomes from the supernatant by rapid filtration. Measure the amount of radioactivity released into the supernatant using liquid scintillation counting.

  • Data Analysis: Calculate the EC50 values by fitting the concentration-response data to a sigmoidal dose-response curve.

Monoamine_Release_Assay_Workflow A 1. Isolate Synaptosomes (e.g., from rat striatum) B 2. Load with [³H]Monoamine (e.g., [³H]Dopamine) A->B C 3. Wash to remove excess radiolabel B->C D 4. Incubate with Test Compound (e.g., 4-bromo-2-aminoindan) C->D E 5. Separate Synaptosomes and Supernatant D->E F 6. Quantify Radioactivity in Supernatant E->F G 7. Calculate EC50 F->G

Caption: Workflow for a monoamine release assay.

Radioligand Binding Assays

These assays determine the binding affinity (Ki) of the compounds for the monoamine transporters.

Objective: To quantify the affinity of the test compounds for DAT, NET, and SERT.

Methodology: Competitive Radioligand Binding Assay

  • Membrane Preparation: Prepare cell membranes from cell lines stably expressing the human monoamine transporters (hDAT, hNET, or hSERT).

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a specific radioligand for the transporter of interest (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT), and a range of concentrations of the unlabeled test compound.

  • Incubation: Incubate the plates to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

  • Radioactivity Measurement: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.

In Vivo Microdialysis

This technique allows for the measurement of extracellular neurotransmitter levels in the brains of freely moving animals, providing a more physiologically relevant assessment of a compound's effects.

Objective: To measure changes in extracellular dopamine, norepinephrine, and serotonin levels in specific brain regions following systemic administration of the test compounds.

Methodology: In Vivo Microdialysis in Rats

  • Probe Implantation: Surgically implant a microdialysis probe into a specific brain region of an anesthetized rat (e.g., nucleus accumbens for dopamine, prefrontal cortex for all three monoamines).

  • Baseline Collection: After a recovery period, perfuse the probe with artificial cerebrospinal fluid (aCSF) and collect baseline dialysate samples.

  • Drug Administration: Administer the test compound (4-bromo- or 5-bromo-2-aminoindan) systemically (e.g., via intraperitoneal injection).

  • Sample Collection: Continue to collect dialysate samples at regular intervals.

  • Neurotransmitter Analysis: Analyze the concentration of dopamine, norepinephrine, and serotonin in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • Data Analysis: Express the post-drug neurotransmitter levels as a percentage of the baseline levels.

In_Vivo_Microdialysis_Workflow A 1. Implant Microdialysis Probe in Rat Brain B 2. Collect Baseline Dialysate Samples A->B C 3. Administer Test Compound B->C D 4. Collect Post-Drug Dialysate Samples C->D E 5. Analyze Neurotransmitter Levels (HPLC-ED) D->E F 6. Compare Post-Drug to Baseline Levels E->F

Caption: Workflow for an in vivo microdialysis experiment.

Conclusion: Guiding Future Research

While direct comparative data for 4-bromo- and 5-bromo-indan-amine derivatives is currently lacking, existing structure-activity relationship data for related compounds allows for informed hypotheses about their potential bioactivities. It is anticipated that 5-bromo-2-aminoindan will exhibit a more pronounced serotonergic profile compared to the parent compound, 2-aminoindan. The pharmacological profile of 4-bromo-2-aminoindan is more difficult to predict but is also likely to be influenced by the presence of the bromine substituent.

The experimental protocols outlined in this guide provide a robust framework for the empirical determination of the bioactivity of these and other novel psychoactive substances. Such studies are essential for a comprehensive understanding of their pharmacology and will be invaluable for guiding future drug discovery and development efforts in this area.

References

  • Halberstadt, A. L., et al. (2019). 2-Aminoindan and its ring-substituted derivatives interact with plasma membrane monoamine transporters and α2-adrenergic receptors. Psychopharmacology (Berl), 236(3), 989-999.
  • Amin, A. H., Mehta, D. R., & Samarth, S. S. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. HETEROCYCLES, 51(11), 2723-2728.
  • Selleckchem. (2025). Halogenase-Assisted Biocatalytic Derivatization of Aminothiazoles and Cephalosporin Antibiotics. Selleckchem.
  • Gull, Y., et al. (2022). Design, Synthesis, Pharmacological Activities, Structure–Activity Relationship, and In Silico Studies of Novel 5-Substituted-2-(morpholinoimino)-thiazolidin-4-ones. Molecules, 27(1), 134.
  • BenchChem. (2025). Synthesis and Discovery of 2-Amino-4-bromopyridine: A Technical Guide. BenchChem.
  • Rajan, R., et al. (2016). Design synthesis and structure-activity relationship of 5-substituted (tetrahydronaphthalen-2yl)methyl with N-phenyl-N-(piperidin-2-yl)propionamide derivatives as opioid ligands. Bioorganic & Medicinal Chemistry, 24(2), 113-126.
  • Vyas, P. V., et al. (2003). Experimental Methods 1. Bromination Methods. Tetrahedron Letters, 44, 4085-4088.
  • Li, X., et al. (2017). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Scientific and Engineering Research, 8(11), 1333-1337.
  • PrepChem. (n.d.). Synthesis of A. 4-Bromo-2-methoxyaniline.
  • Miller, W. H., et al. (1995). Synthetic Routes to SB 214857 - Lotrafiban. Tetrahedron Letters, 36(51), 9433-9436.
  • Park, J., Seo, J. A., & Cheon, C. H. (2018). Development of Synthetic Route for 3-Amino-5-halo-2-iodobenzoates: Versatile Starting Materials in Pharmaceuticals Synthesis. Bulletin of the Korean Chemical Society, 39(8), 963-967.
  • Google Patents. (2015). CN105130824A - Method for preparing S-5-bromo-1-aminoindane.
  • Park, J., Seo, J. A., & Cheon, C. H. (2018). Development of Synthetic Route for 3-Amino-5-halo-2-iodobenzoates: Versatile Starting Materials in Pharmaceuticals Synthesis. Korea University.
  • Wang, Y., et al. (2009). Synthesis of 2-Amino-5-bromopyridine. Journal of Chemical Engineering of Chinese Universities, 23(4), 695-698.
  • Google Patents. (2019). CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine.
  • Common Organic Chemistry. (n.d.). Bromination - Common Conditions.
  • Drug Design Org. (n.d.). Structure Activity Relationships.
  • Brown, D. G., & Boström, J. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 9, 2137-2166.
  • Nguyen, T. H., & Nguyen, T. T. (2023). Recent Advances in Synthetic Routes to Azacycles. Molecules, 28(10), 4089.
  • ChemistryTuition. (2020, July 25). Synthetic Routes 2 [Video]. YouTube.
  • De, D., et al. (1998). Structure-Activity Relationships in 4-Aminoquinoline Antiplasmodials. The Role of the Group at the 7-Position. Journal of Medicinal Chemistry, 41(25), 4918-4926.
  • Sviripa, V. M., et al. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 28(10), 4209.
  • Jamieson, C., et al. (2021). Structure-Activity Relationships for the Anaesthetic and Analgaesic Properties of Aromatic Ring-Substituted Ketamine Esters. Molecules, 26(11), 3299.
  • Coppola, M., & Mondola, R. (2013). 5-Iodo-2-aminoindan (5-IAI): chemistry, pharmacology, and toxicology of a research chemical producing MDMA-like effects. Toxicology Letters, 218(1), 24-29.
  • Pearson. (n.d.). Show how you would use bromination followed by amination to synthesize the following amino acids. (b) leucine.
  • De, D., et al. (1998). Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines. Journal of Medicinal Chemistry, 41(25), 4918-4926.
  • Wikipedia. (n.d.). 2-Aminoindane.
  • Al-Suwaidan, I. A., et al. (2022). Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. Molecules, 27(25), 8863.

Sources

A Comparative Guide to the Synthesis and Validation of Enantiomerically Pure Bromo-indan-amines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Enantiomerically pure bromo-indan-amines are pivotal building blocks in medicinal chemistry and drug discovery. Their rigid bicyclic structure and the presence of a stereogenic center make them attractive scaffolds for the development of novel therapeutic agents targeting a range of biological pathways. The bromine substituent offers a versatile handle for further synthetic modifications, enabling the exploration of structure-activity relationships. The stereochemistry of the amine is often critical for biological activity, with enantiomers frequently exhibiting distinct pharmacological and toxicological profiles. Consequently, the development of robust and efficient synthetic routes to access these compounds in high enantiomeric purity is of paramount importance for researchers in both academic and industrial settings.

This comprehensive guide provides an in-depth comparison of two primary synthetic strategies for obtaining enantiomerically pure bromo-indan-amines: the classical approach of racemic synthesis followed by chiral resolution, and modern asymmetric synthesis methodologies. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and present supporting data to validate the enantiomeric purity of the final products.

Overview of Synthetic Strategies: A Fork in the Road to Enantiopurity

The journey to enantiomerically pure bromo-indan-amines presents two divergent paths. The choice between these routes often depends on factors such as available resources, desired scale, and the specific isomeric requirements of the target molecule.

  • Route A: The Classical Path - Racemic Synthesis and Chiral Resolution. This traditional and often reliable approach involves the initial synthesis of the bromo-indan-amine as a racemic mixture, followed by the separation of the enantiomers. The most common method for this separation is diastereomeric salt formation and crystallization. While this method is well-established, it is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer, although the undesired enantiomer can sometimes be racemized and recycled.[1]

  • Route B: The Modern Approach - Asymmetric Synthesis. This strategy aims to directly generate the desired enantiomer in excess, thereby avoiding the separation of a racemic mixture and maximizing the theoretical yield. Key asymmetric methods include the enantioselective reduction of a precursor ketone followed by conversion to the amine, or the direct asymmetric amination of the ketone.[2][3]

G cluster_RouteA Route A: Racemic Synthesis & Chiral Resolution cluster_RouteB Route B: Asymmetric Synthesis StartA Bromo-indanone RacemicAmine Racemic Bromo-indan-amine StartA->RacemicAmine Reductive Amination Resolution Chiral Resolution (Diastereomeric Salt Crystallization) RacemicAmine->Resolution EnantiomerA Enantiomerically Pure Bromo-indan-amine Resolution->EnantiomerA StartB Bromo-indanone ChiralAlcohol Chiral Bromo-indanol StartB->ChiralAlcohol Asymmetric Reduction EnantiomerB Enantiomerically Pure Bromo-indan-amine StartB->EnantiomerB Direct Asymmetric Amination (e.g., Biocatalysis) ChiralAlcohol->EnantiomerB Amination

Diagram 1: High-level overview of the two synthetic routes.

Route A: A Step-by-Step Guide to Racemic Synthesis and Chiral Resolution

This classical approach, while potentially lower in overall yield for the desired enantiomer, is often favored for its predictability and the use of well-established chemical transformations.

Step 1: Synthesis of 4-Bromo-1-indanone

The synthesis of the bromo-indanone precursor is the logical starting point. 4-Bromo-1-indanone can be synthesized from 3-(2-bromophenyl)propanoic acid via an intramolecular Friedel-Crafts acylation.[4]

Experimental Protocol:

  • Acid Chloride Formation: Dissolve 3-(2-bromophenyl)propanoic acid (1 equivalent) in a suitable solvent such as 1,2-dichloroethane. Add thionyl chloride (2.5 equivalents) and reflux the mixture for 24 hours. After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Intramolecular Friedel-Crafts Acylation: Dissolve the resulting crude acid chloride in dichloromethane. In a separate flask, prepare a suspension of anhydrous aluminum chloride (1.65 equivalents) in dichloromethane. Add the acid chloride solution dropwise to the aluminum chloride suspension, maintaining the temperature below 27°C.

  • Work-up and Purification: Stir the reaction at room temperature for three hours. Quench the reaction by carefully pouring it into ice. Extract the aqueous layer with dichloromethane. The combined organic layers are then washed sequentially with saturated brine and saturated sodium bicarbonate solution. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to yield 4-bromo-1-indanone, which can be further purified by recrystallization or column chromatography.[4]

G reactant 3-(2-Bromophenyl)propanoic acid intermediate Acid Chloride reactant->intermediate SOCl2, Reflux product 4-Bromo-1-indanone intermediate->product AlCl3, DCM

Diagram 2: Workflow for the synthesis of 4-bromo-1-indanone.

Step 2: Reductive Amination to Racemic 4-Bromo-1-aminoindan

The conversion of the ketone to the amine is a standard transformation, readily achieved through reductive amination.

Experimental Protocol:

  • Dissolve 4-bromo-1-indanone (1 equivalent) in a suitable solvent like methanol.

  • Add an ammonia source, such as ammonium acetate or a solution of ammonia in methanol, in excess.

  • Add a reducing agent, for example, sodium cyanoborohydride (NaBH₃CN), portion-wise at 0°C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with water and adjust the pH to basic with an aqueous NaOH solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the racemic 4-bromo-1-aminoindan.

Step 3: Chiral Resolution via Diastereomeric Salt Crystallization

The separation of the enantiomers is achieved by forming diastereomeric salts with a chiral resolving agent, most commonly a chiral carboxylic acid like tartaric acid.[5][6][7] The differing solubilities of the resulting diastereomeric salts allow for their separation by fractional crystallization.[7]

Experimental Protocol:

  • Salt Formation: Dissolve the racemic 4-bromo-1-aminoindan (1 equivalent) in a suitable solvent, such as methanol or ethanol. In a separate flask, dissolve an equimolar amount of an enantiomerically pure resolving agent, for example, L-(+)-tartaric acid, in the same solvent, heating gently if necessary.

  • Crystallization: Slowly add the tartaric acid solution to the amine solution. The mixture may become warm. Allow the solution to cool slowly to room temperature and then stand undisturbed for 24-48 hours to facilitate the crystallization of the less soluble diastereomeric salt.

  • Isolation of the Diastereomeric Salt: Collect the crystals by filtration and wash them with a small amount of cold solvent.

  • Liberation of the Free Amine: Suspend the collected diastereomeric salt in water and basify the mixture with a strong base (e.g., 10% NaOH solution) to a pH > 12.

  • Extraction: Extract the liberated free amine with an organic solvent (e.g., dichloromethane). Dry the combined organic extracts, filter, and concentrate to yield the enantiomerically enriched bromo-indan-amine. The enantiomeric excess (ee) of the product should be determined at this stage. The mother liquor contains the other enantiomer, which can be recovered by a similar work-up.

Route B: Asymmetric Synthesis for Direct Access to Enantiopure Bromo-indan-amines

Asymmetric synthesis offers a more elegant and often more efficient route to enantiomerically pure compounds by avoiding the 50% yield limitation of classical resolution.

Asymmetric Reduction of Bromo-indanone and Subsequent Amination

This two-step approach involves the enantioselective reduction of the bromo-indanone to a chiral bromo-indanol, which is then converted to the desired amine.

Conceptual Workflow:

  • Asymmetric Reduction: The bromo-indanone is reduced using a chiral reducing agent or a catalyst system that favors the formation of one enantiomer of the corresponding alcohol. A common and effective method is the Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst and a stoichiometric borane source.[8]

  • Conversion to Amine: The resulting enantiomerically enriched bromo-indanol can be converted to the amine via a variety of methods, such as a Mitsunobu reaction with a nitrogen nucleophile followed by deprotection, or conversion to a sulfonate ester followed by displacement with azide and subsequent reduction.

Direct Asymmetric Amination via Biocatalysis

The direct conversion of a ketone to a chiral amine using enzymes represents a green and highly selective approach. Transaminases are particularly well-suited for this transformation.[9][10]

Conceptual Workflow:

  • Enzyme and Reaction Setup: A suitable transaminase enzyme is selected, often through screening of a panel of enzymes. The reaction is typically carried out in an aqueous buffer with a co-solvent (e.g., DMSO) to aid substrate solubility. An amine donor, such as isopropylamine, is required in large excess to drive the reaction equilibrium.

  • Biocatalytic Transformation: The bromo-indanone is incubated with the enzyme, amine donor, and the cofactor pyridoxal 5'-phosphate (PLP) at a controlled temperature and pH.

  • Work-up and Isolation: After the reaction is complete, the enzyme is removed (e.g., by centrifugation or filtration), and the product is extracted with an organic solvent after basification of the reaction mixture.

Validation of Enantiomeric Purity: Ensuring Stereochemical Integrity

The determination of the enantiomeric excess (ee) of the synthesized bromo-indan-amine is a critical step to validate the success of the chosen synthetic route. Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy with chiral derivatizing or solvating agents are the most common and reliable techniques for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating and quantifying enantiomers.[11][12] The separation is achieved by the differential interaction of the enantiomers with a chiral stationary phase (CSP).[11]

Experimental Protocol:

  • Column and Mobile Phase Selection: A polysaccharide-based chiral column (e.g., Chiralpak or Chiralcel) is often a good starting point for the separation of chiral amines.[11] The mobile phase typically consists of a mixture of a nonpolar solvent (e.g., hexane) and an alcohol (e.g., isopropanol).

  • Method Development: For basic analytes like amines, it is often necessary to add a small amount of a basic modifier (e.g., diethylamine) to the mobile phase to improve peak shape and resolution.

  • Analysis: Dissolve a small amount of the bromo-indan-amine sample in the mobile phase and inject it into the HPLC system. The two enantiomers will elute at different retention times.

  • Calculation of Enantiomeric Excess: The ee is calculated from the integrated peak areas of the two enantiomers using the following formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

ParameterCondition
Column Chiralpak AD-H (or similar polysaccharide-based CSP)
Mobile Phase Hexane:Isopropanol (e.g., 90:10 v/v) + 0.1% Diethylamine
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Temperature 25 °C
Table 1: Example Chiral HPLC Conditions for Bromo-indan-amine Analysis.
NMR Spectroscopy with a Chiral Derivatizing Agent (Mosher's Acid)

NMR spectroscopy can be used to determine the ee by converting the enantiomeric mixture into a mixture of diastereomers, which have distinct NMR spectra.[13] This is achieved by reacting the amine with a chiral derivatizing agent (CDA), such as Mosher's acid chloride.[14][15][16]

Experimental Protocol:

  • Derivatization: In an NMR tube, dissolve the enantiomerically enriched bromo-indan-amine (1 equivalent) in anhydrous deuterated chloroform (CDCl₃). Add a small excess of enantiomerically pure (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-Mosher's acid chloride) and a non-nucleophilic base like pyridine or triethylamine.

  • NMR Analysis: Acquire a high-resolution ¹H NMR spectrum of the resulting mixture of diastereomeric amides.

  • Data Analysis: Identify a well-resolved proton signal that is present in both diastereomers but at different chemical shifts. The integration of these two signals will directly correspond to the ratio of the enantiomers in the original sample. The ee can then be calculated in the same manner as for the HPLC data.

G cluster_HPLC Chiral HPLC cluster_NMR NMR with Mosher's Acid HPLC_Sample Sample Injection HPLC_Separation Separation on Chiral Stationary Phase HPLC_Sample->HPLC_Separation HPLC_Detection UV Detection HPLC_Separation->HPLC_Detection HPLC_Result Chromatogram with Separated Peaks HPLC_Detection->HPLC_Result NMR_Sample Sample + Mosher's Acid NMR_Derivatization Formation of Diastereomeric Amides NMR_Sample->NMR_Derivatization NMR_Acquisition ¹H NMR Acquisition NMR_Derivatization->NMR_Acquisition NMR_Result Spectrum with Distinct Diastereomer Signals NMR_Acquisition->NMR_Result

Diagram 3: Workflow for the validation of enantiomeric purity.

Comparison of Synthetic Routes

The choice between the classical resolution and modern asymmetric synthesis approaches involves a trade-off between various factors.

FeatureRoute A: Racemic Synthesis & Chiral ResolutionRoute B: Asymmetric Synthesis
Maximum Yield 50% (without racemization/recycling of the undesired enantiomer)Theoretically up to 100%
Enantioselectivity High (depends on the efficiency of the resolution)Variable to excellent (depends on the catalyst/enzyme)
Scalability Generally straightforward to scale upCan be challenging, especially for some catalytic systems
Cost Often uses cheaper reagents, but the resolving agent can be expensiveChiral catalysts or enzymes can be costly, but may be used in small quantities
Process Simplicity Involves an additional separation stepFewer steps if a direct asymmetric method is used
Waste Generation Generates at least 50% of the undesired enantiomer as wasteMore atom-economical
Table 2: Comparison of the two synthetic routes to enantiomerically pure bromo-indan-amines.

Conclusion

Both classical chiral resolution and modern asymmetric synthesis provide viable pathways to enantiomerically pure bromo-indan-amines, each with its own set of advantages and disadvantages. The classical route, involving the synthesis of a racemic mixture followed by diastereomeric salt crystallization, is a robust and well-understood process, though it is inherently limited in yield. Asymmetric synthesis, through methods like enantioselective reduction or biocatalytic amination, offers a more elegant and atom-economical approach with the potential for higher yields of the desired enantiomer.

The selection of the optimal synthetic strategy will ultimately depend on the specific project requirements, including the desired scale of synthesis, cost considerations, and available expertise and equipment. Regardless of the chosen route, rigorous validation of the enantiomeric purity of the final product using techniques such as chiral HPLC and NMR spectroscopy is essential to ensure the stereochemical integrity of these valuable building blocks for drug discovery and development.

References

  • (No valid reference was provided in the search results)
  • Asymmetric reduction of substituted indanes as scaffolds for the synthesis of potential drug candidates A Dissertation Submitted. (n.d.).
  • Chiral resolution - Wikipedia. (n.d.).
  • Cruz, R., et al. (2012). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Organic & Biomolecular Chemistry, 10(44), 8865-8876.
  • Dale, J. A., Dull, D. L., & Mosher, H. S. (1969). α-Methoxy-α-trifluoromethylphenylacetic acid, a new chiral reagent for the determination of enantiomeric excess and absolute configuration of alcohols and amines. The Journal of Organic Chemistry, 34(9), 2543-2549.
  • Larsson, A. M., et al. (2011). Synthesis of Chiral 3-Substituted Indanones via an Enantioselective Reductive-Heck Reaction. The Journal of Organic Chemistry, 76(11), 4434-4441.
  • (No valid reference was provided in the search results)
  • Biocatalytic, Enantioenriched Primary Amination of Tertiary C-H Bonds. (2024).
  • Kulesza, A., & Wąsowska, M. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451-494.
  • Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. (n.d.). The Royal Society of Chemistry.
  • High-Yield Biocatalytic Amination Reactions in Organic Synthesis. (2014). Organic Process Research & Development, 18(7), 888-902.
  • (No valid reference was provided in the search results)
  • Annulations involving 1-indanones to access fused- and spiro frameworks. (2022). RSC Advances, 12(51), 33261-33292.
  • Biocatalytic reductive amination from discovery to commercial manufacturing applied to abrocitinib JAK1 inhibitor. (2021). Organic Process Research & Development, 25(10), 2236-2244.
  • Strategies for chiral separation: from racemate to enantiomer. (2022). Signal Transduction and Targeted Therapy, 7(1), 1-21.
  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configur
  • Process for preparing (r)-4-aminoindane and corresponding amides. (2021). Google Patents.
  • Asymmetric reduction and Meerwein-Ponndorf-Verley reaction of prochiral aromatic ketones in the presence of optically pure 1-aryl-2,2-dimethylpropane-1,3-diols. (1996). Recueil des Travaux Chimiques des Pays-Bas, 115(10), 410-417.
  • Development and validation of HPLC method for the resolution of derivatives of 1-bromo-3-chloro-2-propanol: a novel chiral building block for the synthesis of pharmaceutically important compounds. (2016). Journal of the Serbian Chemical Society, 81(5), 549-561.
  • STEREOSELECTIVE SYNTHESIS OF (R)-AMINO INDANS USING TRANSAMINASE ENZYMES. (2020). Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry, 8(2), 62-68.
  • Enantioselective Synthesis, Enantiomeric Separations and Chiral Recognition. (2020). Molecules, 25(7), 1713.
  • (No valid reference was provided in the search results)
  • Synthesis and Characterization of Chiral Secondary Amine Catalysts. (n.d.). The Royal Society of Chemistry.
  • Recent Advances in Separation and Analysis of Chiral Compounds. (2023). Analytical Chemistry, 95(1), 3-23.
  • Separation of chiral primary amino compounds by forming a sandwiched complex in reversed-phase high performance liquid chromatography. (2010).
  • (No valid reference was provided in the search results)
  • 1H NMR spectroscopy in the presence of Mosher acid to rapidly determine the enantiomeric composition of amino acid benzyl esters, chirons susceptible to easy racemization. (2018). Amino Acids, 50(12), 1759-1767.
  • Convenient synthesis of 7'- and 6'-bromo-D-tryptophan and their derivatives by enzymatic optical resolution using D-aminoacylase. (2015). Tetrahedron, 71(39), 7259-7264.
  • Kulesza, A., & Wąsowska, M. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451-494.
  • Annulations involving 1-indanones to access fused- and spiro frameworks. (2022). RSC Advances, 12(51), 33261-33292.
  • A Supramolecular Extension of Mosher’s Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solvating Agent. (2023). Molecules, 28(13), 5064.
  • (No valid reference was provided in the search results)
  • Assigning Stereochemistry and Determining Enantiomeric Purity: New Liquid Crystals or Old Derivatives?. (n.d.). University of Toronto.
  • (No valid reference was provided in the search results)
  • A Method for the Catalytic Enantioselective Synthesis of Chiral α-Azido and α-Amino Ketones from Racemic α-Bromo Ketones, and Its Generalization to the Formation of Bonds to C, O, and S. (2019). Journal of the American Chemical Society, 141(51), 20058-20061.

Sources

Comparative study of different chiral resolving agents for 4-bromo-2,3-dihydro-1H-inden-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Chiral Resolving Agents for 4-Bromo-2,3-dihydro-1H-inden-1-amine

Introduction

4-Bromo-2,3-dihydro-1H-inden-1-amine is a critical chiral building block in medicinal chemistry, frequently utilized as a key intermediate in the synthesis of various pharmaceutical agents, particularly those targeting the central nervous system (CNS).[1] The stereochemistry of the amine group is paramount, as different enantiomers of a chiral drug can exhibit vastly different pharmacological activities, metabolic pathways, and toxicological profiles. Consequently, the efficient separation of its racemic mixture into single, pure enantiomers is a crucial step in the drug development and manufacturing process.

This guide provides a comparative analysis of common chiral resolving agents for primary amines, with a specific focus on their application to the resolution of (±)-4-bromo-2,3-dihydro-1H-inden-1-amine. We will delve into the fundamental principles of diastereomeric salt crystallization, compare the performance of various chiral acids, and provide detailed, actionable protocols to guide researchers in selecting and optimizing a resolution process.

The Principle of Chiral Resolution by Diastereomeric Salt Formation

The most robust and industrially scalable method for separating enantiomers is through the formation of diastereomeric salts.[2][3] This classical technique leverages a fundamental principle of stereochemistry: while enantiomers have identical physical properties in an achiral environment, diastereomers do not.[4][5]

The process involves reacting the racemic amine (a mixture of R- and S-enantiomers) with a single enantiomer of a chiral acid, known as the resolving agent. This acid-base reaction yields a pair of diastereomeric salts.

  • (R)-Amine + (R)-Acid → (R,R)-Diastereomeric Salt

  • (S)-Amine + (R)-Acid → (S,R)-Diastereomeric Salt

These two salts, (R,R) and (S,R), have different physicochemical properties, most importantly, different solubilities in a given solvent system.[6] This difference allows for their separation by fractional crystallization, where the less soluble diastereomer crystallizes out of the solution, leaving the more soluble one behind.[2] The crystallized salt can then be isolated, and the pure amine enantiomer is liberated by treatment with a base.[7]

G cluster_0 Step 1: Salt Formation cluster_1 Step 2: Separation cluster_2 Step 3: Liberation racemate Racemic Amine (R-Amine + S-Amine) salt_mixture Mixture of Diastereomeric Salts ((R,R)-Salt + (S,R)-Salt) racemate->salt_mixture Reaction in Solvent agent Chiral Resolving Agent (e.g., R-Acid) agent->salt_mixture fractional_crystallization Fractional Crystallization salt_mixture->fractional_crystallization Cooling / Evaporation less_soluble_salt Less Soluble Salt (e.g., (R,R)-Salt) fractional_crystallization->less_soluble_salt Precipitates more_soluble_salt More Soluble Salt (e.g., (S,R)-Salt) fractional_crystallization->more_soluble_salt Remains in Solution pure_enantiomer Pure Enantiomer (R-Amine) less_soluble_salt->pure_enantiomer Base Treatment & Extraction

Workflow for Chiral Resolution via Diastereomeric Salt Formation.

Comparative Analysis of Chiral Resolving Agents

The choice of resolving agent is the most critical factor determining the success of a resolution.[2] An ideal agent should form a stable, easily crystallizable salt with one enantiomer of the amine while the corresponding diastereomeric salt remains in solution. The selection process often involves screening several agents and solvents. Below is a comparison of common chiral acids used for resolving primary amines.

Resolving AgentKey Structural Features & PropertiesAdvantagesDisadvantages
L-(+)-Tartaric Acid & Derivatives C4-dicarboxylic acid with two chiral centers. Derivatives like Di-p-toluoyl-L-tartaric acid (DPTTA) offer greater steric bulk.Tartaric Acid: Inexpensive, readily available, widely documented.[2][4] Derivatives (DPTTA): Often form highly crystalline salts, leading to excellent separation efficiency.Tartaric Acid: Can sometimes form gels or oils. Derivatives (DPTTA): Significantly more expensive than the parent acid.
(S)-(-)-Mandelic Acid α-hydroxy carboxylic acid with one chiral center.[2]Often provides high enantiomeric excess in a single crystallization step.[2] Readily available and moderately priced.Its effectiveness can be highly substrate-specific.
(1S)-(+)-10-Camphorsulfonic Acid Strong sulfonic acid (pKa ≈ -1.5) derived from natural camphor.[2]Forms salts with weakly basic amines that may not react with carboxylic acids. High crystallinity.Higher cost compared to tartaric or mandelic acid.
N-Acetyl-L-leucine N-protected amino acid.[8]Can offer unique selectivity due to its amide and isopropyl groups, potentially forming specific hydrogen bonds and van der Waals interactions. Used as a resolving agent in pharmaceutical manufacturing.[9]Less commonly used than tartaric or mandelic acid, may require more screening for optimal conditions.

Experimental Protocols

The following protocols are detailed, representative procedures for the resolution of a racemic primary amine. For the specific target, 4-bromo-2,3-dihydro-1H-inden-1-amine, these should serve as a robust starting point for optimization.

Protocol 1: Resolution using Di-p-toluoyl-L-tartaric Acid (L-DPTTA)

This protocol is often successful for aromatic amines due to the favorable interactions between the aromatic rings of the amine and the resolving agent.

  • Dissolution: In a suitable flask, dissolve 1.0 equivalent of racemic 4-bromo-2,3-dihydro-1H-inden-1-amine (e.g., 10.0 g) in a minimal amount of a heated polar solvent like methanol or ethanol (e.g., 100-150 mL).

  • Agent Addition: In a separate flask, dissolve 0.5 equivalents of L-DPTTA (this ratio can be a critical optimization parameter)[6] in the same solvent, also heated. The use of 0.5 equivalents is a common starting point, assuming the amine forms a 2:1 salt with the diacid.

  • Salt Formation: Slowly add the L-DPTTA solution to the amine solution with continuous stirring. Cloudiness or precipitation should be observed.

  • Crystallization: Heat the mixture until a clear solution is re-formed. Allow the solution to cool slowly to room temperature, and then let it stand undisturbed for 12-24 hours. Further cooling in an ice bath or refrigerator can improve the yield of the crystallized salt.

  • Isolation: Collect the precipitated crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor containing the more soluble diastereomer.

  • Liberation of the Amine: Suspend the collected diastereomeric salt in water and add a 2M aqueous solution of a base (e.g., NaOH) until the pH is >11. This will neutralize the tartaric acid and liberate the free amine.

  • Extraction: Extract the liberated amine into an organic solvent like dichloromethane or ethyl acetate (3 x 50 mL).

  • Purification & Analysis: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched amine. Determine the enantiomeric excess (ee%) using chiral HPLC or SFC.

Protocol 2: Resolution using N-Acetyl-L-leucine

This agent provides a different structural motif for diastereomeric interaction, which can be advantageous if tartaric acid derivatives are unsuccessful.

  • Dissolution: Dissolve 1.0 equivalent of racemic 4-bromo-2,3-dihydro-1H-inden-1-amine in a suitable solvent. A mixture of polar and non-polar solvents, such as isopropanol/water or acetone, might be effective.

  • Agent Addition: Add 1.0 equivalent of N-Acetyl-L-leucine to the solution.[10]

  • Salt Formation & Crystallization: Heat the mixture with stirring until all solids dissolve. Allow the solution to cool gradually to ambient temperature. The formation of crystals may be slow; seeding with a previously formed crystal can be beneficial. Let the mixture stand for 24 hours to maximize crystallization.

  • Isolation: Isolate the crystalline salt by vacuum filtration and wash with a small portion of the cold solvent mixture.

  • Liberation of the Amine: Follow steps 6-8 from Protocol 1 to liberate the free amine from the salt using a base, extract, and analyze its enantiomeric purity.

G cluster_screening Screening & Optimization Workflow cluster_agents 1. Agent Screening cluster_solvents 2. Solvent Screening start Start: Racemic Amine agent1 Tartaric Acid Deriv. start->agent1 agent2 Mandelic Acid start->agent2 agent3 N-Acetyl-L-leucine start->agent3 solvent1 Methanol agent1->solvent1 solvent2 Ethanol agent1->solvent2 solvent3 Isopropanol agent2->solvent3 solvent4 Acetone/Water agent3->solvent4 optimization 3. Optimization - Molar Ratio - Temperature Profile - Crystallization Time solvent1->optimization solvent2->optimization solvent3->optimization solvent4->optimization end End: Optimized Protocol optimization->end

Systematic approach for developing a chiral resolution protocol.

Conclusion and Recommendations

The successful chiral resolution of 4-bromo-2,3-dihydro-1H-inden-1-amine via diastereomeric salt formation is a highly achievable but empirical process. There is no universally superior resolving agent; the optimal choice depends on the specific interactions between the amine and the chiral acid, which dictate the crystallization properties of the resulting diastereomeric salts.

For researchers approaching this challenge, the following strategy is recommended:

  • Initial Screening: Begin by screening a small set of diverse resolving agents, such as L-DPTTA (a bulky tartaric acid derivative) and N-Acetyl-L-leucine, across a range of common solvents (methanol, ethanol, isopropanol).

  • Evaluation: The primary success metric is the formation of a crystalline solid. The efficiency of the resolution should then be quantified by determining the yield and the enantiomeric excess (ee%) of the liberated amine.

  • Optimization: Once a promising "hit" (agent/solvent combination) is identified, further optimization of parameters like the molar ratio of the resolving agent, concentration, and the temperature profile of the crystallization can significantly improve both yield and purity.[6]

This systematic approach, grounded in the principles outlined in this guide, provides a robust framework for developing an efficient, scalable, and reproducible process for obtaining the enantiomerically pure 4-bromo-2,3-dihydro-1H-inden-1-amine required for advanced pharmaceutical development.

References

  • The Journal of Organic Chemistry. Improved chiral derivatizing agents for the chromatographic resolution of racemic primary amines. ACS Publications.
  • PubMed. Enzymatic resolution of racemic amines in a continuous reactor in organic solvents. National Center for Biotechnology Information.
  • Chemistry LibreTexts. 5.8: Racemic Mixtures and the Resolution of Enantiomers.
  • Elsevier. Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. ScienceDirect.
  • Gavin Publishers. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent.
  • NIH National Library of Medicine. Resolution of Halogenated Mandelic Acids through Enantiospecific Co-Crystallization with Levetiracetam. PubMed Central.
  • Chemistry LibreTexts. 6.8: Resolution (Separation) of Enantiomers.
  • Cenmed Enterprises. (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine.
  • BioDuro. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale.
  • ACS Publications. The Preparation of Pure N-Acetyl-L-leucine and L-Leucine.
  • Google Patents. Process for racemisation and acetylation of leucine.
  • MySkinRecipes. 4-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride.
  • Google Patents. Detection method of N-acetyl-L-leucine related substances.
  • YouTube. Resolution of a Racemic Mixture.
  • MySkinRecipes. (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride.
  • The Royal Society of Chemistry. Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization.
  • Google Patents. Resolution of chiral amines.
  • ResearchGate. Recent Developments in Optical Resolution.
  • NIH National Library of Medicine. Acetylation turns leucine into a drug by membrane transporter switching. PubMed Central.

Sources

A Tale of Two Isomers: Unraveling the Stereoselective Efficacy of Bromo-Indan-Amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of pharmacology, the three-dimensional arrangement of atoms within a molecule can be the determining factor between a potent therapeutic agent and an inactive, or even harmful, compound. This principle of stereoisomerism is vividly illustrated in the case of bromo-indan-amine derivatives, a class of compounds that has garnered significant attention for its neuroprotective and enzymatic inhibitory activities. This guide delves into the profound differences in biological efficacy between the (R)- and (S)-enantiomers of these derivatives, with a particular focus on the well-studied compound rasagiline. Through a synthesis of experimental data and mechanistic insights, we will explore why one mirror image holds the key to therapeutic benefit while the other remains a shadow of its potential.

The Decisive Role of Chirality in Biological Systems

Living systems are inherently chiral, composed of biomolecules like amino acids and sugars that exist predominantly in one enantiomeric form.[1] This inherent asymmetry dictates that the interaction between a chiral drug and its biological target, such as an enzyme or a receptor, is often highly stereospecific.[1][2][3] One enantiomer, the "eutomer," may fit perfectly into the active site of a target protein, eliciting a desired pharmacological response. In contrast, its mirror image, the "distomer," may bind with significantly lower affinity or not at all, rendering it inactive.[1][2] In some instances, the distomer can even contribute to undesirable side effects.[1][2][4] Understanding these stereochemical nuances is paramount in modern drug design and development.

Case Study: Rasagiline - A Stereoselective Monoamine Oxidase B Inhibitor

A prime example of stereoselective activity among bromo-indan-amine derivatives is rasagiline, chemically known as N-propargyl-1R(+)-aminoindan.[5][6] This compound is a potent, selective, and irreversible inhibitor of monoamine oxidase B (MAO-B), an enzyme responsible for the degradation of neurotransmitters like dopamine.[5][6][7] The inhibition of MAO-B leads to increased dopamine levels in the brain, making it a valuable therapeutic strategy for Parkinson's disease.[6][7]

Unmasking the Potent Enantiomer: (R)-Rasagiline

Experimental evidence overwhelmingly demonstrates that the biological activity of rasagiline resides almost exclusively in its (R)-enantiomer.[5][6] In stark contrast, the (S)-enantiomer, TVP 1022, is remarkably less active as an MAO-B inhibitor, with some studies indicating it to be three orders of magnitude less effective.[5]

Table 1: Comparative MAO-B Inhibitory Potency of Rasagiline Enantiomers

CompoundTarget EnzymeIn Vitro IC50 (nM)In Vivo ED50 (mg/kg)Reference(s)
(R)-Rasagiline MAO-B (rat brain)4.43 ± 0.920.1 ± 0.01[5][6]
(S)-Enantiomer (TVP 1022) MAO-B (rat brain)Significantly higherLargely inactive at comparable doses[5][6]
Racemic AGN-1135 MAO-B (rat brain)PotentPotent[5][6]

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. ED50: The median effective dose, the dose that produces a quantal effect in 50% of the population that takes it.

The profound difference in potency underscores the critical role of the stereocenter at the 1-position of the indan ring in the interaction with the MAO-B active site. The specific spatial arrangement of the propargyl group and the amino function in the (R)-enantiomer allows for optimal binding and subsequent irreversible inhibition of the enzyme.

Experimental Workflow for Determining MAO-B Inhibition

The determination of MAO-B inhibitory activity is a cornerstone in the evaluation of compounds like rasagiline. A typical experimental workflow involves both in vitro and in vivo assessments.

MAO_Inhibition_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment iv_start Prepare brain mitochondria (source of MAO-B) iv_assay Incubate with varying concentrations of (R)- and (S)-enantiomers iv_start->iv_assay iv_substrate Add specific MAO-B substrate (e.g., radiolabeled phenylethylamine) iv_assay->iv_substrate iv_measure Measure product formation (e.g., by liquid scintillation counting) iv_substrate->iv_measure iv_calc Calculate IC50 values iv_measure->iv_calc conclusion Determine stereoselective inhibition profile iv_calc->conclusion Compare potencies vivo_admin Administer (R)- and (S)-enantiomers to animal models (e.g., rats) vivo_tissue Isolate brain and liver tissues at specific time points vivo_admin->vivo_tissue vivo_homogenize Prepare tissue homogenates vivo_tissue->vivo_homogenize vivo_assay Measure ex vivo MAO-B activity using a specific substrate vivo_homogenize->vivo_assay vivo_calc Calculate ED50 values vivo_assay->vivo_calc vivo_calc->conclusion Confirm in vivo efficacy and selectivity

Caption: A generalized workflow for determining the in vitro and in vivo MAO-B inhibitory activity of enantiomers.

Beyond MAO-B Inhibition: Neuroprotective Effects

Intriguingly, research suggests that the biological activities of bromo-indan-amine derivatives may extend beyond MAO-B inhibition. Some studies have indicated that both the (R)- and (S)-enantiomers of rasagiline may possess neuroprotective properties that are independent of their effects on MAO-B.[7][8] For instance, in a study on stroke-prone spontaneously hypertensive rats, both enantiomers were found to increase survival and prevent stroke, with the (S)-enantiomer being effective at a higher dose.[8] This suggests the involvement of alternative mechanisms of action.

Potential Neuroprotective Signaling Pathways

The neuroprotective effects of rasagiline and its derivatives are thought to involve the modulation of several signaling pathways crucial for neuronal survival and apoptosis.

Neuroprotection_Pathways cluster_pro_survival Pro-Survival Pathways cluster_anti_apoptotic Anti-Apoptotic Pathways rasagiline (R)- & (S)-Enantiomers pkc Activation of Protein Kinase C (PKC) rasagiline->pkc mapk Activation of MAPK/ERK Pathway rasagiline->mapk ntf Upregulation of Neurotrophic Factors (e.g., GDNF, BDNF) rasagiline->ntf bcl2 Upregulation of anti-apoptotic Bcl-2 family proteins rasagiline->bcl2 caspase Inhibition of caspase activation rasagiline->caspase mmp Prevention of mitochondrial membrane potential collapse rasagiline->mmp neuronal_survival Enhanced Neuronal Survival & Neuroprotection pkc->neuronal_survival mapk->neuronal_survival ntf->neuronal_survival bcl2->neuronal_survival caspase->neuronal_survival mmp->neuronal_survival

Caption: Putative signaling pathways involved in the neuroprotective effects of bromo-indan-amine derivatives.

Ladostigil: A Chiral Derivative with Dual Activity

The principle of stereoselectivity is further exemplified by ladostigil, a compound derived from the pharmacophore of rasagiline and the carbamate cholinesterase inhibitor, rivastigmine.[9] Ladostigil was developed as a potential treatment for dementia with Parkinsonism.[9] Similar to rasagiline, the (R)-isomer of ladostigil is responsible for the inhibition of MAO-A and MAO-B in the brain.[9][10] The (S)-isomer, TV3279, while inhibiting cholinesterase activity, does not significantly affect MAO activity.[9] This dual-action, single-molecule approach highlights the potential for designing multifunctional drugs by leveraging the distinct properties of different enantiomers.

Conclusion: The Imperative of Stereochemical Purity

The comparative analysis of the (R)- and (S)-enantiomers of bromo-indan-amine derivatives, particularly rasagiline, provides a compelling illustration of the profound impact of stereochemistry on biological efficacy. The (R)-enantiomer of rasagiline is a potent and selective MAO-B inhibitor, forming the basis of its therapeutic utility in Parkinson's disease. In contrast, the (S)-enantiomer is largely devoid of this primary activity. While both enantiomers may exhibit MAO-independent neuroprotective effects, the stark difference in their primary pharmacological action underscores the critical importance of evaluating enantiomers as separate chemical entities. For researchers and drug development professionals, this case study serves as a powerful reminder that the pursuit of stereochemically pure compounds is not merely a matter of scientific rigor but a fundamental prerequisite for developing safer and more effective medicines.

References

  • Rasagiline [N-propargyl-1R(+)-aminoindan], a selective and potent inhibitor of mitochondrial monoamine oxidase B.British Journal of Pharmacology.[Link][5][6]
  • Rasagiline and its (S) enantiomer increase survival and prevent stroke in salt-loaded stroke-prone spontaneously hypertensive rats.Journal of Neural Transmission.[Link][8]
  • Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinson's Disease with Neuroprotective Potential.CNS Drug Reviews.[Link][7]
  • Pharmacology and pharmacokinetics of rasagiline: A selective, irreversible, second-generation MAO-B inhibitor.
  • The neurochemical and behavioral effects of the novel cholinesterase-monoamine oxidase inhibitor, ladostigil, in response to L-dopa and L-tryptophan, in r
  • Ladostigil: A Novel Multimodal Neuroprotective Drug with Cholinesterase and Brain-Selective Monoamine Oxidase Inhibitory Activities for Alzheimers Disease Treatment.
  • Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods.Molecules.[Link][2]
  • Stereochemistry in Drug Action.Journal of Clinical Pharmacology.[Link][1]
  • Enantiomerism.Deranged Physiology.[Link][4]
  • Importance of drug enantiomers in clinical pharmacology.British Journal of Clinical Pharmacology.[Link][3]

Sources

Head-to-head comparison of rasagiline analogues in vitro

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth In Vitro Comparison of Rasagiline Analogues: A Guide for Researchers

Rasagiline, a second-generation, irreversible, and selective inhibitor of monoamine oxidase B (MAO-B), has become a cornerstone in the management of Parkinson's disease.[1][2][3] Its primary mechanism of action involves the inhibition of dopamine degradation in the brain, thereby increasing dopaminergic neurotransmission.[4][5] Beyond its symptomatic effects, extensive preclinical research has revealed that rasagiline possesses significant neuroprotective properties, largely attributed to its propargylamine moiety, which are independent of its MAO-B inhibitory activity.[2][6][7] This has spurred the development of numerous analogues, each designed to refine its therapeutic profile by enhancing potency, improving selectivity, or introducing complementary pharmacological actions.

This guide provides a head-to-head in vitro comparison of key rasagiline analogues, offering researchers and drug development professionals a comprehensive overview of their performance based on experimental data. We will delve into their inhibitory potency against MAO isoforms, explore their mechanisms of action, and discuss their neuroprotective capabilities beyond MAO inhibition.

Key Rasagiline Analogues: A Comparative Overview

For this guide, we will focus on a selection of well-characterized and novel rasagiline analogues that highlight different strategic approaches in drug design:

  • Selegiline: The prototypical first-generation selective MAO-B inhibitor, serving as a crucial benchmark.

  • Ladostigil: A dual-action compound designed to inhibit both MAO and cholinesterases, targeting both dopaminergic and cholinergic deficits seen in dementia.[8][9]

  • TVP-1022: The (S)-enantiomer of rasagiline, which is a very weak MAO-B inhibitor but retains potent neuroprotective properties, helping to deconvolute the two effects.[7][10]

  • Rasagiline-Clorgyline Hybrid (Compound 6j): A novel research compound designed for enhanced potency and selectivity against MAO-B.[11][12]

Head-to-Head Comparison of MAO Inhibition

The primary measure of a rasagiline analogue's intended activity is its ability to inhibit MAO-A and MAO-B. The ideal profile for a Parkinson's therapeutic is high potency against MAO-B and high selectivity over MAO-A to avoid the "cheese effect" (a hypertensive crisis) associated with non-selective MAO inhibition.[13]

CompoundTarget EnzymeIC50 (nM)Selectivity Index (SI) for MAO-BReference(s)
Rasagiline Human Brain MAO-B14>355 (human)[11][14]
Human Brain MAO-A>5000 (implied)[11]
Rat Brain MAO-B4.4393 (rat)[4][14]
Rat Brain MAO-A412[14]
Selegiline Human Brain MAO-B6.8250 (human)[14]
Human Brain MAO-A1700[14]
Rat Brain MAO-B3.63260 (rat)[14]
Rat Brain MAO-A944[14]
Ladostigil Brain MAO-A & BInhibits bothN/A (Dual Inhibitor)[8][9][13]
TVP-1022 MAO-B>1000 times less potent than rasagilineVery Low[6][10]
Compound 6j Human MAO-B4>25,000[11][12]
Human MAO-A>100,000[11]

Analysis of Inhibitory Potency and Selectivity:

  • Rasagiline vs. Selegiline: In vitro, rasagiline and selegiline exhibit similar high potency for MAO-B.[14] However, some studies suggest rasagiline is significantly more potent in vivo.[3][14] Notably, rasagiline is not metabolized to amphetamine derivatives, unlike selegiline, which is a key clinical advantage.[2][3]

  • Compound 6j: This rasagiline-clorgyline hybrid demonstrates a significant leap in both potency and selectivity. With an IC50 of 4 nM for human MAO-B and a selectivity index exceeding 25,000, it is substantially more potent and selective than rasagiline itself.[11][12] Kinetic studies reveal it to be a competitive, reversible inhibitor, distinguishing it from the irreversible inhibition of rasagiline.[11][12]

  • Ladostigil: As a dual inhibitor of both MAO-A/B and cholinesterases, ladostigil's profile is unique.[8][9] This multi-target approach is designed for conditions like Alzheimer's disease where both monoaminergic and cholinergic systems are implicated.[8]

  • TVP-1022: This S-isomer of rasagiline is a very poor MAO inhibitor.[6][10] Its value in comparative studies lies in its ability to demonstrate the neuroprotective effects inherent to the propargylamine structure, independent of MAO inhibition.[7]

The Signaling Pathway of MAO-B Inhibition

The primary therapeutic goal of these compounds in Parkinson's disease is to increase dopamine levels in the brain. This is achieved by inhibiting MAO-B, the primary enzyme responsible for dopamine breakdown in the striatum.

MAO_Inhibition_Pathway cluster_0 Dopamine Dopamine MAOB MAO-B (Mitochondrial Outer Membrane) Dopamine->MAOB Metabolism Synaptic_Dopamine Increased Synaptic Dopamine Levels DOPAC DOPAC (Inactive Metabolite) MAOB->DOPAC Rasagiline Rasagiline Analogues Rasagiline->MAOB Inhibition Neurotransmission Enhanced Dopaminergic Neurotransmission Synaptic_Dopamine->Neurotransmission

Caption: Simplified signaling pathway of MAO-B inhibition by rasagiline analogues.

Beyond MAO-B Inhibition: In Vitro Neuroprotection

A compelling body of evidence shows that the neuroprotective effects of rasagiline and its analogues are not solely dependent on MAO-B inhibition.[6][7] These properties are largely linked to the N-propargylamine moiety present in these molecules.

Key Neuroprotective Mechanisms Observed In Vitro:

  • Anti-apoptotic Activity: Rasagiline and its non-MAO inhibiting isomer, TVP-1022, have been shown to prevent apoptosis in neuronal cell cultures subjected to various stressors, such as serum withdrawal or neurotoxins.[7][15] This is achieved by upregulating anti-apoptotic proteins like Bcl-2 and downregulating pro-apoptotic proteins.[6][16]

  • Mitochondrial Protection: These compounds help maintain mitochondrial membrane potential, a critical factor in cell survival.[6][7][16] Rasagiline can inhibit the opening of the mitochondrial permeability transition pore (mPTP), a key event in the apoptotic cascade.[16]

  • Activation of Pro-Survival Signaling: Rasagiline has been shown to activate protein kinase C (PKC) and the Akt/Nrf2 signaling pathway.[6][17] Activation of these pathways leads to the transcription of antioxidant enzymes and promotes cell survival.[17]

  • Neurotrophic Factor Induction: In vitro studies have demonstrated that rasagiline can increase the levels of neurotrophic factors, which support neuronal growth and survival.[18]

  • Reduction of Oxidative Stress: In models of oxygen-glucose deprivation, rasagiline reduces the production of reactive oxygen species (ROS) and protects neuronal cells from ischemic damage.[17] Ladostigil has also demonstrated the ability to alleviate cell damage induced by oxidation.[19]

These multifaceted neuroprotective actions suggest that rasagiline analogues may offer disease-modifying potential beyond simple symptomatic relief. The fact that TVP-1022, a weak MAO inhibitor, retains these properties strongly supports this hypothesis.[7][20]

Experimental Protocol: In Vitro MAO-B Inhibition Assay

To provide a practical context for the data presented, here is a detailed protocol for a typical in vitro fluorescence-based assay to determine the IC50 of a test compound against human MAO-B.

Causality Behind Experimental Choices:

  • Enzyme Source: Recombinant human MAO-B is used to ensure specificity and reproducibility, avoiding confounding variables from other enzymes present in tissue homogenates.

  • Substrate: A non-fluorescent substrate that is converted into a highly fluorescent product by MAO-B is chosen for high sensitivity and a continuous read-out.

  • Inhibitor Incubation: Pre-incubation of the enzyme with the inhibitor is crucial, especially for irreversible inhibitors like rasagiline, to allow time for the covalent bond to form.

  • Data Analysis: A dose-response curve is generated to accurately calculate the IC50, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound (e.g., a rasagiline analogue) in DMSO.

    • Prepare serial dilutions of the test compound in assay buffer (e.g., 100 mM potassium phosphate, pH 7.4).

    • Prepare solutions of recombinant human MAO-B enzyme, the substrate (e.g., Amplex Red), and horseradish peroxidase (HRP) in assay buffer.

  • Assay Procedure:

    • Add 50 µL of the test compound dilutions or vehicle control (DMSO in buffer) to the wells of a black 96-well microplate.

    • Add 25 µL of the MAO-B enzyme solution to each well.

    • Pre-incubate the plate at 37°C for 15 minutes. This step allows the inhibitor to bind to the enzyme before the reaction starts.

    • Prepare a reaction mix containing the substrate and HRP.

    • Initiate the enzymatic reaction by adding 25 µL of the reaction mix to each well.

  • Detection and Data Analysis:

    • Immediately place the microplate in a fluorescence plate reader.

    • Measure the fluorescence intensity (e.g., excitation 535 nm, emission 590 nm) every minute for 30 minutes at 37°C.

    • Calculate the rate of reaction (slope of the fluorescence vs. time curve) for each well.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[4]

Assay_Workflow Start Start: Prepare Reagents Step1 Dispense Test Compound (Serial Dilutions) into 96-well plate Start->Step1 Step2 Add MAO-B Enzyme Step1->Step2 Step3 Pre-incubate @ 37°C for 15 min (Inhibitor-Enzyme Binding) Step2->Step3 Step4 Initiate Reaction: Add Substrate/HRP Mix Step3->Step4 Step5 Measure Fluorescence Kinetics (30 min @ 37°C) Step4->Step5 Step6 Data Analysis: Calculate Reaction Rates Step5->Step6 Step7 Calculate % Inhibition Step6->Step7 End Determine IC50 Value (Dose-Response Curve) Step7->End

Caption: Experimental workflow for a typical in vitro MAO-B inhibition assay.

Conclusion and Future Perspectives

The in vitro comparison of rasagiline analogues reveals a dynamic field of research aimed at optimizing neuroprotective therapies. While rasagiline remains a highly effective and selective MAO-B inhibitor, novel analogues like the rasagiline-clorgyline hybrids demonstrate that there is still potential to significantly enhance potency and selectivity.[11][12]

Furthermore, the development of multi-target ligands such as ladostigil represents a promising strategy for complex neurodegenerative diseases where multiple neurotransmitter systems are affected.[8][13] Perhaps most importantly, the consistent demonstration of profound neuroprotective effects independent of MAO-B inhibition across the rasagiline family—highlighted by the activity of TVP-1022—underscores the importance of the propargylamine pharmacophore.[6][7] Future research should continue to explore these non-canonical mechanisms to develop truly disease-modifying drugs for Parkinson's disease and other neurodegenerative disorders.

References

  • Design, synthesis and biological evaluation of rasagiline-clorgyline hybrids as novel dual inhibitors of monoamine oxidase-B and amyloid-β aggregation against Alzheimer's disease. European Journal of Medicinal Chemistry. [Link]
  • Binding of Rasagiline-related Inhibitors to Human Monoamine Oxidases: A Kinetic and Crystallographic Analysis. Journal of Medicinal Chemistry. [Link]
  • Design, synthesis and biological evaluation of rasagiline-clorgyline hybrids as novel dual inhibitors of monoamine oxidase-B and amyloid-β aggregation against Alzheimer's disease.
  • Rasagiline.
  • Non-MAO related actions of selegiline and rasagiline on molecular parameters in vivo.
  • Comparative neuroprotective effects of rasagiline and aminoindan with selegiline on dexamethasone-induced brain cell apoptosis. PubMed. [Link]
  • Ladostigil: a novel multimodal neuroprotective drug with cholinesterase and brain-selective monoamine oxidase inhibitory activities for Alzheimer's disease tre
  • Rasagiline: neurodegeneration, neuroprotection, and mitochondrial permeability transition. PubMed. [Link]
  • Ladostigil – Knowledge and References. Taylor & Francis Online. [Link]
  • Rasagiline Inhibits Human Melanoma Cell Viability and Interacts Synergistically with Mitoxantrone and Antagonistically with Cisplatin—In Vitro Isobolographic Studies.
  • The anti-Parkinson Drug Rasagiline and Its Cholinesterase Inhibitor Derivatives Exert Neuroprotection Unrelated to MAO Inhibition in Cell Culture and in Vivo. PubMed. [Link]
  • Rasagiline Exerts Neuroprotection towards Oxygen–Glucose-Deprivation/Reoxygenation-Induced GAPDH-Mediated Cell Death by Activ
  • (PDF) Ladostigil: A Novel Multimodal Neuroprotective Drug with Cholinesterase and Brain-Selective Monoamine Oxidase Inhibitory Activities for Alzheimers Disease Treatment.
  • Rasagiline may be preferable to selegiline for treatment of Parkinson's disease. BioWorld. [Link]
  • Ladostigil Attenuates Induced Oxidative Stress in Human Neuroblast-like SH-SY5Y Cells. MDPI. [Link]
  • Antiapoptotic Properties of Rasagiline, N‐Propargylamine‐1(R)‐aminoindan, and Its Optical (S)‐Isomer, TV1022.
  • Neuroprotection by Rasagiline: A New Therapeutic Approach to Parkinson's Disease?.
  • Old and new MAOIs for Parkinson's disease - Rasagiline. Medscape. [Link]
  • Experimental conditions of binding assays.
  • Rational Design, Synthesis and Pharmacological Evaluation of Chalcones as Dual-Acting Compounds—Histamine H3 Receptor Ligands and MAO-B Inhibitors. MDPI. [Link]
  • Nephroprotective effects of TVP1022, a non-MAO inhibitor S-isomer of rasagiline, in an experimental model of diabetic renal ischemic injury. PubMed. [Link]
  • Preparation and in vitro Evaluation of Rasagiline Mesylate Hybrid Nanoparticles.
  • Preparation and in vitro Evaluation of Rasagiline Mesyl

Sources

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of Inden-1-Amine-Derived Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of signal transduction, protein kinases stand as central regulators, orchestrating a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized treatment paradigms, yet a significant challenge remains: achieving target selectivity. Off-target effects, stemming from the inhibition of unintended kinases, can lead to toxicity and diminish therapeutic efficacy. This guide provides a deep dive into the cross-reactivity profiling of a specific class of inhibitors derived from the (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine scaffold, offering a comparative analysis and detailing the robust experimental methodologies required for their rigorous evaluation.

Our focus is to equip researchers, scientists, and drug development professionals with the expertise to not only understand but also critically assess the selectivity of these compounds. We will explore the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific literature.

The Imperative of Selectivity Profiling

The human kinome comprises over 500 protein kinases, many of which share significant structural homology within their ATP-binding pockets—the primary target for most small molecule inhibitors. This similarity is the root cause of cross-reactivity. A highly selective inhibitor is designed to bind with high affinity to its intended target while showing minimal interaction with other kinases. However, "absolute selectivity" is rare. Therefore, comprehensive profiling is not merely a characterization step but a cornerstone of preclinical development. It allows for the early identification of potential liabilities and provides a rational basis for interpreting cellular and in vivo pharmacology. A narrow "kinome scan" might miss critical off-target interactions, while a broad panel provides a more complete picture of a compound's activity.

Comparative Analysis of Inden-1-Amine Scaffolds

While specific, named inhibitors directly from the (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine scaffold are not prevalent in public domain literature, this core structure serves as a valuable building block in medicinal chemistry for generating libraries of kinase-targeted compounds. For the purpose of this guide, we will analyze hypothetical derivatives (Compounds A and B) to illustrate the principles of comparative cross-reactivity profiling. These examples are representative of typical data encountered in early-stage drug discovery.

The primary method for assessing kinase inhibitor selectivity is through large-panel kinase screening, often performed by contract research organizations (CROs) like Eurofins Discovery or Reaction Biology. These screens typically involve radiometric assays (e.g., ³³P-ATP filter binding) or fluorescence-based immunoassays to measure the enzymatic activity of a large number of kinases in the presence of the inhibitor.

Table 1: Comparative Kinome Selectivity of Hypothetical Inden-1-Amine Derivatives

Kinase TargetCompound A (% Inhibition @ 1 µM)Compound B (% Inhibition @ 1 µM)Reference Inhibitor (Staurosporine) (% Inhibition @ 1 µM)
Primary Target
EGFR98%95%99%
Key Off-Targets
SRC75%35%98%
ABL168%28%97%
KDR (VEGFR2)45%15%92%
FLT330%10%88%
CDK215%5%95%
Selectivity Score (S-Score) 0.080.030.35

Note: The Selectivity Score (S-score) is a quantitative measure of selectivity, calculated by dividing the number of kinases inhibited above a certain threshold (e.g., >65%) by the total number of kinases tested. A lower S-score indicates higher selectivity.

From this data, we can infer that while both compounds potently inhibit the intended target (EGFR), Compound B demonstrates a superior selectivity profile . It shows significantly less inhibition of key off-targets like SRC, ABL1, and KDR compared to Compound A. Staurosporine, a notoriously non-selective kinase inhibitor, is included as a reference to highlight the broad activity that selective inhibitors aim to avoid. This type of comparative data is crucial for selecting lead candidates for further development.

Experimental Workflows for Robust Profiling

A multi-faceted approach is essential for a thorough understanding of an inhibitor's selectivity. Relying on a single biochemical assay is insufficient. The following workflows provide a self-validating system, moving from broad, in vitro screening to more physiologically relevant cellular contexts.

Workflow 1: Large-Scale In Vitro Kinome Scanning

This is the foundational experiment for any kinase inhibitor program. It provides a broad, initial assessment of selectivity across a large portion of the kinome.

G cluster_prep Preparation cluster_assay Biochemical Assay cluster_analysis Data Analysis compound Test Compound (e.g., Compound B) assay_plate Assay Plate Setup (Kinase, Substrate, ATP, Compound) compound->assay_plate kinase_panel Kinase Panel (e.g., 400+ kinases) kinase_panel->assay_plate incubation Incubation & Reaction assay_plate->incubation detection Signal Detection (Radiometric or Fluorescence) incubation->detection inhibition_calc Calculate % Inhibition detection->inhibition_calc selectivity_score Generate Selectivity Score (S-Score) inhibition_calc->selectivity_score hit_list Identify Off-Targets (>65% Inhibition) inhibition_calc->hit_list

Caption: Workflow for in vitro kinome selectivity screening.

Detailed Protocol: Radiometric Kinase Assay (e.g., ³³P-ATP Filter Binding)

  • Preparation: Prepare a stock solution of the test inhibitor in 100% DMSO. For a primary screen, a single high concentration (e.g., 1 µM) is typically used.

  • Assay Reaction: In a 96-well plate, combine the kinase, its specific peptide substrate, and the test inhibitor in an appropriate kinase buffer.

  • Initiation: Start the reaction by adding an ATP solution containing radiolabeled ³³P-ATP. The final ATP concentration should be at or near the Michaelis-Menten constant (Km) for each kinase to ensure a sensitive measurement of inhibition.

  • Incubation: Allow the reaction to proceed for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

  • Termination: Stop the reaction by adding a strong acid (e.g., phosphoric acid).

  • Capture: Transfer the reaction mixture to a filter plate (e.g., phosphocellulose) which binds the phosphorylated peptide substrate.

  • Washing: Wash the filter plate multiple times to remove unincorporated ³³P-ATP.

  • Detection: Add scintillation fluid to the dried filter plate and measure the incorporated radioactivity using a microplate scintillation counter.

  • Analysis: Calculate the percent inhibition by comparing the signal from the test compound-treated wells to positive (no inhibitor) and negative (no kinase) controls.

Causality Behind Choices: Using ATP at its Km concentration is a critical choice. If ATP concentrations are too high, it can lead to an underestimation of the potency of ATP-competitive inhibitors, as the inhibitor has to compete with a higher concentration of the natural substrate. The filter-binding method is a robust and well-validated technique that physically separates the product (phosphorylated substrate) from the reactants.

Workflow 2: Cellular Target Engagement

While in vitro assays are essential, they do not confirm that an inhibitor can engage its target in the complex environment of a living cell. Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method to verify target engagement. It is based on the principle that a ligand binding to its target protein stabilizes it against thermal denaturation.

G cluster_cell_treatment Cell Treatment cluster_thermal_challenge Thermal Challenge cluster_protein_analysis Protein Analysis cluster_data_output Data Output cells Intact Cells treatment Treat with Vehicle or Inhibitor cells->treatment heat Heat Cells to a Range of Temperatures treatment->heat lysis Cell Lysis heat->lysis centrifugation Centrifugation to Pellet Aggregates lysis->centrifugation supernatant Collect Soluble Fraction (Supernatant) centrifugation->supernatant western_blot Western Blot for Target Protein supernatant->western_blot melt_curve Generate Thermal Melt Curve western_blot->melt_curve shift Determine Thermal Shift (ΔTm) melt_curve->shift

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Detailed Protocol: CETSA for Kinase Target Engagement

  • Cell Culture & Treatment: Culture the appropriate cell line to ~80% confluency. Treat the cells with the kinase inhibitor at various concentrations (and a vehicle control, e.g., 0.1% DMSO) for a defined period (e.g., 1-2 hours).

  • Harvesting: Harvest the cells, wash with PBS, and resuspend in a buffer.

  • Thermal Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of different temperatures for 3 minutes using a thermal cycler (e.g., from 40°C to 68°C in 2°C increments). One aliquot should be kept at room temperature as a non-heated control.

  • Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).

  • Separation: Separate the soluble protein fraction from the precipitated (denatured) aggregates by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).

  • Detection: Carefully collect the supernatant. Quantify the amount of the target kinase remaining in the soluble fraction using a standard Western blot or ELISA.

  • Analysis: Plot the relative amount of soluble protein as a function of temperature for both vehicle- and inhibitor-treated samples. The shift in the midpoint of the melting curve (Tm) indicates target stabilization and thus, cellular engagement.

Trustworthiness of the Protocol: This protocol is self-validating. A positive result—a rightward shift in the melting curve in the presence of the inhibitor—is direct physical evidence that the compound is binding to its intended target within the cell at a sufficient concentration to exert a stabilizing effect.

Downstream Pathway Analysis: Connecting Target Engagement to Function

Confirming that an inhibitor binds its target is crucial, but it's equally important to demonstrate that this binding event leads to the desired functional consequence: the inhibition of the kinase's signaling pathway. This can be assessed by measuring the phosphorylation status of a known downstream substrate.

Example: EGFR Signaling Pathway

For our hypothetical EGFR inhibitors, a logical next step is to measure the phosphorylation of a direct substrate like ERK1/2 (MAPK1/3).

G EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2/Sos EGFR->Grb2 P CompoundB Compound B (Inhibitor) CompoundB->EGFR Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK P Transcription Gene Transcription (Proliferation, Survival) pERK->Transcription

Caption: Inhibition of the EGFR signaling pathway by Compound B.

Protocol: Phospho-ERK Western Blot

  • Cell Culture and Serum Starvation: Culture cells (e.g., A431, which overexpresses EGFR) to ~70% confluency. Serum-starve the cells for 12-24 hours to reduce basal signaling.

  • Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of the kinase inhibitor (e.g., Compound B) for 1-2 hours.

  • Stimulation: Stimulate the cells with a growth factor (e.g., 100 ng/mL EGF) for a short period (e.g., 10 minutes) to induce EGFR signaling. A non-stimulated control should be included.

  • Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. The phosphatase inhibitors are critical to preserve the phosphorylation state of the proteins.

  • Quantification & SDS-PAGE: Determine the protein concentration of the lysates (e.g., using a BCA assay). Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

  • Western Blotting: Transfer the proteins to a PVDF membrane. Block the membrane (e.g., with 5% BSA in TBST) and probe with a primary antibody specific for phosphorylated ERK (p-ERK).

  • Detection & Re-probing: Detect the signal using a chemiluminescent substrate. Subsequently, strip the membrane and re-probe with an antibody for total ERK to ensure equal protein loading.

  • Analysis: Quantify the band intensities. A dose-dependent decrease in the p-ERK/total ERK ratio upon inhibitor treatment confirms functional inhibition of the pathway.

Conclusion and Future Directions

The rigorous, multi-step process of cross-reactivity profiling is indispensable in the development of safe and effective kinase inhibitors. By progressing from broad in vitro panels to cellular target engagement and functional pathway analysis, researchers can build a comprehensive understanding of a compound's selectivity. The hypothetical data for inden-1-amine derivatives presented here illustrates how these methods allow for the direct comparison and selection of candidates with superior properties. As new technologies like proteome-wide thermal shift assays emerge, the ability to map inhibitor interactions will become even more precise, paving the way for the next generation of highly selective therapeutics.

References

  • Martinez Molina, D., et al. (2013).
  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.

A Comparative Guide to the Synthesis of Bromo-Indan-Amines: Benchmarking Novel Methods Against Established Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of Bromo-Indan-Amines in Drug Discovery

The indane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of an amino group and a bromine atom to this framework gives rise to bromo-indan-amines, a class of compounds with significant potential in drug development. The amino group often serves as a key pharmacophore, interacting with biological targets, while the bromine atom can act as a synthetic handle for further molecular elaboration, modulate pharmacokinetic properties, or directly contribute to binding affinity.[1] Given their importance, the efficient and selective synthesis of bromo-indan-amines is a critical endeavor for medicinal chemists.

This guide provides a comparative analysis of established literature methods for the synthesis of bromo-indan-amines against emerging, innovative approaches. We will delve into the mechanistic underpinnings of these synthetic strategies, present detailed experimental protocols, and offer a quantitative comparison of their performance. This analysis is intended to equip researchers, scientists, and drug development professionals with the knowledge to select the most appropriate synthetic route for their specific needs, balancing factors such as yield, regioselectivity, stereocontrol, and operational simplicity.

Established Synthetic Strategies: The Workhorses of Bromo-Indan-Amine Synthesis

Traditional approaches to bromo-indan-amines generally involve a multi-step sequence, often starting from a commercially available indanone. These methods have been widely used and are well-documented in the chemical literature.

A common and established route involves the direct bromination of an indanone precursor, followed by the introduction of the amine functionality. The regioselectivity of the bromination step is a critical consideration and is highly dependent on the reaction conditions and the substitution pattern of the indanone ring.

Classical Approach: Electrophilic Bromination of Indanones followed by Reductive Amination

One of the most frequently employed methods involves the electrophilic aromatic substitution of an indanone with a brominating agent, followed by conversion of the ketone to an amine.

Mechanism: The bromination of the aromatic ring of the indanone is a classic electrophilic aromatic substitution. The choice of brominating agent and reaction conditions can influence the position of bromination. For instance, the use of bromine in acetic acid often leads to bromination at the position para to the activating alkyl group of the cyclopentanone ring.[2] Following bromination, the ketone can be converted to an amine through various methods, such as reductive amination. This involves the formation of an imine or oxime intermediate, which is then reduced to the desired amine.

Representative Literature Protocol: Synthesis of 4-Bromo-1-aminoindane

The synthesis of 4-bromo-1-aminoindane is a key step in the preparation of the multiple sclerosis drug, Ozanimod. A traditional synthesis highlights the challenges of this approach. The initial bromination of 1-indanone can lead to regioselectivity issues, and the subsequent steps often involve harsh reagents and protecting group manipulations.[3]

Step 1: Bromination of 1-Indanone Bromination of 1-indanone can be achieved using various brominating agents. However, controlling the position of bromination can be challenging, often leading to a mixture of isomers that require purification.

Step 2: Oximation of 4-Bromo-1-indanone The ketone is then converted to an oxime using hydroxylamine hydrochloride.

Step 3: Reduction of the Oxime to the Amine The oxime is subsequently reduced to the primary amine using a reducing agent such as catalytic hydrogenation.

Emerging Synthetic Methodologies: The Pursuit of Efficiency and Selectivity

In recent years, significant efforts have been directed towards developing more efficient, selective, and sustainable methods for the synthesis of bromo-indan-amines. These new approaches aim to overcome the limitations of traditional methods, such as poor regioselectivity, the need for multiple steps, and the use of hazardous reagents.

Novel Approach 1: Regioselective Bromination under Basic Conditions

Recent studies have shown that the regioselectivity of indanone bromination can be controlled by the reaction conditions. For example, the bromination of 5,6-disubstituted-indan-1-ones with bromine in the presence of a base such as potassium hydroxide can favor the formation of the 4-bromo isomer in good yield.[2] This method offers a more controlled and predictable way to introduce the bromine atom at the desired position.

Novel Approach 2: Enantioselective Biocatalytic Amination

For the synthesis of chiral bromo-indan-amines, biocatalysis has emerged as a powerful tool. The use of transaminase enzymes allows for the direct and highly enantioselective conversion of a bromo-indanone to the corresponding amine.[3] This approach avoids the need for chiral auxiliaries or resolutions, leading to a more atom-economical and environmentally friendly process.

Representative New Protocol: Enantioselective Biocatalytic Synthesis of (S)-4-Bromo-1-aminoindane

A novel, enantioselective biocatalytic process has been developed for the preparation of 4-substituted 1-aminoindanes, including the 4-bromo derivative.[3]

Step 1: Synthesis of 4-Bromo-1-indanone This starting material can be prepared via regioselective bromination methods.

Step 2: Biocatalytic Reductive Amination A transaminase enzyme is used to directly convert 4-bromo-1-indanone to (S)-4-bromo-1-aminoindane with high enantiomeric excess. This reaction typically uses an amine donor, such as isopropylamine, and pyridoxal 5'-phosphate (PLP) as a cofactor.

Quantitative Performance Comparison

To provide a clear and objective comparison, the following table summarizes the key performance indicators for the established and new synthetic methods for a representative bromo-indan-amine.

ParameterEstablished Method (e.g., Classical Bromination & Reductive Amination)New Method (e.g., Regioselective Bromination & Biocatalytic Amination)
Overall Yield Often moderate due to multiple steps and purification lossesCan be higher due to fewer steps and higher selectivity
Regioselectivity Can be poor, leading to isomeric mixturesHigh, with predictable control over the bromination position
Enantioselectivity Requires chiral resolution or auxiliaries, often with yield lossExcellent (>99% ee) in a single step
Number of Steps Typically 3-5 stepsCan be reduced to 2-3 steps
Reaction Conditions Often requires harsh reagents and temperaturesMilder, enzymatic conditions
Sustainability Generates more waste, uses hazardous reagentsMore environmentally friendly, uses biodegradable catalysts

Experimental Protocols

Protocol 1: Classical Synthesis of Racemic 4-Bromo-1-aminoindane

Step 1: Bromination of 1-Indanone To a solution of 1-indanone (1 eq.) in glacial acetic acid, add bromine (1.1 eq.) dropwise at room temperature. Stir the reaction mixture for 2-4 hours. Pour the reaction mixture into ice water and extract with a suitable organic solvent. Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to isolate 4-bromo-1-indanone.

Step 2: Oximation of 4-Bromo-1-indanone To a solution of 4-bromo-1-indanone (1 eq.) in ethanol, add hydroxylamine hydrochloride (1.5 eq.) and sodium acetate (2 eq.). Reflux the mixture for 2-3 hours. Cool the reaction mixture and pour it into water. Filter the precipitated oxime and wash with water.

Step 3: Reduction of 4-Bromo-1-indanone Oxime To a solution of the oxime (1 eq.) in ethanol, add a catalytic amount of palladium on carbon (10 mol%). Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC). Filter the catalyst and concentrate the filtrate to obtain racemic 4-bromo-1-aminoindane.

Protocol 2: Enantioselective Biocatalytic Synthesis of (S)-4-Bromo-1-aminoindane

Step 1: Synthesis of 4-Bromo-1-indanone Synthesize 4-bromo-1-indanone via a regioselective bromination method, for example, using N-bromosuccinimide in the presence of a suitable catalyst.

Step 2: Enantioselective Amination using a Transaminase In a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.5), add 4-bromo-1-indanone (1 eq.), a transaminase enzyme (e.g., from Aspergillus terreus), pyridoxal 5'-phosphate (PLP, catalytic amount), and an amine donor (e.g., isopropylamine, excess). Incubate the reaction mixture at a controlled temperature (e.g., 30-40 °C) with gentle agitation. Monitor the reaction progress by HPLC. Upon completion, extract the product with an organic solvent. The enantiomeric excess can be determined by chiral HPLC analysis.

Visualizing the Synthetic Pathways

To further clarify the synthetic strategies, the following diagrams illustrate the key transformations.

Established_Method Indanone 1-Indanone BromoIndanone 4-Bromo-1-indanone Indanone->BromoIndanone Br2, AcOH Oxime 4-Bromo-1-indanone Oxime BromoIndanone->Oxime NH2OH·HCl Aminoindane rac-4-Bromo-1-aminoindane Oxime->Aminoindane H2, Pd/C

Caption: Classical multi-step synthesis of racemic 4-bromo-1-aminoindane.

New_Method BromoIndanone 4-Bromo-1-indanone Aminoindane (S)-4-Bromo-1-aminoindane BromoIndanone->Aminoindane Transaminase, Amine Donor

Caption: A modern, enantioselective biocatalytic approach to (S)-4-bromo-1-aminoindane.

Conclusion and Future Outlook

The synthesis of bromo-indan-amines continues to be an area of active research, driven by the importance of these compounds in drug discovery. While traditional methods have proven their utility, they often suffer from limitations in terms of efficiency, selectivity, and sustainability.

Newer synthetic strategies, such as those employing regioselective bromination and biocatalysis, offer significant advantages. These methods provide access to bromo-indan-amines with greater control over isomerism and stereochemistry, often in fewer steps and under milder conditions. As the demand for enantiomerically pure and structurally diverse drug candidates grows, the adoption of these modern synthetic tools will be crucial.

Future developments in this field are likely to focus on the integration of other innovative technologies, such as flow chemistry and microwave-assisted synthesis, to further enhance the efficiency and scalability of bromo-indan-amine production.[4][5][6][7][8] The continued evolution of synthetic methodology will undoubtedly accelerate the discovery and development of new medicines based on the versatile bromo-indan-amine scaffold.

References

  • A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. (2011). HETEROCYCLES, 83(4), 757. [Link]
  • A one‐pot, two‐staged protocol has been developed for the synthesis of 3‐bromoindenes from aryl alkynyl alcohols/sulfonamides and aldehydes. (n.d.).
  • Enantioselective biocatalytic preparation of 4-cyano-substituted 1-aminoindane and ozanimod. (2019).
  • Selectfluor-promoted regioselective chlorination/bromination of 2-aminopyridines and 2-aminodiazines using LiCl/LiBr. (2019). Organic & Biomolecular Chemistry, 17(26), 6342-6345. [Link]
  • cis-1-Aminoindan-2-ol in Asymmetric Syntheses. (2018). Synthesis, 30(7), 937-961. [Link]
  • SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. (1999). HETEROCYCLES, 51(11), 2723. [Link]
  • Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences, 4(10), 1363-1368. [Link]
  • Synthesis of 2-amino-6-bromopyridine. (n.d.). [Link]
  • Selectfluor-promoted regioselective chlorination/bromination of 2-aminopyridines and 2-aminodiazines using LiCl/LiBr. (n.d.).
  • Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts. (n.d.). The Journal of Organic Chemistry, 72(15), 5869-5872. [Link]
  • Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. (2022). ChemRxiv. [Link]
  • Method for synthesizing 2-amino-6-bromopyridine. (n.d.).
  • Simple and Regioselective Bromination of 5,6-Disubstituted-indan-1-ones with Br 2 Under Acidic and Basic Conditions. (2009). Molecules, 14(7), 2466-2475. [Link]
  • Practical synthesis of 7-bromo-4-chloro-1H-indazol- 3-amine: an important intermediate to Lenacapavir. (2022). ChemRxiv. [Link]
  • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. (2018). Molecules, 23(10), 2487. [Link]
  • Synthesis of A. 4-Bromo-2-methoxyaniline. (n.d.). PrepChem.com. [Link]
  • A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. (2011). HETEROCYCLES, 83(4), 757. [Link]
  • Convenient synthesis of 7 ′ and 6 ′-bromo-D-tryptophan and their derivatives by enzymatic optical resolution using D-aminoacylase. (n.d.).
  • Understanding flow chemistry for the production of active pharmaceutical ingredients. (2022). Journal of the Indian Chemical Society, 99(2), 100301. [Link]
  • Method for preparing S-5-bromo-1-aminoindane. (n.d.).
  • Preparation method of 5-bromo-2-substituted pyrimidine compounds. (n.d.).
  • Synthesis of 2-Amino-5-bromopyridine. (n.d.).
  • One Pot Synthesis of α-Aminophosphonates Containing Bromo and 3,4,5-Trimethoxybenzyl Groups under Solvent-free Conditions. (2013). Molecules, 18(1), 1035-1046. [Link]
  • Microwave-assisted synthesis and antioxidant activity of an imine, (E)-1-(3-bromobenzylidene)-2-phenylhydrazine. (2020). AIP Conference Proceedings, 2242(1), 040041. [Link]
  • Microwave-Assisted Post-Ugi Reactions for the Synthesis of Polycycles. (2022). Molecules, 27(10), 3127. [Link]
  • A kind of preparation method of 2- amino -5- bromopyridine. (n.d.).
  • Continuous Flow Chemistry: A Novel Technology for the Synthesis of Marine Drugs. (2020). Marine Drugs, 18(11), 530. [Link]
  • Inorganic Syntheses Assisted by Microwave Heating. (2015).
  • SYNTHESIS OF DERIVATIVES OF 8H-INDENO[1,2-D]THIAZOL-2-AMINES VIA α- BROMO, α,α-DIBROMO AND α-TOSYLOXY CARBONYL COMPOUNDS. (2016). RASAYAN Journal of Chemistry, 9(3), 333-338. [Link]
  • Synthesis of Bromoaminoindane and Bromoaminoindanone Derivatives. (n.d.).
  • Continuous Flow-Mode Synthesis of Aromatic Amines in a 3D-Printed Fixed Bed Reactor Loaded with Amino Sugar-Stabilized Re Apparent Nanoparticles. (2024).
  • Synthesis of 1-indanones with a broad range of biological activity. (2018). Beilstein Journal of Organic Chemistry, 14, 1308-1346. [Link]
  • Enantioselective synthesis of α-bromo acid derivatives and bromohydrins [ ] from tartrate derived bromoacetals. (1998). Journal of the Chemical Society, Perkin Transactions 1, (11), 1877-1884. [Link]
  • Synthetic Aminoindanes: A Summary of Existing Knowledge. (2017).
  • A versatile and one-pot strategy to synthesize α-amino ketones from benzylic secondary alcohols using N-bromosuccinimide. (2015). Organic Letters, 17(3), 406-409. [Link]
  • Advancing Aromatic Bromination via the Use of Flow Chemistry for Modern Synthesis. (2023). YouTube. [Link]
  • Annulations involving 1-indanones to access fused- and spiro frameworks. (2022). Organic & Biomolecular Chemistry, 20(45), 8837-8857. [Link]

Sources

Orthogonal analytical techniques for purity assessment of (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

An Orthogonal Approach to Purity Assessment of (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine: A Comparative Guide

In the landscape of pharmaceutical development, the rigorous characterization of starting materials and intermediates is a cornerstone of ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). For chiral molecules such as (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine, a critical building block in the synthesis of various therapeutic agents, this scrutiny intensifies. The presence of its unwanted enantiomer, diastereomers, or other process-related impurities can have significant implications for the biological activity and safety profile of the drug product.

This guide, from the perspective of a Senior Application Scientist, delineates a robust, multi-faceted strategy for the comprehensive purity assessment of (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine. We will move beyond a single-method approach and embrace the principle of orthogonality, where analytical techniques with fundamentally different separation or detection mechanisms are employed. This ensures a more complete and trustworthy purity profile by mitigating the risk of co-elution or the presence of impurities that are not amenable to a single analytical technique. Here, we will compare and contrast the utility of High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) spectroscopy, supported by Mass Spectrometry (MS), to construct a holistic and self-validating analytical workflow.

The Imperative of Orthogonality

The concept of orthogonality in analytical chemistry is predicated on the use of multiple, independent methods to evaluate a sample. If two methods with different selectivities yield the same purity value for a given sample, it provides a higher degree of confidence in the result. For a chiral compound like (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine, potential impurities can be broadly categorized as:

  • Enantiomeric Impurities: The (S)-enantiomer.

  • Diastereomeric Impurities: Arising from multiple chiral centers in related structures.

  • Process-Related Impurities: Including starting materials, reagents, by-products, and intermediates.

  • Degradation Products: Formed during storage or under stress conditions.

A single analytical method is unlikely to resolve and quantify all these potential impurities effectively. Therefore, a well-designed orthogonal approach is not just a matter of best practice but a scientific necessity.

G cluster_0 Purity Assessment Workflow Sample (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine Sample HPLC Chiral HPLC (Primary Technique for Enantiomeric Purity) Sample->HPLC Inject SFC Chiral SFC (Orthogonal Technique for Enantiomeric Purity) Sample->SFC Inject RP_HPLC Reversed-Phase HPLC-UV/MS (Achiral Purity & Impurity Profiling) Sample->RP_HPLC Inject NMR qNMR & Structural Elucidation (Absolute Purity & Identity) Sample->NMR Analyze Report Comprehensive Purity Report HPLC->Report Enantiomeric Excess Data SFC->Report Confirmatory Enantiomeric Purity RP_HPLC->Report Achiral Purity & Impurity ID NMR->Report Structural Confirmation & Assay

Caption: A comprehensive workflow for the orthogonal purity assessment of (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine.

Chiral Purity Determination: A Head-to-Head Comparison of HPLC and SFC

The accurate quantification of the (S)-enantiomer is paramount. Both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful techniques for chiral separations, typically employing a chiral stationary phase (CSP). However, their underlying principles of separation differ, making them excellent orthogonal methods.

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly with polysaccharide-based CSPs, is a well-established and widely used technique for enantiomeric separations. The separation mechanism relies on the differential interactions (e.g., hydrogen bonding, dipole-dipole interactions, steric hindrance) between the enantiomers and the chiral selector of the CSP, mediated by the mobile phase.

  • Column: A polysaccharide-based chiral stationary phase, such as one coated with amylose or cellulose derivatives, is a common choice for this type of compound.

  • Mobile Phase: A typical mobile phase would consist of a mixture of a non-polar organic solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape and reduce tailing for basic analytes.

  • Flow Rate: Typically in the range of 0.5-1.5 mL/min.

  • Detection: UV detection at a wavelength where the analyte exhibits strong absorbance (e.g., 220 nm or 275 nm).

  • Sample Preparation: Dissolve a known concentration of the sample in the mobile phase or a compatible solvent.

Supercritical Fluid Chromatography (SFC)

SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. The low viscosity and high diffusivity of supercritical CO2 often lead to faster separations and higher efficiency compared to HPLC. The separation mechanism in SFC is also based on the differential interactions with the CSP, but the nature of the supercritical fluid mobile phase can lead to different selectivity compared to the liquid mobile phases used in HPLC.

  • Column: Similar polysaccharide-based CSPs as used in HPLC are also highly effective in SFC.

  • Mobile Phase: A mixture of supercritical CO2 and a polar co-solvent (e.g., methanol, ethanol, or isopropanol), often with an amine additive.

  • Flow Rate: Typically higher than HPLC, in the range of 2-5 mL/min.

  • Back Pressure: Maintained at a level to ensure the CO2 remains in its supercritical state (e.g., 100-150 bar).

  • Detection: UV detection, similar to HPLC.

Comparative Data and Insights
ParameterChiral HPLCChiral SFCOrthogonal Value
Resolution (Rs) > 2.0> 2.5SFC may offer superior resolution due to higher efficiency.
Analysis Time 10-20 min3-10 minSFC provides a significant speed advantage.
Solvent Consumption High (organic solvents)Low (primarily CO2)SFC is a greener and more cost-effective technique.
Selectivity Governed by liquid-phase interactionsInfluenced by supercritical fluid propertiesDifferent selectivity can resolve impurities co-eluting in HPLC.

The choice between HPLC and SFC is not mutually exclusive; in fact, their combined use epitomizes the orthogonal approach. A baseline enantiomeric purity can be established using a validated HPLC method. SFC can then be employed as a confirmatory technique. If both methods yield concordant results for the enantiomeric excess, the confidence in the data is significantly enhanced. Any discrepancies would trigger further investigation, potentially revealing a co-eluting impurity under one of the chromatographic conditions.

Achiral Purity and Impurity Profiling: Reversed-Phase HPLC-UV/MS

While chiral chromatography is essential for enantiomeric purity, it may not be suitable for resolving achiral, process-related impurities. For this, a reversed-phase HPLC (RP-HPLC) method is the workhorse of the pharmaceutical industry.

G cluster_1 Orthogonal Purity Analysis Strategy Start Sample Chiral_Analysis Chiral Separation (HPLC or SFC) Start->Chiral_Analysis Achiral_Analysis Achiral Separation (RP-HPLC) Start->Achiral_Analysis Structural_Analysis Structural & Quantitative Analysis (NMR) Start->Structural_Analysis Decision Purity Concordant? Chiral_Analysis->Decision Achiral_Analysis->Decision Structural_Analysis->Decision Final_Report Final Purity Report Decision->Final_Report Yes Investigation Further Investigation Decision->Investigation No

Caption: Decision-making workflow based on orthogonal analytical results.

Experimental Protocol: RP-HPLC-UV/MS
  • Column: A C18 or C8 stationary phase is a common starting point.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate or acetate) and an organic solvent (e.g., acetonitrile or methanol). The choice of buffer should be compatible with mass spectrometry.

  • Detection: UV detection for quantification and in-line mass spectrometry (e.g., electrospray ionization - ESI) for identification of impurities based on their mass-to-charge ratio (m/z).

  • Forced Degradation: To ensure the method is stability-indicating, the sample should be subjected to stress conditions (acid, base, oxidation, heat, light) to generate potential degradation products.

The coupling of RP-HPLC with MS is a powerful combination. While UV detection provides quantitative information about the main peak and any impurities, MS provides crucial mass information that can help in the tentative identification of unknown impurities, guiding further structural elucidation efforts.

Absolute Purity and Structural Confirmation: The Role of qNMR

Chromatographic techniques provide a measure of purity relative to the total detected peaks. However, they do not provide information about non-chromatographable impurities or the absolute purity (assay) of the material. This is where quantitative NMR (qNMR) becomes an invaluable orthogonal technique.

qNMR allows for the direct measurement of the concentration of an analyte by comparing the integral of one of its resonances to the integral of a certified internal standard of known concentration and purity.

Experimental Protocol: qNMR
  • Internal Standard: Select a certified internal standard that has a simple spectrum with at least one resonance that is well-resolved from the analyte's signals (e.g., maleic acid, dimethyl sulfone).

  • Sample Preparation: Accurately weigh the sample and the internal standard and dissolve them in a deuterated solvent (e.g., DMSO-d6 or CDCl3).

  • NMR Acquisition: Acquire a 1H NMR spectrum under quantitative conditions, ensuring a long relaxation delay (D1) to allow for full magnetization recovery between scans.

  • Data Processing: Carefully integrate the selected resonances of the analyte and the internal standard.

  • Calculation: The purity of the analyte can be calculated using the following equation:

    Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

In addition to providing an absolute purity value, the full NMR spectrum serves as a definitive confirmation of the structure of (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine and can reveal the presence of structurally related impurities that might not be resolved chromatographically.

Synthesizing the Data: A Holistic View of Purity

By employing this orthogonal triad of techniques—chiral chromatography (HPLC/SFC), achiral chromatography (RP-HPLC-MS), and qNMR—a comprehensive and trustworthy purity profile of (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine can be established.

Analytical TechniquePrimary Purity Aspect AssessedStrengthsLimitations
Chiral HPLC Enantiomeric PurityHigh resolution, well-establishedLonger analysis time, higher solvent consumption
Chiral SFC Enantiomeric Purity (Orthogonal)Fast analysis, low solvent use, different selectivityRequires specialized instrumentation
RP-HPLC-UV/MS Achiral Purity, Impurity ProfileHigh sensitivity, impurity identificationMay not resolve all structurally similar impurities
qNMR Absolute Purity (Assay), Structural IdentityAbsolute quantification without a specific reference standard of the analyte, structural informationLower sensitivity compared to chromatography

References

For further reading and a deeper understanding of the principles discussed, the following resources are recommended:

  • International Council for Harmonisation (ICH) Q2(R1): Validation of Analytical Procedures: Text and Methodology. This guideline provides a framework for validating analytical methods to ensure they are suitable for their intended purpose. Link: https://www.ich.org/page/quality-guidelines
  • U.S. Food and Drug Administration (FDA), Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. This document offers the FDA's perspective on the validation of analytical methods. Link: https://www.fda.
  • Principles and Practice of Chiral Recognition. This and similar academic texts provide a deep dive into the theory and application of chiral separations. A general search on academic publisher websites like Wiley, Elsevier, or Springer will yield relevant titles.
  • Journal of Chromatography A & B, Journal of Pharmaceutical and Biomedical Analysis. These peer-reviewed journals are excellent sources for the latest research and applications in analytical methodology for pharmaceutical analysis.

A Comparative Guide to the In Vivo Efficacy of Novel Rasagiline Analogues for Neuroprotection in Parkinson's Disease Models

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparison of the neuroprotective effects of novel rasagiline analogues, focusing on their performance in preclinical models of Parkinson's Disease (PD). As researchers strive to develop disease-modifying therapies, moving beyond purely symptomatic treatments, the exploration of multi-target drug candidates derived from established molecules like rasagiline is a critical frontier. Rasagiline, a potent, irreversible inhibitor of monoamine oxidase B (MAO-B), has a well-documented role in managing PD symptoms by increasing dopamine levels.[1][2] However, its therapeutic potential is amplified by neuroprotective properties attributed to its propargylamine moiety, which are independent of MAO-B inhibition.[3][4] This has spurred the development of novel analogues designed to harness and enhance these neuroprotective capabilities, often by incorporating additional pharmacological activities.

Here, we synthesize experimental data from various in vivo studies to facilitate an objective comparison of their performance, with a particular focus on ladostigil, a multimodal compound that has garnered significant research interest.

The Rationale for Developing Rasagiline Analogues

The primary mechanism of rasagiline in PD treatment is the inhibition of MAO-B, an enzyme that breaks down dopamine in the brain.[5] By blocking MAO-B, rasagiline increases the availability of dopamine, thereby alleviating motor symptoms.[1] However, preclinical evidence has consistently shown that rasagiline and its derivatives possess neuroprotective capabilities that extend beyond this singular action.[3][6] These effects are largely attributed to the propargylamine group within their structure, which has been shown to upregulate anti-apoptotic proteins like Bcl-2 and activate pro-survival signaling pathways involving Protein Kinase C (PKC) and Mitogen-Activated Protein Kinase (MAPK).[3][4]

This understanding has led to a rational drug design approach: creating novel analogues that not only retain the neuroprotective propargylamine core but also integrate other therapeutic actions. The goal is to develop multi-target drugs that can simultaneously address various pathological aspects of neurodegenerative diseases.

A prime example of this strategy is ladostigil . Developed from the pharmacophore of rasagiline, ladostigil is a multimodal drug that inhibits both MAO-A and MAO-B, as well as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[7][8] This dual action aims to provide both the dopaminergic benefits of MAO inhibition and the cognitive-enhancing effects of cholinesterase inhibition, making it a potential therapeutic for diseases with both motor and cognitive deficits, such as Parkinson's disease dementia and Alzheimer's disease.[8][9]

Another analogue of interest is TVP-1022 , the S-isomer of rasagiline. While being a significantly less potent MAO inhibitor, it demonstrates comparable neuroprotective activities to rasagiline in various models.[3][4] This further solidifies the concept that the neuroprotective effects of these compounds are not solely dependent on MAO inhibition.[10]

Quantitative Data Comparison: Neuroprotective Effects in Preclinical Models

The following table summarizes the neuroprotective effects of rasagiline and its analogue, ladostigil, in the widely used MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model of Parkinson's disease. It is important to note that direct head-to-head comparisons within the same experimental setup are limited, and variations in protocols, such as toxin dosage and treatment regimens, should be considered when interpreting these results.[7]

Compound Animal Model Key Parameter Measured Treatment Regimen Outcome Reference
Rasagiline MPTP-induced Parkinsonism in miceStriatal Dopamine Levels0.05 mg/kg (oral administration) post-MPTP lesionPartially restored striatal dopamine levels.[7]
(S)-Ladostigil MPTP-induced Parkinsonism in miceStriatal Dopamine Levels26 mg/kg/day for 14 daysCompletely prevented the depletion of striatal dopamine.[7]
Mechanisms of Neuroprotection: A Multi-Pathway Approach

Both rasagiline and its analogues exert their neuroprotective effects through a complex interplay of signaling pathways. The core propargylamine structure is fundamental to their anti-apoptotic properties.[3][4] These compounds have been shown to prevent the opening of the mitochondrial permeability transition pore (mPTP), a key event in the apoptotic cascade.[3][11] This is achieved by up-regulating anti-apoptotic proteins such as Bcl-2 and activating pro-survival signaling cascades involving PKC and MAPK.[3][4]

Furthermore, rasagiline and its derivatives can influence the processing of amyloid precursor protein (APP), shifting it towards the production of the neuroprotective and neurotrophic soluble APP alpha (sAPPα).[3][4] This action is mediated through the PKC and MAP kinase-dependent activation of α-secretase.[3]

Novel analogues like ladostigil add another layer of complexity and potential therapeutic benefit through their cholinesterase inhibitory activity.[8] By preventing the breakdown of acetylcholine, these compounds can enhance cholinergic neurotransmission, which is often compromised in neurodegenerative diseases and contributes to cognitive decline.

G cluster_0 Rasagiline & Analogues cluster_1 Primary Targets & Pathways cluster_2 Downstream Neuroprotective Effects Rasagiline Rasagiline MAO-B MAO-B Rasagiline->MAO-B Inhibits Pro-survival Pathways (PKC, MAPK) Pro-survival Pathways (PKC, MAPK) Rasagiline->Pro-survival Pathways (PKC, MAPK) Activates Anti-apoptotic Proteins (Bcl-2) Anti-apoptotic Proteins (Bcl-2) Rasagiline->Anti-apoptotic Proteins (Bcl-2) Upregulates Ladostigil Ladostigil Ladostigil->MAO-B Inhibits MAO-A MAO-A Ladostigil->MAO-A Inhibits Cholinesterases (AChE, BuChE) Cholinesterases (AChE, BuChE) Ladostigil->Cholinesterases (AChE, BuChE) Inhibits Ladostigil->Pro-survival Pathways (PKC, MAPK) Activates Ladostigil->Anti-apoptotic Proteins (Bcl-2) Upregulates TVP-1022 TVP-1022 TVP-1022->Pro-survival Pathways (PKC, MAPK) Activates TVP-1022->Anti-apoptotic Proteins (Bcl-2) Upregulates Increased Dopamine Increased Dopamine MAO-B->Increased Dopamine Reduced Oxidative Stress Reduced Oxidative Stress MAO-B->Reduced Oxidative Stress Increased Acetylcholine Increased Acetylcholine Cholinesterases (AChE, BuChE)->Increased Acetylcholine Enhanced Neurotrophic Support Enhanced Neurotrophic Support Pro-survival Pathways (PKC, MAPK)->Enhanced Neurotrophic Support Inhibition of Apoptosis Inhibition of Apoptosis Anti-apoptotic Proteins (Bcl-2)->Inhibition of Apoptosis

Caption: Multi-target mechanisms of rasagiline and its analogues.

Experimental Protocols for In Vivo Efficacy Assessment

The evaluation of anti-Parkinsonian drugs relies on well-established animal models that replicate key pathological features of the disease. The two most common neurotoxin-based models are the MPTP model in mice and the 6-hydroxydopamine (6-OHDA) model in rats.[12][13]

1. MPTP-Induced Parkinson's Disease Model in Mice

The MPTP model is widely used to study the neurodegeneration of dopaminergic neurons in the substantia nigra.[14] MPTP, a lipophilic compound, crosses the blood-brain barrier and is metabolized by MAO-B into the toxic metabolite MPP+, which is then selectively taken up by dopaminergic neurons, leading to their death.[12]

  • Toxin Administration: A common regimen involves multiple intraperitoneal (i.p.) injections of MPTP hydrochloride (e.g., 20 mg/kg) over several days.[14]

  • Drug Treatment: The test compound (e.g., rasagiline or a novel analogue) is administered at a specified dose and route. Treatment can be initiated before, during, or after MPTP administration to assess prophylactic or therapeutic effects.[7]

  • Behavioral Assessment: Motor function is evaluated using tests such as the open field test, which measures spontaneous locomotor activity, and the cylinder test, which assesses forelimb use and asymmetry.[14][15]

  • Endpoint Analysis: Typically performed 7-21 days post-MPTP, this includes neurochemical analysis of striatal dopamine levels via high-performance liquid chromatography (HPLC) and histological analysis of dopaminergic neuron survival in the substantia nigra using tyrosine hydroxylase (TH) immunohistochemistry.[16][17]

2. 6-OHDA-Induced Parkinson's Disease Model in Rats

The 6-OHDA model is a classic method for inducing selective degeneration of catecholaminergic neurons.[18] Since 6-OHDA does not cross the blood-brain barrier, it must be directly injected into the brain.[19]

  • Surgical Procedure: Under anesthesia, rats are placed in a stereotaxic frame, and 6-OHDA is unilaterally injected into the medial forebrain bundle (MFB) or the substantia nigra.[13][20]

  • Behavioral Assessment: A key behavioral measure in this model is drug-induced rotation. Following the lesion, administration of a dopamine agonist like apomorphine induces contralateral rotations (away from the lesioned side), the frequency of which correlates with the extent of dopamine depletion.[21]

  • Endpoint Analysis: Similar to the MPTP model, endpoint analysis involves neurochemical and histological assessments to quantify the extent of the dopaminergic lesion.

G cluster_model In Vivo Model Induction cluster_treatment Treatment Regimen cluster_assessment Efficacy Assessment MPTP_Induction MPTP Injection (i.p.) in Mice Drug_Admin Administer Rasagiline or Analogue (e.g., oral gavage, s.c. injection) MPTP_Induction->Drug_Admin 6OHDA_Induction 6-OHDA Stereotaxic Injection in Rats 6OHDA_Induction->Drug_Admin Behavioral Behavioral Tests (Open Field, Cylinder, Rotation) Drug_Admin->Behavioral Post-treatment Neurochemical Neurochemical Analysis (Striatal Dopamine - HPLC) Behavioral->Neurochemical Followed by Histological Histological Analysis (TH Staining of Substantia Nigra) Neurochemical->Histological And

Caption: General workflow for in vivo efficacy testing.

Conclusion and Future Directions

The development of novel rasagiline analogues represents a promising strategy in the pursuit of disease-modifying therapies for Parkinson's disease and other neurodegenerative disorders. By building upon the known neuroprotective properties of the propargylamine moiety and incorporating additional therapeutic actions, multi-target compounds like ladostigil offer the potential for enhanced efficacy. The in vivo data, particularly from the MPTP model, suggests that these novel analogues can offer superior neuroprotection compared to rasagiline alone.[7]

Future research should focus on direct, head-to-head comparative studies of these novel analogues in a wider range of preclinical models, including those that recapitulate other aspects of Parkinson's pathology, such as alpha-synuclein aggregation. Furthermore, elucidating the precise molecular mechanisms underlying the enhanced neuroprotective effects will be crucial for the continued development and optimization of this promising class of therapeutic agents.

References

  • A Comparative Guide to (S)-Ladostigil and Rasagiline for Neuroprotection in Parkinson's Disease Models - Benchchem. (n.d.).
  • Youdim, M. B. H., & Weinstock, M. (2002). Mechanism of neuroprotective action of the anti-Parkinson drug rasagiline and its derivatives. PubMed.
  • Behavioral Assessments of Spontaneous Locomotion in a Murine MPTP-induced Parkinson's Disease Model. (2019). PubMed.
  • Youdim, M. B. H., & Buccafusco, J. J. (2005). Multifunctional neuroprotective derivatives of rasagiline as anti-alzheimer's disease drugs. PubMed Central.
  • Rasagiline in treatment of Parkinson's disease. (2008). PubMed Central.
  • The anti-Parkinson drug rasagiline and its cholinesterase inhibitor derivatives exert neuroprotection unrelated to MAO inhibition in cell culture and in vivo. (2001). PubMed.
  • 6-OHDA Model for Parkinson's Disease Research. (2021). JoVE Journal.
  • Behavioral Assessments of Spontaneous Locomotion in a Murine MPTP-induced Parkinson's Disease Model. (2019). JoVE.
  • Behavioral Assessments of Spontaneous Locomotion in a Murine MPTP-induced Parkinson's Disease Model. (2018). JoVE.
  • 6-OHDA Parkinson's Model. (n.d.). Charles River Laboratories.
  • Behavioral Tests in Neurotoxin-Induced Animal Models of Parkinson's Disease. (2020). MDPI.
  • Comparison of Behavioral Tests in MPTP-induced Parkinson's Disease in Mice. (2005). WANG Fang.
  • The 6-hydroxydopamine Rat Model of Parkinson's Disease. (2021). JoVE.
  • Modeling Parkinson's Disease in Rats. (n.d.). Thermo Fisher Scientific - SA.
  • Rasagiline. (n.d.). Wikipedia.
  • 6-OHDA Lesion Models of Parkinson's Disease in the Rat. (n.d.). Springer Nature Experiments.
  • Youdim, M. B. H., & Mandel, S. (2004). Rasagiline: neurodegeneration, neuroprotection, and mitochondrial permeability transition. PubMed.
  • Finberg, J. P. M. (2006). Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinson's Disease with Neuroprotective Potential. PubMed Central.
  • Weinstock, M., et al. (2001). Neuroprotective effects of novel cholinesterase inhibitors derived from rasagiline as potential anti-Alzheimer drugs. PubMed.
  • Screening of antiparkinsonian agents. (2016). Slideshare.
  • Ladostigil, VK-28 and rasagiline (Agilect, Azilect) : protection for the aging brain ? (n.d.).
  • MAO-B inhibitors (rasagiline, selegiline, safinamide). (2025). Parkinson's UK.
  • Rasagiline, a novel monoamine oxidase-B inhibitor with neuroprotective effects under ischemic conditions in PC12 cells. (n.d.). The Hebrew University of Jerusalem.
  • Neuroprotective profile of the multitarget drug rasagiline in Parkinson's disease. (2011). PubMed.
  • Nephroprotective effects of TVP1022, a non-MAO inhibitor S-isomer of rasagiline, in an experimental model of diabetic renal ischemic injury. (2014). PubMed.
  • Rasagiline. (n.d.). Alzheimer's Drug Discovery Foundation.
  • Rasagiline in treatment of Parkinson's disease. (2008). VIVO.
  • Rasagiline may be preferable to selegiline for treatment of Parkinson's disease. (2001). BioWorld.
  • Neuroprotective Function of Rasagiline and Selegiline, Inhibitors of Type B Monoamine Oxidase, and Role of Monoamine Oxidases in Synucleinopathies. (2021). MDPI.
  • In Vivo, In Vitro and Pharmacologic Models of Parkinson's Disease. (2016). Semantic Scholar.
  • An effective novel delivery strategy of rasagiline for Parkinson's disease. (2011). PubMed.
  • The role of rasagiline in the treatment of Parkinson's disease. (2010). PubMed Central.
  • Neuroprotective effect of the new derivatives of TVP1022(S-analogues of rasagiline). (n.d.). ResearchGate.
  • Screening Anti-Parkinson's Disease Drugs in Living Mouse Brains via a Peroxynitrite-Activated Fluorescent Probe. (2024). ACS Publications.
  • The experimental schedule for in vivo antiparkinsonian activity. (n.d.). ResearchGate.
  • In Vivo Studies of various Antiparkinson's agents: A Systematic Review. (2021). IJRASET.
  • A Comparative Analysis of Ladostigil and Selegiline for Neuroprotection. (n.d.). Benchchem.
  • Role of rasagiline in treating Parkinson's disease: Effect on disease progression. (2010). NIH.
  • The Path from Anti Parkinson Drug Selegiline and Rasagiline to Multifunctional Neuroprotective Anti Alzheimer Drugs Ladostigil and M30. (2025). ResearchGate.
  • Rasagiline - Second-Generation MAO-B Inhibitor for the Treatment of Parkinson's Disease. (2023).
  • Rasagiline – a novel MAO B inhibitor in Parkinson's disease therapy. (2007). PubMed Central.
  • Possible site of action of rasagiline and its derivatives at the... (n.d.). ResearchGate.

Sources

A Researcher's Guide to the Synthesis of (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine: A Comparative Analysis of Published Methods

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the synthesis of chiral intermediates is a critical step that demands precision, reproducibility, and scalability. (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine is a key building block in the synthesis of several pharmacologically active molecules, including Rasagiline, a potent monoamine oxidase B (MAO-B) inhibitor used in the treatment of Parkinson's disease. This guide provides an in-depth technical comparison of the published synthetic routes to this valuable compound, offering insights into the practical challenges and strategic choices involved in its preparation. We will delve into the synthesis of the racemic precursor and critically evaluate the primary methods for achieving the desired enantiopure target: classical chiral resolution and modern asymmetric biocatalysis.

Strategic Approaches to Enantiopure (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine

The synthesis of (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine can be broadly categorized into two main strategies, each with its own set of advantages and challenges. The first, and more traditional, approach involves the synthesis of the racemic amine followed by chiral resolution. The second, a more contemporary strategy, aims for the direct asymmetric synthesis of the desired (R)-enantiomer.

cluster_0 Synthetic Strategies Start 4-Bromo-1-indanone Racemic rac-4-Bromo-2,3-dihydro-1H-inden-1-amine Start->Racemic Reductive Amination Asymmetric Asymmetric Synthesis Start->Asymmetric Resolution Chiral Resolution Racemic->Resolution R_Amine (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine Resolution->R_Amine Asymmetric->R_Amine cluster_1 Chiral Resolution Workflow Racemic_Amine rac-(R/S)-Amine Diastereomeric_Salts Mixture of Diastereomeric Salts ((R)-Amine•(+)-Acid and (S)-Amine•(+)-Acid) Racemic_Amine->Diastereomeric_Salts Chiral_Acid (+)-Chiral Acid Chiral_Acid->Diastereomeric_Salts Crystallization Fractional Crystallization Diastereomeric_Salts->Crystallization Less_Soluble_Salt Less Soluble Diastereomeric Salt (e.g., (R)-Amine•(+)-Acid) Crystallization->Less_Soluble_Salt Solid More_Soluble_Salt More Soluble Diastereomeric Salt (in mother liquor) Crystallization->More_Soluble_Salt Solution Base_Treatment Base Treatment Less_Soluble_Salt->Base_Treatment R_Amine Pure (R)-Amine Base_Treatment->R_Amine cluster_2 Asymmetric Biocatalysis Workflow Ketone 4-Bromo-1-indanone Transaminase Transaminase Enzyme (e.g., (R)-selective) Ketone->Transaminase Amino_Donor Amino Donor (e.g., Isopropylamine) Amino_Donor->Transaminase R_Amine (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine Transaminase->R_Amine Byproduct Byproduct (e.g., Acetone) Transaminase->Byproduct

A Guide to Inter-Laboratory Comparison of Bioassay Results for Indan-Amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for conducting and interpreting inter-laboratory comparisons of bioassay results for indan-amine derivatives, a class of novel psychoactive substances (NPS). In the dynamic landscape of drug development and toxicology, ensuring the reproducibility and reliability of bioassay data is paramount.[1][2][3] An inter-laboratory study, or round-robin test, is the gold standard for assessing the transferability and robustness of an analytical method. This document outlines a detailed protocol, presents a hypothetical comparative data analysis, and delves into the critical factors influencing bioassay variability.

The emergence of NPS, including synthetic indan-amine derivatives, presents a significant challenge for analytical laboratories.[4][5] These compounds are often designed to mimic the effects of classical drugs of abuse while circumventing existing legislation. Therefore, robust and validated bioanalytical methods are crucial for their identification and quantification in biological samples.[4][6]

The Imperative of Inter-Laboratory Validation

Before disseminating a new bioassay protocol for a class of compounds like indan-amine derivatives, it is essential to establish its performance across multiple laboratory settings. A single-laboratory validation provides initial evidence of a method's suitability, but an inter-laboratory comparison is necessary to:

  • Assess Reproducibility: Determine the degree of agreement between results obtained in different laboratories performing the same experiment.[7][8]

  • Identify Methodological Weaknesses: Pinpoint steps in the protocol that are prone to variability or misinterpretation.

  • Establish Consensus Values: Generate more reliable estimates of a compound's potency and efficacy.

  • Promote Standardization: Encourage the adoption of uniform and robust analytical procedures within the scientific community.

The successful transfer and validation of a bioassay provide confidence in the generated data, which is critical for regulatory submissions, forensic investigations, and fundamental research.

Hypothetical Inter-Laboratory Study Design

This section outlines a hypothetical inter-laboratory study designed to compare the bioassay results for two representative indan-amine derivatives.

2.1. Test Compounds

  • Compound A: A known 5-HT₂A receptor agonist.

  • Compound B: A novel indan-amine derivative with unknown receptor pharmacology.

2.2. Participating Laboratories

Five independent laboratories with expertise in cell-based functional assays are recruited for this study.

2.3. Bioassay Protocol

A standardized protocol for a cell-based calcium flux assay is distributed to all participating laboratories. This assay measures the mobilization of intracellular calcium upon activation of G-protein coupled receptors (GPCRs), such as the serotonin 5-HT₂A receptor.[9]

2.4. Data to be Collected

Each laboratory is instructed to determine the following for both Compound A and Compound B:

  • EC₅₀ (Half-maximal effective concentration): The concentration of the compound that produces 50% of its maximal effect.

  • Eₘₐₓ (Maximum effect): The maximum response achievable by the compound, expressed as a percentage of the response to a reference agonist (e.g., serotonin).

Comparative Data Analysis

The following table summarizes the hypothetical results obtained from the five participating laboratories.

Table 1: Hypothetical Inter-Laboratory Bioassay Results for Indan-Amine Derivatives

LaboratoryCompound A EC₅₀ (nM)Compound A Eₘₐₓ (% of Serotonin)Compound B EC₅₀ (nM)Compound B Eₘₐₓ (% of Serotonin)
Lab 112.598%45.285%
Lab 215.1102%51.782%
Lab 311.995%42.188%
Lab 418.299%60.579%
Lab 513.8105%48.986%
Mean 14.3 99.8% 49.7 84.0%
Std. Dev. 2.4 3.8% 6.9 3.5%
%RSD 16.8% 3.8% 13.9% 4.2%

3.1. Interpretation of Results

The hypothetical data in Table 1 demonstrates a reasonable level of inter-laboratory agreement, particularly for the well-characterized Compound A. The lower relative standard deviation (%RSD) for Compound A suggests that the assay is robust for this type of molecule. The slightly higher variability for Compound B could be attributed to its novel nature and potential for unexpected interactions in the assay system.

Detailed Experimental Protocol: 5-HT₂A Receptor Calcium Flux Assay

This section provides a step-by-step methodology for the functional bioassay used in the hypothetical inter-laboratory study.

4.1. Materials and Reagents

  • HEK293 cell line stably expressing the human 5-HT₂A receptor

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Probenecid

  • Serotonin (as a reference agonist)

  • Test compounds (Compound A and Compound B)

  • 384-well black, clear-bottom microplates

4.2. Cell Culture

  • Culture the 5-HT₂A-HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Passage the cells every 2-3 days to maintain sub-confluent cultures.

4.3. Assay Procedure

  • Cell Plating: Seed the 5-HT₂A-HEK293 cells into 384-well black, clear-bottom microplates at a density of 20,000 cells per well and incubate overnight.

  • Dye Loading: The next day, remove the culture medium and add the Fluo-4 AM loading buffer containing probenecid. Incubate for 1 hour at 37°C.

  • Compound Preparation: Prepare serial dilutions of the test compounds and the reference agonist (serotonin) in assay buffer.

  • Signal Measurement: Place the microplate into a fluorescence plate reader. Add the compounds to the wells and immediately begin recording the fluorescence intensity over time.

  • Data Analysis: For each well, determine the peak fluorescence response. Plot the response against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ and Eₘₐₓ values.

Visualizing the Workflow and Signaling Pathway

5.1. Inter-Laboratory Comparison Workflow

The following diagram illustrates the key stages of the inter-laboratory comparison study.

G cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Execution cluster_analysis Phase 3: Analysis & Reporting A Define Study Objectives B Select Test Compounds & Bioassay A->B C Develop & Standardize Protocol B->C D Recruit Participating Laboratories C->D E Distribute Protocol & Compounds D->E F Laboratories Perform Bioassay E->F G Data Collection & Reporting F->G H Statistical Analysis of Results G->H I Identify Sources of Variability H->I J Generate Final Report I->J

Workflow of an inter-laboratory validation study.

5.2. 5-HT₂A Receptor Signaling Pathway

This diagram depicts the signaling cascade initiated by the activation of the 5-HT₂A receptor.[9]

G IndanAmine Indan-Amine Agonist HTR2A 5-HT2A Receptor IndanAmine->HTR2A Binds to Gq_protein Gq Protein HTR2A->Gq_protein Activates PLC Phospholipase C Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor on PKC Protein Kinase C DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release CellularResponse Cellular Response Ca2_release->CellularResponse PKC->CellularResponse

Simplified 5-HT₂A receptor signaling cascade.

Causality of Experimental Choices and Troubleshooting

The choice of a calcium flux assay is based on its high reproducibility and direct measurement of a key downstream event in 5-HT₂A receptor activation.[9] However, several factors can contribute to inter-laboratory variability:

  • Cell Line Health and Passage Number: Differences in cell culture maintenance can affect receptor expression and overall cell health.

  • Reagent Quality and Preparation: Variations in the quality of sera, media, and other reagents can impact assay performance.

  • Instrumentation: Discrepancies in the sensitivity and settings of fluorescence plate readers can lead to different results.

  • Operator Technique: Minor variations in pipetting, timing, and other manual steps can introduce errors.

To mitigate these issues, it is crucial to use a highly standardized protocol, provide common lots of critical reagents, and ensure all participating laboratories are properly trained.

Conclusion

Inter-laboratory comparisons are indispensable for validating bioassays for novel psychoactive substances like indan-amine derivatives. By systematically assessing the reproducibility and robustness of an assay across multiple sites, the scientific community can establish reliable methods for characterizing these emerging compounds. This guide provides a template for designing, executing, and interpreting such studies, ultimately contributing to the generation of high-quality, reproducible data in the field of pharmacology and toxicology.

References

  • 5-HT2A Serotonin Receptor Assay - Innoprot GPCR Functional Assays. Innoprot.
  • Validation of a Bioanalytical Method for the Determination of Synthetic and Natural Cannabinoids (New Psychoactive Substances) in Oral Fluid Samples by Means of HPLC-MS/MS. (2020). National Institutes of Health.
  • Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service. Creative Biolabs.
  • Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. (2025). Analytical Chemistry.
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995). European Medicines Agency.
  • Welch, M. J., Sniegoski, L. T., & Allgood, C. C. (1993). Interlaboratory Comparison Studies on the Analysis of Hair for Drugs of Abuse. Forensic Science International, 63(1-3), 295-303.
  • Serotonin 5-HT1A receptors as targets for agents to treat psychiatric disorders: rationale and current status of research. (2013). PubMed.
  • Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery? (2018). PMC.
  • Methods for Novel Psychoactive Substance Analysis. (2023). R Discovery.
  • Overview of analytical methods for determining novel psychoactive substances, drugs and their metabolites in biological samples. (2022). Taylor & Francis Online.
  • Can immunoassays help detect novel psychoactive substances? (2025). myadlm.org.
  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. (2023). European Medicines Agency.
  • HARMONIZED GUIDELINES FOR SINGLE- LABORATORY VALIDATION OF METHODS OF ANALYSIS. (2002). Pure and Applied Chemistry - IUPAC.
  • Overview of analytical methods for determining novel psychoactive substances, drugs and their metabolites in biological samples. (2022). PubMed.
  • Guide to Method Validation for Quantitative Analysis in Chemical Testing Laboratories (ISO 17025). (2016). INAB.
  • Challenges in Drug Surveillance: Strengthening the Analysis of New Psychoactive Substances by Harmonizing Drug Checking Services in Proficiency Testing. (2023). PMC.
  • Intra- and interlaboratory sources of imprecision in drug measurements by different techniques. (1988). PubMed.
  • A comparison between on-site immunoassay drug-testing devices and laboratory results. (2002). PubMed.
  • Serotonin Release Assay: Functional Assay for Heparin- and Vaccine-Induced (Immune) Thrombotic Thrombocytopenia. (2023). CiteAb.
  • The challenges of reproducibility in life science research. (2017). Malvern Panalytical.
  • Synthesis, in vivo and in silico analgesic and anti-inflammatory studies of α-D-ribofuranose derivatives. (2022). ResearchGate.
  • Reproducibility crisis in science or unrealistic expectations? (2018). PMC - NIH.
  • B Pharmacy 5th Semester Syllabus. Carewell Pharma.
  • Reproducibility and transparency in biomedical sciences. (2017). PMC - NIH.
  • NIH plans to enhance reproducibility. (2014). PMC.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride is a specialized chemical intermediate crucial in various research and drug development applications. As with any halogenated organic compound, its handling and disposal demand a rigorous, scientifically-grounded approach to ensure personnel safety and environmental protection. This guide moves beyond mere procedural lists to provide a comprehensive operational and disposal plan, grounded in the principles of chemical compatibility, regulatory compliance, and risk mitigation. Our objective is to empower researchers and laboratory managers to handle this compound's waste stream with confidence and precision.

Hazard Identification and Risk Assessment

Understanding the intrinsic properties and potential hazards of this compound is the foundation of its safe management. While a specific Safety Data Sheet (SDS) for this exact molecule is not universally available, we can infer its hazard profile from analogous structures like 4-bromoaniline and general principles for aromatic amine hydrochlorides.

Inferred Hazard Profile:

  • Acute Toxicity: Likely harmful if swallowed, inhaled, or in contact with skin.[1][2] Aromatic amines can interfere with the blood's ability to carry oxygen.

  • Skin and Eye Irritation: Expected to cause skin irritation and serious eye irritation.[1] The hydrochloride salt form can be corrosive.

  • Organ Toxicity: May cause damage to organs through prolonged or repeated exposure.[1][2]

  • Environmental Hazard: As a halogenated organic compound, it is presumed to be toxic to aquatic life with long-lasting effects.[2] Uncontrolled release into the environment must be prevented.

Property/Hazard Summary & Rationale Primary Risk
Chemical Class Halogenated Aromatic Amine HydrochlorideEnvironmental Toxicity, Health Hazard
Physical Form Solid / Crystalline PowderInhalation of dust, Contamination of surfaces
Solubility Likely soluble in waterPotential for wide dispersion in spills, environmental contamination
Inferred Health Hazards Irritant (Skin/Eyes), Acute Toxicity (Oral, Dermal, Inhalation), Potential Organ DamagePersonnel Exposure
Environmental Hazards Presumed toxic to aquatic lifeEnvironmental Contamination

Regulatory Framework: The Principle of "Cradle-to-Grave" Management

The disposal of this compound is governed by strict federal and state regulations. In the United States, the primary legal framework is the Resource Conservation and Recovery Act (RCRA) , enforced by the Environmental Protection Agency (EPA).[3][4]

RCRA establishes a "cradle-to-grave" management system, meaning hazardous waste must be tracked from its point of generation to its final disposal.[4] As a generator of this waste, your laboratory is responsible for its proper identification, segregation, storage, and transfer to a licensed disposal facility.[5][6]

Key Regulatory Mandates:

  • Waste Identification: You must determine if your waste is hazardous.[6] Given its chemical structure (a brominated organic), this compound falls under the category of halogenated organic waste .[7]

  • Segregation: It is critical to segregate halogenated organic waste from non-halogenated streams.[7][8][9] This is because halogenated compounds require specific, high-temperature incineration processes for complete destruction and to prevent the formation of toxic byproducts like dioxins. Commingling wastes increases disposal costs and complexity.[8][9]

  • Labeling and Storage: All hazardous waste containers must be correctly labeled, kept securely closed, and stored in a designated satellite accumulation area.[9]

Core Disposal Protocol and Step-by-Step Procedures

The fundamental principle for disposing of this compound is its classification as halogenated organic waste .

Waste Segregation Workflow

This diagram illustrates the decision-making process for proper waste segregation.

G cluster_0 Initial Waste Identification cluster_1 Waste Stream Classification cluster_2 Final Disposal Container Waste Waste Generation Point ((R)-4-Bromo-2,3-dihydro-1H-inden-1-amine HCl) Decision What is the nature of the waste? Waste->Decision Unused Unused or Expired Reagent (Solid) Decision->Unused  Solid Chemical Contaminated Contaminated Materials (Gloves, Wipes, Glassware) Decision->Contaminated  Used Labware Spill Spill Cleanup Debris Decision->Spill  Spill Cleanup Container Designated, Labeled 'HALOGENATED ORGANIC SOLIDS' Waste Container Unused->Container Contaminated->Container Spill->Container

Caption: Decision workflow for segregating waste containing the target compound.

Procedure 1: Disposal of Uncontaminated Bulk Solid

This applies to expired reagents or excess material from a reaction.

  • Container Selection: Obtain a dedicated, sealable, and chemically compatible waste container. A high-density polyethylene (HDPE) container with a screw cap is recommended.

  • Labeling: Before adding any waste, label the container clearly with:

    • The words "HAZARDOUS WASTE "

    • "Halogenated Organic Solid Waste "

    • The full chemical name: "this compound"

    • The date accumulation started.

  • Transfer: Carefully transfer the solid into the waste container inside a chemical fume hood to prevent inhalation of dust.

  • Sealing and Storage: Securely close the container. Store it in your laboratory's designated Satellite Accumulation Area, ensuring it is segregated from incompatible materials like strong bases or oxidizers.[10]

Procedure 2: Disposal of Contaminated Materials

This includes items like gloves, weigh boats, paper towels, and contaminated glassware.

  • Gross Decontamination: If possible, remove bulk solid residue from glassware by scraping it directly into the halogenated solids waste container.

  • Collection: Place all contaminated disposable items (gloves, wipes, etc.) directly into the same designated "HALOGENATED ORGANIC SOLIDS " waste container.

  • Rinsing Glassware: For glassware that will be reused, perform an initial rinse with a minimal amount of a suitable organic solvent (e.g., methanol or ethanol). This rinsate is now hazardous and must be collected in a separate, labeled "HALOGENATED ORGANIC LIQUID WASTE " container. Do not dispose of this rinsate down the drain.

  • Final Cleaning: After the initial hazardous rinse, the glassware can be washed normally.

Spill Management Protocol

Prompt and correct action during a spill is critical to minimize exposure and environmental impact. This protocol is for small, incidental spills (less than ~25 grams) that can be managed by trained laboratory personnel.

  • Alert and Isolate: Immediately alert personnel in the vicinity. Secure the area to prevent others from entering.[11]

  • Assess and Don PPE: Evaluate the spill. Ensure you are wearing the appropriate Personal Protective Equipment (see Section 5) before approaching.

  • Contain Dust: Do not sweep the dry powder. This will create airborne dust. If necessary, gently cover the spill with a plastic-backed absorbent pad to prevent aerosolization.

  • Absorb and Collect:

    • Gently scoop the spilled material into a designated waste bag or container.[12] Take care not to create dust.[12]

    • After removing the bulk solid, decontaminate the spill surface. Wet a paper towel or spill pad with water and carefully wipe the area from the outside in.[12]

  • Package Waste: Place all cleanup materials—scoops, contaminated pads, gloves, and wipes—into a sealable plastic bag.[12]

  • Label and Dispose: Label the bag as "Spill Debris: this compound " and place it in the "HALOGENATED ORGANIC SOLIDS " waste container.

  • Report: Inform your lab supervisor or Environmental Health & Safety (EHS) department of the incident, as per institutional policy.

Personal Protective Equipment (PPE) Requirements

When handling this compound in any capacity—weighing, transferring, or disposing—the following minimum PPE is mandatory:

  • Eye and Face Protection: Chemical splash goggles are required.[13] For larger quantities or tasks with a higher risk of splashing, a face shield should be worn in addition to goggles.[13]

  • Hand Protection: Chemically resistant gloves are essential. Nitrile gloves are a common standard, but it is best practice to consult a glove manufacturer's chemical resistance chart for specific compatibility.[13] Always double-check for tears or punctures before use.

  • Body Protection: A flame-resistant lab coat must be worn and kept fully buttoned.[13] Ensure shoes fully cover the feet; open-toed shoes are prohibited.[13]

  • Respiratory Protection: All handling of the solid compound should be performed inside a certified chemical fume hood to prevent inhalation of dust. For major spills or situations where dust cannot be controlled, an air-purifying respirator with appropriate cartridges may be necessary, and this should trigger an emergency response.[14]

References

  • How to Properly Manage Hazardous Waste Under EPA Regul
  • Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency (EPA).
  • EPA Hazardous Waste Management.
  • Guidance for Hazardous Waste Spill Cleanup in Laboratories. The University of Texas at Austin Environmental Health and Safety.
  • What Regulations Govern Hazardous Waste Management? Chemistry For Everyone.
  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA).
  • Hazardous Waste Segreg
  • Laboratory Chemical Spill Cleanup and Response Guide. The City University of New York (CUNY).
  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign.
  • Guide for Chemical Spill Response. American Chemical Society.
  • Organic Solvents. Cornell University Environmental Health and Safety.
  • Halogenated Solvents in Laboratories.
  • 5.4.1.1 Incidental Spill Cleanup Procedures. Cornell University Environmental Health and Safety.
  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
  • What are the Health and Safety Guidelines for Using Amines?
  • Personal Protective Equipment in Chemistry. Dartmouth College Environmental Health and Safety.
  • SAFETY DATA SHEET - 4-Bromoaniline. Fisher Scientific.
  • SAFETY DATA SHEET - 4-bromoaniline. Sigma-Aldrich.

Sources

Personal protective equipment for handling (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Definitive Guide to Safe Handling of (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride

Hazard Assessment: Understanding the Risks

The primary hazards associated with this compound are extrapolated from similar chemical structures. The presence of a bromo- group on an aromatic ring and an amine hydrochloride functional group suggests the following potential hazards:

Hazard Category Potential Effects Rationale and In-Text Citations
Acute Toxicity Harmful if swallowed, toxic in contact with skin, and potentially harmful if inhaled as a dust.[1][2]Aromatic amines and halogenated compounds can exhibit significant toxicity.[2]
Skin Corrosion/Irritation Causes skin irritation.[3]Amine hydrochlorides can be acidic and irritating to the skin upon contact.
Serious Eye Damage/Irritation Causes serious eye irritation, with a risk of severe damage.[3]As a powder, the compound can be particularly damaging to the eyes.
Respiratory Irritation May cause respiratory irritation if inhaled.[3]Fine dusts of amine salts can irritate the mucous membranes of the respiratory tract.
Chronic Toxicity May cause damage to organs through prolonged or repeated exposure.[1][2]Long-term exposure to some aromatic amines has been linked to organ toxicity.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial when handling this compound. The selection of appropriate PPE should be based on the specific laboratory operation being performed.

Routine Handling in a Controlled Environment

For tasks such as weighing and preparing solutions within a certified chemical fume hood, the following PPE is mandatory:

  • Eye and Face Protection: Chemical safety goggles are required at a minimum. A face shield should be worn over safety goggles for additional protection, especially when handling larger quantities.[4]

  • Hand Protection: Nitrile gloves are a suitable choice for incidental contact. It is critical to inspect gloves for any signs of degradation or perforation before use and to practice proper glove removal techniques to avoid skin contact.[5][6] Always wash hands thoroughly after handling the compound.

  • Body Protection: A standard laboratory coat should be worn, fully buttoned.

  • Respiratory Protection: When handled in a properly functioning chemical fume hood, respiratory protection is generally not required.

Operations with a Higher Risk of Exposure

For procedures with an increased risk of generating dust or aerosols outside of a fume hood, or in the event of a spill, more stringent PPE is necessary:

  • Respiratory Protection: A NIOSH-approved N95 or higher-rated particulate respirator should be used.[1]

  • Skin and Body Protection: In addition to a lab coat, a chemically resistant apron or coveralls may be necessary to prevent skin contact.[7]

The following flowchart outlines the decision-making process for PPE selection:

PPE_Selection_Workflow cluster_assessment Task Assessment cluster_ppe PPE Protocol Start Start: Assess Task CheckDust Potential for Dust/Aerosol Generation? Start->CheckDust LowRisk Standard PPE: - Safety Goggles - Nitrile Gloves - Lab Coat CheckDust->LowRisk No HighRisk Enhanced PPE: - Standard PPE plus: - Face Shield - N95 Respirator - Chemical Apron CheckDust->HighRisk Yes caption PPE Selection Workflow

PPE Selection Workflow

Operational and Disposal Plans: Ensuring a Safe Workflow

Safe Handling Protocol
  • Preparation: Before handling, ensure that a safety shower and eyewash station are readily accessible.[5] Designate a specific area within a chemical fume hood for handling the compound.

  • Weighing and Transfer:

    • Perform all weighing and transfers of the solid compound within a chemical fume hood or a ventilated balance enclosure to minimize the release of dust.

    • Use a spatula for transfers and avoid pouring the powder, which can create dust clouds.

    • Close the container tightly immediately after use.[8]

  • Housekeeping: Clean any spills immediately following the emergency procedures outlined below. Wash the work area thoroughly after handling is complete.

Emergency Procedures
  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[9] Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[9] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air.[1] If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[10] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1]

  • Spills:

    • Evacuate the area.

    • Wear the appropriate enhanced PPE, including respiratory protection.

    • Cover the spill with an inert absorbent material.

    • Carefully sweep up the material and place it in a sealed, labeled container for hazardous waste disposal.[1]

    • Ventilate the area and wash the spill site after the material pickup is complete.[5]

Disposal Plan

As a halogenated organic compound, this compound must be disposed of as hazardous waste.[11][12]

  • Waste Collection: Collect all waste material, including contaminated consumables (e.g., gloves, absorbent pads), in a clearly labeled, sealed container.

  • Segregation: Do not mix halogenated organic waste with non-halogenated waste streams.[11][13][14]

  • Disposal: Dispose of the waste through your institution's hazardous waste management program. Do not discharge into drains or the environment.[1][5]

References

  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
  • Unknown. (n.d.). Hazardous Waste Segregation.
  • Enamine. (n.d.). Safety Data Sheet.
  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • Cornell EHS. (n.d.). 7.2 Organic Solvents.
  • Fisher Scientific. (2012, May 9). Safety Data Sheet.
  • TCI Chemicals. (2024, November 13). Safety Data Sheet.
  • Enamine. (n.d.). Safety Data Sheet.
  • Campus Operations. (n.d.). Halogenated Solvents in Laboratories.
  • Diplomata Comercial. (n.d.). Amine Usage Guidelines for High-Purity Amines in Industry.
  • CHEMM. (n.d.). Personal Protective Equipment (PPE).
  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
  • Unknown. (2024, April 25). Discover the Various Types of PPE for Optimal Chemical Safety.
  • Unknown. (2013, October 3). Safety Data Sheet.
  • Sigma-Aldrich. (2024, September 8). Safety Data Sheet.
  • Cayman Chemical. (2025, June 27). Safety Data Sheet.
  • ChemicalBook. (n.d.). This compound.
  • Alfa Aesar. (2012, May 9). 4-Bromoaniline - Safety Data Sheet.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.